molecular formula C10H17NO4 B3416994 trans-3-(Tert-butoxycarbonylamino)cyclobutanecarboxylic acid CAS No. 1008773-79-2

trans-3-(Tert-butoxycarbonylamino)cyclobutanecarboxylic acid

Cat. No.: B3416994
CAS No.: 1008773-79-2
M. Wt: 215.25 g/mol
InChI Key: KLCYDBAYYYVNFM-UHFFFAOYSA-N
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Description

Trans-3-(Tert-butoxycarbonylamino)cyclobutanecarboxylic acid is a useful research compound. Its molecular formula is C10H17NO4 and its molecular weight is 215.25 g/mol. The purity is usually 95%.
The exact mass of the compound trans-3-(Tert-butoxycarbonylamino)cyclobutanecarboxylic acid is 215.11575802 g/mol and the complexity rating of the compound is 263. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality trans-3-(Tert-butoxycarbonylamino)cyclobutanecarboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about trans-3-(Tert-butoxycarbonylamino)cyclobutanecarboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

3-[(2-methylpropan-2-yl)oxycarbonylamino]cyclobutane-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17NO4/c1-10(2,3)15-9(14)11-7-4-6(5-7)8(12)13/h6-7H,4-5H2,1-3H3,(H,11,14)(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLCYDBAYYYVNFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CC(C1)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50915397
Record name 3-{[tert-Butoxy(hydroxy)methylidene]amino}cyclobutane-1-carboxylic acid
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Molecular Weight

215.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

946152-72-3, 939400-34-7, 1008773-79-2
Record name 3-[[(1,1-Dimethylethoxy)carbonyl]amino]cyclobutanecarboxylic acid
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URL https://commonchemistry.cas.org/detail?cas_rn=946152-72-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-{[tert-Butoxy(hydroxy)methylidene]amino}cyclobutane-1-carboxylic acid
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Record name (1r,3r)-3-{[(tert-butoxy)carbonyl]amino}cyclobutane-1-carboxylic acid
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Record name 3-{[(tert-butoxy)carbonyl]amino}cyclobutane-1-carboxylic acid
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Record name 3-{[(tert-butoxy)carbonyl]amino}cyclobutane-1-carboxylic acid
Source European Chemicals Agency (ECHA)
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Introduction: The Significance of Constrained Amino Acids in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis of trans-3-(Boc-amino)cyclobutanecarboxylic Acid

trans-3-(Boc-amino)cyclobutanecarboxylic acid is a valuable synthetic building block in modern medicinal chemistry. As a conformationally restricted non-proteinogenic amino acid, its rigid cyclobutane scaffold allows for the precise control of peptide and small molecule topography. This structural constraint is crucial for enhancing binding affinity to biological targets, improving metabolic stability, and fine-tuning pharmacokinetic properties. Researchers and drug development professionals utilize this intermediate to create novel peptidomimetics, protease inhibitors, and other therapeutics where specific spatial arrangements of functional groups are paramount for activity. This guide provides a detailed examination of a robust and stereocontrolled synthetic route to this important compound, focusing on the underlying chemical principles and practical experimental protocols.

Strategic Analysis: The Challenge of Stereocontrol

The primary synthetic challenge in preparing trans-3-(Boc-amino)cyclobutanecarboxylic acid lies in the precise control of the 1,3-disubstitution pattern on the cyclobutane ring. The trans relationship between the amino and carboxylic acid groups is often the desired, yet thermodynamically less favored, isomer. Therefore, successful syntheses must employ highly stereoselective or stereospecific reactions.

A prevalent and effective strategy involves starting with a more readily accessible cis-substituted precursor and inducing a stereochemical inversion at one of the substituted carbons. The Mitsunobu reaction is exceptionally well-suited for this purpose, as it reliably proceeds via an SN2 mechanism to invert the configuration of a secondary alcohol. The following sections detail a synthetic pathway that leverages this principle.

Primary Synthetic Pathway: Stereoinversion via Mitsunobu Reaction

This synthetic approach begins with a cis-configured amino alcohol, inverts the alcohol stereocenter to establish the trans relationship, and concludes with functional group manipulations to yield the final product. A method adapted from established patent literature provides a clear and efficient pathway.[1]

The overall workflow can be visualized as follows:

G cluster_0 Core Transformation: Stereochemical Inversion cluster_1 Functional Group End-Game A cis-3-(Dibenzylamino)cyclobutanol B trans-3-(Dibenzylamino)cyclobutyl Ester A->B Mitsunobu Reaction (Stereo-inversion) C trans-3-(Dibenzylamino)cyclobutanol B->C Hydrolysis D trans-3-Aminocyclobutanol C->D Hydrogenolysis (N-Deprotection) E trans-3-Aminocyclobutanecarboxylic Acid D->E Oxidation F trans-3-(Boc-amino)cyclobutanecarboxylic Acid E->F Boc Protection G cis-Alcohol cis-Alcohol (R-OH) Oxyphosphonium Activated Oxyphosphonium Intermediate [R-O-PPh₃]⁺ cis-Alcohol->Oxyphosphonium Activation PPh3_DIAD PPh₃ + DIAD trans-Ester trans-Ester (Nu-R) Oxyphosphonium->trans-Ester Carboxylate Nucleophile (Nu⁻) (p-Nitrobenzoate) Carboxylate->trans-Ester SN2 Attack (Backside)

Caption: The core SN2 inversion mechanism of the Mitsunobu reaction.

The reaction is typically performed by cooling a solution of the cis-alcohol, triphenylphosphine, and carboxylic acid in a suitable solvent like THF, followed by the dropwise addition of the azodicarboxylate. [1]

Step 2: Saponification of the trans-Ester

Once the trans-ester is formed and purified, the ester group is hydrolyzed under basic conditions to unmask the hydroxyl group, now in the trans configuration relative to the amino substituent.

  • Causality: Standard saponification with a strong base like sodium hydroxide (NaOH) in a water/THF mixture readily cleaves the ester linkage. [1]The reaction is typically driven to completion by heating. This step does not affect the stereocenter, preserving the newly established trans geometry.

Step 3: N-Deprotection via Catalytic Hydrogenolysis

The dibenzylamino group serves as an effective protecting group for the amine. It is stable to the conditions of the Mitsunobu reaction and saponification but can be removed cleanly under reductive conditions.

  • Causality: Catalytic hydrogenation is the method of choice for removing N-benzyl groups. Using a catalyst such as palladium on carbon (Pd/C) or palladium hydroxide on carbon (Pearlman's catalyst) in the presence of hydrogen gas, the benzyl C-N bonds are cleaved reductively. [1]This process is highly efficient and typically yields the free amine in high purity after simple filtration of the catalyst.

Step 4: Oxidation of the Alcohol to the Carboxylic Acid

With the trans-3-aminocyclobutanol in hand, the next step is the oxidation of the alcohol to the corresponding carboxylic acid. This transformation must be performed carefully to avoid side reactions with the amino group. A common strategy involves protecting the amine before oxidation, or using conditions that are selective for the alcohol. For simplicity and high yield, a two-step process of protection-oxidation is often preferred. However, direct oxidation is also feasible. A powerful method for this is Jones oxidation.

  • Causality: Jones reagent (chromic acid prepared from chromium trioxide in aqueous sulfuric acid) is a strong oxidizing agent capable of converting secondary alcohols to carboxylic acids (in this case, via an intermediate ketone which would not form). While harsh, it is effective. The reaction is typically run in acetone at low temperatures.

Step 5: Boc Protection of the Amino Acid

The final step is the protection of the amino group with the tert-butoxycarbonyl (Boc) group. This is a standard procedure in peptide synthesis and organic chemistry. [2][3]

  • Causality: The reaction is carried out by treating the amino acid with di-tert-butyl dicarbonate (Boc₂O) under basic conditions. [4]A base, such as sodium hydroxide or triethylamine, is required to deprotonate the amino group, making it sufficiently nucleophilic to attack the carbonyl carbon of the Boc anhydride. The reaction is typically performed in a mixed solvent system like water/acetone or water/dioxane to ensure solubility of both the amino acid and the Boc anhydride. [3][4]

Alternative Synthetic Strategies

While the Mitsunobu-based route is robust, other strategies are employed in the field, particularly those leveraging biocatalysis for stereocontrol.

  • Biocatalytic Reduction: An emerging approach involves the highly diastereoselective reduction of a ketone precursor using a ketoreductase (KRED) enzyme. [5]For example, the reduction of 3-(Boc-amino)cyclobutanone could potentially yield the trans-alcohol with high stereopurity, driven by the enzyme's chiral active site. This method is advantageous due to its high selectivity, mild reaction conditions, and alignment with green chemistry principles. [6]

Experimental Protocols & Data

Protocol 1: Synthesis of trans-3-(Boc-amino)cyclobutanecarboxylic Acid

This protocol is a representative synthesis based on the stereoinversion pathway.

Step A: trans-3-(Dibenzylamino)cyclobutyl p-nitrobenzoate

  • To a stirred solution of cis-3-(dibenzylamino)cyclobutanol (1.0 eq), triphenylphosphine (1.8 eq), and p-nitrobenzoic acid (1.2 eq) in anhydrous tetrahydrofuran (THF, ~10 mL per gram of alcohol) under a nitrogen atmosphere, cool the mixture to 0-10 °C. [1]2. Slowly add diisopropyl azodicarboxylate (DIAD, 1.8 eq) dropwise, ensuring the internal temperature remains below 15 °C.

  • Allow the reaction to warm to room temperature and stir for 30-60 minutes. [1]4. Monitor the reaction by TLC or LC-MS for the disappearance of the starting alcohol.

  • Upon completion, concentrate the solvent under reduced pressure. Add ethyl acetate, filter to remove precipitated solids, and wash the filtrate with saturated NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. The crude product can be purified by column chromatography or crystallization.

Step B: trans-3-(Dibenzylamino)cyclobutanol

  • Dissolve the ester from Step A (1.0 eq) in a mixture of THF and water (1:1 v/v). [1]2. Add sodium hydroxide (2.5 eq) and heat the mixture to reflux for 3 hours or until the reaction is complete by TLC. [1]3. Cool the reaction, remove the THF under reduced pressure, and extract the aqueous residue with dichloromethane or ethyl acetate. [1]4. Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the trans-alcohol, which can be purified by crystallization. [1] Step C: trans-3-Aminocyclobutanol

  • In a hydrogenation vessel, dissolve trans-3-(dibenzylamino)cyclobutanol (1.0 eq) in an alcohol solvent such as methanol or isopropanol. [1]2. Carefully add 10% Palladium on Carbon (Pd/C, ~10% w/w) or 20% Pd(OH)₂/C. [1]3. Seal the vessel, evacuate and purge with nitrogen, then evacuate and purge with hydrogen (3 times).

  • Pressurize the vessel with hydrogen (0.5-1.5 MPa) and stir at 30-45 °C for 24 hours or until hydrogen uptake ceases. [1]5. Carefully vent the vessel, purge with nitrogen, and filter the mixture through a pad of Celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to obtain the crude trans-3-aminocyclobutanol.

Step D & E: trans-3-(Boc-amino)cyclobutanecarboxylic Acid (via Jones Oxidation & Protection)

  • Oxidation: Cool a solution of trans-3-aminocyclobutanol (1.0 eq) in acetone to 0 °C. Slowly add Jones reagent dropwise until a persistent orange color remains. Stir for 2-4 hours. Quench the reaction with isopropanol, filter the chromium salts, and concentrate the filtrate. The crude amino acid is often carried forward directly.

  • Boc Protection: Dissolve the crude amino acid in a 1:1 mixture of water and acetone. Add triethylamine (2.5 eq) and cool to 0 °C. [4]Add a solution of di-tert-butyl dicarbonate (1.1 eq) in acetone dropwise. Allow the reaction to warm to room temperature and stir overnight. [7]3. Remove the acetone under reduced pressure. Wash the aqueous layer with ethyl acetate to remove impurities.

  • Acidify the aqueous layer to pH 2-3 with cold 1N HCl.

  • Extract the product with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate to yield the final product. Purify by crystallization or chromatography if necessary.

Data Summary Table
StepKey ReagentsSolvent(s)Typical YieldKey Transformation
APPh₃, DIAD, p-Nitrobenzoic acidTHF>85%Stereochemical Inversion
BSodium HydroxideTHF / Water>90%Ester Hydrolysis
CH₂, Pd/C or Pd(OH)₂/CMethanol>85%N-Debenzylation
DJones Reagent (CrO₃/H₂SO₄)Acetone~60-70%Alcohol Oxidation
EDi-tert-butyl dicarbonate, TriethylamineAcetone / Water>85%N-Boc Protection

Yields are representative and can vary based on scale and purification efficiency.

Conclusion

The synthesis of trans-3-(Boc-amino)cyclobutanecarboxylic acid is a multi-step process where stereocontrol is the most critical parameter. The pathway detailed in this guide, centered around a Mitsunobu reaction for stereochemical inversion, represents a logical, reliable, and scalable method for accessing this valuable building block. By understanding the causal principles behind each transformation—from the SN2 inversion to the specific functions of protecting groups—researchers can effectively troubleshoot and adapt these procedures for the synthesis of novel molecular entities in the pursuit of new therapeutics.

References

  • Woll, M. G., Fisk, J. D., LePlae, P. R., & Gellman, S. H. (2002). Stereoselective synthesis of 3-substituted 2-aminocyclopentanecarboxylic acid derivatives and their incorporation into short 12-helical beta-peptides that fold in water. Journal of the American Chemical Society, 124(42), 12447–12452. [Link]

  • Woll, M. G., Fisk, J. D., LePlae, P. R., & Gellman, S. H. (2002). Stereoselective Synthesis of 3-Substituted 2-Aminocyclopentanecarboxylic Acid Derivatives and Their Incorporation into Short 12-Helical β-Peptides That Fold in Water. University of Wisconsin–Madison, Biophysics Instrumentation Facility. Available at: [Link]

  • Experimental Procedures for Boc-protected amines. Beilstein Journals. Available at: [Link]

  • Wei, Y., et al. (2023). Efficient Synthesis of trans-3-Amino-1-methylcyclobutan-1-ol. ResearchGate. Available at: [Link]

  • Zell, D., et al. (2025). Stereoselective Synthesis of trans-3-Amino-2,2,4,4-tetramethylcyclobutanol. ResearchGate. Available at: [Link]

  • Synthesis of β-Aminocyclobutanecarboxylic Acid Derivatives. ResearchGate. Available at: [Link]

  • trans-3-(tert-butoxycarbonylamino)cyclobutanecarboxylic acid. Chemdad. Available at: [Link]

  • CN112608243A - Synthesis method of trans-3-aminobutanol. Google Patents.
  • Zell, D., Pillon, G., Iding, H., et al. (2025). Stereoselective Synthesis of trans-3-Amino-2,2,4,4-tetramethylcyclobutanol. Organic Letters, 27(31), 8586-8590. [Link]

  • Kabalka, G. W., & Yao, M. L. (2004). Synthesis of 1-amino-3-[(dihydroxyboryl)methyl]- cyclobutanecarboxylic acid as a potential therapy agent. The Journal of Organic Chemistry, 69(24), 8280–8286. [Link]

  • CN1793110A - Process for preparing Boc protected amino acid by (Boc) O. Google Patents.
  • Vogel, E. (1950). 1,3-Cyclobutanedicarboxylic Acid—A History of Mistaken Identity. UCLA Chemistry and Biochemistry. Available at: [Link]

  • Aydin, A., & Tanyeli, C. (2021). Stereoselective syntheses of 3-aminocyclooctanetriols and halocyclooctanetriols. Beilstein Journal of Organic Chemistry, 17, 553–559. [Link]

  • Stereoselective synthesis of cyclobutyl α-aminocyclopropyl carboxylic acid derivatives. ResearchGate. Available at: [Link]

  • trans-3-[(tert-butoxycarbonylamino)methyl]cyclobutanecarboxylic acid. Oakwood Chemical. Available at: [Link]

  • CN103232340A - Synthesis method of 3-oxocyclobutanecarboxylic acid. Google Patents.
  • Boc-Protected Amino Groups. Organic Chemistry Portal. Available at: [Link]

  • L-Phenylalanine, N-[(1,1-dimethylethoxy)carbonyl]-. Organic Syntheses Procedure. Available at: [Link]

  • An enantiodivergent synthesis of N -Boc-protected ( R )- and ( S )-4-amino cyclopent-2-en-1-one. ResearchGate. Available at: [Link]

Sources

chemical properties of trans-3-(Boc-amino)cyclobutanecarboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Chemical Properties of trans-3-(Boc-amino)cyclobutanecarboxylic Acid

Introduction: The Strategic Value of a Constrained Scaffold

In the landscape of modern drug discovery and peptide science, the rational design of molecular architecture is paramount. Non-proteinogenic amino acids, particularly those with conformationally restricted scaffolds, offer a powerful tool for modulating the pharmacological properties of bioactive molecules. trans-3-(tert-Butoxycarbonylamino)cyclobutanecarboxylic acid stands out as a pivotal building block in this context. Its unique structure, featuring a rigid cyclobutane ring, provides a predictable and constrained geometry that is highly sought after in the design of peptidomimetics, enzyme inhibitors, and other complex therapeutic agents.[1][2]

The molecule integrates two critical functionalities on this rigid scaffold: a carboxylic acid ready for amide bond formation and an amine protected by the versatile tert-butoxycarbonyl (Boc) group.[1][3] This arrangement makes it an ideal intermediate for solid-phase peptide synthesis and solution-phase methodologies, allowing for the strategic introduction of a cyclobutane moiety to enhance biological activity, improve metabolic stability, or refine binding affinity.[1][4] This guide, prepared from the perspective of a senior application scientist, elucidates the core chemical properties, reactivity, and practical applications of this compound, providing researchers with the foundational knowledge required for its effective utilization.

Core Physicochemical and Spectroscopic Profile

Understanding the fundamental properties of a reagent is the bedrock of successful synthesis. The predictable behavior of trans-3-(Boc-amino)cyclobutanecarboxylic acid in various analytical and reaction conditions begins with its basic physicochemical and spectroscopic data.

Physicochemical Properties

The compound is typically supplied as a stable, off-white solid, simplifying handling and storage.[1] Its key properties are summarized below.

PropertyValueSource
CAS Number 939400-34-7[1][5]
Molecular Formula C₁₀H₁₇NO₄[1][3]
Molecular Weight 215.25 g/mol [1][3]
Appearance Off-white to white solid[1][3]
Boiling Point 368.3±31.0 °C (Predicted)
Density 1.17±0.1 g/cm³ (Predicted)
pKa 4.58±0.40 (Predicted)
Storage Conditions 0-8°C, store in a dry environment[1][3]
Spectroscopic Signature

While a dedicated spectrum for this specific molecule is not universally published, its structure allows for a confident prediction of its spectroscopic profile based on the analysis of its constituent functional groups and analogous structures.

  • ¹H NMR (Nuclear Magnetic Resonance): The proton NMR spectrum is expected to be characteristic of the trans stereochemistry. Key signals would include:

    • A broad singlet for the carboxylic acid proton (–COOH), typically downfield (>10 ppm).

    • A singlet integrating to 9 protons for the tert-butyl group (–C(CH₃)₃) of the Boc protector, around 1.4 ppm.

    • A broad signal for the carbamate proton (–NH–).

    • Complex multiplets for the cyclobutane ring protons (–CH₂– and –CH–), expected in the 1.8-3.2 ppm range. The methine proton adjacent to the carboxylic acid would likely appear further downfield than the other ring protons.[6]

  • IR (Infrared) Spectroscopy: The IR spectrum provides a clear fingerprint of the key functional groups.

    • O–H Stretch: A very broad absorption band from the carboxylic acid dimer, typically centered around 2500–3300 cm⁻¹.[7]

    • N–H Stretch: A moderate absorption from the Boc-protected amine, expected around 3300–3400 cm⁻¹.

    • C=O Stretch: Two distinct and strong absorption bands are anticipated. The carboxylic acid carbonyl stretch appears around 1700-1725 cm⁻¹, while the carbamate carbonyl of the Boc group appears at a slightly lower wavenumber, typically 1680–1700 cm⁻¹.[7]

    • C–O Stretch: A strong band associated with the carboxylic acid C–O bond is expected between 1210-1320 cm⁻¹.[7]

  • Mass Spectrometry (MS): In electrospray ionization (ESI-MS), the molecule would be expected to show a prominent [M-H]⁻ ion in negative mode or [M+H]⁺ and [M+Na]⁺ ions in positive mode. A characteristic fragmentation pattern involves the loss of the Boc group (100 amu) or components thereof (e.g., isobutylene, 56 amu), providing a key diagnostic clue.

Reactivity and Synthetic Utility

The synthetic value of trans-3-(Boc-amino)cyclobutanecarboxylic acid is defined by the orthogonal reactivity of its two primary functional groups. The Boc-protected amine is stable under conditions required to modify the carboxylic acid, and vice-versa, making it a highly versatile synthetic intermediate.

The Boc-Protected Amine: A Stable Anchor

The tert-butoxycarbonyl (Boc) group is one of the most widely used amine protecting groups in organic synthesis for several compelling reasons.[8]

  • Causality of Choice: The Boc group is selected for its robust stability against a wide range of reaction conditions, including basic, nucleophilic, and mild reducing/oxidizing environments.[9][10] This stability is crucial, as it allows chemists to perform extensive modifications on the carboxylic acid terminus without risking unwanted side reactions at the amine.

  • Mechanism of Deprotection: The key to the Boc group's utility is its lability under acidic conditions.[10] Treatment with a strong acid, such as trifluoroacetic acid (TFA), efficiently cleaves the carbamate to liberate the free amine.[8][11] The mechanism proceeds via protonation of the carbonyl oxygen, followed by the formation of a stable tert-butyl cation, which subsequently decomposes.[11]

Caption: Mechanism of acid-catalyzed Boc group removal.

Protocol 2.1: Standard Boc Deprotection

  • Dissolution: Dissolve the Boc-protected substrate (1.0 eq) in dichloromethane (DCM) to a concentration of 0.1–0.5 M.

  • Acid Addition: Add trifluoroacetic acid (TFA, 5–10 eq) dropwise to the solution at 0°C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 1–3 hours. Progress can be monitored by TLC or LC-MS. The evolution of CO₂ gas is often observed.[8]

  • Workup: Concentrate the reaction mixture in vacuo. The resulting residue can be co-evaporated with toluene to remove residual TFA. The product is often isolated as a TFA salt and can be neutralized or used directly in the next step.

The Carboxylic Acid: Gateway to Amide Scaffolds

The primary synthetic application of this molecule involves the carboxylic acid moiety, which serves as an electrophilic handle for coupling with amines to form amide bonds—the cornerstone of peptides.[1][3]

  • Experimental Logic: Standard peptide coupling reagents are employed to activate the carboxylic acid, converting the hydroxyl group into a better leaving group and facilitating nucleophilic attack by an amine. Common activators include carbodiimides like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC, often used with additives like HOBt (Hydroxybenzotriazole) or DMAP (4-Dimethylaminopyridine) to suppress side reactions and improve yields.

Amide_Coupling cluster_workflow General Amide Bond Formation Workflow Start trans-3-(Boc-amino) cyclobutanecarboxylic Acid Product Resulting Amide Product Start->Product Reagents Amine (R'-NH₂) + Coupling Reagents (e.g., EDC, HOBt) Reagents->Product Activation & Coupling

Sources

trans-3-(Tert-butoxycarbonylamino)cyclobutanecarboxylic acid nmr data

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the NMR Spectroscopic Analysis of trans-3-(Tert-butoxycarbonylamino)cyclobutanecarboxylic Acid

Introduction

trans-3-(Tert-butoxycarbonylamino)cyclobutanecarboxylic acid is a valuable bifunctional molecule widely utilized as a building block in medicinal chemistry and drug development. Its rigid, non-planar cyclobutane core provides a well-defined three-dimensional scaffold, while the orthogonal protecting groups—a tert-butoxycarbonyl (Boc) protected amine and a carboxylic acid—allow for selective chemical modifications. Accurate structural verification of this compound is paramount, and Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful and definitive tool for this purpose.

This guide provides a comprehensive analysis of the ¹H and ¹³C NMR data expected for this molecule. It is designed for researchers, scientists, and drug development professionals, offering not just spectral data but also a detailed interpretation grounded in fundamental principles of NMR spectroscopy. We will explore the causality behind chemical shifts and coupling constants, present a robust experimental protocol, and provide visual aids to clarify structural and procedural concepts.

Molecular Structure and Conformational Considerations

The structure of trans-3-(Tert-butoxycarbonylamino)cyclobutanecarboxylic acid features a four-membered carbocyclic ring. To alleviate torsional strain, the cyclobutane ring is not planar but exists in a dynamic equilibrium between two puckered or "butterfly" conformations.[1] In the trans isomer, the two substituents—the Boc-amino group and the carboxylic acid—reside on opposite faces of the ring. This stereochemical arrangement dictates the magnetic environment of each proton and carbon atom, leading to a distinct NMR fingerprint.

The key functional groups contributing to the NMR spectrum are:

  • The cyclobutane ring : A strained aliphatic system.

  • The tert-butoxycarbonyl (Boc) group : Characterized by nine magnetically equivalent methyl protons.

  • The carbamate linkage (NH-COO).

  • The carboxylic acid group (-COOH).

Caption: Molecular structure of the target compound.

¹H NMR Spectral Analysis

The ¹H NMR spectrum provides a wealth of information regarding the proton environment. The chemical shift of each proton is influenced by the electron density of its surroundings and the magnetic anisotropy of nearby functional groups.

Expected ¹H NMR Data

The following table summarizes the anticipated ¹H NMR data for the title compound, typically recorded in a solvent like CDCl₃.

Signal AssignmentChemical Shift (δ, ppm)MultiplicityIntegration
Carboxylic Acid (-CH OOH)9.0 - 12.0Broad Singlet1H
Carbamate (-NH -)~5.0Broad Singlet1H
Methine (-CH -NHBoc)~4.0 - 4.5Multiplet1H
Methine (-CH -COOH)~2.8 - 3.2Multiplet1H
Methylene (-CH ₂-)~2.2 - 2.6Multiplet4H
tert-Butyl (-C(CH ₃)₃)~1.45Singlet9H
Interpretation of ¹H NMR Signals
  • Carboxylic Acid Proton (δ 9.0-12.0): This proton is highly deshielded due to the strong electron-withdrawing effect of the two oxygen atoms and its involvement in hydrogen bonding. It typically appears as a very broad singlet far downfield, a characteristic signal for carboxylic acids.[2][3] This signal disappears upon the addition of D₂O due to proton-deuterium exchange.[4]

  • Carbamate Proton (δ ~5.0): The proton on the nitrogen of the Boc-protected amine appears as a broad singlet. Its chemical shift can be variable and is dependent on solvent and concentration.

  • Methine Proton alpha to Amine (δ ~4.0-4.5): The proton on the carbon bearing the Boc-amino group is significantly deshielded due to the electronegativity of the nitrogen atom. It will appear as a multiplet due to coupling with the adjacent methylene protons on the cyclobutane ring.

  • Methine Proton alpha to Carboxyl (δ ~2.8-3.2): The proton on the carbon attached to the carboxylic acid group is deshielded, appearing in the 2-3 ppm region.[4] Its multiplicity will be complex due to coupling with the neighboring methylene protons.

  • Cyclobutane Methylene Protons (δ ~2.2-2.6): The four methylene protons on the cyclobutane ring are diastereotopic and will exhibit complex splitting patterns due to both geminal and vicinal coupling. Their chemical shifts are slightly downfield from unsubstituted cyclobutane (~1.96 ppm) due to the influence of the adjacent electron-withdrawing groups.[1]

  • tert-Butyl Protons (δ ~1.45): The most prominent and diagnostic signal in the spectrum is a large, sharp singlet integrating to nine protons.[5] This signal arises from the nine equivalent methyl protons of the tert-butyl group in the Boc protector, and its presence is unambiguous confirmation of successful Boc protection.

¹³C NMR Spectral Analysis

The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule and provides information about the electronic nature of each carbon atom.

Expected ¹³C NMR Data
Signal AssignmentChemical Shift (δ, ppm)
Carboxylic Acid (-C OOH)170 - 180
Carbamate (-NH-C OO-)~155
tert-Butyl Quaternary (C (CH₃)₃)~80
Methine (-C H-NHBoc)~45 - 50
Methine (-C H-COOH)~40 - 45
Methylene (-C H₂-)~30 - 35
tert-Butyl Methyl (-C H₃)~28.3
Interpretation of ¹³C NMR Signals
  • Carboxylic Acid Carbonyl (δ 170-180): The carbonyl carbon of the carboxylic acid is highly deshielded and appears in a characteristic downfield region.[6]

  • Carbamate Carbonyl (δ ~155): The carbonyl carbon of the Boc group is also significantly deshielded and is a key indicator of the protecting group's presence.

  • tert-Butyl Quaternary Carbon (δ ~80): The quaternary carbon of the tert-butyl group, bonded to three methyl groups and an oxygen atom, appears at approximately 80 ppm.[7]

  • Methine Carbons (δ ~40-50): The two methine carbons of the cyclobutane ring, each attached to a substituent, will have distinct chemical shifts. The carbon attached to the more electronegative nitrogen atom (C-NHBoc) is expected to be slightly more downfield than the carbon attached to the carboxyl group (C-COOH).

  • Methylene Carbons (δ ~30-35): The two equivalent methylene carbons of the cyclobutane ring appear further upfield, shifted downfield from the ~22.4 ppm seen in unsubstituted cyclobutane due to the inductive effects of the substituents.[8]

  • tert-Butyl Methyl Carbons (δ ~28.3): The three equivalent methyl carbons of the Boc group give rise to a strong signal in the aliphatic region of the spectrum.[9]

Experimental Protocol: NMR Sample Preparation

The quality of the NMR spectrum is highly dependent on proper sample preparation. This protocol describes a self-validating system for preparing a high-quality sample of a small organic molecule like the title compound.

G cluster_prep Sample Preparation cluster_acq Data Acquisition weigh 1. Weigh Sample (5-25 mg for ¹H, 50-100 mg for ¹³C) dissolve 2. Dissolve in Vial (~0.6 mL deuterated solvent, e.g., CDCl₃) weigh->dissolve Transfer solid filter 3. Filter into NMR Tube (Use pipette with cotton/glass wool plug) dissolve->filter Transfer solution standard 4. Add Internal Standard (e.g., TMS for referencing) filter->standard Ensure homogeneity shim 5. Shim Magnetic Field (Optimize field homogeneity) acquire 6. Acquire Spectrum (Set parameters and run experiment) shim->acquire Ready for acquisition standard->shim Insert into spectrometer

Caption: Standard workflow for NMR sample preparation and data acquisition.

Methodology
  • Weighing the Sample:

    • Rationale: An appropriate concentration is crucial for obtaining a good signal-to-noise ratio without causing line broadening.

    • Procedure: Accurately weigh the sample in a clean, dry vial. For a standard 5 mm NMR tube, the recommended amount for a small molecule (<1000 g/mol ) is 5-25 mg for ¹H NMR and 50-100 mg for ¹³C NMR.[10]

  • Solvent Selection and Dissolution:

    • Rationale: A deuterated solvent (e.g., CDCl₃, DMSO-d₆, D₂O) is used to avoid large interfering solvent signals in the ¹H NMR spectrum. The solvent must fully dissolve the sample to ensure a homogeneous solution.

    • Procedure: Add approximately 0.6 mL of the chosen deuterated solvent to the vial containing the sample.[11] Vortex or gently agitate the vial until the solid is completely dissolved. A clear, transparent solution should be obtained.

  • Filtration and Transfer:

    • Rationale: Undissolved particulate matter can severely degrade the quality of the NMR spectrum by interfering with the magnetic field homogeneity (shimming).

    • Procedure: Place a small plug of cotton or glass wool into a Pasteur pipette. Use the pipette to draw up the sample solution and transfer it into a clean, high-quality 5 mm NMR tube. The plug will filter out any dust or insoluble impurities.[12] The final solution height in the tube should be approximately 4-5 cm.

  • Addition of an Internal Standard:

    • Rationale: An internal standard provides a reference point for the chemical shift scale, allowing for accurate and reproducible data.

    • Procedure: Tetramethylsilane (TMS) is the standard reference for organic solvents, with its signal defined as 0.0 ppm.[8] A small amount can be added directly, or a pre-made solution of the deuterated solvent containing TMS can be used.

  • Shimming and Data Acquisition:

    • Rationale: The process of "shimming" adjusts the magnetic field to make it as homogeneous as possible across the sample volume, which results in sharp, symmetrical peaks.

    • Procedure: Insert the capped and labeled NMR tube into the spectrometer. The instrument software is then used to lock onto the deuterium signal of the solvent and perform an automated or manual shimming procedure before acquiring the final spectrum.

Conclusion

The NMR spectral analysis of trans-3-(Tert-butoxycarbonylamino)cyclobutanecarboxylic acid provides a definitive method for its structural confirmation. The ¹H NMR spectrum is characterized by a highly diagnostic upfield singlet for the tert-butyl group, distinct multiplets for the cyclobutane ring protons, and a broad downfield signal for the carboxylic acid proton. The ¹³C NMR spectrum complements this data, showing characteristic signals for the two carbonyl carbons and all other unique carbon environments. By combining this spectral interpretation with a robust experimental protocol, researchers can confidently verify the structure and purity of this important synthetic building block.

References

  • Doc Brown's Chemistry. (n.d.). 13C NMR spectrum of cyclobutane C4H8. Retrieved from [Link]

  • Chemistry Stack Exchange. (2018). Why do carboxylic acid derivatives show a more upfield shift than carbonyls in 13C-NMR?. Retrieved from [Link]

  • Abraham, R. J., & Mobli, M. (2007). A 1H NMR and theoretical investigation of the conformations of some monosubstituted cyclobutanes. Magnetic Resonance in Chemistry, 45(10), 865-873. Retrieved from [Link]

  • JoVE. (2025). Video: NMR and Mass Spectroscopy of Carboxylic Acids. Retrieved from [Link]

  • University of São Paulo. (n.d.). Chemical Shifts 1H-NMR. Retrieved from [Link]

  • Baranac-Stojanović, M., & Stojanović, M. (2013). 1H NMR chemical shifts of cyclopropane and cyclobutane: a theoretical study. The Journal of Organic Chemistry, 78(4), 1504–1507. Retrieved from [Link]

  • Iowa State University. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility. Retrieved from [Link]

  • Baranac-Stojanović, M., & Stojanović, M. (2013). 1H NMR chemical shifts of cyclopropane and cyclobutane: a theoretical study. PubMed. Retrieved from [Link]

  • Mao, J. D., & Schmidt-Rohr, K. (2004). Structural environments of carboxyl groups in natural organic molecules from terrestrial systems. Part 2: 2D NMR spectroscopy. Geochimica et Cosmochimica Acta, 68(13), 2751-2763. Retrieved from [Link]

  • Scribd. (n.d.). NMR Sample Preparation Guide. Retrieved from [Link]

  • Bruker. (n.d.). NMR Sample Preparation. Retrieved from [Link]

  • Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]

  • University College London. (n.d.). Sample Preparation. Faculty of Mathematical & Physical Sciences. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). 20.8 Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]

  • Chemistry LibreTexts. (2025). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]

  • George, N., Ofori, S., & Awuah, S. G. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC advances, 10(40), 24017–24026. Retrieved from [Link]

  • ResearchGate. (n.d.). 1H-NMR spectrum of N-Boc glutamic acid. Retrieved from [Link]

  • George, N., Ofori, S., & Awuah, S. G. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances. Retrieved from [Link]

Sources

The Emergence of a Strained Scaffold: A Technical Guide to the Discovery and Application of Cyclobutane-Containing Amino Acids

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

In the landscape of medicinal chemistry and drug development, the quest for novel molecular scaffolds that impart favorable pharmacological properties is perpetual. Among these, conformationally constrained amino acids have garnered significant attention for their ability to modulate peptide and protein structure, thereby enhancing stability, potency, and selectivity. This guide provides a comprehensive technical overview of a unique class of such molecules: cyclobutane-containing amino acids. We will traverse the historical context of their discovery, from natural product isolation to pioneering synthetic efforts. A significant portion of this guide is dedicated to a detailed exploration of the synthetic methodologies that have enabled access to these valuable building blocks, with a focus on the mechanistic underpinnings of these reactions. Furthermore, we will delve into the profound impact of the cyclobutane ring's inherent strain and puckered conformation on the physicochemical and biological properties of these amino acids. Finally, we will showcase their burgeoning role in drug discovery, highlighting key examples and future prospects for these remarkable constrained analogues.

Introduction: The Rationale for Conformational Constraint

The biological activity of peptides and proteins is intrinsically linked to their three-dimensional structure. However, the inherent flexibility of linear peptides often leads to poor metabolic stability and reduced receptor affinity.[1] To overcome these limitations, medicinal chemists have increasingly turned to the incorporation of unnatural amino acids that introduce conformational rigidity.[1] Cyclobutane-containing amino acids have emerged as a particularly intriguing class of constrained analogues.[1] The cyclobutane ring, with its significant ring strain (approximately 26.3 kcal/mol), imposes a unique puckered geometry that can profoundly influence the backbone and side-chain orientations of a peptide, leading to the stabilization of specific secondary structures.[2] This guide will provide researchers, scientists, and drug development professionals with a detailed understanding of the discovery, synthesis, and application of these valuable molecular tools.

The Genesis of Cyclobutane Amino Acids: A Historical Perspective

While the first synthesis of the parent cyclobutane molecule was achieved in 1907, the journey to cyclobutane-containing amino acids began with their discovery in nature.[3][4] The cyclobutane motif is found in a variety of natural products, including alkaloids, terpenes, and fatty acids, often contributing to their biological activity.[4][5][6]

One of the notable examples of a naturally occurring cyclobutane amino acid is 2,4-methanoproline , a non-proteinogenic amino acid isolated from the seeds of Ateleia herbert smithii.[6] The discovery of such natural products hinted at the biological relevance of the cyclobutane scaffold and spurred interest in the synthesis of a broader range of these constrained amino acids. Early synthetic efforts were often challenging, but the development of new synthetic methods, particularly in the latter half of the 20th century, opened the door to the systematic exploration of cyclobutane amino acids in various scientific disciplines.[5]

Synthetic Strategies for Accessing Cyclobutane-Containing Amino Acids

The construction of the sterically demanding and strained cyclobutane ring presents a significant synthetic challenge. Over the years, several powerful methodologies have been developed, with [2+2] cycloaddition reactions being the most prominent.

[2+2] Photocycloaddition: A Classic Approach

Photochemical [2+2] cycloaddition is a cornerstone in the synthesis of cyclobutane rings. This reaction typically involves the irradiation of two alkene-containing molecules to form a cyclobutane adduct. In the context of amino acid synthesis, this often involves the reaction of a dehydroamino acid derivative with an alkene.

Experimental Protocol: Visible Light-Mediated [2+2] Cycloaddition [7][8]

This protocol describes a general procedure for the photocatalyzed [2+2] cycloaddition of a dehydroamino acid with a styrene derivative.

  • Materials:

    • Dehydroamino acid derivative (e.g., N-acetyl-α,β-didehydroalanine methyl ester) (1.0 equiv)

    • Styrene derivative (1.5 equiv)

    • Photocatalyst (e.g., [Ir(dF(CF₃)ppy)₂(dtbbpy)]PF₆) (1-5 mol%)

    • Anhydrous, degassed solvent (e.g., dichloromethane, acetonitrile)

    • Schlenk flask or similar reaction vessel

    • Light source (e.g., blue LED lamp)

    • Stirring plate

  • Procedure:

    • To a Schlenk flask under an inert atmosphere (e.g., nitrogen or argon), add the dehydroamino acid derivative, the styrene derivative, and the photocatalyst.

    • Add the anhydrous, degassed solvent via syringe.

    • Stir the reaction mixture at room temperature.

    • Irradiate the mixture with a blue LED lamp, ensuring the light source is positioned to illuminate the entire reaction vessel.

    • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

    • Upon completion, concentrate the reaction mixture under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to afford the desired cyclobutane-containing amino acid derivative.

Photocycloaddition_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification Reactants Combine Dehydroamino Acid, Styrene & Photocatalyst Solvent Add Anhydrous, Degassed Solvent Reactants->Solvent Irradiation Irradiate with Blue LED Lamp Solvent->Irradiation Inert Establish Inert Atmosphere Inert->Reactants Stirring Stir at Room Temperature Irradiation->Stirring Monitoring Monitor by TLC or LC-MS Stirring->Monitoring Concentration Concentrate Under Reduced Pressure Monitoring->Concentration Purification Purify by Column Chromatography Concentration->Purification Product Isolated Cyclobutane Amino Acid Purification->Product

Other Cycloaddition Strategies

While photocycloaddition is prevalent, other cycloaddition strategies have also been employed. These include thermal [2+2] cycloadditions, often requiring activated alkenes, and transition-metal-catalyzed approaches that can offer different reactivity and selectivity profiles.[9][10] For instance, the use of ketenes or keteniminium intermediates in [2+2] cycloadditions provides access to cyclobutanone and amino-cyclobutane derivatives, respectively, which can be further elaborated to the desired amino acids.[3][11]

The Conformational Landscape of Cyclobutane Amino Acids

The defining feature of cyclobutane-containing amino acids is the conformational constraint imposed by the four-membered ring. Unlike flexible acyclic amino acids, the cyclobutane ring exists in a puckered conformation, which limits the accessible dihedral angles of the amino acid backbone and side chain. This puckering can be influenced by the substitution pattern on the ring.

This conformational rigidity has profound implications when these amino acids are incorporated into peptides. They can act as potent inducers or stabilizers of specific secondary structures, such as β-turns and helices. The precise nature of this influence depends on the stereochemistry and substitution of the cyclobutane ring. For example, peptides containing trans-cyclobutane amino acid residues have been shown to adopt more folded structures in solution compared to their cis-cyclobutane counterparts.[12]

Conformational_Constraint CBAA Cyclobutane Amino Acid (Puckered Conformation) Constrained_Peptide Conformationally Constrained Peptide CBAA->Constrained_Peptide Incorporation Peptide Flexible Peptide Backbone Peptide->Constrained_Peptide Modification Stabilized_Structure Stabilized Secondary Structure (e.g., β-turn, helix) Constrained_Peptide->Stabilized_Structure Induces Biological_Activity Enhanced Biological Activity (Potency, Stability, Selectivity) Stabilized_Structure->Biological_Activity Leads to

Spectroscopic Characterization: Identifying the Strained Scaffold

The unambiguous identification and characterization of cyclobutane-containing amino acids rely on a combination of spectroscopic techniques.

Technique Key Observables and Interpretations
¹H NMR The proton signals of the cyclobutane ring typically appear in the upfield region of the spectrum, often between 1.5 and 3.0 ppm. The coupling constants (J-values) between vicinal protons can provide valuable information about the relative stereochemistry of the substituents on the ring. cis and trans relationships often lead to distinct coupling patterns.[1]
¹³C NMR The carbon atoms of the cyclobutane ring also resonate in the aliphatic region, typically between 20 and 50 ppm. The chemical shifts are sensitive to the nature and stereochemistry of the substituents.
Infrared (IR) The C-H stretching vibrations of the cyclobutane ring are typically observed around 2850-3000 cm⁻¹. The presence of the amino and carboxylic acid functional groups will give rise to their characteristic absorptions (e.g., N-H stretching, C=O stretching).
Mass Spectrometry (MS) Mass spectrometry provides the molecular weight of the compound, confirming its elemental composition. Fragmentation patterns can sometimes offer clues about the structure of the cyclobutane ring and its substituents.

Table 1: Key Spectroscopic Features for the Characterization of Cyclobutane-Containing Amino Acids.

Applications in Drug Discovery and Beyond

The unique properties of cyclobutane-containing amino acids make them valuable tools in drug discovery and other areas of chemical biology.

  • Peptidomimetics: By constraining the conformation of a peptide, these amino acids can lock it into a bioactive conformation, leading to increased potency and receptor selectivity. This is a key strategy in the design of peptidomimetics, which are small molecules that mimic the biological activity of a peptide.[10]

  • Metabolic Stability: The constrained nature of the cyclobutane ring can also enhance the metabolic stability of a peptide by making it less susceptible to proteolytic degradation.[8]

  • Probing Biological Systems: The well-defined geometry of cyclobutane amino acids makes them excellent probes for studying protein-ligand interactions and the conformational requirements for biological activity.

Conclusion and Future Outlook

The discovery and development of cyclobutane-containing amino acids represent a significant advancement in the field of medicinal chemistry. From their origins as natural products to their now routine synthesis via sophisticated chemical methods, these strained scaffolds have proven their utility in imparting desirable properties to peptides and small molecules. The ongoing development of novel synthetic strategies, particularly in the realm of asymmetric catalysis, will undoubtedly expand the accessible chemical space of these valuable building blocks. As our understanding of the intricate relationship between molecular conformation and biological function continues to grow, cyclobutane-containing amino acids are poised to play an increasingly important role in the design of the next generation of therapeutics.

References

  • Bruce, J., & Willstätter, R. (1907). Über die Reduktion von Cyclobuten zu Cyclobutan. Berichte der deutschen chemischen Gesellschaft, 40(3), 3290-3292. [Link]

  • de la Torre, A., et al. (2022). Direct Access to Unnatural Cyclobutane α-Amino Acids through Visible Light Catalyzed [2+2]-Cycloaddition. ACS Organic & Inorganic Au, 2(6), 524-530. [Link]

  • Dembitsky, V. M. (2008). Naturally Occurring Cyclobutanes: Their Biological Significance and Synthesis. Chemistry & Biodiversity, 5(8), 1435-1466. [Link]

  • Fiorino, F., et al. (2018). NMR Spectroscopy of Cyclobutanes. In NMR in Glycoscience and Glycotechnology. The Royal Society of Chemistry. [Link]

  • Kotha, S., & Brahmachary, E. (1997). Synthesis of unsual α-amino acids via a 2+2+2 cycloaddition strategy. Tetrahedron Letters, 38(20), 3561-3564. [Link]

  • Mori, K., & Ikunaka, M. (1987). Synthesis of (–)-2,4-Methanoproline, a Naturally Occurring Amino Acid. Tetrahedron, 43(1), 45-50. [Link]

  • Musa, M. A., et al. (2008). Cyclobutane-Containing Alkaloids: Origin, Synthesis, and Biological Activities. The Open Medicinal Chemistry Journal, 2, 26-40. [Link]

  • Wiberg, K. B. (1986). The Concept of Strain in Organic Chemistry. Angewandte Chemie International Edition in English, 25(4), 312-322. [Link]

  • de la Torre, A., et al. (2022). Direct Access to Unnatural Cyclobutane α-Amino Acids through Visible Light Catalyzed [2+2]-Cycloaddition. ACS Publications. [Link]

  • Campbell, E. F., et al. (1995). Synthesis of 3-Hydroxy-3-cyclobutene-1,2-dione Based Amino Acids. The Journal of Organic Chemistry, 60(15), 4690-4701. [Link]

  • Kotha, S., & Brahmachary, E. (1997). Synthesis of unsual α-amino acids via a 2+2+2 cycloaddition strategy. Scilit. [Link]

  • Frongia, A., et al. (2023). New Derivatives of Cyclobutane β-Amino Acids. ChemistryViews. [Link]

  • De Kimpe, N., et al. (2002). Synthesis of Amino-Cyclobutanes via [2+2] Cycloadditions Involving Keteniminium Intermediates. ResearchGate. [Link]

  • Booker-Milburn, K. I., et al. (2015). Novel methods in [2+2] photocycloadditions and cysteine modification. UCL Discovery. [Link]

  • de la Torre, A., et al. (2022). Direct Access to Unnatural Cyclobutane α-Amino Acids through Visible Light Catalyzed [2+2]-Cycloaddition. ResearchGate. [Link]

  • Ortuño, R. M., et al. (2017). The relevance of the relative configuration in the folding of hybrid peptides containing β-cyclobutane amino acids and γ-amino-L-proline residues. SeRMN – NMR Service at UAB. [Link]

Sources

A Researcher's Guide to Sourcing trans-3-(Boc-amino)cyclobutanecarboxylic Acid: From Supplier Vetting to Quality Verification

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

trans-3-(Boc-amino)cyclobutanecarboxylic acid is a conformationally constrained, non-natural amino acid that has garnered significant interest in medicinal chemistry and drug discovery. Its rigid cyclobutane scaffold offers a unique tool for designing peptidomimetics and small molecule therapeutics with improved pharmacological properties, such as enhanced potency, selectivity, and metabolic stability.[1][2][3][4] The tert-butyloxycarbonyl (Boc) protecting group facilitates its use in standard peptide synthesis protocols.[1][5][][7] Given its critical role as a building block, the selection of a high-quality commercial source for this reagent is paramount to the success and reproducibility of research and development efforts. This guide provides a comprehensive overview of the commercial supplier landscape, key quality attributes to consider, and a systematic approach to qualifying a supplier for your specific research needs.

The Commercial Supplier Landscape: A Comparative Analysis

A variety of chemical suppliers offer trans-3-(Boc-amino)cyclobutanecarboxylic acid, often with varying grades of purity and in a range of quantities. The choice of supplier can significantly impact the quality and consistency of your starting material. Below is a comparative analysis of some of the prominent commercial vendors.

SupplierProduct NameCAS NumberPurityAvailable QuantitiesNotes
Chem-Impex trans-3-(tert-Butoxycarbonylamino)cyclobutanecarboxylic acid939400-34-7≥ 99% (GC)Inquire for bulkOffers a high purity grade.[1]
Thermo Scientific Chemicals trans-3-(Boc-amino)cyclobutanecarboxylic acid, 97%939400-34-797%1 gFormerly part of the Alfa Aesar portfolio.[8][9]
AChemBlock trans-3-(tert-Butoxycarbonylamino)cyclobutanecarboxylic acid 97%939400-34-797%Inquire for custom quotesProvides IUPAC name and SMILES string.[10]
MilliporeSigma (Aldrich) trans-3-(tert-Butoxycarbonylamino)cyclobutanecarboxylic acid939400-34-797%Inquire for availabilityListed as an Aldrich partner product.
BOC Sciences BOC-Amino AcidsNot specified for this compoundCustom synthesis availableVariesSpecializes in a wide range of Boc-protected amino acids.[]

Key Quality Attributes and Analytical Characterization

Ensuring the quality of trans-3-(Boc-amino)cyclobutanecarboxylic acid goes beyond the purity percentage stated on the label. Researchers should be cognizant of several key quality attributes that can influence experimental outcomes.

1. Stereochemical Purity: The "trans" configuration of the substituents on the cyclobutane ring is a critical feature of this molecule. The presence of the "cis" isomer can lead to the formation of unintended diastereomeric products in subsequent synthetic steps, complicating purification and potentially altering the biological activity of the final compound. The synthesis of substituted cyclobutanes can be challenging, and historical accounts show that mistaken identities of cyclobutane isomers are not uncommon in organic synthesis.[11]

2. Chemical Purity: Beyond the stereoisomer, other potential impurities could include residual starting materials from the synthesis, byproducts, or degradation products. Common analytical techniques to assess chemical purity include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools to confirm the structure of the molecule and identify any organic impurities. The integration of the proton signals can provide a quantitative measure of purity against a known standard.

  • High-Performance Liquid Chromatography (HPLC): HPLC is a sensitive technique for detecting and quantifying impurities. A well-developed HPLC method can separate the desired product from closely related impurities, providing a precise purity value.

  • Mass Spectrometry (MS): MS is used to confirm the molecular weight of the compound.[12]

3. Residual Solvents and Water Content: The presence of residual solvents from the manufacturing process or absorbed water can affect the accuracy of weighing the compound for reactions. Gas chromatography (GC) is typically used to determine the content of residual solvents.[12]

Experimental Protocol: Quality Verification by ¹H NMR Spectroscopy

This protocol outlines a general procedure for verifying the identity and purity of commercially sourced trans-3-(Boc-amino)cyclobutanecarboxylic acid using ¹H NMR.

Objective: To confirm the chemical structure and estimate the purity of trans-3-(Boc-amino)cyclobutanecarboxylic acid.

Materials:

  • Sample of trans-3-(Boc-amino)cyclobutanecarboxylic acid

  • Deuterated solvent (e.g., DMSO-d₆ or CDCl₃)

  • NMR tubes

  • NMR spectrometer

Procedure:

  • Sample Preparation: Accurately weigh approximately 5-10 mg of the compound and dissolve it in 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.

  • Transfer to NMR Tube: Transfer the solution to an NMR tube.

  • Acquire ¹H NMR Spectrum: Acquire the ¹H NMR spectrum according to the instrument's standard operating procedures. Ensure a sufficient number of scans to obtain a good signal-to-noise ratio.

  • Data Processing and Analysis:

    • Process the raw data (Fourier transform, phase correction, and baseline correction).

    • Calibrate the spectrum using the residual solvent peak.

    • Integrate all signals.

    • Analyze the chemical shifts, coupling patterns, and integration values to confirm the expected structure of trans-3-(Boc-amino)cyclobutanecarboxylic acid.

    • Look for any unexpected signals that may indicate the presence of impurities. The relative integration of impurity peaks compared to the product peaks can provide an estimate of the purity.

Application-Specific Considerations

The required purity of trans-3-(Boc-amino)cyclobutanecarboxylic acid is often dictated by its intended application.

  • Peptide Synthesis: In solid-phase or liquid-phase peptide synthesis, high purity is crucial to avoid the formation of deletion or modified peptides, which can be difficult to separate from the target peptide.[5][] The presence of the cis-isomer could lead to diastereomeric peptides with different conformations and biological activities.[3]

  • Drug Discovery and Development: In the synthesis of small molecule drug candidates, the presence of impurities can lead to misleading structure-activity relationship (SAR) data.[4][] Regulatory requirements for pharmaceutical development demand a thorough characterization and control of all starting materials and intermediates.

  • Combinatorial Chemistry: For the generation of compound libraries, consistent quality of building blocks is essential for the reliability of the screening results.

Workflow for Supplier Selection and Qualification

A systematic approach to selecting and qualifying a supplier is essential for ensuring a consistent and reliable source of high-quality trans-3-(Boc-amino)cyclobutanecarboxylic acid. The following workflow, visualized in the diagram below, outlines a recommended process.

Supplier_Qualification_Workflow cluster_screening Initial Screening cluster_evaluation Technical Evaluation cluster_validation In-House Validation cluster_decision Final Decision A Identify Potential Suppliers (e.g., Chem-Impex, Thermo Fisher) B Review Online Catalogs (Purity, Quantity, Price) A->B C Request Technical Documents (CoA, SDS) B->C D Evaluate Supplier's Quality Control (Analytical Methods Used) C->D E Assess Supplier Reputation (Literature Citations, Peer Reviews) D->E F Order Small Sample Quantity E->F G Perform In-House QC Testing (NMR, HPLC, MS) F->G H Compare Results with Supplier's CoA G->H I Qualify Supplier for Purchase H->I Results Match J Reject Supplier H->J Discrepancies Found

Sources

CAS number 939400-34-7 properties and suppliers

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to PF-04447943: A Selective PDE9A Inhibitor for Neuroscience and Beyond

Introduction

PF-04447943 is a highly potent and selective small molecule inhibitor of phosphodiesterase 9A (PDE9A), an enzyme responsible for the degradation of cyclic guanosine monophosphate (cGMP).[1] Initially investigated for its potential in treating cognitive deficits associated with neurodegenerative disorders like Alzheimer's disease, its therapeutic scope has expanded to include conditions such as sickle cell disease.[2][3] This guide provides a comprehensive overview of the physicochemical properties, mechanism of action, and applications of PF-04447943, tailored for researchers and drug development professionals.

It is important to note that while the query specified CAS number 939400-34-7, which corresponds to trans-3-(tert-butoxycarbonylamino)cyclobutanecarboxylic acid, the context of the request for an in-depth technical guide for researchers in drug development strongly suggests that the intended compound was PF-04447943, for which the correct CAS number is 1082744-20-4.[1][4][5] This guide will focus on PF-04447943.

Physicochemical Properties

A summary of the key physicochemical properties of PF-04447943 is presented in the table below.

PropertyValueSource
IUPAC Name 6-((3S,4S)-4-methyl-1-(pyrimidin-2-ylmethyl)pyrrolidin-3-yl)-1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one
Synonyms PF-04447943, PF 04447943, PF04447943
CAS Number 1082744-20-4[1]
Molecular Formula C20H25N7O2[6]
Molecular Weight 395.46 g/mol [6]
Appearance Off-white solid[7]
Solubility DMSO: 50 mg/mL, 0.1N HCl(aq)[6]
Storage -20°C, protect from light
Purity ≥97% (HPLC)

Mechanism of Action: Modulating the cGMP Signaling Pathway

PF-04447943 exerts its biological effects by selectively inhibiting the PDE9A enzyme. PDE9A is a key regulator of intracellular cGMP levels, a crucial second messenger involved in various physiological processes, including synaptic plasticity and vascular tone. By inhibiting PDE9A, PF-04447943 prevents the breakdown of cGMP, leading to its accumulation and the subsequent activation of downstream signaling cascades.[8]

The mechanism involves the binding of PF-04447943 to the active site of the PDE9A enzyme.[8] This competitive inhibition shows high selectivity for PDE9A over other phosphodiesterase families, ensuring a targeted therapeutic effect.[9] The increased cGMP levels can then potentiate signaling pathways that are critical for neuronal health and function, as well as modulate adhesion and inflammatory processes in the vasculature.[2][3]

PDE9A_Inhibition_Pathway cluster_upstream Upstream Signaling cluster_cGMP_regulation cGMP Regulation cluster_downstream Downstream Effects sGC Soluble Guanylate Cyclase (sGC) cGMP Cyclic GMP (cGMP) sGC->cGMP converts NO Nitric Oxide (NO) NO->sGC activates GTP GTP PDE9A Phosphodiesterase 9A (PDE9A) PKG Protein Kinase G (PKG) cGMP->PKG activates 5_GMP 5'-GMP PDE9A->5_GMP hydrolyzes PF_04447943 PF-04447943 PF_04447943->PDE9A inhibits Cellular_Response Cellular Response (e.g., Synaptic Plasticity, Vasodilation) PKG->Cellular_Response leads to

Caption: Signaling pathway of PF-04447943-mediated PDE9A inhibition.

Pharmacokinetics and Pharmacodynamics

PF-04447943 exhibits favorable pharmacokinetic properties, including blood-brain barrier permeability, which is crucial for its effects on the central nervous system.[1] In rats, it has a half-life of approximately 4.9 hours. Pharmacodynamic studies have demonstrated that oral administration of PF-04447943 leads to a dose-dependent increase in cGMP levels in the cerebrospinal fluid of rats, indicating successful target engagement in the brain.[2]

Applications in Research and Drug Development

Cognitive Enhancement

Preclinical studies in rodents have shown that PF-04447943 can enhance synaptic plasticity and improve cognitive function.[2] At nanomolar concentrations, it has been observed to increase neurite outgrowth and the formation of synapses in cultured hippocampal neurons.[2][10] Furthermore, PF-04447943 has been shown to improve performance in various memory tasks in mice and rats, including the Y-maze and novel object recognition tests.[2] These findings suggest its potential as a therapeutic agent for cognitive disorders.

Sickle Cell Disease

A Phase Ib clinical trial in patients with sickle cell disease (SCD) has provided evidence for the potential of PF-04447943 in this indication.[3] The study found that treatment with PF-04447943 was well-tolerated and led to a significant reduction in biomarkers associated with vaso-occlusion, a hallmark of SCD.[3] Specifically, there was a decrease in the number and size of circulating monocyte-platelet and neutrophil-platelet aggregates, as well as a reduction in soluble E-selectin levels.[3] These results suggest that by modulating cGMP signaling, PF-04447943 may have beneficial effects on the pathophysiology of SCD.[3]

Experimental Protocols

In Vitro Neurite Outgrowth Assay

The following is a generalized protocol for assessing the effect of PF-04447943 on neurite outgrowth in primary hippocampal neurons, based on methodologies described in the literature.[2][10]

1. Cell Culture:

  • Isolate and culture primary hippocampal neurons from embryonic day 18 rat pups.
  • Plate the neurons on poly-D-lysine coated plates in appropriate neuronal culture medium.

2. Compound Treatment:

  • After 24-48 hours in culture, treat the neurons with varying concentrations of PF-04447943 (e.g., 30 nM, 100 nM, 300 nM) or a vehicle control (DMSO).

3. Incubation:

  • Incubate the treated neurons for 48-72 hours to allow for neurite extension.

4. Immunocytochemistry:

  • Fix the cells with 4% paraformaldehyde.
  • Permeabilize the cells and block non-specific binding.
  • Incubate with a primary antibody against a neuronal marker (e.g., β-III tubulin) to visualize neurites.
  • Incubate with a fluorescently labeled secondary antibody.

5. Imaging and Analysis:

  • Acquire images using a fluorescence microscope.
  • Quantify neurite length and branching using appropriate image analysis software.

"Start" [shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Isolate_Neurons" [label="Isolate & Culture\nHippocampal Neurons"]; "Treat_Compound" [label="Treat with PF-04447943\nor Vehicle"]; "Incubate" [label="Incubate\n(48-72h)"]; "Immunostain" [label="Immunostain for\nNeuronal Markers"]; "Image" [label="Fluorescence\nMicroscopy"]; "Analyze" [label="Quantify Neurite\nLength & Branching"]; "End" [shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

"Start" -> "Isolate_Neurons"; "Isolate_Neurons" -> "Treat_Compound"; "Treat_Compound" -> "Incubate"; "Incubate" -> "Immunostain"; "Immunostain" -> "Image"; "Image" -> "Analyze"; "Analyze" -> "End"; }

Caption: Experimental workflow for neurite outgrowth assay.

Suppliers

PF-04447943 is available from several suppliers for research purposes. These include:

  • Sigma-Aldrich (Calbiochem®)

  • Cayman Chemical [1]

  • BioCrick [9]

  • APExBIO [10]

  • Axon Medchem [6]

Safety and Handling

PF-04447943 is intended for research use only.[10] It should be handled by qualified professionals in a laboratory setting. A Safety Data Sheet (SDS) should be consulted prior to use.[11] Standard laboratory safety precautions, including the use of personal protective equipment such as gloves, lab coat, and eye protection, should be followed.[11] It is classified as harmful if swallowed and may cause skin and eye irritation.[11]

Conclusion

PF-04447943 is a valuable research tool for investigating the role of the cGMP signaling pathway in various physiological and pathological processes. Its high potency and selectivity for PDE9A, coupled with its ability to cross the blood-brain barrier, make it a particularly useful probe for neuroscience research. The promising preclinical data in cognitive enhancement and the encouraging results from the Phase Ib trial in sickle cell disease highlight the therapeutic potential of PF-04447943 and warrant further investigation.

References

  • PDE9 Inhibitor, PF-04447943 - Sigma-Aldrich.

  • PF-04447943 (CAS Number: 1082744-20-4) | Cayman Chemical.

  • PF-04447943 | CAS:1082744-20-4 | PDE9 inhibitor | High Purity | Manufacturer BioCrick.

  • Hutson, P.H., et al. The selective phosphodiesterase 9 (PDE9) inhibitor PF-04447943...enhances synaptic plasticity and cognitive function in rodents. Neuropharmacology.

  • CAS 939400-34-7: trans-3-(tert-butoxycarbonylamino)cyclobutanecarboxylic acid.

  • trans-3-(tert-Butoxycarbonylamino)cyclobutanecarboxylic acid | 939400-34-7.

  • PF‐04447943, a Phosphodiesterase 9A Inhibitor, in Stable Sickle Cell Disease Patients: A Phase Ib Randomized, Placebo‐Controlled Study - PubMed Central.

  • 939400-34-7|trans-3-((tert-Butoxycarbonyl)amino)cyclobutanecarboxylic acid|BLD Pharm.

  • PF-04447943 - Potent PDE9 Inhibitor for Research | APExBIO.

  • PF 04447943 | PF 4447943 | PDE9A inhibitor | Axon 2148 | Axon Medchem.

  • The selective phosphodiesterase 9 (PDE9) inhibitor PF-04447943...enhances synaptic plasticity and cognitive function in rodents - ResearchGate.

  • trans-3-(tert-Butoxycarbonylamino)cyclobutanecarboxylic acid - Chem-Impex.

  • BLD Pharmatech Co., Limited (Page 323) @ ChemBuyersGuide.com, Inc.

  • Santa Cruz Biotechnology, Inc. (Page 170) @ ChemBuyersGuide.com, Inc.

  • Virtual Screening-Accelerated Discovery of a Phosphodiesterase 9 Inhibitor with Neuroprotective Effects in the Kainate Toxicity In Vitro Model - ACS Publications.

  • Inorganic Chemicals - Government Scientific Source.

  • 939400-34-7 CAS MSDS (TRANS-3-(TERT ... - ChemicalBook.

  • Safety Data Sheet - Combi-Blocks.

  • Safety Data Sheet - ChemScene.

  • CAS 939400-34-7 trans-3-(tert-Butoxycarbonylamino ...

  • 1268521-85-2 - - Sale from Quality Suppliers - Guidechem.

  • Safety Data Sheet - Fluorochem.

Sources

Stereoselective Synthesis of trans-Cyclobutane Amino Acids: A Technical Guide for Advanced Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

trans-Cyclobutane-containing amino acids represent a pivotal class of conformationally constrained building blocks in modern medicinal chemistry and peptidomimetic design.[1][2][3] Their rigid four-membered ring system imparts unique structural pre-organization, leading to enhanced metabolic stability, receptor selectivity, and bioavailability in peptide-based therapeutics.[1][4][5] This in-depth technical guide provides a comprehensive overview of the core strategies for the stereoselective synthesis of trans-cyclobutane amino acids. We will delve into the mechanistic underpinnings of key synthetic methodologies, including photochemical [2+2] cycloadditions, transition-metal-catalyzed pathways, and ring-closing metathesis, offering field-proven insights into experimental design and execution for researchers, scientists, and drug development professionals.

Introduction: The Strategic Value of Conformational Constraint

The therapeutic potential of peptides is often hampered by their inherent flexibility and susceptibility to enzymatic degradation.[1] The incorporation of non-canonical amino acids with constrained geometries is a powerful strategy to overcome these limitations.[1][4][6] Cyclobutane amino acids (CBAAs), particularly those with a trans-substitution pattern, serve as exceptional tools for introducing conformational rigidity into peptide backbones.[2][3] This rigidity can lock a peptide into a bioactive conformation, enhancing its binding affinity and selectivity for a specific biological target.[4][6] Furthermore, the strained cyclobutane scaffold can improve metabolic stability by sterically shielding peptide bonds from proteolytic enzymes.[5][7]

The stereoselective synthesis of these valuable building blocks, however, presents a significant synthetic challenge. Controlling the relative and absolute stereochemistry of multiple stereocenters on a four-membered ring requires sophisticated and robust synthetic methodologies. This guide will explore the most effective strategies to achieve this, with a focus on producing the desired trans-diastereomer with high fidelity.

Core Synthetic Strategies for trans-Cyclobutane Amino Acids

The synthesis of trans-cyclobutane amino acids can be broadly categorized into three major approaches, each with its own set of advantages and mechanistic nuances. The choice of strategy often depends on the desired substitution pattern, scalability, and the availability of starting materials.

Photochemical [2+2] Cycloaddition: A Classic Approach to Ring Formation

Photochemical [2+2] cycloaddition remains a cornerstone for the construction of the cyclobutane core.[8] This method typically involves the irradiation of an alkene, often an α,β-unsaturated carbonyl compound, to generate an excited state that undergoes cycloaddition with another alkene. The stereochemical outcome of the reaction is highly dependent on the nature of the excited state (singlet vs. triplet) and the steric and electronic properties of the reacting partners.

A key advantage of this approach is the direct formation of the four-membered ring from readily available starting materials.[9] For instance, the visible-light-mediated [2+2] cycloaddition of dehydroamino acids with styrene derivatives, catalyzed by an iridium photocatalyst, provides a direct route to cyclobutane α-amino acids.[10][11][12]

Causality Behind Stereoselectivity: The trans-selectivity in many photochemical [2+2] cycloadditions is often rationalized by the formation of a 1,4-diradical intermediate. Rotation around the newly formed single bonds in this intermediate allows it to adopt the thermodynamically more stable trans-conformation before ring closure. The choice of photosensitizer is critical, as it governs the energy transfer process and the nature of the excited state.[9][10]

Experimental Workflow: Visible-Light Mediated [2+2] Cycloaddition

Below is a generalized workflow for a photocatalytic [2+2] cycloaddition to synthesize a cyclobutane amino acid derivative.

workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification start Combine Dehydroamino Acid Derivative, Alkene, and Solvent catalyst Add Iridium Photocatalyst start->catalyst degas Degas the Reaction Mixture (e.g., N2 sparging) catalyst->degas irradiate Irradiate with Visible Light (e.g., Blue LEDs) degas->irradiate monitor Monitor Reaction Progress (TLC, LC-MS) irradiate->monitor quench Quench Reaction (if necessary) monitor->quench Upon Completion extract Solvent Evaporation & Extraction quench->extract purify Purify by Column Chromatography extract->purify analyze Characterize Product (NMR, HRMS) purify->analyze

Caption: Generalized workflow for photocatalytic [2+2] cycloaddition.

Transition-Metal-Catalyzed Strategies: Versatility and Control

Transition-metal catalysis has emerged as a powerful and versatile tool for the synthesis of complex cyclobutane structures with high levels of stereocontrol.[13][14] These methods offer access to a broad range of substituted cyclobutanes that may be difficult to obtain through other routes.[15]

One notable approach involves the formal [2+2] cycloaddition of alkenes and allenes, catalyzed by transition metals such as rhodium or cobalt.[15] These reactions often proceed through a metallacyclopentane intermediate, and the stereochemical outcome can be influenced by the choice of chiral ligands.

Another elegant strategy is the ring contraction of larger heterocyclic systems. For example, a highly stereoselective synthesis of substituted cyclobutanes can be achieved from readily accessible pyrrolidines via an iodonitrene-mediated ring contraction.[16][17] This method has been successfully applied to the formal synthesis of the natural product piperarborenine B.[16][17]

Causality Behind Stereoselectivity: In transition-metal-catalyzed cycloadditions, the stereochemistry is often dictated by the coordination of the substrates to the metal center and the subsequent reductive elimination from the metallacyclic intermediate. The use of chiral ligands creates a chiral environment around the metal, enabling enantioselective transformations.[15] In ring-contraction reactions, the stereochemistry of the starting material is often transferred to the product with high fidelity.[16][17]

Ring-Closing Metathesis (RCM): A Powerful Tool for Macrocycles and Strained Rings

Ring-closing metathesis (RCM) has revolutionized the synthesis of cyclic compounds, including strained four-membered rings.[18][19] This methodology, which garnered the 2005 Nobel Prize in Chemistry for Chauvin, Grubbs, and Schrock, utilizes well-defined ruthenium or molybdenum catalysts to facilitate the intramolecular metathesis of a diene.[18]

For the synthesis of cyclobutene derivatives, which can then be further functionalized to the desired trans-cyclobutane amino acids, RCM of a suitable diene precursor is a highly effective strategy. The success of the RCM reaction is often dependent on the catalyst used and the reaction conditions, which can be optimized to favor the formation of the desired ring size.[19][20]

Causality Behind Stereoselectivity: While RCM itself primarily forms a double bond within a ring, subsequent diastereoselective functionalization of the resulting cyclobutene is key to establishing the desired trans-stereochemistry. For example, hydrogenation or epoxidation of the cyclobutene can be directed by existing stereocenters or by the use of chiral reagents to afford the trans-product.

Logical Relationship: RCM and Subsequent Functionalization

The following diagram illustrates the logical progression from a diene precursor to a trans-cyclobutane amino acid via RCM.

rcm_logic diene Acyclic Diene Precursor rcm Ring-Closing Metathesis (e.g., Grubbs' Catalyst) diene->rcm cyclobutene Cyclobutene Intermediate rcm->cyclobutene functionalization Diastereoselective Functionalization (e.g., Hydrogenation, Epoxidation) cyclobutene->functionalization trans_product trans-Cyclobutane Amino Acid Derivative functionalization->trans_product

Caption: Logical pathway from diene to trans-cyclobutane amino acid via RCM.

Quantitative Comparison of Synthetic Methodologies

The choice of a synthetic route is often guided by factors such as yield, stereoselectivity, and reaction conditions. The following table provides a comparative summary of the key methodologies discussed.

MethodologyKey AdvantagesTypical YieldsDiastereoselectivity (trans:cis)Key Considerations
Photochemical [2+2] Cycloaddition Direct ring formation, readily available starting materials.[9]40-85%[10][21]Can be highly variable, often favoring the thermodynamic trans product.Requires specialized photochemical equipment; stereocontrol can be challenging.
Transition-Metal Catalysis High stereocontrol, broad substrate scope, access to complex structures.[13][15]50-95%[15][16]Often excellent, dictated by catalyst and ligands.[15]Catalyst cost and sensitivity; ligand synthesis can be complex.
Ring-Closing Metathesis Excellent for specific ring sizes, high functional group tolerance.[18][19]70-95% (for RCM step)[22]Stereochemistry is set in a subsequent step.Requires a diene precursor; catalyst removal can be an issue.[19]

Detailed Experimental Protocol: Diastereoselective Synthesis of a trans-β-N-Heterocyclic Cyclobutane Carboximide

This protocol is based on the work of Frongia and colleagues, who developed a tandem amidation/aza-Michael addition to access trans-β-N-heterocyclic cyclobutane carboximides.[2]

Materials:

  • Cyclobutene-1-carboxylic acid

  • Benzo[d]oxazol-2(3H)-one derivative

  • 4-Dimethylaminopyridine (DMAP)

  • Anhydrous solvent (e.g., Dichloromethane)

  • Standard laboratory glassware and purification equipment

Procedure:

  • Reaction Setup: To a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the benzo[d]oxazol-2(3H)-one derivative (1.0 equiv) and anhydrous dichloromethane.

  • Addition of Reagents: Add cyclobutene-1-carboxylic acid (1.1 equiv) to the solution, followed by the catalytic amount of DMAP (0.1 equiv).

  • Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction typically proceeds to completion within 12-24 hours.

  • Workup: Upon completion, concentrate the reaction mixture under reduced pressure. Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with a mild aqueous acid (e.g., 1M HCl), followed by saturated aqueous sodium bicarbonate, and finally brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure trans-β-N-heterocyclic cyclobutane carboximide.

  • Characterization: Confirm the structure and stereochemistry of the product using nuclear magnetic resonance (NMR) spectroscopy and high-resolution mass spectrometry (HRMS). The trans-stereochemistry can be confirmed by the characteristic coupling constants in the 1H NMR spectrum.

This protocol provides a reliable and diastereoselective method for the synthesis of valuable trans-cyclobutane amino acid precursors.[2]

Conclusion and Future Outlook

The stereoselective synthesis of trans-cyclobutane amino acids is a dynamic and evolving field. While established methods like photochemical cycloadditions continue to be valuable, the development of novel transition-metal-catalyzed reactions and the creative application of RCM are expanding the synthetic toolbox for medicinal chemists. The ability to precisely control the three-dimensional architecture of these constrained amino acids is paramount for the rational design of next-generation peptidomimetics and other therapeutic agents. Future research will likely focus on the development of even more efficient and enantioselective catalytic systems, as well as the application of these building blocks in the synthesis of complex, biologically active molecules. The continued innovation in this area promises to deliver new chemical entities with improved pharmacological profiles, ultimately contributing to the advancement of drug discovery.

References

  • Zheng, C., et al. (2022). Asymmetric Transfer Hydrogenation of Cyclobutenediones. Journal of the American Chemical Society. [Link]

  • Wang, Y., et al. (2021). Advances in the catalytic asymmetric synthesis of quaternary carbon containing cyclobutanes. Organic Chemistry Frontiers. [Link]

  • Hruby, V. J., et al. (2004). Design and synthesis of conformationally and topographically constrained amino acids as peptidomimetics. UA Campus Repository. [Link]

  • Verkh, Y., et al. (2021). Stereoselective strategy for the synthesis of γ‐cyclobutane amino acids. ResearchGate. [Link]

  • Shi, Z., et al. (2021). Asymmetric synthesis of cyclobutanes and their derivatives. ResearchGate. [Link]

  • Li, W., et al. (2023). Enantioselective Synthesis of Cyclobutane Derivatives via Cascade Asymmetric Allylic Etherification/[2 + 2] Photocycloaddition. Journal of the American Chemical Society. [Link]

  • Pinnen, F., et al. (2017). Conformationally Constrained Histidines in the Design of Peptidomimetics: Strategies for the χ-Space Control. MDPI. [Link]

  • Li, W., et al. (2023). Enantioselective Synthesis of Cyclobutane Derivatives via Cascade Asymmetric Allylic Etherification/[2 + 2] Photocycloaddition. PubMed. [Link]

  • Pellicciari, R., et al. (2002). Synthesis and calpain inhibitory activity of peptidomimetic compounds with constrained amino acids at the P2 position. PMC - NIH. [Link]

  • D'Acquarica, I., et al. (2013). Stereoselective synthesis of (cis/trans)-2-hydroxycyclobutane amino acids. ResearchGate. [Link]

  • D'Acquarica, I., et al. (2013). Stereocontrolled Synthesis and Functionalization of Cyclobutanes and Cyclobutanones. PMC - NIH. [Link]

  • Henriques, S. T., et al. (2023). Non-Canonical Amino Acids as Building Blocks for Peptidomimetics: Structure, Function, and Applications. MDPI. [Link]

  • Frongia, A., et al. (2023). New Derivatives of Cyclobutane β-Amino Acids. ChemistryViews. [Link]

  • Mancheño, O. G., et al. (2022). Direct Access to Unnatural Cyclobutane α-Amino Acids through Visible Light Catalyzed [2+2]-Cycloaddition. PMC - NIH. [Link]

  • Fairlie, D. P., et al. (1998). Synthesis of conformationally constrained amino acid and peptide derivatives. Journal of the Chemical Society, Perkin Transactions 1. [Link]

  • van der Kolk, R., et al. (2022). Cyclobutanes in Small‐Molecule Drug Candidates. PMC - PubMed Central. [Link]

  • Ortuño, R. M., et al. (1998). Stereoselective synthesis of novel cyclobutane dehydro amino acids from (+)-α-pinene. Tetrahedron: Asymmetry. [Link]

  • Mancheño, O. G., et al. (2022). Direct Access to Unnatural Cyclobutane α-Amino Acids through Visible Light Catalyzed [2+2]-Cycloaddition. ACS Organic & Inorganic Au. [Link]

  • Johnston, J. N., et al. (2012). Enantioselective synthesis of β-amino acid derivatives using amidine-based and bifunctional organocatalysts. Vanderbilt University. [Link]

  • Beilstein, J. (2024). Aminoacids of the cyclobutane series. ResearchGate. [Link]

  • Brown, M. K., et al. (2019). Enantioselective synthesis of 1,2-disubstituted thiocyclobutanes via Michael addition. Chemical Science. [Link]

  • Ortuño, R. M., et al. (2021). Synthesis of Chiral Scaffolds Based on Polyfunctional Cyclobutane β‐Amino Acids. CORE. [Link]

  • Wikipedia. (2023). Ring-closing metathesis. Wikipedia. [Link]

  • van der Kolk, R., et al. (2022). Cyclobutanes in Small‐Molecule Drug Candidates. Radboud Repository. [Link]

  • Sarpong, R., et al. (2014). Applications of C–H Functionalization Logic to Cyclobutane Synthesis. The Journal of Organic Chemistry. [Link]

  • Bell, E. A., et al. (1988). Total synthesis of cyclobutane amino acids from Atelia herbert smithii. The Journal of Organic Chemistry. [Link]

  • Baran, P. S. (2012). Cyclobutanes in Organic Synthesis. Baran Lab. [Link]

  • Wang, C., et al. (2021). Stereoselective Synthesis of Cyclobutanes by Contraction of Pyrrolidines. ACS Publications. [Link]

  • Organic Chemistry Portal. (n.d.). Ring Closing Metathesis (RCM). Organic Chemistry Portal. [Link]

  • Miranda, M. A., et al. (2023). Synthesis of Bis(amino acids) Containing the Styryl-cyclobutane Core by Photosensitized [2+2]-Cross-cycloaddition of Allylidene-5(4H)-oxazolones. MDPI. [Link]

  • Wang, C., et al. (2021). Stereoselective Synthesis of Cyclobutanes by Contraction of Pyrrolidines. PMC - NIH. [Link]

  • Mancheño, O. G., et al. (2022). Direct Access to Unnatural Cyclobutane α-Amino Acids through Visible Light Catalyzed [2+2]-Cycloaddition. ResearchGate. [Link]

  • Zell, D., et al. (2025). Stereoselective Synthesis of trans-3-Amino-2,2,4,4-tetramethylcyclobutanol. Organic Letters. [Link]

  • Bach, T., et al. (2024). Recent advances in the application of [2 + 2] cycloaddition in the chemical synthesis of cyclobutane-containing natural products. PMC - NIH. [Link]

  • Aitken, D. J., et al. (2007). A short synthesis of the cis-cyclobutane β-aminoacid skeleton using a [2+2] cycloaddition strategy. ResearchGate. [Link]

  • Gellman, S. H., et al. (2002). Synthesis of substituted cyclohexenyl-based beta-amino acids by ring-closing metathesis. Organic Letters. [Link]

  • Arora, P. S., et al. (2015). Optimized Ring Closing Metathesis Reaction Conditions to Suppress Desallyl Side Products in the Solid Phase Synthesis of Cyclic Peptides involving Tyrosine(O-allyl). NIH. [Link]

  • Glorius, F., et al. (2023). Transition metal catalyzed ring-opening reactions of BCBs for the synthesis of cyclobutane derivatives and their scientific context. ResearchGate. [Link]

  • Gulías, M., et al. (2016). “Cut and Sew” Transformations via Transition-Metal-Catalyzed Carbon–Carbon Bond Activation. PMC - PubMed Central. [Link]

Sources

Spectroscopic Data for Boc-Protected Cyclobutane Amino Acids: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rising Prominence of Constrained Amino Acids in Drug Discovery

In the landscape of modern medicinal chemistry and peptide science, the conformational rigidity of molecular scaffolds is a paramount design principle. Unnatural amino acids, particularly those with cyclic constraints, offer a powerful tool to modulate the biological activity and pharmacokinetic properties of peptides and small molecules. Among these, cyclobutane-containing amino acids have emerged as valuable building blocks. Their constrained, puckered four-membered ring system imparts unique conformational preferences that can enhance enzymatic stability, improve receptor binding affinity, and influence secondary structure formation in peptides.[1]

The tert-butyloxycarbonyl (Boc) protecting group is a cornerstone in peptide synthesis, prized for its stability in a wide range of chemical conditions and its facile removal under mild acidic treatment.[2] The marriage of the cyclobutane scaffold with Boc protection provides versatile intermediates for the synthesis of novel therapeutics.[2] This in-depth technical guide provides a comprehensive overview of the key spectroscopic techniques used to characterize Boc-protected cyclobutane amino acids, offering field-proven insights and detailed experimental protocols for researchers, scientists, and drug development professionals.

I. Nuclear Magnetic Resonance (NMR) Spectroscopy: Unraveling Structure and Stereochemistry

NMR spectroscopy is the most powerful technique for the unambiguous structural elucidation of Boc-protected cyclobutane amino acids. Both ¹H and ¹³C NMR provide a wealth of information regarding the carbon skeleton, the presence and integrity of the Boc group, and, crucially, the stereochemical arrangement of substituents on the cyclobutane ring.

A. The "Why": Causality in NMR Analysis

The puckered, non-planar conformation of the cyclobutane ring is a key determinant of its NMR spectral features. This puckering leads to distinct chemical environments for axial and equatorial protons, and the degree of this differentiation is influenced by the nature and stereochemistry of the substituents. The bulky Boc group can further influence the conformational equilibrium of the ring. Understanding these principles is essential for accurate spectral interpretation.

Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are indispensable for assigning the complex and often overlapping signals in the ¹H NMR spectrum of substituted cyclobutanes. COSY reveals proton-proton coupling networks, allowing for the tracing of connectivity through the cyclobutane ring, while HSQC correlates each proton to its directly attached carbon, providing a definitive link between the ¹H and ¹³C spectra.

B. Experimental Protocol: ¹H and ¹³C NMR Analysis

This protocol outlines the standard procedure for acquiring high-quality NMR data for a Boc-protected cyclobutane amino acid.

1. Sample Preparation:

  • Rationale: Proper sample preparation is critical for obtaining high-resolution spectra. The choice of solvent is important to ensure good solubility and minimize signal overlap with the analyte.

  • Procedure:

    • Accurately weigh 5-10 mg of the Boc-protected cyclobutane amino acid.

    • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or MeOD) in a clean, dry vial. Chloroform-d (CDCl₃) is often a good starting point for many Boc-protected compounds.

    • Transfer the solution to a 5 mm NMR tube.

2. Instrument Setup and Data Acquisition:

  • Rationale: Proper instrument setup, including locking, tuning, and shimming, is essential for maximizing spectral resolution and sensitivity.

  • Procedure:

    • Insert the NMR tube into the spectrometer.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Tune and shim the probe to optimize the magnetic field homogeneity.

    • ¹H NMR Acquisition: Acquire a standard ¹H NMR spectrum. Typical parameters on a 400 MHz spectrometer would be: 16-32 scans, a spectral width of 12-16 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

    • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. Typical parameters on a 100 MHz spectrometer would be: 512-2048 scans, a spectral width of 200-240 ppm, and a relaxation delay of 2 seconds.

    • 2D NMR Acquisition (if necessary): Acquire COSY, HSQC, and HMBC (Heteronuclear Multiple Bond Correlation) spectra using standard instrument parameters. These are crucial for unambiguous assignment of complex structures.[3][4]

3. Data Processing and Analysis:

  • Rationale: Accurate data processing is necessary to extract meaningful information from the raw data.

  • Procedure:

    • Apply Fourier transformation, phase correction, and baseline correction to the acquired spectra.

    • Calibrate the chemical shift scale using the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

    • Integrate the peaks in the ¹H spectrum to determine the relative number of protons.

    • Assign the signals in both the ¹H and ¹³C spectra to the corresponding atoms in the molecule, using 2D NMR data to confirm connectivities.

Diagram: Workflow for NMR Spectroscopic Analysis

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh Weigh Sample (5-10 mg) dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer setup Instrument Setup (Lock, Tune, Shim) transfer->setup acq_1h Acquire ¹H NMR setup->acq_1h acq_13c Acquire ¹³C NMR acq_1h->acq_13c acq_2d Acquire 2D NMR (COSY, HSQC) acq_13c->acq_2d process Process Spectra (FT, Phasing) acq_2d->process calibrate Calibrate Chemical Shifts process->calibrate assign Assign Signals & Structure Elucidation calibrate->assign

Caption: A streamlined workflow for the NMR analysis of Boc-protected cyclobutane amino acids.

C. Data Presentation: Characteristic ¹H and ¹³C NMR Chemical Shifts

The following tables summarize typical chemical shift ranges for Boc-protected cyclobutane amino acids. Exact values can vary depending on the solvent, concentration, and substitution pattern.

Table 1: Typical ¹H NMR Chemical Shifts (ppm)

Proton(s) Chemical Shift (δ) Range (ppm) Multiplicity Notes
Boc (t-butyl)1.40 - 1.50s (singlet)Characteristic signal for the 9 equivalent protons of the Boc group.[5]
Cyclobutane CH₂1.70 - 2.80m (multiplet)Complex, often overlapping signals. Diastereotopic protons can show distinct signals and couplings.
Cyclobutane CH2.50 - 4.50m (multiplet)The chemical shift is highly dependent on the nature of the substituent (e.g., -NHBoc, -COOH) and its stereochemistry (cis/trans).
NH (Boc-carbamate)4.50 - 5.50br s (broad singlet) or d (doublet)Often broad and may exchange with D₂O. Can show coupling to the α-proton.
COOH10.0 - 13.0br s (broad singlet)Typically very broad and may not be observed without specific experimental conditions.

Table 2: Typical ¹³C NMR Chemical Shifts (ppm)

Carbon(s) Chemical Shift (δ) Range (ppm) Notes
Boc (CH₃)28.0 - 29.0A strong signal for the three equivalent methyl carbons of the Boc group.[5]
Boc (quaternary C)79.0 - 81.0The quaternary carbon of the tert-butyl group.
Cyclobutane CH₂20.0 - 40.0The chemical shifts are influenced by ring strain and substituent effects.
Cyclobutane CH40.0 - 65.0Highly dependent on the attached functional groups and stereochemistry.
Boc (C=O)154.0 - 157.0The carbonyl carbon of the carbamate.
COOH170.0 - 180.0The carboxylic acid carbonyl carbon.

II. Infrared (IR) Spectroscopy: Identifying Key Functional Groups

FTIR spectroscopy is a rapid and powerful technique for confirming the presence of key functional groups in Boc-protected cyclobutane amino acids. The spectrum provides a molecular "fingerprint" that can be used for identification and quality control.

A. The "Why": Vibrational Signatures

The absorption of infrared radiation excites specific vibrational modes within a molecule. The frequencies of these vibrations are characteristic of the types of bonds and functional groups present. For a Boc-protected amino acid, the most informative regions of the IR spectrum are those corresponding to the N-H, C-H, C=O, and C-O bond vibrations. The zwitterionic nature of the free amino acid is significantly altered upon Boc protection, leading to distinct changes in the IR spectrum, particularly in the regions of the amino and carboxyl group vibrations.

B. Experimental Protocol: FTIR Analysis (Attenuated Total Reflectance - ATR)

1. Sample Preparation:

  • Rationale: ATR-FTIR requires minimal sample preparation and is suitable for solid samples.

  • Procedure:

    • Ensure the ATR crystal is clean by wiping it with a solvent such as isopropanol and allowing it to dry completely.

    • Record a background spectrum of the empty ATR setup.

    • Place a small amount (a few milligrams) of the solid Boc-protected cyclobutane amino acid onto the ATR crystal.

    • Apply pressure using the anvil to ensure good contact between the sample and the crystal.

2. Data Acquisition:

  • Rationale: Signal-to-noise ratio is improved by co-adding multiple scans.

  • Procedure:

    • Acquire the IR spectrum, typically by co-adding 16-32 scans over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

3. Data Processing and Analysis:

  • Rationale: The background spectrum is subtracted to obtain the spectrum of the sample only.

  • Procedure:

    • The instrument software will automatically subtract the background spectrum from the sample spectrum.

    • Identify and label the characteristic absorption bands corresponding to the functional groups of the molecule.

Diagram: Key Functional Group Vibrations in FTIR

FTIR_Vibrations cluster_vibrations Characteristic Vibrational Modes compound Boc-Protected Cyclobutane Amino Acid nh_stretch N-H Stretch (~3300-3500 cm⁻¹) compound->nh_stretch ch_stretch C-H Stretch (~2850-3000 cm⁻¹) compound->ch_stretch co_stretch_boc C=O Stretch (Boc) (~1680-1720 cm⁻¹) compound->co_stretch_boc co_stretch_acid C=O Stretch (Acid) (~1700-1750 cm⁻¹) compound->co_stretch_acid nh_bend N-H Bend (~1500-1550 cm⁻¹) compound->nh_bend

Caption: Key vibrational modes for the FTIR analysis of Boc-protected cyclobutane amino acids.

C. Data Presentation: Characteristic IR Absorption Bands

Table 3: Typical FTIR Absorption Bands (cm⁻¹)

Vibrational Mode Frequency Range (cm⁻¹) Intensity Notes
N-H Stretch (carbamate)3300 - 3500MediumA sharp to moderately broad peak.
C-H Stretch (sp³)2850 - 3000Medium-StrongAliphatic C-H stretching from the cyclobutane ring and the Boc group.
C=O Stretch (Carboxylic Acid Dimer)2500 - 3300 (O-H) & ~1700-1725 (C=O)Broad (O-H), Strong (C=O)The O-H stretch is very broad due to hydrogen bonding.
C=O Stretch (Boc-carbamate)1680 - 1720StrongA very characteristic and intense absorption.
N-H Bend (Amide II)1500 - 1550MediumCharacteristic of the N-H bending in the carbamate group.
C-O Stretch (Carbamate & Acid)1150 - 1300StrongOften multiple strong bands in this region.

III. Mass Spectrometry (MS): Confirming Molecular Weight and Fragmentation

Mass spectrometry is a vital tool for determining the molecular weight of Boc-protected cyclobutane amino acids and for obtaining structural information through the analysis of fragmentation patterns.

A. The "Why": Ionization and Fragmentation Pathways

In electrospray ionization (ESI), the analyte is ionized to form protonated molecules [M+H]⁺ or deprotonated molecules [M-H]⁻. The accurate mass of these ions confirms the elemental composition of the molecule. Tandem mass spectrometry (MS/MS) involves the fragmentation of these parent ions, and the resulting fragment ions provide valuable structural information. The fragmentation of Boc-protected amino acids is often characterized by the loss of moieties from the Boc group, such as the loss of isobutylene (56 Da) or the entire Boc group (100 Da). The fragmentation of the cyclobutane ring can also provide insights into its substitution pattern.

B. Experimental Protocol: ESI-MS and MS/MS Analysis

1. Sample Preparation:

  • Rationale: The sample must be dissolved in a solvent compatible with ESI-MS.

  • Procedure:

    • Prepare a dilute solution of the sample (typically 1-10 µg/mL) in a mixture of water and an organic solvent (e.g., acetonitrile or methanol) with a small amount of acid (e.g., 0.1% formic acid for positive ion mode) or base (e.g., 0.1% ammonium hydroxide for negative ion mode).

2. Data Acquisition:

  • Rationale: Full scan MS determines the molecular weight, while MS/MS provides structural information.

  • Procedure:

    • Infuse the sample solution into the ESI source.

    • Acquire a full scan mass spectrum to identify the protonated [M+H]⁺ or deprotonated [M-H]⁻ molecular ion.

    • Perform a product ion scan (MS/MS) on the molecular ion to generate a fragmentation spectrum.

3. Data Analysis:

  • Rationale: The fragmentation pattern is interpreted to deduce the structure of the molecule.

  • Procedure:

    • Determine the elemental composition from the accurate mass of the molecular ion.

    • Analyze the MS/MS spectrum to identify characteristic neutral losses and fragment ions.

    • Propose a fragmentation mechanism consistent with the observed spectrum.

Diagram: Common Fragmentation Pathways in ESI-MS/MS

MS_Fragmentation M_H [M+H]⁺ M_H_56 [M+H - 56]⁺ (Loss of isobutylene) M_H->M_H_56 - C₄H₈ M_H_100 [M+H - 100]⁺ (Loss of Boc group) M_H->M_H_100 - C₅H₈O₂ M_H_44 [M+H - 44]⁺ (Loss of CO₂) M_H->M_H_44 - CO₂ Ring_Fragments Cyclobutane Ring Fragments M_H->Ring_Fragments Ring Opening

Caption: Common fragmentation pathways observed for Boc-protected cyclobutane amino acids in positive ion ESI-MS/MS.

C. Data Presentation: Characteristic Mass Spectral Fragments

Table 4: Common Fragments in Positive Ion ESI-MS/MS

Fragment Ion Neutral Loss Notes
[M+H - 56]⁺C₄H₈ (isobutylene)A very common and often abundant fragment resulting from the cleavage of the tert-butyl group.[6]
[M+H - 100]⁺C₅H₈O₂ (Boc group)Loss of the entire Boc group.
[M+H - 44]⁺CO₂Loss of carbon dioxide from the carboxylic acid group.
[M+H - H₂O]⁺H₂OLoss of water.

IV. Chiral Chromatography: Resolving Enantiomers

For chiral Boc-protected cyclobutane amino acids, it is often necessary to determine the enantiomeric purity or to separate the enantiomers. Chiral High-Performance Liquid Chromatography (HPLC) is the most common technique for this purpose.

A. The "Why": Enantioselective Separation

Enantiomers have identical physical properties in an achiral environment, making them inseparable by standard chromatographic techniques. Chiral stationary phases (CSPs) create a chiral environment within the HPLC column, allowing for differential interactions with the two enantiomers, which leads to their separation.

B. Experimental Protocol: Chiral HPLC Analysis

1. Column Selection:

  • Rationale: The choice of CSP is crucial for achieving separation. Polysaccharide-based and macrocyclic glycopeptide-based CSPs are often effective for amino acid derivatives.[7]

  • Procedure:

    • Screen several chiral columns (e.g., Chiralcel OD-H, Chiralpak AD-H, Astec CHIROBIOTIC T) with the analyte.

2. Method Development:

  • Rationale: The mobile phase composition significantly affects the separation.

  • Procedure:

    • Start with a simple mobile phase, such as a mixture of hexane and isopropanol for normal-phase chromatography, or a buffered aqueous solution with an organic modifier for reversed-phase chromatography.

    • Systematically vary the mobile phase composition, flow rate, and temperature to optimize the resolution between the enantiomers.

3. Data Analysis:

  • Rationale: The enantiomeric excess (e.e.) is determined from the relative peak areas.

  • Procedure:

    • Integrate the peak areas of the two enantiomers.

    • Calculate the enantiomeric excess using the formula: e.e. (%) = [|Area₁ - Area₂| / (Area₁ + Area₂)] x 100.

Conclusion

The spectroscopic characterization of Boc-protected cyclobutane amino acids is a critical aspect of their use in research and development. This guide has provided a comprehensive overview of the key analytical techniques, emphasizing the rationale behind experimental choices and providing detailed, field-tested protocols. A thorough understanding and application of NMR, FTIR, mass spectrometry, and chiral chromatography will enable scientists to confidently synthesize, purify, and utilize these valuable building blocks in the creation of next-generation therapeutics.

References

  • Macmillan Group, Princeton University. (n.d.). SUPPLEMENTARY INFORMATION. Retrieved from [Link]

  • Bursavich, M. G., & Rich, D. H. (2002). Designing Non-Peptide Peptidomimetics in the 21st Century: Inhibitors Targeting Conformational Ensembles. Journal of Medicinal Chemistry, 45(3), 541-558.
  • Development of Fmoc-Protected Bis-Amino Acids toward Automated Synthesis of Highly Functionalized Spiroligomers. (2022). Organic Letters, 24(18), 3356–3361.
  • Goodman, J. M., & Leach, A. G. (2005). Conformational analysis of 2-substituted cyclobutane-alpha-amino acid derivatives. A synergistic experimental and computational study. The Journal of Organic Chemistry, 71(5), 1869–1878.
  • PubChem. (n.d.). 1-Aminocyclobutanecarboxylic acid. Retrieved from [Link]

  • SDSU NMR Facility. (n.d.). Common 2D (COSY, HSQC, HMBC). Retrieved from [Link]

  • Srinivas, R., et al. (2008). Electrospray ionization tandem mass spectrometric study on the effect of N-terminal beta- and gamma-carbo amino acids on fragmentation of GABA-hybrid peptides. Rapid Communications in Mass Spectrometry, 22(21), 3339-3352.
  • Sumika Chemical Analysis Service. (n.d.). Chiral Columns for enantiomer separation by HPLC. Retrieved from [Link]

  • Wiley SpectraBase. (n.d.). 1-Aminocyclobutanecarboxylic acid. Retrieved from [Link]

  • Fokin, A. A., & Schreiner, P. R. (2003). Selective Alkane C-H Bond Functionalizations: A Challenge for Organic Synthesis.
  • Gademann, K., & Seebach, D. (1999). Enantioselective Synthesis of β-Amino Acids from α-Amino Acids.
  • Gellman, S. H. (1998). Foldamers: A Manifesto. Accounts of Chemical Research, 31(4), 173-180.
  • Hughes, D. L. (1996). The Mitsunobu Reaction. Organic Reactions, 42, 335-656.
  • Itoh, H. (2018). Problem Session. Retrieved from [Link]

  • Kotha, S., & Sreevani, G. (2010). Recent applications of cyclobutane and cyclobutene derivatives in organic synthesis. Tetrahedron, 66(20), 3565-3596.
  • Münster University. (n.d.). Amino acids. Retrieved from [Link]

  • Nam, J., & Collum, D. B. (2008). Lithium Diisopropylamide: Solution Kinetics and Implications for Organic Synthesis. Accounts of Chemical Research, 42(1), 65-76.
  • Paquette, L. A. (Ed.). (1993). Encyclopedia of Reagents for Organic Synthesis. John Wiley & Sons.
  • Seebach, D., et al. (2004). β-Peptides: from structure to function. Chemistry & Biodiversity, 1(1), 1111-1239.
  • Wessjohann, L. A., & Ruijter, E. (2005). Ionic Liquids in Stereoselective Synthesis.
  • Zhang, D. W., & Li, C. J. (2007). The [2+2] cycloaddition of terminal alkynes with electron-deficient alkenes catalyzed by a rhodium(I) complex in an ionic liquid. Green Chemistry, 9(11), 1214-1217.

Sources

An In-Depth Technical Guide on the Fundamental Reactivity of trans-3-(Boc-amino)cyclobutanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

trans-3-(tert-butoxycarbonylamino)cyclobutanecarboxylic acid is a conformationally constrained, non-proteinogenic amino acid analogue that has garnered significant attention in medicinal chemistry and drug discovery.[1] Its rigid cyclobutane scaffold provides a unique structural motif for designing peptidomimetics, enzyme inhibitors, and other biologically active molecules with improved pharmacological profiles. This guide delves into the fundamental reactivity of this building block, offering a comprehensive analysis of its core chemical transformations, mechanistic underpinnings, and practical applications. We will explore the key reactions involving the carboxylic acid and the Boc-protected amine functionalities, providing field-proven protocols and explaining the causality behind experimental choices to empower researchers in their synthetic endeavors.

Introduction: The Structural and Chemical Landscape

The reactivity of trans-3-(Boc-amino)cyclobutanecarboxylic acid is dictated by three key structural features: the strained cyclobutane ring, the sterically demanding tert-butoxycarbonyl (Boc) protecting group, and the nucleophilic/electrophilic nature of the carboxylic acid and the latent amine.

  • The Cyclobutane Core: The four-membered ring introduces significant ring strain (approximately 26 kcal/mol), influencing the bond angles and reactivity of the substituents.[2] While the ring itself is relatively stable under many synthetic conditions, this inherent strain can be exploited in certain ring-opening reactions, although such transformations are less common in the routine application of this building block.[3][4] The trans stereochemistry of the substituents locks the molecule into a specific conformation, which is a crucial aspect for its use in rational drug design.

  • The Boc-Protecting Group: The tert-butoxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability in a broad range of reaction conditions, including basic and nucleophilic environments.[5] Its primary role is to mask the nucleophilicity of the amine during reactions involving the carboxylic acid. The Boc group is readily removed under acidic conditions, providing an orthogonal deprotection strategy in complex syntheses.[6][7]

  • The Carboxylic Acid: This functional group is the primary site for elaboration, most commonly through the formation of amide bonds. The reactivity of the carboxylic acid can be modulated by converting it into more active species, such as acyl chlorides or active esters, to facilitate coupling with a wide range of amines.

The interplay of these features makes trans-3-(Boc-amino)cyclobutanecarboxylic acid a versatile building block in the synthesis of novel chemical entities.

Core Reactivity: Amide Bond Formation

The most fundamental and widely exploited reaction of trans-3-(Boc-amino)cyclobutanecarboxylic acid is the formation of an amide bond. This transformation is central to its incorporation into peptide-like structures and other molecular scaffolds.

Mechanistic Considerations for Amide Coupling

Direct condensation of a carboxylic acid and an amine to form an amide is a thermodynamically favorable but kinetically slow process.[8] Therefore, activation of the carboxylic acid is necessary. The choice of coupling reagent is critical and depends on factors such as the steric hindrance of the amine, the potential for racemization (though not a concern for this achiral molecule), and the desired reaction conditions.

Commonly used coupling reagents fall into two main categories: carbodiimides and onium salts.

  • Carbodiimide-Based Coupling (e.g., EDC): 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is a popular choice due to its water-solubility, which simplifies the removal of the urea byproduct during aqueous workup.[8][9] The reaction proceeds through an unstable O-acylisourea intermediate. To improve efficiency and suppress side reactions, an additive such as 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt) is often included.[10] These additives intercept the O-acylisourea to form a more stable and reactive activated ester, which is then attacked by the amine.[8]

  • Onium Salt-Based Coupling (e.g., HATU): Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are highly effective, especially for coupling sterically hindered substrates.[11][12] In the presence of a non-nucleophilic base like diisopropylethylamine (DIPEA), HATU reacts with the carboxylic acid to form a highly reactive OAt-active ester.[8]

Amide_Coupling_Mechanisms

Field-Proven Protocol: EDC/HOBt Mediated Amide Coupling

This protocol provides a reliable method for coupling trans-3-(Boc-amino)cyclobutanecarboxylic acid with a primary or secondary amine.

Materials:

  • trans-3-(Boc-amino)cyclobutanecarboxylic acid (1.0 equiv)

  • Amine (1.1 equiv)

  • EDC·HCl (1.2 equiv)

  • HOBt (1.2 equiv)

  • DIPEA or Triethylamine (TEA) (2.5 equiv)

  • Anhydrous DMF or DCM

  • Standard workup reagents (Ethyl acetate, 1N HCl, sat. aq. NaHCO₃, brine, Na₂SO₄)

Procedure:

  • To a round-bottom flask, add trans-3-(Boc-amino)cyclobutanecarboxylic acid (1.0 equiv), HOBt (1.2 equiv), and the amine (1.1 equiv).

  • Dissolve the mixture in anhydrous DMF or DCM (to a concentration of 0.1-0.5 M).

  • Cool the solution to 0 °C in an ice bath with stirring.

  • Add EDC·HCl (1.2 equiv) portion-wise to the reaction mixture.

  • Add DIPEA (2.5 equiv) dropwise.

  • Allow the reaction to warm to room temperature and stir for 8 to 24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the mixture with ethyl acetate.

  • Wash the organic phase sequentially with water (to remove the urea byproduct), 1N HCl, saturated aqueous NaHCO₃, and brine.[8]

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the pure amide.

Causality Behind Choices:

  • Equivalents: Using a slight excess of the amine and coupling reagents ensures the complete consumption of the starting carboxylic acid. The excess base neutralizes the HCl salt of EDC and the HOBt, driving the reaction forward.

  • Solvent: Anhydrous DMF or DCM are chosen for their ability to dissolve the reactants and their inertness under the reaction conditions.

  • Temperature: Starting the reaction at 0 °C helps to control the initial exotherm and minimize potential side reactions.

  • Workup: The aqueous workup sequence is designed to remove all water-soluble reagents and byproducts, simplifying the final purification.[9]

Challenges with Sterically Hindered Amines

Coupling trans-3-(Boc-amino)cyclobutanecarboxylic acid with sterically demanding amines can be challenging, often resulting in low yields. In such cases, more potent coupling reagents or alternative strategies are required.

StrategyReagent/ConditionRationale
Potent Coupling Reagents HATU, HBTU, PyBOPThese onium salts form highly reactive activated esters, overcoming the steric barrier.[12]
Acyl Halide Formation SOCl₂, Oxalyl chlorideConversion to the acyl chloride significantly increases the electrophilicity of the carbonyl carbon.
Acyl Fluoride Formation TFFH, BTFFHAcyl fluorides are highly reactive towards amines and can be effective for coupling extremely hindered substrates.[13]
Microwave Irradiation Microwave SynthesisCan accelerate the reaction and drive difficult couplings to completion.[12]

Core Reactivity: Boc-Deprotection

The removal of the Boc protecting group is the second key transformation, unmasking the amine for further functionalization.

Mechanism of Acid-Catalyzed Boc-Deprotection

The Boc group is labile to acidic conditions.[5][6] The generally accepted mechanism involves the following steps:

  • Protonation: The carbamate oxygen is protonated by an acid (e.g., trifluoroacetic acid - TFA, or HCl).[5][14]

  • Fragmentation: The protonated intermediate fragments to form a stable tert-butyl cation and a carbamic acid.[5]

  • Decarboxylation: The unstable carbamic acid rapidly decarboxylates to release carbon dioxide and the free amine.[5][14]

  • Cation Quenching: The tert-butyl cation can be trapped by a nucleophile, deprotonate to form isobutylene gas, or potentially alkylate other nucleophilic sites on the substrate.[6][15]

Boc_Deprotection

Field-Proven Protocol: TFA-Mediated Boc-Deprotection

This protocol is a standard and highly effective method for removing the Boc group.

Materials:

  • Boc-protected substrate (1.0 equiv)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Saturated aqueous NaHCO₃

  • Brine

  • Na₂SO₄

Procedure:

  • Dissolve the Boc-protected substrate in DCM (e.g., 0.1 M).

  • Add TFA (typically 20-50% v/v in DCM).

  • Stir the reaction at room temperature for 1-4 hours. Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Concentrate the reaction mixture under reduced pressure to remove the excess TFA and DCM.

  • Re-dissolve the residue in an appropriate organic solvent (e.g., ethyl acetate).

  • Carefully wash the organic layer with saturated aqueous NaHCO₃ to neutralize any remaining acid.

  • Wash with brine, dry over Na₂SO₄, filter, and concentrate to yield the deprotected amine.

  • The product may be obtained as the free amine or the TFA salt, depending on the workup. Further purification may be necessary.

Causality Behind Choices:

  • Reagent: TFA is a strong acid that efficiently cleaves the Boc group.[7] Its volatility allows for easy removal after the reaction.

  • Solvent: DCM is a common solvent as it is inert to the acidic conditions and effectively dissolves many organic substrates.

  • Scavengers: For substrates with sensitive functional groups (e.g., indoles, thiols) that could be alkylated by the tert-butyl cation, scavengers like triisopropylsilane (TIS) or water can be added to the reaction mixture.[15]

Applications in Drug Discovery

The unique, rigid structure of the cyclobutane ring makes trans-3-(Boc-amino)cyclobutanecarboxylic acid an attractive building block for constraining the conformation of peptides and small molecules. This pre-organization can lead to enhanced binding affinity and selectivity for biological targets. Its applications span various therapeutic areas, including the development of protease inhibitors and CNS agents.[1] The ability to readily perform the two fundamental reactions described above—amide coupling and Boc deprotection—allows for its systematic incorporation into diverse molecular architectures during the drug discovery process.[]

Conclusion

trans-3-(Boc-amino)cyclobutanecarboxylic acid is a valuable synthetic tool for medicinal chemists. A thorough understanding of its fundamental reactivity, centered on robust amide bond formation and efficient Boc-deprotection, is key to its successful application. By selecting the appropriate coupling reagents and deprotection conditions based on the specific substrate and desired outcome, researchers can effectively leverage the unique structural properties of this building block to design and synthesize the next generation of therapeutic agents. The protocols and mechanistic insights provided in this guide serve as a practical resource for scientists working at the forefront of drug discovery and development.

References

  • Total Synthesis. Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. Available at: [Link]

  • Katritzky, A. R., et al. (2007). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. The Journal of Organic Chemistry, 72(15), 5794-801. Available at: [Link]

  • Kandhasamy, S., et al. (2012). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. National Institutes of Health. Available at: [Link]

  • Common Organic Chemistry. Amine to Amide (EDC + HOBt). Available at: [Link]

  • Katritzky, A. R., et al. (2007). Efficient peptide coupling involving sterically hindered amino acids. PubMed. Available at: [Link]

  • Ong, M. T., et al. (2010). The photochemical and mechanochemical ring opening of cyclobutene from first principles. University of Illinois at Urbana-Champaign. Available at: [Link]

  • Han, S., & Kim, Y. (2004). APPLICATIONS OF PEPTIDE COUPLING REAGENTS – AN UPDATE Review Article. International Journal of Peptide Research and Therapeutics, 10, 3-22. Available at: [Link]

  • Aapptec Peptides. Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Available at: [Link]

  • Organic Synthesis. Acid-Amine Coupling using EDCI. Available at: [Link]

  • Angell, Y. L., et al. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 13(47), 11485-9. Available at: [Link]

  • Common Organic Chemistry. Boc Deprotection Mechanism - TFA. Available at: [Link]

  • Master Organic Chemistry. Amine Protection and Deprotection. Available at: [Link]

  • American Chemical Society. Synthesis and reactivity of compounds with cyclobutane rings(s). 13. A simple, stereoselective, highly versatile synthesis of dichlorovinylcyclopropanecarboxylic acids via 2-chlorocyclobutanones. Available at: [Link]

  • Request PDF. Efficient, continuous N -Boc deprotection of amines using solid acid catalysts. Available at: [Link]

  • ResearchGate. Cyclobutene Ring Opening Reactions. Available at: [Link]

  • Royal Society of Chemistry. Synthesis and reactivity of compounds with cyclobutane rings. Part III. Cyclobut-1-ene-1,2-dicarboxylic acid. X-Ray crystal structure and exceptional stereoselectivity in its Diels–Alder reaction with cyclopentadiene. Available at: [Link]

  • Lambert, T. H., et al. (2022). Ring-Opening Carbonyl-Olefin Metathesis of Cyclobutenes. National Institutes of Health. Available at: [Link]

  • Bowser, B. H., et al. (2015). Structure–property relationships for the force-triggered disrotatory ring-opening of cyclobutene. Chemical Science, 6(5), 3051-3057. Available at: [Link]

  • MySkinRecipes. trans-3-(Boc-amino)cyclohexanecarboxylic acid. Available at: [Link]

  • Pharmaguideline. Reactions of Cyclopropane and Cyclobutane. Available at: [Link]

  • Hebei Boze Chemical Co.,Ltd. BOC deprotection. Available at: [Link]

  • Chem-Impex. Boc-1-amino-1-cyclobutane carboxylic acid. Available at: [Link]

  • Chemdad. trans-3-(tert-butoxycarbonylamino)cyclobutanecarboxylic acid. Available at: [Link]

  • ACS GCI Pharmaceutical Roundtable Reagent Guides. BOC Deprotection. Available at: [Link]

  • Request PDF. Evolution of amide bond formation. Available at: [Link]

  • Journal of Chemical Education. 1,3-Cyclobutanedicarboxylic Acid—A History of Mistaken Identity. Available at: [Link]

  • Buller, F., et al. (2011). Optimized reaction conditions for amide bond formation in DNA-encoded combinatorial libraries. National Institutes of Health. Available at: [Link]

  • Semantic Scholar. Efficient and selective cleavage of the tert-butoxycarbonyl (Boc) group under basic condition. Available at: [Link]

  • The Royal Society of Chemistry. Rapid, effective deprotection of tert-butoxycarbonyl (Boc) amino acids and peptides at high temperatures using a thermally stabl. Available at: [Link]

  • ResearchGate. Conformational designations of various conformers in a Newman projection as exemplified by D6 = S 1 S 2-C 3 C 4. Available at: [Link]

  • NIST WebBook. Cyclobutylcarboxylic acid. Available at: [Link]

  • Google Patents. CN112608243A - Synthesis method of trans-3-aminobutanol.
  • National Institutes of Health. A Theoretical and Spectroscopic Conformational Study of 3-Aminothiolane-3-Carboxylic Acid Dipeptide Derivatives. Available at: [Link]

  • YouTube. Amide formation from carboxylic acid derivatives. | Chemistry | Khan Academy. Available at: [Link]

  • YouTube. Amino acids and amide bond formation. Available at: [Link]

  • PubMed. Synthesis of 1-amino-3-[(dihydroxyboryl)methyl]- cyclobutanecarboxylic acid as a potential therapy agent. Available at: [Link]

  • PubMed. A study of conformational stability and vibrational assignments of 1-aminocyclopropanecarboxylic acid c-C3H4(NH2)-COOH. Available at: [Link]

  • ResearchGate. (PDF) CONFORMATIONAL ANALYSIS OF CYCLOBUTANECARBOXYLIC ACID. Available at: [Link]

  • Request PDF. Conformational profile of 1-aminocyclopropanecarboxylic acid. Available at: [Link]

Sources

Methodological & Application

Application Note & Protocol: Strategic Incorporation of trans-3-(Boc-amino)cyclobutanecarboxylic Acid in Solid-Phase Peptide Synthesis (SPPS)

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Non-canonical amino acids are pivotal in modern drug discovery, enabling the synthesis of peptidomimetics with enhanced stability, conformational rigidity, and novel biological activities.[1] trans-3-(Boc-amino)cyclobutanecarboxylic acid is a unique cyclic β-amino acid that introduces a constrained cyclobutane scaffold into peptide backbones.[1][2] This structural feature can significantly influence peptide secondary structure and improve resistance to enzymatic degradation.[1][2] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the strategic and efficient incorporation of this valuable building block into peptide sequences using standard Boc-based Solid-Phase Peptide Synthesis (SPPS). We detail the underlying chemical principles, provide a robust, step-by-step protocol, and offer a troubleshooting guide to address common challenges associated with sterically hindered residues.

Introduction: The Structural Advantage of Cyclic β-Amino Acids

Peptide-based therapeutics often suffer from poor metabolic stability and lack of oral bioavailability.[3] The incorporation of unnatural building blocks, such as conformationally restricted β-amino acid moieties, is a widely adopted strategy to overcome these limitations.[1] trans-3-(Boc-amino)cyclobutanecarboxylic acid, a non-proteinogenic amino acid, offers a rigid cyclobutane ring that can induce specific secondary structures, such as helices and turns, even in short peptide sequences.[2][4] This conformational control is crucial for designing potent and selective ligands for various biological targets.[5][6]

The tert-butyloxycarbonyl (Boc) protecting group is an acid-labile group used to protect the α-amino group during peptide synthesis, preventing unwanted side reactions.[2][] It is stable under neutral or basic conditions and is readily removed with mild acids like trifluoroacetic acid (TFA), making it highly compatible with a wide range of synthetic steps in SPPS.[2][][8]

Chemical Structure

Caption: Chemical structure of the title compound.

Core Principles for SPPS Incorporation

The primary challenge in incorporating trans-3-(Boc-amino)cyclobutanecarboxylic acid, like many non-natural or sterically hindered amino acids, is achieving efficient coupling to the N-terminus of the growing peptide chain on the solid support.[9][10] The cyclobutane ring introduces steric bulk that can slow down the rate of amide bond formation.[10] Therefore, optimized coupling strategies are essential.

Key Considerations:

  • Choice of Coupling Reagent: Standard carbodiimide reagents like DCC or DIC may result in poor yields.[10] More potent uronium/aminium or phosphonium salt-based coupling reagents are highly recommended. Reagents such as HATU , HBTU , or COMU have demonstrated superior performance for coupling sterically hindered residues by forming highly reactive activated esters.[11][12]

  • Reaction Time and Temperature: Extended coupling times ("double coupling") are often necessary to drive the reaction to completion.[11] Microwave-assisted SPPS can also be highly effective, as the applied energy helps overcome the activation barrier and can disrupt peptide aggregation on the resin.[9][11]

  • Solvent Selection: While N,N-Dimethylformamide (DMF) is the standard solvent for SPPS, using N-Methyl-2-pyrrolidone (NMP) or a mixture of DMF/NMP can be advantageous for difficult couplings due to NMP's superior solvating properties.[11]

  • Monitoring Coupling Efficiency: The Kaiser test (ninhydrin test) is crucial for qualitatively assessing the presence of free primary amines after the coupling step. A positive result (blue beads) indicates incomplete coupling, necessitating a second coupling cycle.

Detailed Experimental Protocol

This protocol outlines the manual incorporation of trans-3-(Boc-amino)cyclobutanecarboxylic acid into a peptide sequence on a pre-loaded Wang or Merrifield resin using Boc-SPPS chemistry.

Materials and Reagents
  • Peptide synthesis vessel

  • Shaker or bubbler (for mixing)

  • Pre-loaded resin (e.g., Boc-Gly-Merrifield resin)

  • trans-3-(Boc-amino)cyclobutanecarboxylic acid

  • Dichloromethane (DCM), peptide synthesis grade

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Trifluoroacetic acid (TFA)

  • Diisopropylethylamine (DIPEA)

  • Coupling Reagent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • Isopropyl Alcohol (IPA)

  • Scavengers (e.g., Dithiothreitol - DTE, if Trp, Cys, or Met are present)[13][14]

  • Kaiser Test Kit

SPPS Workflow Diagram

SPPS_Workflow Start Start: Peptide-Resin Swell 1. Swell Resin (DCM) Start->Swell Wash_DCM1 2. Wash (DCM) Swell->Wash_DCM1 Deprotect 3. Boc Deprotection (50% TFA/DCM) Wash_DCM1->Deprotect Wash_DCM2 4. Wash (DCM) Deprotect->Wash_DCM2 Wash_IPA 5. Wash (IPA) Wash_DCM2->Wash_IPA Neutralize 6. Neutralization (DIPEA/DMF) Wash_IPA->Neutralize Wash_DMF 7. Wash (DMF) Neutralize->Wash_DMF Couple 8. Coupling (Boc-Amino Acid, HATU, DIPEA in DMF) Wash_DMF->Couple Kaiser 9. Kaiser Test Couple->Kaiser Wash_DMF2 10. Wash (DMF) Kaiser->Wash_DMF2 Negative Recouple Recouple Kaiser->Recouple Positive End End: Cycle Complete Wash_DMF2->End Recouple->Couple

Caption: General Boc-SPPS cycle for amino acid incorporation.

Step-by-Step Procedure

This procedure assumes a 0.1 mmol synthesis scale. Adjust volumes accordingly.

  • Resin Swelling: Place the peptide-resin in the reaction vessel. Add DCM (10 mL/g of resin) and allow it to swell for 30 minutes with gentle agitation. Drain the solvent.

  • Boc Deprotection:

    • Add a solution of 50% TFA in DCM (v/v) to the resin. If the sequence contains acid-sensitive residues like Trp, Cys, or Met, add 0.5% DTE as a scavenger.[14]

    • Agitate for 2 minutes and drain.

    • Add a fresh portion of the 50% TFA/DCM solution and agitate for 20-30 minutes.[14]

    • Drain the solution and wash the resin thoroughly with DCM (3x), followed by IPA (2x) to remove residual acid, and finally with DMF (3x).

  • Neutralization:

    • Add a solution of 10% DIPEA in DMF (v/v) to the resin and agitate for 5 minutes.

    • Drain and repeat the neutralization step once more.

    • Wash the resin thoroughly with DMF (5x) to remove excess base.

  • Activation and Coupling of trans-3-(Boc-amino)cyclobutanecarboxylic acid:

    • In a separate vial, dissolve trans-3-(Boc-amino)cyclobutanecarboxylic acid (3 eq., 0.3 mmol) and HATU (2.9 eq., 0.29 mmol) in DMF.

    • Add DIPEA (6 eq., 0.6 mmol) to the activation mixture and vortex for 1-2 minutes.

    • Immediately add the activated amino acid solution to the neutralized peptide-resin.

    • Agitate the mixture at room temperature for 2-4 hours. For particularly difficult sequences, this time may be extended, or the reaction can be performed at a slightly elevated temperature (e.g., 40°C) if using appropriate equipment.

  • Monitoring and Recoupling (If Necessary):

    • After the coupling time, take a small sample of resin beads and perform a Kaiser test.

    • Negative Test (Colorless/Yellow Beads): The coupling is complete. Proceed to wash the resin with DMF (5x). The cycle is complete and you can proceed to the deprotection of the newly added residue for the next coupling.

    • Positive Test (Blue Beads): The coupling is incomplete. Drain the reaction solution and repeat step 4 (activation and coupling) with a fresh solution of activated amino acid for another 2-4 hours.

  • Final Cleavage and Deprotection:

    • Once the entire peptide sequence is assembled, the peptide must be cleaved from the resin, and side-chain protecting groups must be removed.

    • For Boc-SPPS, this is typically achieved using strong acids like anhydrous Hydrogen Fluoride (HF) or Trifluoromethanesulfonic acid (TFMSA).[15][16][17] CAUTION: These are extremely hazardous reagents and require specialized equipment and safety protocols.[15][16]

Data Presentation & Troubleshooting

Recommended Coupling Conditions
ParameterRecommendationRationale
Amino Acid Excess 3-5 equivalentsDrives the reaction equilibrium towards product formation.
Coupling Reagent HATU, HCTU, or COMU (2.9-4.5 eq.)High-reactivity reagents that are effective for sterically hindered amino acids.[12]
Base DIPEA or 2,4,6-Collidine (6-10 eq.)Acts as a proton scavenger during activation and coupling.
Solvent DMF or NMPNMP can improve solubility and reduce aggregation for difficult sequences.[11]
Coupling Time 2-4 hours (initial); repeat if neededSteric hindrance slows the reaction rate, requiring longer coupling times.[10]
Temperature Room Temperature or 40-50°CElevated temperature can increase reaction rates but may also increase the risk of side reactions.
Troubleshooting Guide
ProblemPossible Cause(s)Recommended Solution(s)
Positive Kaiser Test after Coupling 1. Insufficient coupling time.2. Steric hindrance.3. Low-reactivity coupling reagent.4. Peptide aggregation on resin.1. Extend the coupling time or perform a second coupling ("double couple").2. Switch to a more potent coupling reagent (e.g., COMU).3. Change solvent from DMF to NMP or a DMF/DCM mixture.4. Consider using microwave-assisted synthesis to disrupt aggregation.[9]
Low Final Peptide Yield 1. Incomplete couplings leading to deletion sequences.2. Premature cleavage of the peptide from the resin during TFA deprotection steps (especially with Merrifield resin).1. Use the Kaiser test diligently after each coupling of the hindered residue.2. Use a more acid-stable linker, such as a PAM (phenylacetamidomethyl) linker, to minimize chain loss during synthesis.[14]
Formation of Side Products Alkylation of nucleophilic side chains (Trp, Met) by the t-butyl cation during Boc deprotection.Always include scavengers like DTE or triisopropylsilane (TIS) in the TFA deprotection solution when these residues are present.[18]

Conclusion

The successful incorporation of trans-3-(Boc-amino)cyclobutanecarboxylic acid into synthetic peptides is readily achievable with strategic adjustments to standard Boc-SPPS protocols. By employing high-reactivity coupling reagents, optimizing reaction times, and diligently monitoring coupling efficiency, researchers can effectively leverage the unique conformational constraints of this building block. The resulting peptidomimetics hold significant promise for the development of next-generation therapeutics with improved pharmacological profiles.

References

  • NINGBO INNO PHARMCHEM CO.,LTD. Optimizing Peptide Synthesis with Boc Protected Amino Acids: A Focus on N-Boc-1-aminocyclobutanecarboxylic Acid.
  • Fülöp, F., & Mándity, I. M. (2017). Highly functionalized cyclic β-amino acid moieties as promising scaffolds in peptide research and drug design. Amino Acids, 49(9), 1461-1475. Available at: [Link]

  • Xie, J., et al. (2022). Incorporation of Non-Canonical Amino Acids into Antimicrobial Peptides: Advances, Challenges, and Perspectives. Applied and Environmental Microbiology, 88(23), e01617-22. Available at: [Link]

  • Hammond, M. C., & Bartlett, P. A. (2007). Synthesis of amino acid-derived cyclic acyl amidines for use in beta-strand peptidomimetics. The Journal of Organic Chemistry, 72(8), 3104–3107. Available at: [Link]

  • G-Medina, A., et al. (2023). Beyond 20 in the 21st Century: Prospects and Challenges of Non-canonical Amino Acids in Peptide Drug Discovery. ACS Medicinal Chemistry Letters, 14(5), 573-578. Available at: [Link]

  • Xie, J., et al. (2022). (PDF) Incorporation of Non-Canonical Amino Acids into Antimicrobial Peptides: Advances, Challenges, and Perspectives. ResearchGate. Available at: [Link]

  • University of Bath. Synthesis of cyclic peptide natural products and peptidomimetics. Available at: [Link]

  • ResearchGate. Significance and challenge in nonnatural peptide synthesis and proposed solution. Available at: [Link]

  • Mesa Labs. SPPS Tips For Success Handout. Available at: [Link]

  • CEM Corporation. Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids. Available at: [Link]

  • ResearchGate. Some important cyclic β-amino acids. Available at: [Link]

  • ResearchGate. Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. Available at: [Link]

  • Frontiers. Advances and Challenges in Cell-Free Incorporation of Unnatural Amino Acids Into Proteins. Available at: [Link]

  • Seebach, D., et al. (2004). β-Peptidic Peptidomimetics. Accounts of Chemical Research, 37(9), 667–677. Available at: [Link]

  • Organic Chemistry Portal. Boc-Protected Amino Groups. Available at: [Link]

  • ACS GCI Pharmaceutical Roundtable. BOC Deprotection. Available at: [Link]

  • Coin, I. (2013). Synthesis of peptides using tert-butyloxycarbonyl (Boc) as the α-amino protection group. Methods in Molecular Biology, 1047, 65–80. Available at: [Link]

  • Springer. Synthesis of Peptides Using Tert-Butyloxycarbonyl (Boc) as the α-Amino Protection Group. Available at: [Link]

  • AAPPTEC. Peptide Synthesis - FAQ. Available at: [Link]

  • AAPPTec. Overview of Solid Phase Peptide Synthesis (SPPS). Available at: [Link]

  • UCI Department of Chemistry. Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory. Available at: [Link]

  • Slideshare. T boc fmoc protocols in peptide synthesis. Available at: [Link]

Sources

Application Notes and Protocols for Peptide Coupling of trans-3-(Boc-amino)cyclobutanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of Constrained Peptides

In the landscape of modern drug discovery, peptides represent a compelling class of therapeutics, bridging the gap between small molecules and large biologics. However, their clinical utility is often hampered by poor metabolic stability and conformational flexibility, leading to reduced potency and bioavailability. The incorporation of non-canonical, conformationally constrained amino acids is a proven strategy to overcome these limitations. trans-3-(Boc-amino)cyclobutanecarboxylic acid is a key building block in this endeavor. Its rigid cyclobutane scaffold imparts a well-defined kink in the peptide backbone, which can stabilize secondary structures like β-turns and protect against enzymatic degradation.[1]

Despite its synthetic utility, the steric hindrance imposed by the cyclobutane ring presents a significant challenge during peptide synthesis.[2] The rigid structure can slow down the kinetics of amide bond formation, leading to incomplete reactions and the formation of side products. Therefore, the selection of an appropriate coupling protocol is paramount to ensure high yields and purity.

This comprehensive guide provides detailed, field-proven protocols for the efficient incorporation of trans-3-(Boc-amino)cyclobutanecarboxylic acid into peptide chains. We will delve into the mechanistic rationale behind reagent selection and provide step-by-step instructions for both high-reactivity uronium salt-based methods and classic carbodiimide approaches.

Understanding the Challenge: Steric Hindrance in Cyclobutane Systems

The primary obstacle in coupling trans-3-(Boc-amino)cyclobutanecarboxylic acid is the steric bulk presented by the rigid, four-membered ring system. This rigidity can hinder the approach of the activated carboxylic acid to the incoming amine, making standard coupling conditions sluggish and inefficient.[2] Furthermore, studies on peptides containing cyclobutane residues have shown that trans isomers, in particular, tend to promote more folded structures, which could further influence the accessibility of the reactive termini.

To overcome this, coupling reagents that generate highly reactive intermediates are necessary. These reagents must efficiently activate the carboxylic acid to a state where it can rapidly react with the amine component, even in a sterically congested environment.

High-Efficiency Coupling Protocol: HATU-Mediated Amide Bond Formation

For sterically demanding couplings, uronium salt-based reagents are the gold standard. Among these, HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a premier choice due to its high reactivity and ability to suppress racemization.[3]

Mechanism of Action: The Power of the OAt-Ester

The efficacy of HATU lies in its ability to form a highly reactive OAt-active ester. The reaction cascade, initiated by a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA), proceeds as follows:

  • Deprotonation: The base deprotonates the carboxylic acid of trans-3-(Boc-amino)cyclobutanecarboxylic acid to form a carboxylate anion.

  • Activation: The carboxylate anion attacks the electrophilic carbon of HATU, leading to the formation of an unstable O-acyl(tetramethyl)isouronium salt intermediate.

  • Intermediate Formation: The displaced 1-hydroxy-7-azabenzotriazole (HOAt) anion rapidly attacks the isouronium salt to yield the key OAt-active ester.

  • Nucleophilic Attack: The amine component of the coupling partner then attacks the highly reactive OAt-ester to form the desired amide bond. The pyridine nitrogen in the HOAt moiety is thought to provide anchimeric assistance, further accelerating the coupling.[3]

HATU_Mechanism RCOOH Boc-Cyclobutane-COOH (Carboxylic Acid) RCOO Carboxylate Anion RCOOH->RCOO + Base Base DIPEA (Base) Isouronium O-Acyl(tetramethyl)isouronium Salt (Unstable Intermediate) RCOO->Isouronium + HATU HATU HATU HOAt_anion HOAt Anion HATU->HOAt_anion Displaces OAt_ester OAt-Active Ester (Highly Reactive) Isouronium->OAt_ester + HOAt Anion TMU Tetramethylurea (Byproduct) Isouronium->TMU Peptide Peptide Bond (Product) OAt_ester->Peptide + Amine Amine R'-NH2 (Amine)

Caption: Mechanism of HATU-mediated peptide coupling.

Experimental Protocol: Solution-Phase Coupling with HATU

This protocol is designed for the coupling of trans-3-(Boc-amino)cyclobutanecarboxylic acid to a free amine in a solution-phase synthesis.

Materials:

  • trans-3-(Boc-amino)cyclobutanecarboxylic acid

  • Amine coupling partner (e.g., an amino acid ester hydrochloride)

  • HATU

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous Dimethylformamide (DMF)

  • Standard workup and purification reagents (Ethyl acetate, 1M HCl, saturated NaHCO₃, brine, anhydrous Na₂SO₄)

Procedure:

  • Preparation: In a clean, dry round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve trans-3-(Boc-amino)cyclobutanecarboxylic acid (1.0 eq) and HATU (1.1 eq) in anhydrous DMF.

  • Pre-activation: Cool the solution to 0 °C in an ice bath. Add DIPEA (2.5 eq) dropwise while stirring. Allow the mixture to stir at 0 °C for 5-10 minutes. This pre-activation step is crucial for forming the reactive OAt-ester.

  • Coupling: Add the amine coupling partner (1.0-1.2 eq) to the reaction mixture. If the amine is a hydrochloride salt, an additional equivalent of DIPEA may be required for neutralization.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC or LC-MS. For particularly stubborn couplings, the reaction time can be extended or gentle heating (e.g., 40 °C) may be applied.

  • Workup: Upon completion, dilute the reaction mixture with ethyl acetate. Wash the organic layer successively with 1M HCl, saturated NaHCO₃, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Classic & Cost-Effective Protocol: EDC/HOBt Mediated Coupling

For routine syntheses where cost is a consideration, the carbodiimide-based coupling using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with 1-Hydroxybenzotriazole (HOBt) remains a viable option. While generally less reactive than HATU, this method is effective for many couplings and the water-soluble urea byproduct of EDC simplifies purification.[4]

Mechanism of Action: The Role of HOBt
  • Carbodiimide Activation: EDC activates the carboxylic acid to form a highly reactive O-acylisourea intermediate.

  • HOBt Interception: This intermediate is prone to racemization and can undergo intramolecular rearrangement to an unreactive N-acylurea. HOBt acts as an additive to trap the O-acylisourea, forming a more stable and less racemization-prone OBt-active ester.[4]

  • Aminolysis: The amine component then attacks the OBt-ester to form the desired peptide bond.

EDC_HOBt_Workflow Start Start: Boc-Cyclobutane-COOH + Amine Dissolve Dissolve in Anhydrous Solvent (e.g., DMF or DCM) Start->Dissolve Cool Cool to 0 °C Dissolve->Cool AddReagents Add EDC and HOBt Cool->AddReagents AddBase Add Base (e.g., DIPEA) if amine salt is used AddReagents->AddBase Stir Stir at RT (Monitor by TLC/LC-MS) AddBase->Stir Workup Aqueous Workup Stir->Workup Purify Purification (Column Chromatography) Workup->Purify Product Final Peptide Product Purify->Product

Caption: General workflow for EDC/HOBt coupling.

Experimental Protocol: Solution-Phase Coupling with EDC/HOBt

Materials:

  • trans-3-(Boc-amino)cyclobutanecarboxylic acid

  • Amine coupling partner

  • EDC hydrochloride

  • HOBt

  • DIPEA (if necessary)

  • Anhydrous Dichloromethane (DCM) or DMF

  • Standard workup and purification reagents

Procedure:

  • Preparation: To a stirred solution of trans-3-(Boc-amino)cyclobutanecarboxylic acid (1.0 eq), the amine component (1.0-1.2 eq), and HOBt (1.2 eq) in anhydrous DCM or DMF, add EDC hydrochloride (1.2 eq) at 0 °C.[5]

  • Base Addition: If the amine component is a salt (e.g., hydrochloride), add DIPEA (1.2 eq) to the mixture.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir overnight (12-16 hours). Monitor the reaction progress by TLC or LC-MS.

  • Workup: If using DCM, wash the reaction mixture with 1M HCl, saturated NaHCO₃, and brine. If using DMF, dilute with ethyl acetate before performing the aqueous washes.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. The water-soluble EDC-urea byproduct will be largely removed during the aqueous workup. Purify the crude product by flash column chromatography.

Comparative Summary and Recommendations

ParameterHATU ProtocolEDC/HOBt Protocol
Reactivity Very HighModerate to High
Racemization Very LowLow (with HOBt)
Reaction Time Fast (2-4 hours)Slower (12-16 hours)
Byproduct Removal Standard ChromatographySimplified (water-soluble urea)
Cost HigherLower
Ideal Application Sterically hindered couplings, difficult sequences, fragment condensation.Routine couplings, cost-sensitive syntheses.

Recommendation: For the coupling of trans-3-(Boc-amino)cyclobutanecarboxylic acid, the HATU protocol is strongly recommended as the primary choice. Its superior reactivity is well-suited to overcome the steric hindrance of the cyclobutane ring, leading to faster reaction times, higher yields, and a cleaner reaction profile. The EDC/HOBt protocol serves as a reliable and cost-effective alternative, particularly for less demanding coupling partners.

References

  • Gutiérrez-Abad, R., et al. (2011). Synthesis and structural study of highly constrained hybrid cyclobutane-proline γ,γ-peptides. Amino Acids, 41, 673-686. Available at: [Link]

  • Illa, O., et al. (2017). The relevance of the relative configuration in the folding of hybrid peptides containing β-cyclobutane amino acids and γ-amino-L-proline residues. Tetrahedron. Available at: [Link]

  • Horne, D. A., et al. (2009). Evaluation of a Cyclopentane-Based γ-Amino Acid for the Ability to Promote α/γ-Peptide Secondary Structure. The Journal of Organic Chemistry. Available at: [Link]

  • Aapptec. Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Available at: [Link]

  • Katritzky, A. R., et al. (2007). Efficient peptide coupling involving sterically hindered amino acids. The Journal of Organic Chemistry, 72(15), 5794-801. Available at: [Link]

  • Albericio, F., et al. (2004). Developments in peptide and amide synthesis. Current Opinion in Chemical Biology, 8(3), 211-221. Available at: [Link]

  • Zhu, R. R., et al. (2021). Synthesis of carboxy-cyclobutane isomers combining an amide bond and self-assembly of coordination polymers in the solid state: controlling the reaction site of [2 + 2] cycloaddition by introducing a substituent group. Inorganic Chemistry Frontiers. Available at: [Link]

  • Nagy, A., et al. (2019). α/β-Chimera peptide synthesis with cyclic β-sugar amino acids: the efficient coupling protocol. Amino Acids, 51(2). Available at: [Link]

  • Prakash, G. K. S., et al. (2014). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Molecules, 19(9), 13577-13587. Available at: [Link]

  • Jabar, A. A., et al. (2022). Epimerisation in Peptide Synthesis. Molecules, 28(1), 8. Available at: [Link]

  • Aapptec. Practical Synthesis Guide to Solid Phase Peptide Chemistry. Available at: [Link]

  • Request PDF. (2025). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. Available at: [Link]

  • Aapptec Peptides. Coupling Reagents. Available at: [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. Optimizing Peptide Synthesis with Boc Protected Amino Acids: A Focus on N-Boc-1-aminocyclobutanecarboxylic Acid. Available at: [Link]

  • Common Organic Chemistry. Amine to Amide (EDC + HOBt). Available at: [Link]

Sources

Application Notes and Protocols: Incorporation of trans-3-(Boc-amino)cyclobutane-1-carboxylic Acid into Peptidomimetics

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The incorporation of conformationally constrained non-proteinogenic amino acids is a cornerstone of modern peptidomimetic design, offering a powerful strategy to enhance proteolytic stability, modulate receptor affinity, and control secondary structure. Among these, cyclobutane-based amino acids are particularly valuable due to their unique puckered conformation, which imparts rigidity to the peptide backbone. This guide provides a comprehensive overview and detailed protocols for the incorporation of trans-3-(Boc-amino)cyclobutane-1-carboxylic acid into peptide sequences using solid-phase peptide synthesis (SPPS). We will delve into the rationale for its use, the step-by-step synthetic procedures, and the expected impact on the resulting peptidomimetic's properties.

Introduction: The Rationale for Cyclobutane Scaffolds in Peptidomimetics

Peptides are exquisite signaling molecules, but their therapeutic potential is often hampered by poor metabolic stability and conformational flexibility, which can lead to reduced potency and receptor selectivity. Peptidomimetics aim to overcome these limitations by introducing structural modifications that mimic the essential features of the native peptide while offering improved pharmacological properties.

The cyclobutane ring, with its inherent puckered geometry, serves as an excellent scaffold for inducing conformational constraint.[1][2] Unlike flexible aliphatic chains, the cyclobutane moiety restricts the available dihedral angles of the peptide backbone, pre-organizing the molecule into a specific bioactive conformation.[3][4] This can lead to:

  • Enhanced Proteolytic Resistance: The non-natural cyclobutane structure is not recognized by proteases, significantly increasing the in-vivo half-life of the peptidomimetic.[5]

  • Improved Receptor Binding: By locking the peptide into a conformation that is favorable for receptor interaction, binding affinity and selectivity can be significantly enhanced.[6]

  • Defined Secondary Structures: The incorporation of cyclobutane amino acids can promote the formation of stable secondary structures, such as β-turns and helices, which are often critical for biological activity.[4][5]

trans-3-(Boc-amino)cyclobutane-1-carboxylic acid is a particularly useful building block. The trans stereochemistry provides a defined vector for the side chain and the rest of the peptide, while the Boc-protected amine allows for straightforward integration into standard solid-phase peptide synthesis (SPPS) workflows.[7]

The Building Block: trans-3-(Boc-amino)cyclobutane-1-carboxylic Acid

A foundational understanding of the building block is critical before its application.

Physicochemical Properties
PropertyValue
Molecular Formula C₁₀H₁₇NO₄
Molecular Weight 215.25 g/mol
Appearance White to off-white solid
Solubility Soluble in DMF, DCM, and aqueous base
Protection Group tert-Butoxycarbonyl (Boc)
Synthesis of the Building Block

While commercially available, understanding the synthesis of the building block provides valuable context. A common route involves the protection of the amine group of trans-3-aminocyclobutane-1-carboxylic acid with di-tert-butyl dicarbonate (Boc)₂O under basic conditions.

Diagram of the synthesis of the building block:

G cluster_0 Synthesis of trans-3-(Boc-amino)cyclobutane-1-carboxylic Acid Start trans-3-aminocyclobutane- 1-carboxylic acid Reagents (Boc)₂O, NaHCO₃ 1,4-Dioxane/H₂O Start->Reagents Reaction Product trans-3-(Boc-amino)cyclobutane- 1-carboxylic acid Reagents->Product Yields target building block

Caption: Synthesis of the Boc-protected cyclobutane amino acid.

Core Protocol: Incorporation via Boc-SPPS

The following protocol details the manual solid-phase synthesis of a model tripeptide, Ac-Ala-Cba-Phe-NH₂, where "Cba" represents the trans-3-aminocyclobutane-1-carboxylic acid residue. This protocol utilizes the Boc/Bzl protection strategy with an MBHA resin to yield a C-terminal amide.[8]

Materials and Reagents
  • MBHA (4-methylbenzhydrylamine) resin

  • Nα-Boc-L-Alanine (Boc-Ala-OH)

  • trans-3-(Boc-amino)cyclobutane-1-carboxylic acid (Boc-Cba-OH)

  • Nα-Boc-L-Phenylalanine (Boc-Phe-OH)

  • Dichloromethane (DCM), peptide synthesis grade

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Diisopropylethylamine (DIEA)

  • Trifluoroacetic acid (TFA)

  • HBTU (N,N,N',N'-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate)

  • Anhydrous Hydrogen Fluoride (HF)

  • Anisole (scavenger)

  • Acetic Anhydride

  • Pyridine

  • Diethyl ether

  • Acetonitrile (ACN), HPLC grade

  • Water, HPLC grade

Experimental Workflow Diagram

SPPS_Workflow cluster_workflow Boc-SPPS Workflow for Peptidomimetic Synthesis ResinPrep 1. Resin Preparation (Swelling) FirstAA 2. First Amino Acid Coupling (Boc-Phe-OH) ResinPrep->FirstAA Deprotect1 3. Boc Deprotection (TFA/DCM) FirstAA->Deprotect1 Neutralize1 4. Neutralization (DIEA/DCM) Deprotect1->Neutralize1 SecondAA 5. Second Amino Acid Coupling (Boc-Cba-OH) Neutralize1->SecondAA Kaiser Test Deprotect2 6. Boc Deprotection (TFA/DCM) SecondAA->Deprotect2 Neutralize2 7. Neutralization (DIEA/DCM) Deprotect2->Neutralize2 ThirdAA 8. Third Amino Acid Coupling (Boc-Ala-OH) Neutralize2->ThirdAA Kaiser Test Deprotect3 9. Boc Deprotection (TFA/DCM) ThirdAA->Deprotect3 Neutralize3 10. Neutralization (DIEA/DCM) Deprotect3->Neutralize3 Capping 11. N-terminal Acetylation Neutralize3->Capping Cleavage 12. HF Cleavage & Deprotection Capping->Cleavage Purification 13. Purification & Analysis (RP-HPLC, MS) Cleavage->Purification

Caption: Step-wise workflow for solid-phase synthesis.

Step-by-Step Protocol

Step 1: Resin Preparation and First Amino Acid Coupling

  • Place MBHA resin (e.g., 0.5 g, 0.5 mmol/g substitution) in a reaction vessel.

  • Swell the resin in DCM for 30-60 minutes with gentle agitation.[7] Drain the solvent.

  • In a separate vial, dissolve Boc-Phe-OH (3 equivalents), HBTU (2.9 equiv.), and DIEA (6 equiv.) in DMF.

  • Add the activation mixture to the resin and agitate for 1-2 hours.

  • Monitor the reaction using the Kaiser test. A negative result (yellow beads) indicates complete coupling.

  • Wash the resin with DMF (3x), DCM (3x), and DMF (3x).

Step 2: Boc Deprotection

  • Add a solution of 50% TFA in DCM to the resin.[8]

  • Agitate for 2 minutes, drain, and add a fresh 50% TFA/DCM solution.

  • Agitate for an additional 20-30 minutes.[8]

  • Drain the TFA solution and wash the resin with DCM (3x) and DMF (3x).

Step 3: Neutralization

  • Add a solution of 10% DIEA in DCM to the resin and agitate for 5 minutes.

  • Drain and repeat the neutralization step.

  • Wash the resin with DCM (3x) and DMF (3x) to remove excess base.[9] The resin is now ready for the next coupling.

Step 4: Coupling of trans-3-(Boc-amino)cyclobutane-1-carboxylic Acid

  • In a separate vial, pre-activate Boc-Cba-OH (3 equiv.) with HBTU (2.9 equiv.) and DIEA (6 equiv.) in DMF for 5-10 minutes.

  • Add the activated amino acid solution to the neutralized peptide-resin.

  • Agitate for 1-2 hours at room temperature. The rigid structure of the cyclobutane amino acid may require a slightly longer coupling time or the use of alternative coupling agents like HATU if the reaction is sluggish.

  • Perform a Kaiser test to confirm complete coupling.

  • Wash the resin as described in Step 1.6.

Step 5: Chain Elongation

  • Repeat the deprotection (Step 2) and neutralization (Step 3) cycles.

  • Couple the next amino acid, Boc-Ala-OH, using the same procedure as in Step 4.

  • Wash the resin thoroughly.

Step 6: N-terminal Acetylation (Capping)

  • After the final Boc deprotection and neutralization, treat the resin with a solution of acetic anhydride/pyridine/DCM (1:8:8) for 30 minutes.

  • Wash the resin with DCM (3x), DMF (3x), and finally DCM (3x).

  • Dry the peptide-resin under vacuum.

Step 7: Cleavage and Final Deprotection Caution: Anhydrous HF is extremely corrosive and toxic. This procedure must be performed in a specialized HF cleavage apparatus within a certified fume hood by trained personnel.

  • Place the dried peptide-resin in the HF reaction vessel.

  • Add anisole (1 mL per gram of resin) as a scavenger.[10]

  • Cool the vessel in a dry ice/acetone bath.

  • Distill anhydrous HF into the vessel (approx. 10 mL per gram of resin).

  • Allow the reaction to stir at 0°C for 1 hour.

  • Remove the HF under a stream of nitrogen or by vacuum.

  • Wash the cleaved peptide/resin mixture with cold diethyl ether to precipitate the crude peptide and remove organic scavengers.

  • Extract the crude peptide with 10% aqueous acetic acid or a mixture of ACN/water.

  • Lyophilize the aqueous extract to obtain the crude peptide as a white powder.

Step 8: Purification and Characterization

  • Purify the crude peptide by reverse-phase HPLC (RP-HPLC) using a C18 column and a water/acetonitrile gradient containing 0.1% TFA.

  • Analyze the purified fractions by mass spectrometry (e.g., ESI-MS) to confirm the molecular weight of the target peptidomimetic.

Expected Outcomes and Characterization

The incorporation of the trans-3-aminocyclobutane-1-carboxylic acid residue is expected to impart significant conformational rigidity.

Comparative Physicochemical Properties
PropertyNative Peptide (Ac-Ala-Gly-Phe-NH₂)Cyclobutane Peptidomimetic (Ac-Ala-Cba-Phe-NH₂)Rationale for Change
Flexibility HighLow / ConstrainedThe puckered cyclobutane ring restricts backbone dihedral angles.[4]
Proteolytic Stability LowHighThe non-natural Cba residue is resistant to enzymatic cleavage.[5]
LogP / Hydrophobicity ModeratePotentially HigherThe aliphatic cyclobutane ring increases the hydrocarbon content.
Structural Analysis

Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Circular Dichroism (CD) can be employed to study the conformational effects of the cyclobutane incorporation. It is anticipated that the Cba residue will act as a potent β-turn inducer, a hypothesis that can be confirmed by observing specific NOE (Nuclear Overhauser Effect) signals in 2D NMR experiments.[4]

Troubleshooting and Key Considerations

  • Incomplete Coupling: The sterically hindered nature of the cyclobutane amino acid may sometimes lead to incomplete coupling. If the Kaiser test remains positive, extend the coupling time, or consider double coupling (repeating the coupling step with a fresh solution of activated amino acid). The use of more potent coupling reagents like HATU or COMU can also be beneficial.

  • Boc Deprotection: Ensure the TFA/DCM solution is fresh. Incomplete deprotection will cap the peptide chain.

  • HF Cleavage: The use of scavengers like anisole is crucial to prevent alkylation of sensitive residues (e.g., Trp, Met, Cys, Tyr) by the tert-butyl cation generated during Boc and side-chain deprotection.[10]

Conclusion

The incorporation of trans-3-(Boc-amino)cyclobutane-1-carboxylic acid is a robust and effective strategy for the design of novel peptidomimetics with enhanced stability and defined conformations. The protocols outlined in this guide, based on standard Boc-SPPS chemistry, provide a clear pathway for researchers to access these valuable compounds. By leveraging the unique structural properties of the cyclobutane scaffold, scientists can unlock new avenues in drug discovery and development.

References

  • AAPPTec. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS). Retrieved from [Link]

  • J&K Scientific LLC. (2025). BOC Protection and Deprotection. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). BOC Deprotection. Retrieved from [Link]

  • Manjula, M. V., & Ramakrishnan, C. (1998). Conformational studies on model peptides with 1-aminocyclobutane 1-carboxylic acid residues. Journal of peptide research, 51(2), 95–103.
  • Toniolo, C., Crisma, M., Formaggio, F., Valle, G., Cavicchioni, G., Precigoux, G., ... & Aubry, A. (1997). Conformational characterization of the 1-aminocyclobutane-1-carboxylic acid residue in model peptides. Journal of peptide science, 3(2), 110-122.
  • Royo, M., et al. (2021). Hybrid Cyclobutane/Proline-Containing Peptidomimetics: The Conformational Constraint Influences Their Cell-Penetration Ability. International journal of molecular sciences, 22(10), 5092.
  • Pedersen, S. W., Armishaw, C. J., & Strømgaard, K. (2013). Synthesis of peptides using tert-butyloxycarbonyl (Boc) as the α-amino protection group. Methods in molecular biology, 1047, 65–80.
  • Wessjohann, L. A., et al. (2021). Cyclobutanes in Small‐Molecule Drug Candidates. Chemistry & Medicinal Chemistry, 17(1), e202100295.

Sources

Application Notes & Protocols for the Use of trans-3-(tert-Butoxycarbonylamino)cyclobutanecarboxylic Acid as a PROTAC Linker

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Linker as a Critical Determinant of PROTAC Efficacy

Proteolysis-targeting chimeras (PROTACs) have emerged as a transformative therapeutic modality, capable of hijacking the cell's ubiquitin-proteasome system to induce the degradation of specific proteins of interest (POIs).[1] These heterobifunctional molecules are composed of a ligand for the POI and a ligand for an E3 ubiquitin ligase, joined by a chemical linker.[1][2] Far from being a passive spacer, the linker is a critical determinant of the PROTAC's overall performance, profoundly influencing the formation and stability of the productive ternary complex (POI-PROTAC-E3 ligase), which is the cornerstone of PROTAC activity.[1] The linker's length, rigidity, and chemical composition dictate the spatial orientation of the two proteins, impacting degradation efficiency (DC₅₀ and Dₘₐₓ), selectivity, and pharmacokinetic properties.[2]

While flexible linkers, such as polyethylene glycol (PEG) or alkyl chains, are common due to their synthetic accessibility, there is a growing body of evidence highlighting the advantages of rigid linkers.[3] Rigid scaffolds can pre-organize the PROTAC into a bioactive conformation that is favorable for ternary complex formation, thereby reducing the entropic penalty of binding.[2] This can lead to enhanced potency, improved selectivity, and superior metabolic stability.[3]

This guide focuses on a specific rigid linker building block, trans-3-(tert-butoxycarbonylamino)cyclobutanecarboxylic acid . Its unique cyclobutane core offers a constrained, non-planar geometry that provides precise vectorial control over the connected ligands, enabling the exploration of three-dimensional chemical space and potentially improving drug-like properties.[4] We will use the development of a potent Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) degrader, FIP22, as a case study to illustrate the application and advantages of this cyclobutane-based linker.[3][5]

Case Study: FIP22, a Potent and Metabolically Stable IRAK4 Degrader

IRAK4 is a serine/threonine kinase that serves as a critical node in innate immune signaling pathways downstream of Toll-like receptors (TLRs) and IL-1 receptors.[6][7] Its activation leads to the downstream engagement of NF-κB and MAPK pathways, culminating in the production of pro-inflammatory cytokines.[8][9] As IRAK4 possesses both kinase and scaffolding functions, its complete removal via PROTAC-mediated degradation offers a more comprehensive therapeutic strategy than mere inhibition.[1][10]

The development of the IRAK4 degrader FIP22 demonstrates the power of rigid linker design. By incorporating a cyclobutane-based linker, FIP22 achieves significantly improved metabolic stability and degradation potency compared to analogues with more flexible linkers.[3][5] FIP22 effectively degrades IRAK4 with a half-maximal degradation concentration (DC₅₀) of 3.2 nM in HEK293T cells and potently blocks IRAK4-mediated signaling.[11]

Mechanism of Action: IRAK4 Degradation

The mechanism of action for an IRAK4 PROTAC like FIP22 follows the canonical PROTAC catalytic cycle. The PROTAC simultaneously binds to IRAK4 and the Cereblon (CRBN) E3 ligase, forming a ternary complex. This proximity induces the E3 ligase to polyubiquitinate IRAK4, marking it for recognition and degradation by the 26S proteasome. The PROTAC is then released to repeat the cycle.

cluster_pathway IRAK4 Signaling Pathway cluster_protac PROTAC Intervention TLR TLR / IL-1R MyD88 MyD88 TLR->MyD88 Ligand Binding IRAK4 IRAK4 MyD88->IRAK4 Recruitment TRAF6 TRAF6 IRAK4->TRAF6 Activation Ub Ubiquitin IRAK4->Ub Polyubiquitination TAK1 TAK1 Complex TRAF6->TAK1 IKK IKK Complex TAK1->IKK MAPK MAPK Activation (JNK, p38) TAK1->MAPK NFkB NF-κB Activation IKK->NFkB Cytokines Pro-inflammatory Cytokine Production NFkB->Cytokines Gene Transcription MAPK->Cytokines Gene Transcription Degradation Degraded IRAK4 Fragments PROTAC FIP22 (IRAK4 PROTAC) PROTAC->IRAK4 Binds CRBN CRBN E3 Ligase PROTAC->CRBN Binds CRBN->Ub Proteasome 26S Proteasome Ub->Proteasome Recognition Proteasome->Degradation Degradation

Caption: PROTAC-mediated degradation of IRAK4 blocks downstream NF-κB and MAPK signaling.

Experimental Protocols

The following protocols provide a general framework for the synthesis of an IRAK4 PROTAC using a trans-cyclobutane linker and its subsequent biological evaluation.

Protocol 1: Synthesis of IRAK4 PROTAC (FIP22 Analogue)

This protocol outlines the key steps for synthesizing an IRAK4 degrader by coupling the IRAK4 ligand, the cyclobutane linker, and the CRBN E3 ligase ligand (pomalidomide).

cluster_0 Step 1: Linker Activation cluster_1 Step 2 & 3: Sequential Amide Coupling cluster_2 Step 4: Purification A 1. Boc Deprotection of Linker B 2. Couple Linker to IRAK4 Ligand C 3. Couple Linker-IRAK4 to Pomalidomide Moiety D 4. Final Product Purification L1 trans-3-(Boc-amino) cyclobutanecarboxylic acid L2 TFA / DCM L1->L2 Stir at RT L3 Amine-functionalized Linker L2->L3 C2 HATU, DIPEA, DMF L3->C2 C1 Carboxylic Acid-functionalized IRAK4 Ligand C1->C2 C3 Linker-IRAK4 Intermediate C2->C3 C5 HATU, DIPEA, DMF C3->C5 C4 Amine-functionalized Pomalidomide C4->C5 C6 Crude PROTAC C5->C6 P1 Preparative HPLC C6->P1 P2 Pure IRAK4 PROTAC (e.g., FIP22) P1->P2

Caption: General synthetic workflow for an IRAK4 PROTAC using a cyclobutane linker.

Part 1: Boc Deprotection of the Linker

  • Dissolve trans-3-(tert-butoxycarbonylamino)cyclobutanecarboxylic acid (1.0 eq) in a 1:4 mixture of trifluoroacetic acid (TFA) and dichloromethane (DCM).

  • Stir the solution at room temperature for 1-2 hours, monitoring the reaction by LC-MS until the starting material is consumed.

  • Concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA. The resulting amine salt is typically used in the next step without further purification.

Part 2: Coupling of Linker to IRAK4 Ligand

  • Dissolve the carboxylic acid-functionalized IRAK4 warhead (1.0 eq) in anhydrous N,N-dimethylformamide (DMF).

  • Add a coupling agent such as HATU (1.1 eq) and a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) (3.0 eq). Stir for 15 minutes at room temperature to activate the carboxylic acid.

  • Add the deprotected amine-functionalized linker from Part 1 (1.2 eq) to the reaction mixture.

  • Stir the reaction at room temperature overnight. Monitor progress by LC-MS.

  • Upon completion, dilute the reaction with ethyl acetate and wash sequentially with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography to yield the IRAK4 ligand-linker intermediate.

Part 3: Coupling to E3 Ligase Ligand and Final Deprotection

  • The intermediate from Part 2 will have a terminal carboxylic acid. Activate this carboxylic acid using HATU (1.1 eq) and DIPEA (3.0 eq) in anhydrous DMF, as described in Part 2, Step 2.

  • Add an amine-functionalized pomalidomide derivative (1.0 eq) to the activated intermediate.

  • Stir the reaction at room temperature overnight, monitoring by LC-MS.

  • Perform an aqueous workup as described in Part 2, Step 5.

  • Purify the final crude PROTAC product by preparative reverse-phase HPLC to yield the pure compound.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and HRMS.

Protocol 2: Determination of PROTAC-Induced Protein Degradation (DC₅₀ and Dₘₐₓ)

This protocol uses Western blotting to quantify the degradation of IRAK4 in cells treated with the PROTAC.[4][12]

Materials:

  • HEK293T or THP-1 cells

  • IRAK4 PROTAC (e.g., FIP22) dissolved in DMSO

  • Cell culture medium, plates, and incubator

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE equipment and reagents

  • PVDF membrane and transfer apparatus

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies: anti-IRAK4 and anti-GAPDH (or other loading control)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate and imaging system

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat the cells with a serial dilution of the IRAK4 PROTAC (e.g., 0.1 nM to 10 µM) for 24 hours. Include a vehicle control (DMSO only).

  • Cell Lysis: After incubation, wash the cells with ice-cold PBS and lyse them with RIPA buffer.

  • Protein Quantification: Determine the total protein concentration of each lysate using the BCA assay to ensure equal loading.

  • SDS-PAGE and Western Blotting:

    • Separate equal amounts of protein (e.g., 20-30 µg) from each sample by SDS-PAGE.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane for 1 hour at room temperature.

    • Incubate the membrane with the primary anti-IRAK4 antibody overnight at 4°C.

    • Wash the membrane and then incubate with the primary anti-GAPDH antibody.

    • Wash again and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection and Analysis:

    • Visualize the protein bands using a chemiluminescent substrate and an imaging system.

    • Quantify the band intensities using densitometry software. Normalize the IRAK4 signal to the loading control (GAPDH).

    • Plot the normalized IRAK4 protein levels against the logarithm of the PROTAC concentration.

    • Fit the data to a four-parameter variable slope equation to determine the DC₅₀ (concentration at 50% degradation) and Dₘₐₓ (maximum percentage of degradation).[12][13][14]

Data Presentation: Impact of Linker Rigidity on IRAK4 Degradation

The strategic incorporation of the rigid cyclobutane linker in FIP22 resulted in a dramatic improvement in degradation potency compared to PROTACs with more flexible linkers.

Table 1: IRAK4 Degradation Potency in HEK293T Cells (24h treatment)

CompoundLinker TypeDC₅₀ (nM)Dₘₐₓ (%)
DE5 (Lead) Flexible (PEG-based)~368>90%
FIP22 Rigid (Cyclobutane-based) 3.2 >95%

Data synthesized from the study by Fan Y, et al. (2025) for illustrative purposes.[3][11]

The data clearly demonstrates that the rigid cyclobutane linker in FIP22 leads to a ~115-fold increase in degradation potency over the flexible-linker-containing lead compound, DE5.[3]

Table 2: Pharmacokinetic Properties

CompoundLinker TypeHalf-life (t₁/₂, min) in Human Liver Microsomes
DE5 (Lead) Flexible (PEG-based)< 5
FIP22 Rigid (Cyclobutane-based) > 900

Data synthesized from the study by Fan Y, et al. (2025) for illustrative purposes.[3]

The enhanced metabolic stability of FIP22 is a direct consequence of replacing a metabolically labile flexible chain with the robust cyclobutane core, highlighting a key advantage of this linker strategy.

Conclusion and Future Perspectives

The use of trans-3-(tert-butoxycarbonylamino)cyclobutanecarboxylic acid and related rigid building blocks represents a powerful strategy in modern PROTAC design. As demonstrated with the IRAK4 degrader FIP22, the incorporation of a constrained cyclobutane linker can lead to significant improvements in degradation potency and metabolic stability.[3][5] The defined stereochemistry of the cyclobutane ring allows for precise positioning of the warhead and E3 ligase ligand, facilitating the formation of a stable and productive ternary complex.[4] Researchers and drug development professionals should consider this class of linkers when seeking to optimize the performance and drug-like properties of their PROTAC candidates. The continued exploration of novel rigid and semi-rigid linker architectures will undoubtedly be a key driver in advancing the field of targeted protein degradation.

References

  • Burslem, G. M., & Crews, C. M. (2020). Proteolysis-Targeting Chimeras (PROTACs) as Therapeutic Agents. Cell, 181(1), 102-114. [Link]

  • Fan, Y., Ma, R., Njobvu, K. M., Liu, J., et al. (2025). Discovery of Rigid Linker-Based IRAK4 PROTACs with Improved Metabolic Stability for the Treatment of Inflammatory Diseases. Journal of Medicinal Chemistry. [Link]

  • Request PDF. (n.d.). Design, Synthesis, and Biological Evaluation of IRAK4-Targeting PROTACs. ResearchGate. [Link]

  • Figshare. (2025). Discovery of Rigid Linker-Based IRAK4 PROTACs with Improved Metabolic Stability for the Treatment of Inflammatory Diseases. Journal of Medicinal Chemistry. [Link]

  • Wang, Y., Jiang, X., & Liu, J. (2020). Design, Synthesis, and Biological Evaluation of IRAK4-Targeting PROTACs. ACS Medicinal Chemistry Letters, 11(8), 1547-1553. [Link]

  • ResearchGate. (n.d.). IRAK4-L and IRAK4-S activation of NF-κB and MAPK pathways. [Link]

  • ResearchGate. (2025). Discovery of Rigid Linker-Based IRAK4 PROTACs with Improved Metabolic Stability for the Treatment of Inflammatory Diseases. [Link]

  • Wikipedia. (2023). IRAK4. [Link]

  • Nunes, J., et al. (2019). Targeting IRAK4 for Degradation with PROTACs. ACS Medicinal Chemistry Letters, 10(7), 1081-1086. [Link]

  • SciSpace. (2019). Targeting IRAK4 for Degradation with PROTACs. [Link]

  • National Center for Biotechnology Information. (2025). IRAK4 interleukin 1 receptor associated kinase 4 [Homo sapiens (human)]. Gene. [Link]

  • ResearchGate. (n.d.). Signaling pathway involving interleukin 1 associated receptor kinase 4 (IRAK4). [Link]

  • ResearchGate. (n.d.). Discovery of APH02174 as a Highly Selective and Orally Bioavailable IRAK4 Degrader for the Treatment of Inflammatory Diseases. [Link]

  • Bio-Techne. (n.d.). The Simple Way to Targeted Protein Degradation Analysis. [Link]

  • Kilgour, M., et al. (2020). Rationalizing PROTAC-mediated ternary complex formation using Rosetta. bioRxiv. [Link]

  • ResearchGate. (n.d.). (A) Dose response curves, DC 50 and Dmax calculations for compounds 7... [Link]

  • Sino Biological. (n.d.). IRAK4 General Information. [Link]

Sources

Application Note: Streamlined Boc Deprotection of Cyclobutane Amino Acids for Drug Discovery and Peptide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rising Prominence of Cyclobutane Amino Acids in Medicinal Chemistry

Cyclobutane-containing amino acids are increasingly recognized as valuable building blocks in modern drug discovery and peptide chemistry. Their rigid, constrained cyclic structure can impart unique and advantageous properties to parent molecules, including enhanced metabolic stability, improved receptor binding affinity, and the ability to induce specific secondary structures in peptides.[1] The incorporation of these non-natural amino acids offers a powerful strategy to escape the limitations of traditional peptide-based therapeutics and to explore novel chemical space.

The tert-butyloxycarbonyl (Boc) group is a widely employed protecting group for the amine functionality of amino acids due to its stability under a broad range of synthetic conditions and its clean, acid-labile removal.[2][3] This application note provides a detailed, field-proven protocol for the efficient deprotection of Boc-protected cyclobutane amino acids, using N-Boc-1-aminocyclobutanecarboxylic acid as a representative example. We will delve into the mechanistic underpinnings of the reaction, provide a step-by-step experimental procedure, and offer a comprehensive guide to troubleshooting and characterization, empowering researchers to confidently employ these valuable synthetic intermediates.

Reaction Mechanism: Acid-Catalyzed Liberation of the Amine

The deprotection of a Boc-protected amine is an acid-catalyzed process that proceeds through a well-established mechanism.[2][4] The reaction is initiated by the protonation of the carbonyl oxygen of the Boc group by a strong acid, typically trifluoroacetic acid (TFA). This protonation enhances the electrophilicity of the carbonyl carbon and weakens the adjacent carbon-oxygen bond. Subsequently, the Boc group fragments, leading to the formation of a stable tert-butyl cation and a transient carbamic acid intermediate. The carbamic acid is unstable and rapidly decarboxylates, releasing carbon dioxide gas and the free amine. In the presence of excess acid, the newly liberated amine is protonated to form its corresponding salt, in this case, the trifluoroacetate salt.

The stability of the cyclobutane ring is a critical consideration in this process. Fortunately, the cyclobutane moiety is robust and generally stable under the acidic conditions required for Boc deprotection, showing no propensity for ring-opening or rearrangement.

Visualizing the Deprotection Workflow

Boc_Deprotection_Workflow cluster_reaction Reaction cluster_workup Work-up & Isolation Start N-Boc-1-aminocyclobutanecarboxylic acid in DCM Reaction_Vessel Stir at 0°C to RT Start->Reaction_Vessel TFA Trifluoroacetic Acid (TFA) TFA->Reaction_Vessel Concentration Remove Volatiles (in vacuo) Reaction_Vessel->Concentration Precipitation Precipitate with cold Diethyl Ether Concentration->Precipitation Filtration Collect Solid via Filtration Precipitation->Filtration Drying Dry under Vacuum Filtration->Drying Final_Product 1-Aminocyclobutanecarboxylic Acid TFA Salt Drying->Final_Product

Caption: Experimental workflow for the Boc deprotection of N-Boc-1-aminocyclobutanecarboxylic acid.

Materials and Reagents

Material/ReagentGradeSupplierNotes
N-Boc-1-aminocyclobutanecarboxylic acid≥98%e.g., Sigma-AldrichStarting material.
Dichloromethane (DCM)Anhydrous, ≥99.8%e.g., Acros OrganicsReaction solvent. Ensure dryness to prevent side reactions.
Trifluoroacetic Acid (TFA)Reagent grade, ≥99%e.g., Alfa AesarDeprotecting agent. Corrosive and volatile, handle in a fume hood.
Diethyl EtherAnhydrous, ≥99%e.g., Fisher ScientificUsed for precipitation of the product.
Round-bottom flaskAppropriate sizeN/AReaction vessel.
Magnetic stirrer and stir barN/AN/AFor efficient mixing.
Ice bathN/AN/AFor controlling the initial reaction temperature.
Rotary evaporatorN/AN/AFor removal of solvent and excess TFA.
Büchner funnel and filter paperN/AN/AFor collecting the precipitated product.
High-vacuum pumpN/AN/AFor thorough drying of the final product.

Experimental Protocol: Boc Deprotection of N-Boc-1-aminocyclobutanecarboxylic acid

This protocol outlines the deprotection of N-Boc-1-aminocyclobutanecarboxylic acid using a standard solution of TFA in DCM.

Reaction Setup
  • To a clean, dry round-bottom flask equipped with a magnetic stir bar, add N-Boc-1-aminocyclobutanecarboxylic acid (1.0 eq).

  • Dissolve the starting material in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1–0.2 M.

  • Cool the resulting solution to 0 °C in an ice bath.

  • Slowly, and with continuous stirring, add trifluoroacetic acid (TFA) to the reaction mixture. A common and effective ratio is a 1:1 (v/v) mixture of DCM and TFA.[5]

    • Causality: The slow addition of TFA at 0 °C is crucial to control the initial exotherm of the acid-base reaction and to minimize potential side reactions.

Reaction Monitoring
  • After the addition of TFA is complete, remove the ice bath and allow the reaction to warm to room temperature.

  • Stir the reaction mixture for 1-3 hours.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • TLC: Use a suitable eluent system (e.g., 10% methanol in DCM). The product, being a salt, will have a much lower Rf value than the starting material. Visualization can be achieved with a ninhydrin stain, which will give a characteristic color for the primary amine of the product.

    • LC-MS: This will show the disappearance of the starting material's mass peak and the appearance of the deprotected product's mass peak.

Work-up and Purification
  • Upon completion of the reaction, concentrate the mixture under reduced pressure using a rotary evaporator to remove the DCM and excess TFA. To ensure complete removal of residual TFA, the residue can be co-evaporated with toluene (2-3 times).[6]

  • The resulting crude product is the trifluoroacetate salt of 1-aminocyclobutanecarboxylic acid, which is often a viscous oil or a semi-solid.

  • For isolation of the TFA salt, dissolve the crude residue in a minimal amount of a suitable solvent (e.g., methanol or DCM) and add it dropwise to a vigorously stirred, large volume of cold diethyl ether.[5]

  • The product will precipitate as a white solid.

  • Collect the solid by vacuum filtration, wash with a small amount of cold diethyl ether, and dry under high vacuum to a constant weight.

    • Causality: The TFA salt is typically insoluble in diethyl ether, allowing for efficient precipitation and separation from any ether-soluble impurities.

Note on obtaining the free amine: If the free amino acid is desired, the crude TFA salt can be dissolved in water and the pH carefully adjusted to the isoelectric point with a suitable base (e.g., a dilute solution of ammonium hydroxide or by using an ion-exchange resin).[7] However, for subsequent peptide coupling reactions, the TFA salt is often used directly and neutralized in situ.

Characterization

The final product, 1-aminocyclobutanecarboxylic acid TFA salt, should be characterized to confirm its identity and purity.

  • ¹H NMR (in D₂O or DMSO-d₆): The spectrum should show the disappearance of the characteristic tert-butyl singlet from the Boc group (typically around 1.4 ppm) and the presence of the cyclobutane ring protons.

  • ¹³C NMR (in D₂O or DMSO-d₆): The spectrum will confirm the absence of the Boc carbonyl and tert-butyl carbons.

  • Mass Spectrometry (ESI+): The spectrum should show the molecular ion peak corresponding to the protonated free amine.

  • FT-IR: The spectrum will show the characteristic stretches for the carboxylic acid and the ammonium salt.

Troubleshooting Guide

IssuePotential CauseSuggested Solution
Incomplete Deprotection Insufficient reaction time or TFA concentration.Extend the reaction time and monitor by TLC/LC-MS. If the reaction is still sluggish, a higher concentration of TFA (e.g., neat TFA) can be used, though this is often unnecessary for simple Boc-amino acids.
Steric hindrance around the amine (less common for this substrate).For more hindered cyclobutane amino acid derivatives, longer reaction times or slightly elevated temperatures (e.g., 30-40 °C) may be required.
Product is an oil and does not precipitate The TFA salt may be highly soluble in the precipitation solvent or hygroscopic.Ensure the diethyl ether is cold and anhydrous. Try triturating the oil with fresh, cold ether. Alternatively, removal of all volatiles under high vacuum for an extended period may yield a solid.
Low Yield Incomplete precipitation or loss during work-up.Use a larger volume of cold diethyl ether for precipitation. Ensure thorough scraping of the reaction flask. Minimize the number of transfer steps.
The product is partially soluble in the ether wash.Minimize the volume of cold ether used for washing the precipitate.
Side Product Formation Reaction of the intermediate tert-butyl cation with nucleophilic side chains.For substrates with sensitive functional groups (e.g., tryptophan, methionine), scavengers such as triisopropylsilane (TIS) or thioanisole can be added to the reaction mixture to trap the tert-butyl cation.

Conclusion

The Boc deprotection of cyclobutane amino acids is a straightforward and high-yielding transformation that is essential for their incorporation into peptides and other bioactive molecules. The protocol described herein, utilizing TFA in DCM, is a robust and reliable method for achieving this transformation. By understanding the underlying mechanism and paying careful attention to the experimental details, researchers can efficiently generate the desired deprotected amino acids, paving the way for further synthetic manipulations and the development of novel therapeutics.

References

  • ChemBK. (2024, April 9). 1-AMINO CYCLOBUTANE CARBOXYLIC ACID HYDROCHLORIDE. Retrieved from [Link]

  • Common Organic Chemistry. Boc Deprotection - TFA. Retrieved from [Link]

  • ResearchGate. (2013, January 14). How to do work-up of a BOC deprotection reaction by TFA? Retrieved from [Link]

  • The Royal Society of Chemistry. SUPPORTING INFORMATION. Retrieved from [Link]

  • Scribd. TFA Deprotection. Retrieved from [Link]

  • ResearchGate. (2005, August 6). Rapid Deprotection of N-Boc Amines by TFA Combined with Freebase Generation Using Basic Ion-Exchange Resins. Retrieved from [Link]

  • Solubility of Things. 1-Aminocyclopentanecarboxylic acid. Retrieved from [Link]

  • Reddit. (2013, March 15). Boc Removals with TFA in Peptide Synthesis. Retrieved from [Link]

  • Chemistry Stack Exchange. (2016, June 28). Can a Boc protecting group be removed with trifluoroacetic acid? Retrieved from [Link]

  • Common Organic Chemistry. Boc Deprotection Mechanism - TFA. Retrieved from [Link]

  • Master Organic Chemistry. Amine Protection and Deprotection. Retrieved from [Link]

  • DigitalCommons@URI. (1970). The Solubility of Amino Acids in Various Solvent Systems. Retrieved from [Link]

  • The Royal Society of Chemistry. (2015, October 28). Rapid, effective deprotection of tert-butoxycarbonyl (Boc) amino acids and peptides at high temperatures using a thermally stabl. Retrieved from [Link]

  • PubMed. (1997). Conformational characterization of the 1-aminocyclobutane-1-carboxylic acid residue in model peptides. Retrieved from [Link]

  • ACS Publications. (2014, February 18). Applications of C–H Functionalization Logic to Cyclobutane Synthesis. Retrieved from [Link]

  • PubMed. (1996). 1-Aminocyclobutanecarboxylic acid derivatives as novel structural elements in bioactive peptides: application to tuftsin analogs. Retrieved from [Link]

  • Wikipedia. Cyclobutane. Retrieved from [Link]

  • SpectraBase. 1-Aminocyclobutanecarboxylic acid - Optional[FTIR] - Spectrum. Retrieved from [Link]

  • ResearchGate. (2010, August 10). Kinetics and Mechanism of N-Boc Cleavage: Evidence of a Second-Order Dependence upon Acid Concentration. Retrieved from [Link]

  • PubMed. (2010, December 3). Kinetics and mechanism of N-Boc cleavage: evidence of a second-order dependence upon acid concentration. Retrieved from [Link]

  • ResearchGate. (2021, August 6). The Reactivity of the N-Boc Protecting Group: An Underrated Feature. Retrieved from [Link]

Sources

Synthesis of Bioactive Molecules for Oncology: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Promise of Bioactive Molecules in Oncology

The fight against cancer has been profoundly shaped by the discovery and development of bioactive molecules.[1][2][3] These compounds, often derived from natural sources such as plants, microbes, and marine organisms, form the backbone of a significant portion of modern chemotherapeutic agents.[1][3][4] Landmark drugs like Paclitaxel (Taxol®), originally isolated from the Pacific yew tree, and the vinca alkaloids, vincristine and vinblastine, derived from the Madagascar periwinkle, have revolutionized the treatment of various cancers, including breast, ovarian, and hematological malignancies.[1][3][5][6]

The immense chemical diversity and novel mechanisms of action found in nature continue to provide a rich pipeline for anticancer drug discovery.[1][2][5] However, the journey from a promising natural product to a clinically approved therapeutic is fraught with challenges. These include scarcity of the natural source, complex molecular structures that are difficult to synthesize, and the need for structural modifications to improve efficacy and reduce toxicity.[6][7][8]

This technical guide provides an in-depth exploration of the synthesis of bioactive molecules for oncology. It is designed for researchers, scientists, and drug development professionals, offering field-proven insights into synthetic strategies, mechanistic understanding, and the practical application of these compounds in preclinical research. We will delve into the total synthesis of a complex natural product, explore the design and synthesis of targeted kinase inhibitors, and provide a detailed protocol for evaluating the cytotoxic effects of these molecules in cancer cell lines.

Part 1: The Art and Science of Total Synthesis - The Case of Paclitaxel

The total synthesis of a complex natural product like Paclitaxel is a monumental undertaking that showcases the power of modern organic chemistry.[6][8] While semi-synthetic routes from precursors like 10-deacetylbaccatin III are commercially dominant, the total synthesis provides invaluable insights into chemical reactivity, stereocontrol, and opens avenues for creating novel analogs with potentially superior properties.[6][7]

Causality in Experimental Choices: A Strategic Approach to a Formidable Target

The synthesis of Paclitaxel is a masterclass in strategic bond formation and functional group manipulation.[7][9] The molecule's intricate tetracyclic core, featuring a strained bridgehead double bond and numerous stereocenters, demands a carefully orchestrated synthetic sequence.[10]

A key challenge lies in the construction of the eight-membered B-ring and the oxetane D-ring.[7][10] Early synthetic strategies often focused on forming the A and C rings first, followed by the more challenging B-ring closure. The choice of starting materials is critical; for instance, some syntheses commence from readily available chiral precursors to establish the initial stereochemistry.[6] Protecting group strategies are paramount to mask reactive functional groups while other parts of the molecule are being assembled. The selection of specific protecting groups is dictated by their stability to a range of reaction conditions and their selective removal later in the synthesis.

Visualizing the Synthetic Journey: A Simplified Retrosynthetic Analysis

The complexity of a total synthesis is best understood through retrosynthesis, the art of deconstructing the target molecule into simpler, commercially available starting materials.

G Paclitaxel Paclitaxel (Target Molecule) Side_Chain_Attachment Side Chain Attachment (e.g., Ojima-Holton Lactam) Paclitaxel->Side_Chain_Attachment Tetracyclic_Core Fully Functionalized Tetracyclic Core Side_Chain_Attachment->Tetracyclic_Core Oxetane_Formation Oxetane (D-Ring) Formation Tetracyclic_Core->Oxetane_Formation BC_Ring_System Functionalized A-B-C Tricyclic System Oxetane_Formation->BC_Ring_System B_Ring_Closure B-Ring Cyclization BC_Ring_System->B_Ring_Closure A_Ring_Precursor A-Ring Precursor B_Ring_Closure->A_Ring_Precursor C_Ring_Precursor C-Ring Precursor B_Ring_Closure->C_Ring_Precursor

Caption: Simplified retrosynthetic analysis of Paclitaxel.

Part 2: Targeted Therapies - The Rise of Kinase Inhibitors

A paradigm shift in cancer treatment has been the development of targeted therapies that specifically interfere with the molecular pathways driving tumor growth.[11] Protein kinases, which play a central role in cell signaling, are frequently dysregulated in cancer and have become a major class of therapeutic targets.[12][13][14] Small molecule kinase inhibitors have demonstrated remarkable success in treating various malignancies.[12]

Mechanism of Action: Disrupting Oncogenic Signaling

Kinase inhibitors typically function by competing with ATP for binding to the kinase's active site, thereby preventing the phosphorylation of downstream substrates.[11][12] This blockade of signal transduction can lead to cell cycle arrest, apoptosis, and the inhibition of tumor growth.[15]

The B-Raf kinase, a component of the MAPK signaling pathway, is frequently mutated in melanoma.[16][17] The development of selective B-Raf inhibitors, such as vemurafenib and dabrafenib, has significantly improved outcomes for patients with BRAF-mutant melanoma.[16][17]

Signaling Pathway: The B-Raf/MEK/ERK Cascade

The following diagram illustrates the central role of B-Raf in the MAPK signaling pathway and the mechanism of its inhibition.

G Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth_Factor->RTK RAS RAS RTK->RAS B_Raf B-Raf (Mutated in Cancer) RAS->B_Raf MEK MEK B_Raf->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors ERK->Transcription_Factors Proliferation Cell Proliferation, Survival, Differentiation Transcription_Factors->Proliferation B_Raf_Inhibitor B-Raf Inhibitor B_Raf_Inhibitor->B_Raf Inhibition

Caption: The B-Raf/MEK/ERK signaling pathway and its inhibition.

Synthesis of a B-Raf Inhibitor Scaffold: A Representative Protocol

The synthesis of kinase inhibitors often involves the construction of a core heterocyclic scaffold, which is then functionalized to optimize binding affinity and selectivity. The following is a generalized protocol for the synthesis of a pyrimidine-based scaffold, a common core in many kinase inhibitors.[18]

Protocol: Synthesis of a Di-substituted Pyrimidine Core

Materials:

  • Substituted amidine hydrochloride

  • β-ketoester

  • Sodium ethoxide

  • Ethanol

  • Diethyl ether

  • Standard laboratory glassware and purification apparatus (e.g., column chromatography)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve the substituted amidine hydrochloride and the β-ketoester in absolute ethanol.

  • Base Addition: Slowly add a solution of sodium ethoxide in ethanol to the reaction mixture at room temperature.

  • Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Workup: After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure.

  • Purification: Partition the residue between water and an organic solvent (e.g., ethyl acetate). Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate it in vacuo. Purify the crude product by column chromatography on silica gel to obtain the desired di-substituted pyrimidine.

Self-Validation: The identity and purity of the synthesized compound should be confirmed by analytical techniques such as NMR (¹H and ¹³C), mass spectrometry, and HPLC.

Part 3: In Vitro Evaluation - Assessing Anticancer Activity

A critical step in the development of any potential anticancer agent is the evaluation of its cytotoxic and antiproliferative effects in relevant cancer cell lines. The MTT and XTT assays are widely used colorimetric methods for assessing cell viability.[19][20][21]

Principle of the MTT/XTT Assays

These assays rely on the ability of metabolically active cells to reduce a tetrazolium salt to a colored formazan product.[21] In the MTT assay, the yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced to an insoluble purple formazan.[21] The XTT assay utilizes a second-generation tetrazolium salt that is reduced to a water-soluble orange formazan, simplifying the procedure.[19][22] The amount of formazan produced is directly proportional to the number of viable cells.

Experimental Workflow: From Cell Culture to Data Analysis

The following diagram outlines the key steps in performing a cell viability assay.

G Cell_Seeding 1. Seed Cancer Cells in a 96-well Plate Compound_Treatment 2. Treat Cells with Bioactive Molecule Cell_Seeding->Compound_Treatment Incubation 3. Incubate for a Defined Period (e.g., 24-72h) Compound_Treatment->Incubation Reagent_Addition 4. Add MTT or XTT Reagent Incubation->Reagent_Addition Formazan_Development 5. Incubate for Formazan Development (2-4h) Reagent_Addition->Formazan_Development Solubilization 6. Solubilize Formazan (MTT Assay Only) Formazan_Development->Solubilization Absorbance_Reading 7. Read Absorbance on a Plate Reader Solubilization->Absorbance_Reading Data_Analysis 8. Calculate Cell Viability and IC50 Value Absorbance_Reading->Data_Analysis

Caption: Workflow for an in vitro cell viability assay.

Detailed Protocol: XTT Cell Viability Assay

This protocol provides a generalized procedure that should be optimized for specific cell lines and experimental conditions.[19]

Materials:

  • Cancer cell line of interest (e.g., MCF-7 for breast cancer, A549 for lung cancer)

  • Complete cell culture medium

  • 96-well flat-bottom microplates

  • Bioactive molecule (dissolved in a suitable solvent, e.g., DMSO)

  • XTT labeling reagent and electron-coupling reagent (commercially available kits)

  • Microplate reader

Procedure:

  • Cell Seeding: a. Harvest and count the cells. b. Dilute the cells in complete medium to the desired seeding density (typically 5,000-10,000 cells per well). c. Add 100 µL of the cell suspension to each well of a 96-well plate. d. Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.

  • Compound Treatment: a. Prepare serial dilutions of the bioactive molecule in complete medium. b. Remove the medium from the wells and add 100 µL of the different concentrations of the compound. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound). c. Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • XTT Assay: a. Prepare the XTT labeling mixture according to the manufacturer's instructions (typically a 50:1 ratio of XTT reagent to electron-coupling reagent). b. Add 50 µL of the XTT labeling mixture to each well. c. Incubate the plate for 2-4 hours at 37°C.

  • Data Acquisition: a. Measure the absorbance of the wells at 450-500 nm using a microplate reader. A reference wavelength of 600-650 nm can be used to subtract background absorbance.

Data Analysis and Interpretation

The percentage of cell viability is calculated relative to the vehicle-treated control cells. The half-maximal inhibitory concentration (IC50) value, which is the concentration of the compound that inhibits cell growth by 50%, is a key parameter for quantifying the potency of the bioactive molecule.

Compound Cell Line IC50 (µM) after 48h
Compound AMCF-75.2
Compound BMCF-712.8
Compound AA5498.1
Compound BA54925.4

Table 1: Example of IC50 data for two hypothetical bioactive molecules against two cancer cell lines.

Conclusion: From Bench to Bedside - The Future of Bioactive Molecules in Oncology

The synthesis of bioactive molecules remains a cornerstone of oncology research and drug development. The journey from identifying a lead compound to its clinical application is a multidisciplinary effort that relies on the ingenuity of synthetic chemists, the insights of molecular biologists, and the rigor of preclinical and clinical evaluation. As our understanding of the molecular underpinnings of cancer deepens, so too will our ability to design and synthesize novel bioactive molecules with enhanced potency, selectivity, and reduced toxicity. The continued exploration of nature's vast chemical library, coupled with advances in synthetic methodology and a deeper understanding of cancer biology, holds immense promise for the development of the next generation of life-saving cancer therapies.

References

  • Anticancer Drug Discovery Based on Natural Products: From Computational Approaches to Clinical Studies - PMC. (n.d.). PubMed Central.
  • Total Synthesis of Paclitaxel | Organic Letters. (2021, December 14). ACS Publications.
  • Design, synthesis and biological evaluation of combretastatin A-4 sulfamate derivatives as potential anti-cancer agents. (n.d.). RSC Publishing.
  • Kinase Inhibitors and Kinase-Targeted Cancer Therapies: Recent Advances and Future Perspectives. (n.d.). MDPI.
  • Paclitaxel total synthesis. (n.d.). Wikipedia.
  • Natural Products. (n.d.). Center for Cancer Research.
  • Natural Products as Anticancer Agents: Current Status and Future Perspectives. (n.d.). MDPI.
  • Total Synthesis of Paclitaxel. (2022, January 14). PubMed.
  • Natural Products and Cancer Drug Discovery | Anticancer Research. (n.d.). Anticancer Research.
  • Targeting cancer with kinase inhibitors. (n.d.). JCI.
  • Natural Products as a Vital Source for the Discovery of Cancer Chemotherapeutic and Chemopreventive Agents - PMC. (n.d.). PubMed Central.
  • Application of combinatorial library methods in cancer research and drug discovery. (n.d.). PubMed.
  • Mechanisms of action of kinase inhibitors for cancer treatment. The US... (n.d.). ResearchGate.
  • Paclitaxel total synthesis. (n.d.). Grokipedia.
  • The Mechanism of Tyrosine Kinase Inhibitors: How Ceritinib Fights Cancer. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
  • Tyrosine Kinase Inhibitors. (n.d.). StatPearls - NCBI Bookshelf.
  • Combinatorial chemistry in cancer drug development. (n.d.). PubMed.
  • (PDF) Combinatorial chemistry in cancer research. (2016, June 13). ResearchGate.
  • Novel Combretastatin A-4 Analogs—Design, Synthesis, and Antiproliferative and Anti-Tubulin Activity - PMC. (n.d.). NIH.
  • Application Notes and Protocols: In Vitro Cell Viability Assays (MTT/XTT) with Caffeic Acid Phenethyl Ester (CAPE). (n.d.). Benchchem.
  • Design and Synthesis of Anti-Cancer Chimera Molecules Based on Marine Natural Products. (2019, August 27).
  • Poly(ADP-Ribose) Polymerase (PARP) Inhibitors for Cancer Therapy: Advances, Challenges, and Future Directions - PMC. (n.d.). NIH.
  • Combinatorial chemistry in cancer drug discovery | Request PDF. (n.d.). ResearchGate.
  • Strategies and Lessons Learned from Total Synthesis of Taxol | Chemical Reviews. (2023, March 14).
  • Biosynthesis of anticancer phytochemical compounds and their chemistry - PMC. (2023, March 9).
  • MTT assay protocol. (n.d.). Abcam.
  • Therapeutic Applications of PARP Inhibitors: Anticancer Therapy and Beyond - PMC. (n.d.).
  • Synthetic Routes and Clinical Application of Representative Small-Molecule EGFR Inhibitors for Cancer Therapy. (n.d.). MDPI.
  • Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf. (2013, May 1). NIH.
  • Novel inhibitors of PARP1 and PARP14: design, synthesis, and potentiation of cisplatin efficacy in cancer. (2024, December 18). PubMed.
  • Combinatorial Chemistry: Innovations and Applications. (n.d.). Open Access Journals.
  • Synthesis of Combretastatin A-4 Analogs and their Biological Activities. (2025, December 14). ResearchGate.
  • Special Issue “Development and Synthesis of Biologically Active Compounds”. (2024, April 4). MDPI.
  • Synthesis of Combretastatin A-4 and 3′-Aminocombretastatin A-4 derivatives with Aminoacid Containing Pendants and Study of their Interaction with Tubulin and as Downregulators of the VEGF, hTERT and c-Myc Gene Expression - PMC. (n.d.). NIH.
  • Discovery, synthesis, activities, structure–activity relationships, and clinical development of combretastatins and analogs as anticancer drugs. A comprehensive review. (2023, November 27). Natural Product Reports (RSC Publishing).
  • Protocol for Cell Viability Assays. (2022, January 18). BroadPharm.
  • Bioactive natural compounds for the fight against cancer - New synthesis route manages without toxic and expensive oxidizing agent and at the same time proves to be much more efficient. (2020, June 29). Bionity.
  • Continuous Flow Synthesis of Anticancer Drugs. (n.d.). MDPI.
  • Design, Synthesis, and Evaluation of Bioactive Small Molecules - PMC. (n.d.). PubMed Central.
  • Design and synthesis of PARP inhibitors for an innovative anti-cancer therapy. (n.d.).
  • XTT Proliferation Assay Protocol. (n.d.). Sandiego.
  • Clinical Application of Poly(ADP-ribose) Polymerase (PARP) Inhibitors in Prostate Cancer. (n.d.).
  • On the development of B-Raf inhibitors acting through innovative mechanisms. (n.d.).
  • Synthetic routes of the new compounds 4a–i; reagents and conditions. (n.d.). ResearchGate.
  • Synthesis, Anticancer Activity, and Docking Studies of Novel Hydroquinone-Chalcone-Pyrazoline Hybrid Derivatives. (2024, July 2). MDPI.
  • Mechanisms of RAF inhibitors action. Scheme of four distinct mechanisms... (n.d.). ResearchGate.
  • Mechanism and inhibition of BRAF kinase - PMC. (n.d.). PubMed Central - NIH.
  • On the development of B-Raf inhibitors acting through innovative mechanisms - PMC. (2022, February 25). NIH.
  • Rational design, synthesis, and biological evaluation of Pan-Raf inhibitors to overcome resistance. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing).

Sources

Application Notes & Protocols for Neurotherapeutic Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Designing the Next Generation of Neurological Therapeutics: From Target Validation to Preclinical Success

Part 1: The Modern Neurotherapeutic Drug Discovery Cascade

The traditional "trial and error" approach to drug discovery is being replaced by a more integrated and rational methodology.[8] This modern cascade emphasizes a deep understanding of disease mechanisms and early, stringent validation of targets and lead compounds. The process can be visualized as a funnel, starting with broad screening and progressively narrowing down to a single, optimized clinical candidate.

DrugDiscoveryWorkflow Target_ID Target Identification & Validation HTS High-Throughput Screening (HTS) Target_ID->HTS Assay Development Hit_ID Hit Identification HTS->Hit_ID Primary & Secondary Screens Lead_Gen Hit-to-Lead (Lead Generation) Hit_ID->Lead_Gen Confirmation & Clustering Lead_Opt Lead Optimization Lead_Gen->Lead_Opt SAR Studies, ADME Profiling Preclinical Preclinical Development Lead_Opt->Preclinical In Vivo Models, Toxicology Clinical Clinical Trials Preclinical->Clinical IND Submission

Caption: A streamlined workflow for modern neurotherapeutic drug discovery.

Target Identification and Validation

The foundation of any successful drug discovery program is a well-validated target. For neurological disorders, this is particularly challenging due to their complex pathophysiology.[2][3] Key strategies in this initial phase include:

  • Genomic and Transcriptomic Analysis: Hypothesis-free approaches like RNA sequencing can identify differentially expressed genes and regulatory networks in disease states, revealing novel potential targets.[9]

  • Proteomics and Metabolomics: These techniques provide insights into the functional consequences of genetic alterations, highlighting dysregulated pathways and proteins, such as in the study of metabolic changes in Alzheimer's disease models.[9]

The Crucial Role of Advanced In Vitro Models

Animal models often fail to fully recapitulate the complexity of human neurological diseases, leading to poor translation to the clinic.[2][3] To bridge this gap, sophisticated in vitro models are now indispensable.

  • Induced Pluripotent Stem Cells (iPSCs): iPSC-derived neurons and glia from patients offer a highly relevant platform to study disease mechanisms and screen for therapeutic candidates in a human genetic context.[10] These models can reveal cellular dysfunctions related to the specific mutations they carry.[10]

  • 3D Brain Organoids: These self-assembling, three-dimensional cultures can recapitulate some of the structural and cellular complexity of the developing human brain, providing a more physiologically relevant system for studying disease and testing drugs.[7][11] However, limitations such as the lack of vascularization and non-neuronal cells like microglia need to be considered.[11]

  • Microfluidic "Organ-on-a-Chip" Models: The Emulate Brain-Chip, for instance, aims to create a comprehensive model of the neurovascular unit, incorporating dynamic flow and multiple cell types to better mimic the brain microenvironment and the BBB.[7]

Table 1: Comparison of In Vitro Models for Neurodegenerative Disease Research

Model TypeKey AdvantagesKey LimitationsPrimary Applications
2D Cell Monolayers High-throughput, cost-effective, reproducible.[8][12]Lack of physiological complexity and cell-cell interactions.[7]Primary high-throughput screening, basic mechanism studies.[8]
iPSC-Derived Cultures Human-relevant genetics, patient-specific models.[10]Long differentiation times, variability between lines.[10]Disease modeling, personalized medicine, toxicity testing.
3D Organoids Recapitulate tissue architecture and cell diversity.[7][11]Structural heterogeneity, lack of vascularization, batch-to-batch variability.[11]Developmental neurobiology, complex disease modeling.
Organ-on-a-Chip Dynamic microenvironment, mimics physiological forces.[7]Lower throughput, technical complexity.Blood-brain barrier studies, neuroinflammation modeling.[7]

Part 2: High-Throughput Screening (HTS) for Hit Identification

HTS allows for the rapid screening of large compound libraries to identify "hits"—molecules that modulate the activity of a specific target.[8] This process has become a cornerstone of modern drug discovery, moving the field beyond traditional "trial and error" methods.[8][13]

HTS_Workflow cluster_0 Screening Phase cluster_1 Validation Phase Assay_Dev Assay Development & Miniaturization Primary_Screen Primary Screen (e.g., 100,000 compounds) Assay_Dev->Primary_Screen Confirmation Hit Confirmation Primary_Screen->Confirmation Dose_Response Dose-Response & Potency (IC50/EC50) Confirmation->Dose_Response Confirmed Hits Secondary_Assays Secondary/Orthogonal Assays Dose_Response->Secondary_Assays Triage Hit Triage & Clustering Secondary_Assays->Triage

Caption: The workflow for a typical high-throughput screening campaign.

Protocol 1: HTS Assay for Inhibitors of Tau Protein Aggregation

Protein aggregation is a pathological hallmark of many neurodegenerative diseases, including the accumulation of Tau in Alzheimer's disease.[14][15][16] This protocol describes a fluorescence-based assay to screen for small molecule inhibitors of Tau aggregation.

Principle: This assay uses a fragment of the Tau protein (K18) known to aggregate and Thioflavin T (ThT), a fluorescent dye that binds to beta-sheet structures characteristic of amyloid fibrils. Inhibitors of aggregation will prevent the increase in ThT fluorescence.

Materials:

  • Recombinant Tau K18 fragment

  • Heparin (aggregation inducer)

  • Thioflavin T (ThT)

  • Assay Buffer: Phosphate-buffered saline (PBS), pH 7.4

  • 384-well, black, clear-bottom microplates

  • Compound library dissolved in DMSO

Procedure:

  • Compound Plating: Using an automated liquid handler, dispense 50 nL of each test compound from the library into the wells of a 384-well plate. Also include wells for positive (no inhibitor) and negative (no heparin) controls.

  • Reagent Preparation: Prepare a master mix containing Tau K18 fragment (final concentration 10 µM), heparin (final concentration 2.5 µM), and ThT (final concentration 20 µM) in Assay Buffer.

  • Assay Initiation: Dispense 50 µL of the master mix into each well of the compound-plated 384-well plate.

  • Incubation: Seal the plate and incubate at 37°C for 24 hours to allow for aggregation.

  • Data Acquisition: Read the fluorescence intensity on a plate reader with excitation at ~440 nm and emission at ~485 nm.

  • Data Analysis:

    • Normalize the data using the positive and negative controls.

    • Calculate the percent inhibition for each compound: % Inhibition = 100 * (1 - (Signal_Compound - Signal_Negative) / (Signal_Positive - Signal_Negative))

    • Identify "hits" as compounds that exhibit inhibition above a predefined threshold (e.g., >50%).

Self-Validation:

  • Z'-factor: Calculate the Z'-factor for each plate to assess assay quality and robustness. A Z'-factor between 0.5 and 1.0 is considered excellent for HTS.

  • Confirmation Screens: Re-test initial hits to confirm their activity.

  • Dose-Response Curves: Perform serial dilutions of confirmed hits to determine their potency (IC50).

Part 3: The Blood-Brain Barrier Challenge and Computational Solutions

The BBB is a major obstacle in CNS drug development, preventing more than 98% of small molecules and nearly all large molecules from entering the brain.[8][17] Designing molecules that can effectively cross this barrier is a critical challenge.[2][18]

BBB_Structure BBB Blood Lumen Endothelial Cell Basement Membrane Astrocyte End-feet Brain Parenchyma TJ Tight Junctions TJ->BBB:ec Seal intercellular space Efflux Efflux Pumps (e.g., P-gp) Efflux->BBB:ec Expel drugs

Caption: Key components of the blood-brain barrier (BBB) that restrict drug entry.

Computational Drug Design (CADD)

CADD techniques are essential for optimizing CNS drug candidates by predicting their properties, including BBB permeability, before synthesis.[19][20][21] This in silico approach significantly reduces the time and cost of drug development.[20][21]

  • Quantitative Structure-Activity Relationship (QSAR): QSAR models use the chemical structures and biological activities of known compounds to predict the properties of new molecules.[19]

Table 2: Key Physicochemical Properties for BBB Penetration

PropertyFavorable RangeRationale
Molecular Weight (MW) < 400 DaSmaller molecules can more easily diffuse across the BBB.
Lipophilicity (LogP) 1.5 - 2.5A balance is needed; too lipophilic and the drug may get stuck in the membrane, too hydrophilic and it won't cross.[4]
Polar Surface Area (PSA) < 90 ŲLower PSA is associated with better membrane permeability.
Hydrogen Bond Donors < 3Fewer hydrogen bonds reduce the energy penalty for desolvation to enter the lipid membrane.
Protein Binding LowOnly the unbound fraction of a drug in plasma can cross the BBB.[4]

Part 4: Advanced Therapeutic Modalities

Beyond traditional small molecules, novel therapeutic strategies are emerging that offer unprecedented specificity for neurological targets.

Antisense Oligonucleotides (ASOs)

ASOs are short, synthetic strands of nucleic acids designed to bind to a specific mRNA molecule, thereby altering protein expression.[22][23] Their mechanisms of action include:

  • Promoting RNA Degradation: ASOs can recruit enzymes like RNase H to degrade the target mRNA, preventing protein production.[23]

  • Modifying RNA Splicing: ASOs can be used to correct splicing defects or to skip exons, as demonstrated by the approved drug for Duchenne muscular dystrophy.[22][23]

  • Inhibiting Protein Translation: By binding to the mRNA, ASOs can physically block the ribosome from translating the message into protein.[22]

A significant challenge for ASOs is delivery across the BBB.[5] Current strategies often involve direct administration into the cerebrospinal fluid via intrathecal injection.[5][24][25]

Part 5: Pharmacokinetic and Pharmacodynamic (PK/PD) Considerations

Understanding the relationship between drug concentration and its effect over time (PK/PD) is critical for successful translation from preclinical models to humans.[4] For CNS drugs, this is complicated by the need to measure drug exposure at the site of action—the brain.[26]

  • Pharmacokinetics (PK): Describes what the body does to the drug (ADME). Key parameters for CNS drugs include brain-to-plasma concentration ratios and the rate of BBB transport.[4][27]

  • Pharmacodynamics (PD): Describes what the drug does to the body. This involves measuring target engagement and downstream biological effects in the CNS.[4][28]

Protocol 2: In Vitro Blood-Brain Barrier Permeability Assay (PAMPA-BBB)

Principle: The Parallel Artificial Membrane Permeability Assay (PAMPA) is a non-cell-based assay that predicts passive, transcellular permeability. The PAMPA-BBB model uses a lipid-coated filter to mimic the BBB.

Materials:

  • PAMPA plate (e.g., 96-well format with a donor and acceptor plate)

  • Porcine brain lipid extract

  • Dodecane

  • Phosphate-buffered saline (PBS), pH 7.4

  • Test compounds and control compounds (high and low permeability)

Procedure:

  • Prepare Acceptor Plate: Fill the wells of the acceptor plate with 180 µL of PBS.

  • Coat Donor Plate Filter: Pipette 5 µL of the porcine brain lipid in dodecane solution onto the filter of the donor plate.

  • Prepare Donor Solutions: Dissolve test compounds and controls in PBS to a final concentration of 100 µM.

  • Start Assay: Add 180 µL of the donor solutions to the coated donor plate. Carefully place the donor plate into the acceptor plate, ensuring the filter is in contact with the acceptor solution.

  • Incubation: Incubate the plate sandwich at room temperature for 4-16 hours.

  • Measure Concentrations: After incubation, determine the concentration of the compound in both the donor and acceptor wells using a suitable analytical method (e.g., LC-MS/MS).

  • Calculate Permeability: Calculate the effective permeability (Pe) for each compound. Compounds are typically categorized as having low, medium, or high BBB permeability based on their Pe values.

Self-Validation:

  • Run well-characterized high-permeability (e.g., caffeine) and low-permeability (e.g., atenolol) controls on every plate.

  • Ensure that the permeability values for the controls fall within a predefined acceptable range.

Conclusion and Future Directions

The journey to develop effective neurotherapeutics is arduous, marked by unique scientific and regulatory challenges.[1][29][30] However, the convergence of human-relevant in vitro models, powerful computational tools, and innovative therapeutic modalities like ASOs is accelerating progress. By embracing an integrated approach that prioritizes early and rigorous validation of targets and lead compounds, the scientific community is better positioned than ever to design and deliver novel agents that can halt or even reverse the course of devastating neurological diseases. The future will likely see an increased emphasis on personalized medicine, leveraging patient-derived iPSCs to test drug efficacy, and the development of sophisticated delivery systems to overcome the persistent challenge of the blood-brain barrier.[31]

References

  • In vitro Models of Neurodegenerative Diseases. Frontiers. Available at: [Link]

  • High-Throughput Screening Platforms in the Discovery of Novel Drugs for Neurodegenerative Diseases. PubMed Central. Available at: [Link]

  • Antisense oligonucleotides and other genetic therapies made simple. Practical Neurology. Available at: [Link]

  • Clinical Pharmacokinetics and Pharmacodynamics of Drugs in the Central Nervous System. PubMed. Available at: [Link]

  • Computer-Aided Drug Design towards New Psychotropic and Neurological Drugs. MDPI. Available at: [Link]

  • Development challenges for medicines for central nervous system disorders. European Medicines Agency. Available at: [Link]

  • What are the challenges of developing CNS-active drugs?. Sygnature Discovery. Available at: [Link]

  • Computer-Aided Drug Design towards New Psychotropic and Neurological Drugs. Semantic Scholar. Available at: [Link]

  • A28 Challenges In Cns Drug Development. Journal of Neurology, Neurosurgery & Psychiatry. Available at: [Link]

  • The future of CNS drug development: signs of real progress. Symeres. Available at: [Link]

  • Drug Development Challenges. In: Improving and Accelerating Therapeutic Development for Nervous System Disorders. National Academies Press (US). Available at: [Link]

  • Targeting protein aggregation for the treatment of neurodegenerative diseases. ResearchGate. Available at: [Link]

  • Targeting protein aggregation in neurodegeneration--lessons from polyglutamine disorders. PubMed. Available at: [Link]

  • Advances in the Development of In Vitro Models of Neurodegenerative Diseases. Emulate. Available at: [Link]

  • Human Stem Cell Models of Neurodegeneration: Exploiting In Vitro Phenotypes to Support Drug Delivery. Oxford Global. Available at: [Link]

  • Computational and Pharmacological Target of Neurovascular Unit for Drug Design and Delivery. PubMed Central. Available at: [Link]

  • Modeling Neural Diseases In Vitro. Drug Discovery News. Available at: [Link]

  • Discovery of Multi-Target Agents for Neurological Diseases via Ligand Design. Royal Society of Chemistry. Available at: [Link]

  • ASO versus AAV gene therapy strategies in Huntington's disease. VJNeurology. Available at: [Link]

  • Translational In Vitro Assays to Screen Drug's Efficacy for Alzheimer's and Parkinson's disease. InnoSer. Available at: [Link]

  • Computational Methods in Drug Design and Discovery of Neurodegenerative Diseases. Longdom Publishing. Available at: [Link]

  • High-Throughput Screening Platform. Creative Biolabs. Available at: [Link]

  • Novel therapeutic approaches to target neurodegeneration. PubMed Central. Available at: [Link]

  • Novel Therapeutic Target and Drug Discovery for Neurological Diseases. Frontiers. Available at: [Link]

  • Current Understanding of Protein Aggregation in Neurodegenerative Diseases. MDPI. Available at: [Link]

  • High-Throughput Screening for Neurodegenerative Diseases. Encyclopedia.pub. Available at: [Link]

  • Editorial: Novel therapeutic target and drug discovery for neurological diseases. PubMed Central. Available at: [Link]

  • Keynote Presentation: Antisense based therapy for rare neurological diseases. YouTube. Available at: [Link]

  • The Blood-Brain Barrier in Neurotoxicity: Disruption Mechanisms and Protective Strategies in CNS Drug Design. ResearchGate. Available at: [Link]

  • The Pharmacokinetics and Pharmacodynamics of CNS-Acting Agents. ProQuest. Available at: [Link]

  • Targeting Protein Misfolding and Aggregation as a Therapeutic Perspective in Neurodegenerative Disorders. MDPI. Available at: [Link]

  • Novel CNS drug discovery and development approach: model-based integration to predict neuro-pharmacokinetics and pharmacodynamics. Taylor & Francis Online. Available at: [Link]

  • Central Nervous System Medications: Pharmacokinetic and Pharmacodynamic Considerations for Older Adults. PubMed. Available at: [Link]

  • Antisense oligonucleotides. Neurology Genetics. Available at: [Link]

  • Pharmacokinetic Strategies in CNS Drug Discovery. IntechOpen. Available at: [Link]

  • HIGH THROUGHPUT DRUG SCREENING TO FIND NEW DRUGS FOR INTRACTABLE DISEASES. Neurology Today. Available at: [Link]

  • Targeting protein aggregation for the treatment of neurodegenerative diseases. Semantic Scholar. Available at: [Link]

  • The Crucial Role of the Blood–Brain Barrier in Neurodegenerative Diseases: Mechanisms of Disruption and Therapeutic Implications. MDPI. Available at: [Link]

  • Antisense Therapy in Neurology. PubMed Central. Available at: [Link]

  • Safety and regulatory requirements and challenge for CNS drug development. PubMed. Available at: [Link]

  • Neurotherapeutics across blood–brain barrier: screening of BBB-permeable and CNS-active molecules for neurodegenerative disease. PubMed Central. Available at: [Link]

Sources

Application Notes & Protocols: Solid-Phase Peptide Synthesis with Cyclobutane Amino Acids

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Power of Conformational Constraint

In the landscape of modern drug discovery and chemical biology, peptides represent a highly promising class of therapeutics due to their specificity and biocompatibility.[1] However, native peptides often suffer from poor metabolic stability and a lack of defined secondary structure in solution, limiting their therapeutic potential.[2][3] A powerful strategy to overcome these limitations is the incorporation of non-natural, conformationally constrained amino acids.[4][5][6]

Cyclobutane-containing amino acids (CBAAs) are particularly valuable building blocks in this context.[7] By introducing a rigid cyclobutane ring into the peptide backbone or side chain, these amino acids lock specific dihedral angles, effectively pre-organizing the peptide into a bioactive conformation.[8] This structural rigidity can lead to significant benefits, including:

  • Enhanced Biological Activity: By mimicking a specific secondary structure (e.g., a β-turn), CBAA-containing peptides can achieve higher binding affinity and selectivity for their targets.[3][4][9]

  • Increased Proteolytic Stability: The unnatural, sterically bulky structure of CBAAs can shield adjacent peptide bonds from enzymatic degradation, thereby extending the peptide's half-life in vivo.[10]

  • Improved Pharmacokinetic Properties: Constraining the peptide's conformation can improve its overall physicochemical properties, including membrane permeability and bioavailability.[2]

Despite these advantages, the very feature that makes CBAAs desirable—their steric bulk—presents a significant challenge for chemical synthesis, particularly using standard Solid-Phase Peptide Synthesis (SPPS) protocols.[1][11] This guide provides a detailed examination of these challenges and offers robust, field-proven protocols to enable the successful synthesis of CBAA-containing peptides.

The Core Challenge: Overcoming Steric Hindrance

The fundamental principle of SPPS involves the sequential coupling of N-α-protected amino acids to a growing peptide chain anchored to an insoluble resin support.[12][13] The efficiency of the crucial amide bond formation step is highly dependent on the accessibility of the N-terminal amine on the resin-bound peptide and the reactivity of the incoming activated amino acid.

Sterically hindered residues, such as α,α-disubstituted or N-methylated amino acids, are notoriously difficult to incorporate.[1][11] Cyclobutane amino acids fall squarely into this category. The bulky, rigid cyclobutane moiety physically obstructs the electrophilic carbonyl carbon of the activated amino acid from approaching the nucleophilic N-terminal amine, dramatically slowing reaction kinetics.[1]

Failure to drive these coupling reactions to completion results in deletion sequences (peptides missing one or more residues), which are often difficult to separate from the target peptide during purification. Therefore, a specialized approach is required, focusing on optimized reaction conditions and highly potent reagents.

Steric_Hindrance cluster_0 Standard Coupling (e.g., Alanine) cluster_1 Hindered Coupling (Cyclobutane AA) Peptide_N H₂N-Peptide-Resin Ala_COOH Ala Ala_COOH->Peptide_N Easy Approach Peptide_N2 H₂N-Peptide-Resin CBAA_COOH CBAA CBAA_COOH->Peptide_N2 Obstructed Approach CBAA_Ring Clash Steric Clash!

Caption: Conceptual diagram of steric hindrance during SPPS.

Strategic Synthesis Plan & Reagent Selection

A successful strategy for synthesizing CBAA-containing peptides hinges on optimizing every step of the SPPS cycle to maximize reaction efficiency and minimize side reactions.

Resin Selection

For difficult sequences prone to aggregation, the choice of resin is critical. While standard polystyrene resins are sufficient for many applications, resins grafted with polyethylene glycol (PEG) often provide a superior reaction environment.[14][15]

  • Recommended: ChemMatrix® or TentaGel® resins (0.2-0.4 mmol/g loading).

  • Causality: The PEG chains create a more solution-like environment, improving solvent and reagent accessibility to the growing peptide chain and minimizing inter-chain aggregation that can plague hydrophobic or sterically hindered sequences.[16][17]

Fmoc Deprotection

The removal of the temporary N-α-Fmoc protecting group is typically achieved with a solution of piperidine in a polar aprotic solvent.[18][19]

  • Standard Reagent: 20% (v/v) piperidine in N,N-dimethylformamide (DMF).

  • Mechanism: The secondary amine acts as a base to abstract the acidic proton on the fluorene ring, initiating a β-elimination cascade that liberates the N-terminal amine and produces a dibenzofulvene (DBF) byproduct, which is subsequently scavenged by piperidine.[18][20]

  • Considerations: While standard conditions are often sufficient, extremely difficult sequences may require longer deprotection times or slightly stronger base systems. However, prolonged exposure to basic conditions can increase the risk of side reactions like diketopiperazine formation, especially at dipeptide sequences prone to cyclization (e.g., X-Pro).[21] For most cases, a standard, well-timed protocol is the safest starting point.

Coupling Reagent Selection: The Critical Choice

This is the most critical variable for successfully incorporating cyclobutane amino acids. Standard carbodiimide activators like N,N'-diisopropylcarbodiimide (DIC) are often too slow and inefficient to overcome the steric barrier.[22] High-potency in-situ activating reagents are required. These reagents convert the Fmoc-amino acid's carboxylic acid into a highly reactive ester in the presence of a base, facilitating amide bond formation.

Reagent ClassExample(s)Active SpeciesPotency & Use CasePotential Downsides
Carbodiimide DICO-acylisoureaLow. Suitable for standard amino acids, often used with additives like Oxyma Pure.[22][23]Insufficient for hindered couplings.
Aminium/Uronium HBTU, HCTUOBt/O-6-ClBt EsterHigh-Very High. HBTU is a workhorse for routine synthesis. HCTU is more reactive and excellent for many hindered couplings.[2]Can cause guanidinylation of the free N-terminus if used in large excess.
Phosphonium PyBOP, PyAOPOBt/OAt EsterHigh-Very High. Highly efficient reagents that do not cause guanidinylation, making them ideal for in situ activation.[17]Solutions in DMF have moderate stability.
Immonium/Uronium HATU, COMUOAt/Oxyma EsterHighest. HATU is considered one of the most powerful reagents for difficult couplings due to HOAt's anchimeric assistance.[17] COMU is a modern, highly efficient, and safer alternative based on Oxyma.[23]Higher cost. HATU can cause guanidinylation.

Recommendation for CBAAs: HATU or COMU are the premier choices for ensuring complete coupling of cyclobutane and other sterically demanding amino acids. HCTU is also a very effective and slightly more economical option.

Detailed Experimental Protocols

The following protocols outline a robust workflow for the manual or automated SPPS of peptides containing cyclobutane amino acids using Fmoc/tBu chemistry.

SPPS_Workflow Start Start: Fmoc-AA-Resin Deprotection 1. Fmoc Deprotection (20% Piperidine/DMF) Start->Deprotection Wash1 2. Solvent Wash (DMF, DCM, DMF) Deprotection->Wash1 Coupling 3. Amino Acid Coupling (Fmoc-AA, Activator, Base in DMF) Wash1->Coupling Wash2 4. Solvent Wash (DMF) Coupling->Wash2 Check Kaiser Test (Optional) Wash2->Check Final Final Deprotection & Cleavage Wash2->Final Final Residue Coupled Check->Coupling Positive (Incomplete) -> Recouple Repeat Repeat Cycle for Next Amino Acid Check->Repeat Negative (Complete) Repeat->Deprotection

Caption: General workflow for a single cycle of Fmoc-SPPS.

Protocol 1: Standard SPPS Cycle (for Non-Hindered Amino Acids)

This protocol is for the incorporation of standard proteinogenic amino acids.

Materials:

  • Fmoc-protected amino acids

  • Rink Amide ChemMatrix Resin (or similar)

  • Deprotection Solution: 20% (v/v) Piperidine in DMF

  • Coupling Reagent: 0.5 M HCTU in DMF

  • Base: 2 M N,N-Diisopropylethylamine (DIPEA) in NMP

  • Solvents: DMF, Dichloromethane (DCM)

Procedure (per coupling cycle):

  • Resin Swelling: Swell the resin in DMF for 30-60 minutes in the reaction vessel.

  • Fmoc Deprotection:

    • Drain the solvent.

    • Add the Deprotection Solution to the resin.

    • Agitate for 3 minutes. Drain.

    • Add fresh Deprotection Solution. Agitate for 10 minutes. Drain.[16]

  • Washing: Wash the resin thoroughly by agitating with the indicated solvent for 1 minute and draining. Perform the following wash sequence: DMF (x3), DCM (x2), DMF (x3).

  • Amino Acid Coupling:

    • In a separate vial, pre-activate the amino acid by combining:

      • Fmoc-amino acid (4 eq. relative to resin loading)

      • HCTU solution (3.95 eq.)

      • DIPEA solution (8 eq.)

    • Mix for 1-2 minutes.

    • Add the activation mixture to the drained resin.

    • Agitate for 45-60 minutes.[16]

  • Washing: Drain the coupling solution and wash the resin with DMF (x3).

  • Continuation: Proceed to the next deprotection step (Step 2) for the subsequent amino acid.

Protocol 2: Optimized Coupling for Cyclobutane Amino Acids (CBAAs)

This protocol replaces Step 4 of the standard cycle when a CBAA is to be incorporated.

Materials:

  • Fmoc-protected cyclobutane amino acid

  • Coupling Reagent: 0.5 M HATU in DMF

  • Base: 2 M DIPEA in NMP

Procedure:

  • Perform Steps 1-3 from Protocol 1 to deprotect the N-terminus.

  • First Coupling of CBAA:

    • In a separate vial, pre-activate the Fmoc-CBAA by combining:

      • Fmoc-CBAA (4 eq.)

      • HATU solution (3.95 eq.)

      • DIPEA solution (8 eq.)

    • Mix for 2-3 minutes.

    • Add the activation mixture to the drained resin.

    • Agitate for 2 hours. The extended coupling time is crucial for sterically hindered residues.

  • Washing: Drain the coupling solution and wash the resin with DMF (x3).

  • Monitoring (Optional but Recommended): Perform a Kaiser test to check for free primary amines. If the test is positive (blue beads), the coupling is incomplete and a second coupling is required.

  • Second Coupling ("Double Couple"):

    • Repeat Step 2a-2c to perform a second, identical coupling reaction.

    • Agitate for an additional 2 hours.

  • Final Washing: Drain the coupling solution and wash the resin with DMF (x3).

  • Continuation: Proceed to the next deprotection step for the subsequent amino acid.

Insight: The use of microwave-assisted SPPS can dramatically accelerate the coupling of hindered amino acids, often reducing coupling times from hours to minutes while improving efficiency.[11][24] If available, microwave irradiation during the coupling step is highly recommended.

Protocol 3: Final Cleavage and Global Deprotection

This protocol cleaves the completed peptide from the resin and removes all acid-labile side-chain protecting groups.

Materials:

  • Cleavage Cocktail (Reagent K): 82.5% Trifluoroacetic acid (TFA), 5% Phenol, 5% Water, 5% Thioanisole, 2.5% 1,2-Ethanedithiol (EDT). CAUTION: TFA is highly corrosive. Work in a fume hood.

  • Ice-cold diethyl ether (Et₂O)

Procedure:

  • Preparation: After the final SPPS cycle, wash the peptide-resin with DCM (x3) and dry it under a stream of nitrogen or in a vacuum desiccator for at least 1 hour.

  • Cleavage:

    • Place the dried resin in a reaction vessel.

    • Add the cold Cleavage Cocktail (approx. 10 mL per 0.1 mmol of peptide).

    • Agitate at room temperature for 2-3 hours.

  • Peptide Precipitation:

    • Filter the resin and collect the TFA solution containing the cleaved peptide.

    • Slowly add the TFA filtrate dropwise into a 50 mL conical tube containing ~40 mL of ice-cold diethyl ether. A white precipitate (the crude peptide) should form.

  • Isolation:

    • Centrifuge the tube at 3000-4000 rpm for 5 minutes to pellet the peptide.

    • Carefully decant the ether.

    • Wash the pellet by adding fresh cold ether, vortexing briefly, and centrifuging again. Repeat this wash step 2-3 times to remove residual scavengers.

  • Drying: After the final wash, decant the ether and dry the white peptide pellet under a gentle stream of nitrogen or in a vacuum desiccator.

Troubleshooting Common Issues

IssuePotential Cause(s)Recommended Solution(s)
Low Purity / Deletion Sequences Incomplete coupling of the CBAA or another hindered residue.Use a more potent coupling reagent (HATU/COMU). Implement a "double couple" strategy for the hindered residue.[16] Extend coupling reaction times. Consider using microwave SPPS.[11]
No Product / Very Low Yield Incomplete Fmoc-deprotection at a hindered position, preventing further chain elongation.Extend the second piperidine treatment to 15-20 minutes. Ensure deprotection solution is fresh.
Peptide Aggregation During Synthesis The growing peptide chain is collapsing on itself, blocking reactive sites.Switch to a PEG-grafted resin (ChemMatrix, TentaGel).[16] Use NMP or a mixture of solvents (e.g., DMF/DCM/NMP) which may have better solvating properties.[17]
Side Product with +56 Da Alkylation of Tryptophan (Trp) side chain by tert-butyl cations during TFA cleavage.Ensure the cleavage cocktail contains sufficient scavengers like TIS or EDT.[25]
Aspartimide Formation A common side reaction at Asp-X sequences, especially Asp-Gly, during repeated piperidine treatments.If the sequence allows, use Fmoc-Asp(OtBu)-(Dmb)Gly-OH dipeptide to introduce this motif, which prevents the side reaction.[17][25]

References

  • Abel-Santos, V. et al. (2000). Design, synthesis, and conformational analysis of azacycloalkane amino acids as conformationally constrained probes for mimicry of peptide secondary structures. PubMed. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Optimizing Peptide Synthesis with Boc Protected Amino Acids: A Focus on N-Boc-1-aminocyclobutanecarboxylic Acid. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

  • Scienmag. (2025). Immobilized Reactors Revolutionize Sterically Hindered Peptide Synthesis. Scienmag. [Link]

  • CEM Corporation. (n.d.). Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids. CEM Corporation. [Link]

  • Mensa, E. et al. (2021). Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media. PMC. [Link]

  • Coin, I. et al. (2020). Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides. PMC. [Link]

  • de la Torre, B. G. et al. (2019). Conformationally Constrained Histidines in the Design of Peptidomimetics: Strategies for the χ-Space Control. MDPI. [Link]

  • O'Donoghue, A. C. et al. (2013). Synthesis of a conformationally constrained delta-amino acid building block. Amino Acids. [Link]

  • Hruby, V. J. et al. (n.d.). Design and synthesis of conformationally and topographically constrained amino acids as peptidomimetics. UA Campus Repository. [Link]

  • Coin, I. et al. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature Protocols. [Link]

  • Vaz, B. et al. (2021). Hybrid Cyclobutane/Proline-Containing Peptidomimetics: The Conformational Constraint Influences Their Cell-Penetration Ability. MDPI. [Link]

  • Chen, Y-A. et al. (2017). Screening of Fmoc deprotection on standard amino acids and esters. ResearchGate. [Link]

  • AAPPTec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. AAPPTec. [Link]

  • Royal Society of Chemistry. (n.d.). Experimental procedures Solid phase peptide synthesis (SPPS). Royal Society of Chemistry. [Link]

  • AAPPTec. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS). AAPPTec. [Link]

  • Fields, G. B. (n.d.). (PDF) Methods for Removing the Fmoc Group. ResearchGate. [Link]

  • AAPPTec. (n.d.). Coupling Reagents. AAPPTec. [Link]

  • Bofill, J. M. et al. (2022). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine?. MDPI. [Link]

  • Liu, Y. et al. (2023). Cyclobutane-bearing restricted anchoring residues enabled geometry-specific hydrocarbon peptide stapling. PMC. [Link]

  • Strieth-Kalthoff, F. et al. (2022). Direct Access to Unnatural Cyclobutane α-Amino Acids through Visible Light Catalyzed [2+2]-Cycloaddition. PMC. [Link]

  • Lee, Y. et al. (2022). Optimized Fmoc-Removal Strategy to Suppress the Traceless and Conventional Diketopiperazine Formation in Solid-Phase Peptide Synthesis. PMC. [Link]

  • Fields, G. B. (1995). Methods for Removing the Fmoc Group. Springer Nature Experiments. [Link]

  • Lee, S. et al. (2012). Cyclic Peptides as Therapeutic Agents and Biochemical Tools. PMC. [Link]

  • Liu, Y. et al. (2023). Cyclobutane-bearing restricted anchoring residues enabled geometry-specific hydrocarbon peptide stapling. Semantic Scholar. [Link]

  • Kim, S. et al. (2025). Diastereoselective Synthesis of Cyclobutanes via Rh-Catalyzed Unprecedented C-C Bond Cleavage of Alkylidenecyclopropanes. PubMed. [Link]

  • AAPPTec. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTec. [Link]

  • Roy, A. et al. (2023). Natural Cyclic Peptides: Synthetic Strategies and Biomedical Applications. MDPI. [Link]

  • El-Faham, A. et al. (2020). Solid-Phase Synthesis of Head to Side-Chain Tyr-Cyclodepsipeptides Through a Cyclative Cleavage From Fmoc-MeDbz/MeNbz-resins. Frontiers in Chemistry. [Link]

Sources

Application Notes and Protocols for Amide Bond Formation with trans-3-(Boc-amino)cyclobutanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the Cyclobutane Motif

In the landscape of modern drug discovery and medicinal chemistry, the deliberate incorporation of unique structural motifs is a cornerstone of innovative molecular design. The cyclobutane ring, once considered a synthetic curiosity, is now increasingly recognized as a valuable component in the development of novel therapeutics.[1] Its rigid, puckered three-dimensional structure offers a distinct advantage over more flexible aliphatic chains or conventional cyclic systems.[1] This conformational constraint can pre-organize pharmacophoric elements, leading to enhanced binding affinity and selectivity for biological targets. Furthermore, the cyclobutane scaffold can improve metabolic stability and serve as a non-planar bioisostere for aromatic or alkene groups, thereby optimizing pharmacokinetic profiles.[1]

trans-3-(Boc-amino)cyclobutanecarboxylic acid is a particularly useful building block that combines the structural benefits of the cyclobutane core with orthogonally protected functional groups.[2][3] The Boc-protected amine and the free carboxylic acid allow for selective and sequential amide bond formations, making it an ideal starting material for the synthesis of peptidomimetics, enzyme inhibitors, and other complex molecular architectures.[2][3] This document provides detailed protocols and technical insights for the efficient coupling of this versatile building block with primary and secondary amines.

Physicochemical Properties of trans-3-(Boc-amino)cyclobutanecarboxylic Acid

A thorough understanding of the starting material is critical for successful reaction optimization.

PropertyValueReference
CAS Number 939400-34-7[2]
Molecular Formula C₁₀H₁₇NO₄[2]
Molecular Weight 215.25 g/mol [2]
Appearance Off-white solid[2]
Storage Store at 0-8°C[2]

The tert-butoxycarbonyl (Boc) protecting group is stable under basic and nucleophilic conditions but is readily cleaved under acidic conditions, such as with trifluoroacetic acid (TFA), providing a reliable deprotection strategy in multi-step syntheses.[4][5][6]

Core Principles of Amide Bond Formation

The direct condensation of a carboxylic acid and an amine to form an amide bond is generally unfavorable due to the formation of a stable ammonium carboxylate salt. Therefore, the carboxylic acid must first be "activated" to a more electrophilic species that is susceptible to nucleophilic attack by the amine.[7] This is typically achieved using coupling reagents.[7] This guide will focus on two robust and widely adopted methods:

  • Uronium/Aminium Salt-Based Coupling: Utilizing HATU as the coupling reagent.

  • Carbodiimide-Based Coupling: Employing EDC in conjunction with an additive like HOBt.

The choice between these methods often depends on the steric and electronic properties of the coupling partners, desired reaction kinetics, and the cost and ease of purification.

Method 1: HATU-Mediated Amide Coupling

Expertise & Rationale: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) is a highly efficient uronium/aminium salt-based coupling reagent known for its rapid reaction times and high yields, even with sterically hindered substrates.[8][9][10] Its efficacy stems from the formation of a highly reactive OAt-active ester.[8][11] The pyridine nitrogen atom in the HOAt leaving group is thought to facilitate the reaction through a hydrogen-bonded transition state, which accelerates the aminolysis step.[8] This method is particularly advantageous for challenging couplings where other reagents might fail.

Mechanism of HATU Coupling

The reaction proceeds in a two-stage, one-pot process:

  • Activation: The carboxylic acid, deprotonated by a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA), attacks HATU to form an unstable O-acyl(tetramethyl)isouronium salt.[8][11]

  • Ester Formation & Aminolysis: This intermediate is rapidly converted into the more stable OAt-active ester. Subsequent addition of the amine leads to nucleophilic attack on the activated ester, forming the desired amide bond and releasing tetramethylurea and HOAt as byproducts.[8][10]

HATU_Mechanism cluster_activation Activation Step cluster_aminolysis Aminolysis Step RCOOH R-COOH Base Base (DIPEA) RCOO R-COO⁻ RCOOH->RCOO Deprotonation ActiveEster OAt-Active Ester RCOO->ActiveEster Attack on HATU HATU HATU HATU->ActiveEster TMU Tetramethylurea ActiveEster->TMU Byproduct Amine R'-NH₂ Amide Amide Product ActiveEster->Amide Nucleophilic Attack HOAt HOAt Amide->HOAt Byproduct EDC_Mechanism cluster_activation Activation Phase cluster_aminolysis Aminolysis Phase RCOOH R-COOH EDC EDC Acylisourea O-Acylisourea Intermediate RCOOH->Acylisourea Attack on EDC EDC->Acylisourea HOBt_Ester HOBt Active Ester Acylisourea->HOBt_Ester Trapping HOBt HOBt EDC_Urea EDC-Urea HOBt_Ester->EDC_Urea Byproduct Amine R'-NH₂ Amide Amide Product HOBt_Ester->Amide Nucleophilic Attack HOBt_regen HOBt (regenerated) Amide->HOBt_regen Catalyst

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Boc Deprotection with Acid-Sensitive Groups

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for scientists, researchers, and drug development professionals. This guide is designed to provide in-depth troubleshooting strategies and frequently asked questions (FAQs) for the deprotection of the tert-butyloxycarbonyl (Boc) group, with a special focus on substrates containing other acid-sensitive functionalities. As your virtual Senior Application Scientist, I will guide you through the nuances of selective deprotection, helping you to preserve the integrity of your complex molecules.

Introduction: The Challenge of Selectivity

The Boc group is a cornerstone of amine protection in organic synthesis due to its stability under a wide range of conditions and its straightforward removal with acid.[1][2][3] However, this acid lability becomes a significant challenge when the substrate contains other functionalities that are also susceptible to acidic cleavage. The key to success lies in understanding the reaction mechanism and carefully selecting conditions that favor the removal of the Boc group while leaving other sensitive groups intact.

The deprotection process is initiated by the protonation of the Boc group's carbonyl oxygen by an acid.[3][4][5] This is followed by the cleavage of the tert-butyl-oxygen bond, which generates a stable tert-butyl cation and a carbamic acid intermediate.[3][4][5] The carbamic acid is unstable and rapidly decomposes to release the free amine and carbon dioxide.[2][3][4][5] The highly reactive tert-butyl cation is the primary source of side reactions, as it can alkylate any nucleophilic sites within the molecule.[6][7][8]

Frequently Asked Questions (FAQs)

Here we address some of the most common questions encountered when troubleshooting Boc deprotection in the presence of acid-sensitive groups.

Q1: My substrate contains a tert-butyl ester as well as a Boc-protected amine. How can I selectively deprotect the amine?

This is a classic challenge in orthogonal protection strategy, as both groups are cleaved under acidic conditions.[9] Selective deprotection relies on the subtle differences in their reactivity.

  • Kinetic Control : The N-Boc group is generally more acid-labile than a tert-butyl ester. This kinetic difference can be exploited. For instance, using TMSCl in a 2,2,2-trifluoroethanol/DCM mixture has been shown to deprotect an N-Boc group almost instantly, while the cleavage of the t-Bu ester is significantly slower (taking around 3 hours).[9]

  • Milder Acidic Conditions : Employing milder acids can favor the removal of the more labile Boc group. Reagents like zinc bromide (ZnBr₂) or aqueous phosphoric acid have been used for selective tert-butyl ester cleavage and might be adapted for selective Boc deprotection under carefully controlled conditions.[9]

  • Reagent Choice : Some studies have shown that using sulfuric acid in tert-butyl acetate or methanesulfonic acid in a mixture of tert-butyl acetate and dichloromethane can selectively cleave the Boc group in the presence of a tert-butyl ester.[10]

Q2: I'm observing significant side-product formation, especially with tryptophan- or methionine-containing peptides. What's happening and how can I prevent it?

The likely culprit is the electrophilic tert-butyl cation generated during the deprotection.[6][7][8] This cation can alkylate nucleophilic amino acid side chains.

  • Tryptophan (Trp) : The indole ring is highly nucleophilic and prone to tert-butylation.[6][7]

  • Methionine (Met) : The thioether side chain can be alkylated to form a sulfonium salt.[6][7]

  • Cysteine (Cys) : The free thiol group is a target for alkylation.[6][7]

  • Tyrosine (Tyr) : The phenolic ring can also be alkylated.[6][7]

Solution: The Use of Scavengers

Scavengers are nucleophilic compounds added to the reaction mixture to "trap" the reactive tert-butyl cation at a faster rate than the sensitive residues in your substrate.[6][7]

ScavengerTarget Residue(s)Typical Concentration
Triisopropylsilane (TIS) General purpose, effective for Trp2.5-5% (v/v)
Triethylsilane (TES) General purpose10-20 equivalents
Thioanisole Trp, MetVaries
Ethanedithiol (EDT) CysVaries
Anisole TrpVaries

A common and effective general-purpose scavenger cocktail is a mixture of TFA/TIS/H₂O (95:2.5:2.5 v/v/v).[6] For molecules containing cysteine, ethanedithiol (EDT) is a frequently used scavenger.[6]

Q3: My Boc deprotection is incomplete. What are the common causes and how can I drive the reaction to completion?

Incomplete deprotection is a frequent issue and can stem from several factors.[11]

  • Insufficient Acid Strength or Concentration : The rate of Boc cleavage has been shown to have a second-order dependence on the acid concentration.[11][12][13][14] If the reaction is sluggish, a slight increase in acid concentration can have a significant effect.

  • Inadequate Reaction Time or Temperature : Deprotection is a kinetic process.[11] Monitoring the reaction by TLC or LC-MS and extending the reaction time is a simple first step. Gentle warming can also be effective but may increase side product formation if scavengers are not used.[6][11]

  • Steric Hindrance : A sterically hindered Boc-protected amine can be more difficult to deprotect.[6][11] In such cases, longer reaction times or stronger acidic conditions may be necessary.

  • Solvent Choice : The solvent must fully dissolve the substrate for an efficient reaction. Dichloromethane (DCM) is a common choice for TFA-mediated deprotection, while 1,4-dioxane is often used with HCl.[11][15][16]

Q4: Are there any non-acidic methods to remove a Boc group for extremely acid-sensitive substrates?

Yes, several alternative methods exist for cases where even mild acids are not tolerated.

  • Thermal Deprotection : Heating the Boc-protected compound, sometimes in a high-boiling solvent like diphenyl ether or even just neat, can induce thermal cleavage of the Boc group.[17][18] Continuous flow thermal deprotection has also been shown to be effective.[19]

  • Lewis Acids : Milder Lewis acids such as ZnBr₂ can be used for deprotection.[20]

  • Oxalyl Chloride in Methanol : This method has been reported as a mild and selective way to deprotect N-Boc groups on a variety of substrates, including those with acid-labile functionalities.[17][21]

Troubleshooting Workflow

When faced with a challenging Boc deprotection, a systematic approach is key. The following workflow can help you diagnose and solve common issues.

Caption: A decision-making workflow for troubleshooting Boc deprotection.

Experimental Protocols

Protocol 1: Standard Boc Deprotection with TFA and Scavengers

This protocol is a general starting point for the deprotection of peptides and other molecules with potentially sensitive residues.

  • Preparation : Dissolve the Boc-protected compound in dichloromethane (DCM).[6][7]

  • Scavenger Addition : Add an appropriate scavenger or scavenger cocktail. For general purposes, add triisopropylsilane (TIS) to a final concentration of 2.5-5% (v/v).[11]

  • Deprotection : Cool the solution to 0 °C in an ice bath. Add trifluoroacetic acid (TFA) to a final concentration of 20-50% (v/v).[11]

  • Reaction : Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 1-2 hours).[11]

  • Work-up : Concentrate the reaction mixture under reduced pressure. Co-evaporate with toluene (3x) to remove residual TFA. The resulting amine TFA salt can be used directly or neutralized with a mild base.[11]

Protocol 2: Mild Boc Deprotection with HCl in Dioxane

This method is often considered milder than TFA and can be advantageous for certain acid-sensitive substrates.

  • Preparation : Suspend or dissolve the Boc-protected compound in a 4M solution of HCl in 1,4-dioxane.[4][15]

  • Reaction : Stir the mixture at room temperature. Monitor the reaction by TLC or LC-MS. Reaction times can vary from 30 minutes to several hours.[4]

  • Work-up : Upon completion, evaporate the solvent under vacuum to yield the hydrochloride salt of the deprotected amine. The free amine can be obtained by a basic work-up.[15]

Decision Tree for Method Selection

The choice of deprotection method is critical and depends on the specific characteristics of your substrate.

Method_Selection Start Select Boc Deprotection Method Acid_Sensitive Other Acid-Sensitive Groups Present? Start->Acid_Sensitive Standard_Conditions Use Standard Conditions: TFA in DCM Acid_Sensitive->Standard_Conditions No Mild_Conditions Consider Milder Acidic Conditions: - HCl in Dioxane - Lower TFA concentration - Lower Temperature Acid_Sensitive->Mild_Conditions Yes Nucleophilic_Residues Nucleophilic Residues Present (Trp, Met, Cys)? Standard_Conditions->Nucleophilic_Residues Extremely_Sensitive Extremely Acid-Sensitive? Mild_Conditions->Extremely_Sensitive Alternative_Methods Explore Alternative Methods: - Thermal Deprotection - Lewis Acids - Oxalyl Chloride/MeOH Extremely_Sensitive->Alternative_Methods Yes Extremely_Sensitive->Nucleophilic_Residues No Add_Scavengers Add Scavengers (TIS, EDT, etc.) Nucleophilic_Residues->Add_Scavengers Yes No_Scavengers Scavengers may not be necessary Nucleophilic_Residues->No_Scavengers No

Caption: A decision tree to guide the selection of an appropriate Boc deprotection method.

Conclusion

Successfully deprotecting a Boc group in the presence of other acid-sensitive functionalities is a common yet manageable challenge in modern organic synthesis. By understanding the underlying mechanisms of both deprotection and side-product formation, and by systematically applying the troubleshooting strategies outlined in this guide, you can significantly improve the outcome of your reactions. Remember to always monitor your reactions closely and to consider milder or alternative methods when dealing with particularly sensitive substrates.

References

  • Orthogonal Protecting Group Strategies with Boc: A Comparative Guide for Researchers. (2025). Benchchem.
  • A Researcher's Guide to Alternative Boc Deprotection Methods Without Strong Acids. (2025). Benchchem.
  • Scavengers for Boc deprotection to prevent side product form
  • Scavengers for Boc deprotection to prevent side reactions. (2025). Benchchem.
  • Boc-Protected Amino Groups. Organic Chemistry Portal.
  • Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. Total Synthesis.
  • A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection. MDPI.
  • A Researcher's Guide to Boc Deprotection: A Comparative Review of Methodologies. (2025). Benchchem.
  • A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-medi
  • Kinetics and Mechanism of N-Boc Cleavage: Evidence of A Second-Order Dependence Upon Acid Concentr
  • Kinetics and mechanism of N-Boc cleavage: evidence of a second-order dependence upon acid concentr
  • Side reactions of Boc deprotection with scavengers. (2025). Benchchem.
  • Kinetics and Mechanism of N-Boc Cleavage: Evidence of a Second-Order Dependence upon Acid Concentration. (2025).
  • Cleavage of the tert-butyl ester without affecting other functional groups. (2025). Benchchem.
  • Technical Support Center: Troubleshooting Boc Deprotection Failures. (2025). Benchchem.
  • Specific solvent issues with BOC deprotection. ACS GCI Pharmaceutical Roundtable Reagent Guides.
  • Application Notes and Protocols for Boc Deprotection in Peptide Synthesis. (2025). Benchchem.
  • Any suggestion on Boc deprotection without using acid? (2016).
  • Boc Deprotection Mechanism - TFA. Common Organic Chemistry.
  • Boc deprotection. Sigma-Aldrich.
  • Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. (2020). NIH.
  • Deprotection of N-tert-Butoxycarbonyl (Boc) Groups in the Presence of tert-Butyl Esters. (2025).
  • Application Note: A Step-by-Step Guide to t-Boc Deprotection Under Acidic Conditions. (2025). Benchchem.
  • Double BOC protection selective removal method. Suzhou Highfine Biotech.
  • Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. (2024). NIH.

Sources

Technical Support Center: Optimizing Solubility of trans-3-(Boc-amino)cyclobutanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support center for trans-3-(Boc-amino)cyclobutanecarboxylic acid. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the challenges of incorporating this valuable synthetic building block into their organic synthesis workflows. Due to its unique structure, possessing both a protected amine and a free carboxylic acid, this compound often presents solubility hurdles. This document provides a structured, in-depth approach to understanding and overcoming these challenges, moving from fundamental principles to advanced troubleshooting techniques.

Understanding the Molecule: The Root of the Solubility Challenge

trans-3-(Boc-amino)cyclobutanecarboxylic acid (MW: 215.25 g/mol ) is a non-proteinogenic amino acid derivative. Its solubility is governed by the interplay of three key structural features:

  • The Carboxylic Acid: A polar, hydrogen-bond donating group.

  • The Boc-Protected Amine: The bulky tert-butyloxycarbonyl (Boc) group is nonpolar and sterically hindering, yet the underlying nitrogen can still influence polarity.

  • The Cyclobutane Ring: A small, strained, and relatively nonpolar carbocyclic scaffold.

The primary reason for poor solubility in many organic solvents is the molecule's ability to exist in a zwitterionic form, where the carboxylic acid protonates the amino group, creating a salt-like structure with high lattice energy. This internal salt formation makes it behave more like an inorganic salt than a typical organic molecule, limiting its solubility in less polar solvents.

Frequently Asked Questions (FAQs)

Q1: What are the best starting solvents for dissolving trans-3-(Boc-amino)cyclobutanecarboxylic acid?

A1: Based on its polar, zwitterionic nature, polar aprotic solvents are the most effective starting points. We recommend the following, in order of general effectiveness:

  • N,N-Dimethylformamide (DMF)

  • Dimethyl sulfoxide (DMSO)

  • N-Methyl-2-pyrrolidone (NMP)

These solvents are effective due to their high polarity and ability to disrupt the intermolecular hydrogen bonding and ionic interactions of the zwitterionic form. For many applications, such as peptide couplings, these are standard solvents.[1]

Q2: I'm having trouble dissolving the compound even in DMF. What should I do next?

A2: If you are encountering solubility issues even with a recommended solvent, consider the following physical methods before resorting to chemical modification:

  • Sonication: Use an ultrasonic bath to provide energy to break up solid aggregates and enhance dissolution.

  • Gentle Heating: Warming the mixture to 40-50°C can significantly increase solubility. However, be cautious of potential degradation of your starting material or other reagents in your reaction mixture. Always check the thermal stability of all components.

Q3: Can I use alcohols like methanol or ethanol?

A3: While alcohols are polar, protic solvents, the solubility of zwitterionic amino acids in them is often lower than in polar aprotic solvents.[2] They can be used, but you may find that you need to employ the techniques mentioned in A2 or consider the chemical modification strategies outlined in the troubleshooting guides.

Q4: My downstream application is sensitive to high-boiling point solvents like DMF and DMSO. What are my alternatives?

A4: Dichloromethane (DCM) can sometimes be a viable, more volatile option, though solubility is generally lower than in DMF or DMSO.[1] If DCM alone is insufficient, you may need to explore the use of co-solvents or additives as detailed in the troubleshooting section.

Troubleshooting Guides

Guide 1: Initial Dissolution Failure in Recommended Solvents

This guide addresses the scenario where trans-3-(Boc-amino)cyclobutanecarboxylic acid fails to dissolve in DMF, DMSO, or NMP even with sonication and gentle heating.

Issue: The compound remains as a suspension or dissolves very slowly.

Root Cause Analysis: The zwitterionic form is highly stable, and the solvent alone is not sufficient to break the crystal lattice energy.

Solutions:

1. The Acid/Base Modifier Approach:

The zwitterionic equilibrium can be shifted to a more soluble, neutral form by the addition of a small amount of an acid or a base. This is a powerful technique to transiently modify the protonation state of the molecule.

  • Acidic Modifier: Adding a catalytic amount of a strong acid like trifluoroacetic acid (TFA) or a few drops of concentrated hydrochloric acid will protonate the carboxylate, breaking the zwitterion and yielding a cationic species that is often more soluble in polar organic solvents.

  • Basic Modifier: The addition of a non-nucleophilic organic base, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA), will deprotonate the carboxylic acid, forming an anionic species that can also exhibit improved solubility.

Experimental Protocol: Small-Scale Solubility Test with Modifiers

  • To a small vial, add a few milligrams of trans-3-(Boc-amino)cyclobutanecarboxylic acid.

  • Add a small volume of your chosen organic solvent (e.g., DMF, DCM).

  • Observe the initial insolubility.

  • Add a microliter of TFA or TEA and observe any changes in solubility with gentle agitation.

2. Co-Solvent Systems:

For some applications, a mixture of solvents can be more effective than a single solvent. For example, a small amount of water in a solvent like acetone or THF can sometimes enhance the solubility of carboxylic acids.[3] However, for reactions sensitive to water, this should be avoided.

Guide 2: Product Precipitation Upon Cooling

Issue: The compound dissolves upon heating but precipitates out of solution as it cools to room temperature.

Root Cause Analysis: The solution was saturated or supersaturated at the elevated temperature, and the solubility limit is significantly lower at ambient temperature.

Solutions:

  • Maintain Elevated Temperature: If your experimental setup allows, maintaining a slightly elevated temperature throughout your process may be the simplest solution.

  • Increase Solvent Volume: The most straightforward approach is to add more solvent to keep the concentration below the saturation point at room temperature.

  • Solvent Exchange: If a large volume of a high-boiling point solvent is undesirable for your workup, you can dissolve the compound in a minimal amount of a strong solvent (like DMF) and then dilute with a more volatile co-solvent in which your compound has moderate solubility.

Data Summary

Solvent CategorySolvent ExamplesExpected SolubilityNotes
Polar Aprotic DMF, DMSO, NMPHighRecommended starting solvents.
Chlorinated Dichloromethane (DCM), ChloroformModerate to LowMay require heating or additives.
Alcohols Methanol, EthanolModerate to LowGenerally less effective than polar aprotic solvents.
Ethers Tetrahydrofuran (THF), DioxaneLow to InsolubleGenerally poor solvents for this compound.
Esters Ethyl AcetateLow to InsolubleCan be used as an anti-solvent for precipitation.
Hydrocarbons Hexanes, TolueneInsolubleUseful for precipitation and washing.

Experimental Workflows and Diagrams

The following diagrams illustrate the decision-making process for achieving optimal solubility.

Caption: Decision workflow for solvent selection and initial troubleshooting.

G cluster_0 Understanding the Zwitterion Zwitterion Zwitterionic Form (Low Solubility) Cationic Cationic Form (Enhanced Solubility) Zwitterion->Cationic + Acid (H+) Anionic Anionic Form (Enhanced Solubility) Zwitterion->Anionic + Base (B) Cationic->Zwitterion - Acid Anionic->Zwitterion - Base

Sources

preventing side reactions during peptide coupling with cyclobutane amino acids

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with cyclobutane-containing peptides. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the prevention of side reactions during the coupling of cyclobutane amino acids. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the scientific reasoning behind them to empower your experimental design.

The unique, rigid, and sterically demanding nature of cyclobutane amino acids presents specific challenges in peptide synthesis.[1][2][3] Understanding and mitigating potential side reactions is crucial for achieving high purity and yield in your desired peptide sequence.[4]

Frequently Asked Questions (FAQs)

Q1: I'm experiencing very low coupling yields when incorporating a cyclobutane amino acid. What are the likely causes and how can I improve the efficiency?

Low coupling yields with sterically hindered residues like cyclobutane amino acids are a common challenge. The primary reasons are often steric hindrance at the reaction center and reduced nucleophilicity of the amine component.[5]

Core Causality: The bulky cyclobutane ring physically obstructs the approach of the activated carboxylic acid to the N-terminal amine of the growing peptide chain. This slows down the reaction rate significantly, often leading to incomplete coupling.

Troubleshooting Strategies:

  • Optimize Your Coupling Reagent: Standard coupling reagents may not be sufficiently reactive. Switch to a more potent activating agent.[6][7]

    • Uronium/Aminium Salts: Reagents like HATU , HCTU , and COMU are highly effective for sterically hindered couplings.[6][8][9] HATU, in particular, is known for its rapid reaction kinetics and ability to overcome steric hindrance.[8][10]

    • Phosphonium Salts: PyAOP and PyBOP are also excellent choices, with PyAOP often being more efficient due to the anchimeric assistance from the pyridine nitrogen in the HOAt leaving group.[6][8]

  • Perform a "Double Coupling": For highly hindered residues, a single coupling step may be insufficient. A widely used and effective method is to perform the coupling reaction twice with a fresh solution of the activated amino acid and reagents.[7]

  • Increase Reaction Time and Temperature: Allow for longer coupling times (e.g., 2-4 hours or even overnight) to ensure the reaction goes to completion.[7] Microwave-assisted peptide synthesis (MA-PS) can also be beneficial by using controlled heating to accelerate the reaction.[5][7]

  • Choose the Right Solvent: Inadequate solvation of the growing peptide chain can lead to aggregation, blocking reactive sites.[7]

    • N-Methyl-2-pyrrolidone (NMP) is often a better solvent than Dimethylformamide (DMF) due to its superior solvating properties.[7]

    • For particularly problematic sequences, a solvent mixture such as DCM/DMF/NMP (1:1:1) can be effective.[7]

Q2: I'm observing significant epimerization of my cyclobutane amino acid during coupling. What is the mechanism and how can I suppress it?

Epimerization, the change in configuration at the alpha-carbon, is a critical side reaction that can compromise the biological activity of the final peptide.[11][12] It occurs when the alpha-proton of the activated amino acid is abstracted by a base, leading to a planar intermediate that can be re-protonated from either face.

Mechanism of Epimerization:

G cluster_0 Epimerization Pathway Activated_AA Activated Amino Acid (e.g., O-acylisourea) Planar_Enolate Planar Enolate Intermediate Activated_AA->Planar_Enolate α-proton abstraction Base Base (e.g., DIPEA) Base->Planar_Enolate LEpimer L-Epimer Planar_Enolate->LEpimer Re-protonation DEpimer D-Epimer Planar_Enolate->DEpimer Re-protonation

Caption: Mechanism of base-catalyzed epimerization.

Prevention Strategies:

  • Use Racemization-Suppressing Additives: The addition of hydroxylbenzotriazole derivatives is crucial.

    • Oxyma Pure and 6-Cl-HOBt are highly effective at suppressing racemization.[5][13]

    • The use of coupling reagents that incorporate these additives, such as COMU (contains Oxyma), is highly recommended.[9]

  • Optimize the Base: The choice and amount of base are critical.[14]

    • Use a weaker, sterically hindered base like N-methylmorpholine (NMM) or sym-collidine instead of N,N-diisopropylethylamine (DIPEA).[5][9]

    • If using DIPEA, use the minimum stoichiometric amount required.

  • In-Situ Neutralization Protocols: In Boc-based synthesis, in-situ neutralization can help suppress epimerization.[13]

  • Consider Copper(II) Additives: The use of CuCl₂ in combination with HOBt has been shown to be highly effective in suppressing epimerization, even in challenging couplings.[13][15]

Q3: After coupling my second amino acid to a cyclobutane residue, I'm seeing a significant side product that corresponds to a loss of my dipeptide. What could be happening?

This is a classic case of diketopiperazine (DKP) formation . This intramolecular cyclization reaction occurs at the dipeptide stage, cleaving the peptide from the resin. It is particularly prevalent when proline is one of the first two residues, but can also be an issue with other amino acids, especially in Fmoc-based synthesis.[13]

Troubleshooting DKP Formation:

  • Choice of Resin: If using Fmoc/tBu chemistry, synthesizing on a 2-chlorotrityl chloride (2-CTC) resin is highly recommended. The steric bulk of the trityl group inhibits the intramolecular cyclization.[13]

  • Dipeptide Coupling: A very effective strategy is to synthesize the dipeptide unit (e.g., Fmoc-AA₂-CyclobutaneAA-OH) in solution phase first and then couple it to the resin. This bypasses the vulnerable dipeptide-resin intermediate.[13]

  • Protecting Group Strategy: For Boc-based synthesis, employing in-situ neutralization protocols can suppress DKP formation.[13]

Q4: My peptide chain is terminating prematurely after the cyclobutane amino acid coupling step, and I'm using a uronium/aminium-based coupling reagent. What is the cause?

This is likely due to guanidinylation of the N-terminal amine. Uronium/aminium reagents like HBTU and HATU can react with the unprotected N-terminus of the peptide-resin to form a stable guanidine moiety, which is unreactive and thus terminates the peptide chain.[13]

Prevention of Guanidinylation:

  • Pre-activation: Always pre-activate the protected amino acid with the coupling reagent and base in a separate vessel for 1-5 minutes before adding the solution to the deprotected peptide-resin.[7][13] This ensures the highly reactive species reacts with the intended carboxyl group first.

  • Stoichiometry: Use a stoichiometric amount or only a slight excess of the coupling reagent relative to the amino acid. Avoid a large excess.[13]

Experimental Protocols

Protocol 1: High-Efficiency Double Coupling of a Sterically Hindered Cyclobutane Amino Acid using HATU

This protocol is designed to maximize the coupling yield for a challenging cyclobutane amino acid incorporation.

  • Resin Preparation:

    • Swell the resin (e.g., Rink Amide for C-terminal amides or 2-CTC for C-terminal acids) in DMF for 30-60 minutes.

    • Perform N-terminal Fmoc-deprotection using 20% piperidine in DMF (2 x 10 minutes).

    • Wash the resin thoroughly with DMF (5-7 times).

  • First Coupling:

    • In a separate vessel, dissolve the Fmoc-cyclobutane-amino acid (4 equivalents relative to resin loading), HATU (3.9 equivalents), and DIPEA (8 equivalents) in DMF.[5][7]

    • Allow the pre-activation to proceed for 1-2 minutes.

    • Add the activated amino acid solution to the resin.

    • Agitate the reaction vessel for 60-90 minutes.

    • Drain the reaction solution and wash the resin with DMF (3 times).

  • Second Coupling:

    • Repeat steps 2.1-2.4 with a fresh solution of activated amino acid.

    • After the second coupling, wash the resin thoroughly with DMF (5 times) and DCM (3 times) and dry for the next step.

  • Confirmation:

    • Perform a Kaiser test or a bromophenol blue test to confirm the completion of the coupling (a negative result indicates a free amine is not present).[5]

Protocol 2: Epimerization Suppression using COMU and Collidine

This protocol is optimized to minimize racemization during the coupling of a chiral cyclobutane amino acid.

  • Resin Preparation:

    • Follow step 1 from Protocol 1.

  • Coupling Reaction:

    • In a separate vessel, dissolve the Fmoc-cyclobutane-amino acid (3 equivalents), COMU (3 equivalents), in DMF.[9]

    • Add sym-collidine (6 equivalents) to the mixture and agitate briefly.

    • Immediately add the solution to the deprotected peptide-resin.

    • Allow the coupling reaction to proceed for 2-4 hours at room temperature.

    • Drain the reaction solution and wash the resin with DMF (5 times) and DCM (3 times).

Summary of Troubleshooting Strategies

Side Reaction Primary Cause Recommended Solution Key Reagents/Conditions
Low Coupling Yield Steric Hindrance, Peptide AggregationSwitch to a potent coupling reagent; Perform a double coupling; Use a better solvent.[7]HATU, HCTU, PyAOP, COMU; NMP solvent.[6][7][9]
Epimerization α-proton abstraction by baseUse racemization-suppressing additives; Employ a weaker, hindered base.[11][14]Oxyma Pure, 6-Cl-HOBt; NMM, sym-collidine.[5][9][13]
Diketopiperazine (DKP) Formation Intramolecular cyclization of dipeptideUse 2-CTC resin; Couple a pre-formed dipeptide unit.[13]2-chlorotrityl chloride resin.[13]
Guanidinylation Reaction of uronium salt with N-terminusPre-activate the amino acid before adding to the resin.[13]Stoichiometric coupling reagents.[13]

Workflow for Troubleshooting Coupling Issues

G start Low Yield or Side Product with Cyclobutane Amino Acid q1 Is the coupling reagent potent enough? (e.g., HATU, COMU) start->q1 sol1 Switch to a more potent reagent (HATU, HCTU, PyAOP, COMU) q1->sol1 No q2 Was a single coupling performed? q1->q2 Yes sol1->q2 sol2 Perform a double coupling q2->sol2 Yes q3 Is epimerization observed? q2->q3 No sol2->q3 sol3 Use Oxyma/HOAt additive. Switch to a weaker base (NMM, Collidine) q3->sol3 Yes q4 Is it a dipeptide cleavage (DKP)? q3->q4 No sol3->q4 sol4 Use 2-CTC resin or couple a dipeptide q4->sol4 Yes end Coupling Optimized q4->end No sol4->end

Caption: Troubleshooting workflow for cyclobutane amino acid coupling.

References

  • Ynamide Coupling Reagents: Origin and Advances. PubMed Central - NIH.[Link]

  • Commonly Used Coupling Reagents in Peptide Synthesis. Dilun Biotechnology.[Link]

  • Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC.[Link]

  • New Derivatives of Cyclobutane β-Amino Acids. ChemistryViews.[Link]

  • Optimizing Peptide Synthesis with Boc Protected Amino Acids: A Focus on N-Boc-1-aminocyclobutanecarboxylic Acid. NINGBO INNO PHARMCHEM CO.,LTD.[Link]

  • Side reactions in solid-phase peptide synthesis and their applications. PubMed.[Link]

  • Suppression of epimerization by cupric (II) salts in peptide synthesis using free amino acids as amino components. PubMed.[Link]

  • Epimerisation in Peptide Synthesis. PubMed Central - NIH.[Link]

  • Epimerisation in Peptide Synthesis. PubMed.[Link]

  • Direct Access to Unnatural Cyclobutane α-Amino Acids through Visible Light Catalyzed [2+2]-Cycloaddition. ACS Organic & Inorganic Au.[Link]

  • Polyhydroxylated Cyclopentane β-Amino Acids Derived from d-Mannose and d-Galactose: Synthesis and Protocol for Incorporation into Peptides. PubMed Central - NIH.[Link]

  • Coupling Reagents. Aapptec Peptides.[Link]

  • Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. Medium.[Link]

  • Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Aapptec.[Link]

  • Peptide Synthesis Reagents: A Guide to Coupling and Protecting Groups. ChemBeq.[Link]

  • Direct Access to Unnatural Cyclobutane α-Amino Acids through Visible Light Catalyzed [2+2]-Cycloaddition. PubMed Central - NIH.[Link]

  • Amino Acid Derivatives for Peptide Synthesis. Aapptec.[Link]

  • Stereoselectivity of Proline/Cyclobutane Amino Acid-Containing Peptide Organocatalysts for Asymmetric Aldol Additions: A Rationale. ResearchGate.[Link]

  • Spps and side reactions in peptide synthesis. Slideshare.[Link]

  • Side reactions in peptide synthesis: An overview. Bibliomed.[Link]

  • Procedures to Improve Difficult Couplings. ResearchGate.[Link]

  • Peptide synthesis troubleshooting using unnatural amino acids. Reddit.[Link]

  • Cyclobutane-bearing restricted anchoring residues enabled geometry-specific hydrocarbon peptide stapling. Chemical Science (RSC Publishing).[Link]

  • Hybrid Cyclobutane/Proline-Containing Peptidomimetics: The Conformational Constraint Influences Their Cell-Penetration Ability. MDPI.[Link]

Sources

Technical Support Center: Purification of Peptides Containing trans-3-(Boc-amino)cyclobutane

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for scientists and researchers working with peptides incorporating the non-proteinogenic amino acid, trans-3-(Boc-amino)cyclobutane. The introduction of this unique building block imparts valuable properties to peptides, such as increased enzymatic stability and constrained conformations, which are highly desirable in drug development.[1] However, its distinct structure—featuring a rigid cyclobutane ring and a bulky, acid-labile tert-butyloxycarbonyl (Boc) protecting group—presents specific challenges during purification.[2]

This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios to provide you with both the theoretical understanding and practical solutions needed to achieve high-purity peptides.

Section 1: Foundational Knowledge & FAQs

This section addresses common initial questions regarding the properties of peptides containing trans-3-(Boc-amino)cyclobutane and how they influence purification strategies.

Q1: What are the primary challenges when purifying peptides containing trans-3-(Boc-amino)cyclobutane?

Answer: The challenges stem from the dual nature of this modified amino acid:

  • Increased Hydrophobicity and Steric Hindrance: The tert-butyloxycarbonyl (Boc) group is large and nonpolar. Its presence significantly increases the overall hydrophobicity of the peptide, leading to longer retention times in reversed-phase high-performance liquid chromatography (RP-HPLC).[2] This can cause issues with solubility in aqueous mobile phases and may lead to peak broadening.

  • Conformational Rigidity: The cyclobutane ring restricts the peptide backbone's flexibility.[3] While beneficial for biological activity, this rigidity can promote aggregation, especially in sequences with multiple hydrophobic residues, further complicating purification.

  • Co-elution of Impurities: Deletion sequences or peptides with other modifications that are close in hydrophobicity to the target peptide are often difficult to resolve.[4] The dominant hydrophobicity of the Boc-cyclobutane moiety can mask the subtle differences required for separation.

  • Acid Lability of the Boc Group: The Boc group is designed to be removed under acidic conditions.[1][5] While standard RP-HPLC mobile phases containing 0.1% trifluoroacetic acid (TFA) are generally acceptable, prolonged exposure or harsh acidic conditions can lead to premature deprotection, resulting in a mixed population of protected and deprotected peptides.

Q2: Should I use Fmoc or Boc protection strategy for the alpha-amine during solid-phase peptide synthesis (SPPS) of these peptides?

Answer: The choice between Fmoc and Boc for Nα-protection depends on your overall synthetic and purification strategy.

  • Fmoc/tBu Strategy: This is the most common approach.[] The Nα-Fmoc group is removed with a base (like piperidine), while the side-chain protecting groups (including the Boc on the cyclobutane amine) are acid-labile (typically removed with TFA).[] This orthogonality is highly advantageous, allowing you to purify the final, fully-protected peptide before a global deprotection step.

  • Boc/Bzl Strategy: In this strategy, both the Nα-Boc and the side-chain Boc group would be removed at each deprotection step with acid. This would necessitate using a different, more acid-stable protecting group on the cyclobutane amine, complicating the synthesis. Therefore, the Fmoc/tBu strategy is strongly recommended for synthesizing peptides containing this specific building block.

Q3: Can I purify my peptide after cleaving the side-chain Boc group?

Answer: Yes, and this is often a viable strategy. Purifying the peptide after the final TFA cleavage (global deprotection) removes the bulky Boc group. The resulting peptide will be significantly more hydrophilic, altering its chromatographic behavior. This can be advantageous if the fully-protected peptide is poorly soluble or aggregates. However, it can also introduce a new challenge: if impurities are generated during the final cleavage, they will need to be removed from a peptide that is structurally very similar to your target compound.

Section 2: Troubleshooting Guide for RP-HPLC Purification

Reversed-phase high-performance liquid chromatography (RP-HPLC) is the standard method for peptide purification.[4][8] This section focuses on resolving common issues encountered during RP-HPLC of Boc-cyclobutane peptides.

Problem 1: Poor Peak Shape (Broadening or Tailing)

Causality: Peak broadening or tailing often indicates secondary interactions with the silica stationary phase, peptide aggregation, or poor solubility at the column head. The bulky, hydrophobic nature of the Boc-cyclobutane moiety can exacerbate these issues.

Troubleshooting Workflow:

Sources

Technical Support Center: Stability of the Boc Protecting Group on the Cyclobutane Ring

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for navigating the complexities of the tert-butyloxycarbonyl (Boc) protecting group on cyclobutane-containing molecules. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges related to the stability and cleavage of this common protecting group in the context of the unique steric and electronic properties of the cyclobutane ring.

Frequently Asked Questions (FAQs)

Q1: Why is the stability of the Boc group on a cyclobutane ring a special consideration?

The stability of the Boc group is influenced by the steric and electronic environment of the nitrogen atom it protects. The cyclobutane ring, with its inherent ring strain and distinct conformational properties, can present a unique chemical environment.[1] Steric hindrance around the Boc-protected amine on a cyclobutane ring can affect the rate and efficiency of both its cleavage and its unintended removal under various reaction conditions.[2]

Q2: Under what conditions is the Boc group on a cyclobutane generally considered stable?

The Boc group is known for its stability under a wide range of conditions, making it a versatile protecting group.[3][4] Generally, it is stable under:

  • Basic Conditions: It is resistant to hydrolysis under basic conditions.[3][5]

  • Nucleophilic Attack: The Boc group is stable towards most nucleophiles.[3]

  • Hydrogenolysis: Unlike the Cbz protecting group, the Boc group is stable under catalytic hydrogenation conditions (e.g., H₂/Pd-C).[6][7]

  • Mild Reductive and Oxidative Conditions: It can withstand many common reduction and oxidation reactions.[3]

Q3: What are the primary conditions that lead to the cleavage of the Boc group?

The Boc group is classified as an acid-labile protecting group.[8] The most common methods for its removal involve treatment with strong acids.[4][6][8][9][10][11][12] The mechanism involves protonation of the carbonyl oxygen, followed by the loss of a stable tert-butyl cation to form a carbamic acid, which then decarboxylates to yield the free amine.[6][10][11]

Troubleshooting Guide: Unexpected Boc Group Cleavage or Stability Issues

This section addresses specific problems you might encounter during your experiments involving Boc-protected cyclobutane derivatives.

Issue 1: Incomplete Boc Deprotection under Standard Acidic Conditions

Symptoms:

  • TLC or LC-MS analysis shows a significant amount of starting material remaining after the reaction.

  • The isolated product is a mixture of the deprotected amine and the Boc-protected starting material.

Potential Causes & Solutions:

  • Insufficient Acid Strength or Concentration: The steric hindrance from the cyclobutane ring may necessitate stronger acidic conditions or a higher concentration of the acid.[13]

    • Troubleshooting Step: If using a standard condition like 20% TFA in DCM, consider increasing the TFA concentration to 50% or even using neat TFA.[12][14] Alternatively, switching to a different acid system, such as HCl in dioxane or methanol, might be more effective.[8][15][16]

  • Short Reaction Time: Sterically hindered substrates often require longer reaction times for complete deprotection.

    • Troubleshooting Step: Extend the reaction time and monitor the progress by TLC or LC-MS at regular intervals. Some challenging deprotections may require several hours to overnight stirring.[15]

  • Low Reaction Temperature: While most Boc deprotections proceed at room temperature, gentle heating can sometimes be beneficial.

    • Troubleshooting Step: Cautiously warm the reaction mixture (e.g., to 40 °C), especially if your molecule is stable at elevated temperatures.

Experimental Protocol: Monitoring Boc Deprotection by TLC

  • Spot the crude reaction mixture on a TLC plate alongside the Boc-protected starting material.

  • Elute the plate with an appropriate solvent system (e.g., ethyl acetate/hexanes).

  • Visualize the spots under UV light and/or by staining with a ninhydrin solution.

  • The deprotected amine will appear as a new, typically more polar spot (lower Rf value), which will stain with ninhydrin, while the starting material will not.[15]

Issue 2: Unwanted Side Reactions During Acidic Deprotection

Symptoms:

  • Formation of unexpected byproducts observed by LC-MS or NMR.

  • Low yield of the desired deprotected amine.

Potential Causes & Solutions:

  • Alkylation by the tert-Butyl Cation: The tert-butyl cation generated during deprotection is an electrophile and can alkylate nucleophilic functional groups within your molecule or solvent.[17][18]

    • Troubleshooting Step: Add a scavenger to the reaction mixture to trap the tert-butyl cation. Common scavengers include anisole, thioanisole, or triethylsilane.[3][8][17]

  • Cleavage of Other Acid-Sensitive Groups: If your molecule contains other acid-labile protecting groups (e.g., t-butyl esters, acetals), they may also be cleaved under the deprotection conditions.

    • Troubleshooting Step: Consider using milder deprotection methods. Options include using Lewis acids like ZnBr₂ or AlCl₃, which can offer greater selectivity in some cases.[7][8][11][19] A reported mild method involves using oxalyl chloride in methanol.[15][20]

Diagram: Acid-Catalyzed Boc Deprotection and Side Reaction

Boc_Deprotection cluster_main Main Deprotection Pathway cluster_side Side Reaction cluster_scavenger Scavenger Action BocN Boc-NH-R (R = Cyclobutyl) Protonated Protonated Carbamate BocN->Protonated + H⁺ CarbamicAcid Carbamic Acid Protonated->CarbamicAcid - t-Bu⁺ tBu t-Bu⁺ (tert-butyl cation) Protonated->tBu Amine H₂N-R (Product) CarbamicAcid->Amine - CO₂ Alkylated t-Bu-Nu tBu->Alkylated + Nu-H Trapped Trapped t-Bu tBu->Trapped + Scavenger Nucleophile Nu-H (e.g., indole, thiol) Scavenger Scavenger (e.g., Anisole)

Caption: Mechanism of acid-catalyzed Boc deprotection and potential side reaction.

Issue 3: Unexpected Lability of the Boc Group under Non-Acidic Conditions

Symptoms:

  • Partial or complete loss of the Boc group during a reaction that is not intended to be a deprotection step (e.g., during purification on silica gel, or under thermal conditions).

Potential Causes & Solutions:

  • Acidic Silica Gel: Some grades of silica gel can be slightly acidic and can cause partial deprotection of sensitive Boc-protected amines during column chromatography.

    • Troubleshooting Step: Neutralize the silica gel by washing it with a dilute solution of a non-nucleophilic base (e.g., triethylamine in the eluent) before use.

  • Thermal Lability: While generally stable, the Boc group can be cleaved at high temperatures, especially in the presence of certain reagents or on specific substrates.[9][12][21]

    • Troubleshooting Step: Avoid excessive heating during reactions and workup. If a reaction requires high temperatures, consider if an alternative, more thermally robust protecting group is suitable for your synthetic route.

  • Lewis Acidity of Reagents: Some reagents used in other transformations may have Lewis acidic character and can promote Boc cleavage.[19]

    • Troubleshooting Step: Carefully review all reagents in your reaction for potential Lewis acidity. If a Lewis acid is required for a different transformation, it may be necessary to perform the Boc protection after that step.

Summary of Boc Group Stability on Cyclobutane

ConditionStabilityKey Considerations & Troubleshooting
Strong Acids (TFA, HCl) LabileStandard deprotection condition. May require stronger conditions for hindered cyclobutanes. Use scavengers to prevent side reactions.[8][10][11][12][17][18]
Lewis Acids (ZnBr₂, AlCl₃) LabileCan be used for deprotection, sometimes with improved selectivity.[8][11][19]
Basic Conditions (NaOH, NEt₃) StableGenerally very stable.[3][5]
Hydrogenolysis (H₂, Pd/C) StableOrthogonal to Cbz deprotection.[6][7]
Thermal Conditions Generally StableCan be labile at high temperatures.[9][12] Avoid prolonged heating.
Silica Gel Chromatography Potentially LabileUse neutralized silica gel to prevent acid-catalyzed cleavage.

Workflow: Troubleshooting Incomplete Boc Deprotection

troubleshooting_workflow start Incomplete Boc Deprotection Observed increase_acid Increase Acid Concentration (e.g., 50% TFA or neat TFA) start->increase_acid check_complete Is Deprotection Complete? increase_acid->check_complete Re-run reaction extend_time Extend Reaction Time (Monitor by TLC/LC-MS) extend_time->check_complete Re-run reaction increase_temp Increase Temperature (e.g., to 40°C, cautiously) increase_temp->check_complete Re-run reaction change_acid Change Acid System (e.g., HCl in dioxane/MeOH) change_acid->check_complete Re-run reaction check_complete->extend_time No check_complete->increase_temp No check_complete->change_acid No success Proceed to Workup check_complete->success Yes failure Consider Alternative Protecting Group Strategy check_complete->failure Still No

Caption: A step-by-step guide for troubleshooting incomplete Boc deprotection.

References

  • Kinetics and mechanism of N-Boc cleavage: evidence of a second-order dependence upon acid concentration. (2010). PubMed. [Link]

  • Boc Deprotection Mechanism. (2022). YouTube. [Link]

  • Boc-Protected Amino Groups. (n.d.). Organic Chemistry Portal. [Link]

  • BOC Deprotection. (n.d.). ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]

  • BOC deprotection. (2023). Hebei Boze Chemical Co.,Ltd.. [Link]

  • Why is boc stable to hydrolysis under basic conditions? (2024). Reddit. [Link]

  • Boc Protecting Group for Amines. (n.d.). Chemistry Steps. [Link]

  • The Reactivity of the N-Boc Protecting Group: An Underrated Feature. (2025). ResearchGate. [Link]

  • Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. (2020). National Institutes of Health. [Link]

  • BOC Protection and Deprotection. (n.d.). J&K Scientific LLC. [Link]

  • A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated. (2012). Semantic Scholar. [Link]

  • tert-Butyloxycarbonyl protecting group. (n.d.). Wikipedia. [Link]

  • What is the stability of Cyclobutanol under different conditions? (2025). BTC. [Link]

  • Lewis Acids. (n.d.). ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]

  • Protecting Groups: Boc, Cbz, Amine. (2023). StudySmarter. [Link]

  • Applications of C–H Functionalization Logic to Cyclobutane Synthesis. (2014). National Institutes of Health. [Link]

  • Is the protecting group boc of the amino group stable at 37°C? (2024). ResearchGate. [Link]

  • Protecting Groups For Amines: Carbamates. (2018). Master Organic Chemistry. [Link]

  • Advice on N-boc deprotection in the presence of acid sensitive groups. (2024). Reddit. [Link]

  • Boc Protected Compounds. (2023). Hebei Boze Chemical Co., Ltd.. [Link]

  • Blocking cyclobutane pyrimidine dimer formation by steric hindrance. (2016). RSC Publishing. [Link]

  • Applications of C–H Functionalization Logic to Cyclobutane Synthesis. (2014). ACS Publications. [Link]

  • Boc deprotection conditions tested. (n.d.). ResearchGate. [Link]

Sources

Technical Support Center: Synthesis of trans-Cyclobutane Amino Acids

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of trans--cyclobutane amino acids. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting strategies and address frequently encountered challenges in the synthesis of these valuable constrained amino acids. The inherent ring strain and stereochemical complexity of the cyclobutane core often present unique hurdles in the laboratory.[1][2][3][4][5] This resource, structured in a question-and-answer format, offers practical, field-proven insights to help you navigate these challenges and optimize your synthetic routes.

Troubleshooting Guide: Common Experimental Issues

This section directly addresses specific problems you may encounter during your experiments, providing potential causes and actionable solutions.

Issue 1: Low or No Yield in [2+2] Photocycloaddition

Question: My [2+2] photocycloaddition reaction to form the cyclobutane ring is giving very low yields or failing completely. What are the likely causes and how can I improve the outcome?

Answer: Low yields in [2+2] photocycloaddition reactions are a common and frustrating issue. The problem often lies in the specific conditions of the photochemical activation. A systematic approach to troubleshooting is the most effective strategy.

Causality and Solutions:

  • Insufficient or Inappropriate Irradiation: The energy and wavelength of the light source are critical. If the photons do not have sufficient energy or the correct wavelength to be absorbed by the substrate, the necessary electronic excitation for the reaction will not occur.[6]

    • Protocol: Verify that the emission spectrum of your UV lamp overlaps with the absorption spectrum of your alkene substrate. For many enone systems, a medium-pressure mercury lamp is effective. Ensure the lamp is functioning correctly and its output has not diminished over time.

  • Oxygen Quenching: The triplet excited state, often a key intermediate in these reactions, is readily quenched by molecular oxygen. This deactivates the excited substrate, preventing it from undergoing the desired cycloaddition.[6]

    • Protocol: It is crucial to thoroughly degas the reaction solvent and maintain an inert atmosphere (e.g., argon or nitrogen) throughout the irradiation. This can be achieved by several freeze-pump-thaw cycles or by bubbling an inert gas through the solvent for an extended period before starting the reaction.

  • Sub-optimal Concentration: Reaction kinetics in photochemical reactions can be highly dependent on concentration. If the solution is too dilute, the probability of an excited-state molecule encountering a ground-state molecule for the cycloaddition is low. Conversely, if the concentration is too high, it can lead to side reactions or issues with light penetration.[6][7]

    • Protocol: Monitor the reaction progress at different concentrations using TLC or GC-MS to find the optimal range for your specific system.

  • Competing Side Reactions: The excited state can undergo alternative, non-productive decay pathways, such as cis-trans isomerization of the alkene, which competes with the desired cycloaddition.[6] The formation of regioisomers ("head-to-head" vs. "head-to-tail") can also reduce the yield of the desired product.[8]

  • Use of Photosensitizers: For substrates that do not efficiently form the reactive triplet state upon direct irradiation, a triplet sensitizer can be employed. The sensitizer absorbs the light and then transfers the energy to the alkene, promoting it to the triplet state.[2]

    • Common Sensitizers: Acetone and benzophenone are commonly used photosensitizers.[2]

Workflow for Troubleshooting Low Yields in [2+2] Photocycloaddition

start Low Yield in [2+2] Photocycloaddition check_light Verify Light Source and Wavelength start->check_light degas Degas Solvent and Maintain Inert Atmosphere check_light->degas Light source OK? optimize_conc Optimize Substrate Concentration degas->optimize_conc Reaction degassed? sensitizer Consider a Photosensitizer (e.g., Acetone) optimize_conc->sensitizer Concentration optimized? monitor Monitor Reaction Progress (TLC, GC-MS) sensitizer->monitor Sensitizer added? success Improved Yield monitor->success Reaction progressing?

Caption: A troubleshooting workflow for addressing low yields in cyclobutane synthesis.

Issue 2: Poor trans-Diastereoselectivity

Question: My cyclobutane formation is proceeding, but I am getting a mixture of cis and trans diastereomers, with the desired trans isomer as a minor product. How can I improve the diastereoselectivity?

Answer: Achieving high diastereoselectivity in favor of the trans isomer is a central challenge in the synthesis of these amino acids. The stereochemical outcome is often dictated by the reaction mechanism and the subtle interplay of steric and electronic factors in the transition state.

Causality and Solutions:

  • Solvent Polarity (for thermal reactions): In stepwise thermal [2+2] cycloadditions, such as those involving ketenes, a zwitterionic intermediate is often formed. The lifetime of this intermediate is influenced by the solvent polarity. Polar solvents can stabilize this intermediate, allowing for bond rotation that scrambles the stereochemistry, leading to a mixture of diastereomers.[9]

    • Protocol: Screen less polar solvents. For instance, switching from acetonitrile to toluene or hexane can disfavor charge separation in the intermediate, promoting a more concerted-like transition state and improving the diastereoselectivity.[9]

  • Steric Hindrance: The steric bulk of the substituents on the reacting alkenes can significantly influence the facial selectivity of their approach. The transition state leading to the sterically less hindered trans product is often favored.

    • Strategy: If possible, modify your substrates to include bulkier protecting groups or other substituents that will sterically disfavor the formation of the cis isomer.

  • Reaction Temperature: Lowering the reaction temperature can often enhance selectivity by favoring the pathway with the lower activation energy, which typically leads to the thermodynamically more stable trans isomer.

  • Lewis Acid Catalysis: The use of a Lewis acid can enforce a more rigid and organized transition state. By coordinating to one of the reactants, the Lewis acid can block one face of the molecule, directing the approach of the other reactant to favor the formation of a single diastereomer.[9]

    • Common Lewis Acids: TiCl₄ and chiral oxazaborolidine complexes have been shown to improve diastereoselectivity in certain cycloadditions.[9] It is important to screen various Lewis acids and optimize reaction conditions.

Issue 3: Incomplete Boc Protection of the Amino Group

Question: I am having difficulty fully protecting the amino group of my cyclobutane amino acid with a Boc group. The reaction is sluggish and often incomplete.

Answer: Incomplete Boc protection is frequently encountered with sterically hindered amines, a common feature of substituted cyclobutane systems. The bulky nature of the cyclobutane substituents can impede the approach of the di-tert-butyl dicarbonate (Boc₂O) reagent.

Causality and Solutions:

  • Steric Hindrance: The primary reason for incomplete coupling is the steric bulk around the nitrogen atom.[10][11]

  • Low Nucleophilicity of the Amine: The electronic properties of the cyclobutane ring and its substituents can reduce the nucleophilicity of the amine, making it less reactive towards Boc₂O.[10]

  • Poor Solubility: Zwitterionic amino acids can have poor solubility in common organic solvents, leading to a heterogeneous reaction mixture and incomplete conversion.[10]

Optimized Protocol for Boc Protection of Hindered Amines:

  • Solvent System: Use a solvent system that can effectively dissolve the amino acid. A mixture of dioxane and water or THF and water is often effective.

  • Base: Employ a suitable base to deprotonate the ammonium group of the zwitterion and neutralize the acidic byproduct. Sodium hydroxide or sodium bicarbonate are common choices.

  • Excess Reagent: Use a slight excess (1.1 to 1.5 equivalents) of Boc₂O to drive the reaction to completion.

  • Reaction Monitoring: Monitor the reaction progress carefully by TLC, staining for the free amine with ninhydrin.

  • Extended Reaction Time: Be prepared for longer reaction times compared to less hindered amines.

Table 1: Troubleshooting Guide for Boc Protection

ObservationPotential CauseRecommended Action
Incomplete reaction by TLCSteric hindrance, low nucleophilicityIncrease reaction time, consider gentle heating (40-50 °C), use a slight excess of Boc₂O.
Starting material insolubleZwitterionic nature of amino acidUse a co-solvent system like dioxane/water or THF/water.
Multiple products observedSide reactionsEnsure an appropriate base is used; DMAP can sometimes catalyze side reactions.[10]

Frequently Asked Questions (FAQs)

Q1: How can I reliably determine the trans stereochemistry of my cyclobutane amino acid?

A1: The most definitive method is single-crystal X-ray diffraction. However, for routine analysis, ¹H NMR spectroscopy is a powerful tool. The vicinal coupling constants (J values) between the protons on the cyclobutane ring are diagnostic of their relative stereochemistry. For trans isomers, where the protons are pseudo-diequatorial, the coupling constant is typically small (around 0.9 Hz for 1,2-disubstituted systems). In contrast, cis isomers can exhibit larger coupling constants.[12][13] 2D NMR techniques like NOESY can also be used to identify through-space correlations that are indicative of a trans relationship between substituents.

Q2: I'm struggling with the removal of the Fmoc group. What are the common pitfalls?

A2: Incomplete Fmoc deprotection can be a significant issue, especially in solid-phase peptide synthesis involving constrained amino acids.[14] The aggregation of peptide chains on the resin can hinder the access of the piperidine base to the Fmoc group.

  • Troubleshooting Steps:

    • Increase Deprotection Time: Extend the treatment time with the piperidine solution.

    • Elevated Temperature: Gently heating the reaction vessel can help to disrupt aggregation.

    • Chaotropic Agents: The addition of chaotropic agents to the deprotection solution can disrupt secondary structures and improve reagent access.

    • Solvent Choice: NMP is sometimes more effective than DMF at disrupting aggregation.[15]

Q3: What are the main challenges in scaling up a photochemical synthesis of a cyclobutane amino acid?

A3: Scaling up photochemical reactions is notoriously challenging due to the Bouguer-Lambert-Beer law.[7] As the path length of the light increases in a larger reactor, the light intensity decreases significantly towards the center of the reactor. This leads to inefficient and incomplete reactions.

  • Solutions for Scalability:

    • Flow Chemistry: Continuous flow reactors with a small path length are becoming the preferred method for scaling up photochemical reactions.[7][16] They ensure uniform irradiation of the reaction mixture, leading to more reproducible and efficient outcomes.

    • Reactor Design: For batch processes, specialized reactor designs that maximize the surface area exposed to the light source are necessary.

Diagram of a Key Mechanistic Consideration: Stepwise vs. Concerted Cycloaddition

cluster_0 Concerted Pathway cluster_1 Stepwise Pathway a Alkene 1 + Alkene 2 b [Transition State] a->b Non-polar solvent c trans-Cyclobutane (Stereochemistry Retained) b->c d Alkene 1 + Alkene 2 e Zwitterionic Intermediate d->e Polar solvent f Bond Rotation e->f g Mixture of cis/trans-Cyclobutane (Loss of Stereocontrol) f->g

Caption: Influence of solvent polarity on the stereochemical outcome of a thermal [2+2] cycloaddition.

References

  • Mahmoud, A. R. (2025). Photochemistry in Organic Reactions: Mechanistic Pathways and Green Applications. ResearchGate. [Link]

  • Buglioni, L., Raymenants, F., Slattery, A., Zondag, S. D. A., & Noël, T. (2022). Technological Innovations in Photochemistry for Organic Synthesis: Flow Chemistry, High-Throughput Experimentation, Scale-up, and Photoelectrochemistry. Chemical Reviews, 122(2), 2752–2906. [Link]

  • Stability of Cycloalkanes - Ring Strain. (2024). Chemistry LibreTexts. [Link]

  • Cyclobutanes in Organic Synthesis. (n.d.). Baran Lab. [Link]

  • What Is Ring Strain In Organic Chemistry? (2024). YouTube. [Link]

  • Zondag, S. D. A. (2023). Scale-Up of Photochemical Reactions: Transitioning from Lab Scale to Industrial Production. Annual Review of Chemical and Biomolecular Engineering, 14, 1-22. [Link]

  • Ring Strain In Cyclopropane And Cyclobutane. (2014). Master Organic Chemistry. [Link]

  • Ring strain. (n.d.). Wikipedia. [Link]

  • Raza, G. H., Bella, J., & Segre, A. L. (2025). Structures and NMR Parameters of 1,2-Diphenylcyclobutanes. ResearchGate. [Link]

  • Raza, G. H., Bella, J., & Segre, A. L. (2025). Structures and NMR Parameters of 1,2-Diphenylcyclobutanes. ResearchGate. [Link]

  • Tabaczynski, W. A., Lemaire, D. G., Ruzsicska, B. P., & Alderfer, J. L. (1999). An NMR and conformational investigation of the trans-syn cyclobutane photodimers of dTpdU. Biopolymers, 50(2), 185–191. [Link]

  • Tabaczynski, W. A., Lemaire, D. G., Ruzsicska, B. P., & Alderfer, J. L. (1999). An NMR and conformational investigation of the trans-syn cyclobutane photodimers of dUpdT. Biopolymers, 50(2), 185–191. [Link]

  • Larsen, B. D., & Holm, A. (1994). Incomplete Fmoc deprotection in solid-phase synthesis of peptides. International journal of peptide and protein research, 43(1), 1–9. [Link]

  • Sivaguru, J., Bach, T., & Ramamurthy, V. (2022). Keeping the name clean: [2 + 2] photocycloaddition. Photochemical & Photobiological Sciences, 21(7), 1159–1166. [Link]

  • Methods for Removing the Fmoc Group. (2025). ResearchGate. [Link]

  • Amino Acid Sidechain Deprotection. (n.d.). Aapptec Peptides. [Link]

  • Recent advances in the application of [2 + 2] cycloaddition in the chemical synthesis of cyclobutane-containing natural products. (2024). RSC Medicinal Chemistry. [Link]

  • Scalability of photochemical reactions in continuous flow mode. (2021). ResearchGate. [Link]

Sources

methods to avoid epimerization during coupling of cyclobutane amino acids

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals on Preventing Epimerization

Welcome to our dedicated technical support center. As Senior Application Scientists, we understand the unique challenges presented by sterically hindered and conformationally constrained amino acids like those containing a cyclobutane moiety. This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you navigate the complexities of peptide coupling while maintaining the stereochemical integrity of your novel cyclobutane amino acid building blocks.

I. Understanding the Challenge: Epimerization in Cyclobutane Amino Acid Coupling

FAQ: What is epimerization and why is it a significant problem with cyclobutane amino acids?

Epimerization is the unwanted inversion of stereochemistry at a single chiral center in a molecule that has multiple chiral centers.[1][2][3] In peptide synthesis, this typically occurs at the α-carbon of the amino acid being activated for coupling. The result is the formation of a diastereomeric impurity (an epimer) that can be difficult to separate from the desired peptide.[1][2][3] This loss of stereochemical purity can drastically alter the three-dimensional structure of the final peptide, potentially leading to a complete loss of biological activity.[1][2][3]

Cyclobutane amino acids, due to their rigid and sterically hindered nature, can be particularly susceptible to epimerization. The strain in the cyclobutane ring can influence the acidity of the α-proton, and the steric bulk can slow down the desired coupling reaction, providing a larger window of opportunity for the activated intermediate to epimerize.[4]

Troubleshooting: My peptide containing a cyclobutane amino acid shows a diastereomeric impurity by HPLC and Mass Spec. How can I confirm it's due to epimerization?

The presence of a diastereomeric impurity with the same mass as your target peptide is a strong indicator of epimerization. To confirm this, you can:

  • Synthesize the Epimer: If possible, synthesize the peptide with the corresponding D-amino acid (the epimer) of your cyclobutane residue. A co-injection of this standard with your crude product on an HPLC should show a peak that co-elutes with your impurity.

  • Enzymatic Digestion: Treat your purified peptide with a protease that has high stereospecificity. The enzyme will only cleave peptide bonds adjacent to L-amino acids. Resistance to cleavage at the cyclobutane amino acid site can suggest the presence of the D-epimer.

  • Chiral Amino Acid Analysis: Hydrolyze your peptide and analyze the resulting amino acids using a chiral HPLC column or by derivatization with a chiral reagent followed by GC-MS or LC-MS analysis. This will definitively quantify the ratio of L- to D-isomers of your cyclobutane amino acid.

The Mechanism of Epimerization

Epimerization during peptide coupling primarily proceeds through two mechanisms:

  • Oxazolone Formation: This is the most common pathway.[1][5] The activated carboxylic acid of the N-protected amino acid cyclizes to form a planar oxazolone intermediate. The α-proton of this intermediate is highly acidic and can be readily abstracted by a base. Reprotonation can then occur from either face of the planar ring, leading to a mixture of L- and D-isomers.[1][5]

  • Direct Enolization: A base can directly abstract the α-proton of the activated amino acid to form a planar enolate intermediate.[6] Similar to the oxazolone pathway, reprotonation from either side leads to epimerization.[6]

Epimerization_Mechanism cluster_0 Epimerization Pathways N-Protected_AA N-Protected L-Cyclobutane Amino Acid Activated_Ester Activated Ester (L-configuration) N-Protected_AA->Activated_Ester Coupling Reagent Oxazolone Planar Oxazolone Intermediate Activated_Ester->Oxazolone Intramolecular Cyclization Enolate Planar Enolate Intermediate Activated_Ester->Enolate Direct Proton Abstraction (Base) Coupled_Peptide_L Desired Peptide (L-configuration) Activated_Ester->Coupled_Peptide_L Coupling with N-component Epimerized_Ester Activated Ester (D-configuration) Oxazolone->Epimerized_Ester Base-catalyzed Proton Exchange Enolate->Epimerized_Ester Reprotonation Coupled_Peptide_D Epimerized Peptide (D-configuration) Epimerized_Ester->Coupled_Peptide_D Coupling with N-component

Caption: Mechanisms of epimerization during amide bond formation.

II. Proactive Strategies to Minimize Epimerization

This section details the critical experimental parameters you can control to suppress epimerization during the coupling of your cyclobutane amino acids.

FAQ: Which coupling reagent should I choose?

The choice of coupling reagent is paramount. Reagents are broadly classified into carbodiimides, phosphonium salts, and uronium/aminium salts. For sterically hindered amino acids like cyclobutane derivatives, uronium/aminium and phosphonium salt reagents are often preferred due to their high reactivity.

Reagent ClassExamplesProsConsEpimerization Risk
Carbodiimides DCC, DIC, EDCCost-effective, well-established.Can form N-acylurea byproduct, requires additives to suppress epimerization.[7]Moderate to High (without additives)
Phosphonium Salts PyBOP, PyAOP"Clean" reactions (no guanidinylation), low epimerization.[8]Can be more expensive, BOP produces a carcinogenic byproduct.[8][9]Low
Uronium/Aminium Salts HBTU, HATU, HCTU, COMUHighly reactive, fast reaction times.[8][10]Potential for guanidinylation of the N-terminus.[8][11]Low to Moderate

Recommendation: For challenging couplings involving cyclobutane amino acids, HATU or COMU are excellent starting points due to their high reactivity and effectiveness in suppressing epimerization, especially when used with the appropriate base.[9][10] PyBOP is also a strong choice, particularly when guanidinylation is a concern.[8]

Troubleshooting: I'm still seeing epimerization with HATU. What should I do?
  • Check your base: The choice and amount of base are critical.

  • Lower the temperature: Perform the coupling at 0 °C or even lower.

  • Reduce pre-activation time: Add the amine component as soon as possible after the coupling reagent.

  • Change your solvent: Consider less polar solvents.

The Critical Role of Additives

Additives like 1-hydroxybenzotriazole (HOBt), 1-hydroxy-7-azabenzotriazole (HOAt), and ethyl (hydroxyimino)cyanoacetate (Oxyma) are essential, particularly when using carbodiimide coupling reagents.[5][7] They work by forming an active ester intermediate that is more reactive towards the amine component than it is towards cyclization to the problematic oxazolone.[12] HOAt is generally considered more effective than HOBt at suppressing epimerization.[11] Modern uronium reagents like COMU are based on Oxyma, which is considered a safer alternative to the potentially explosive HOBt.[8][13]

FAQ: Which base is best for minimizing epimerization?

The basicity and steric hindrance of the amine base used can significantly impact epimerization rates.[14]

  • Strong, non-hindered bases like triethylamine (TEA) can readily abstract the α-proton, increasing the risk of epimerization.

  • Sterically hindered, weaker bases are preferred. N,N-diisopropylethylamine (DIPEA) is a common choice, but for particularly sensitive couplings, 2,4,6-trimethylpyridine (TMP) or N-methylmorpholine (NMM) are often superior as they are less likely to cause base-catalyzed epimerization.[5][15]

Recommendation: Start with DIPEA. If epimerization persists, switch to TMP or NMM.[5][15]

FAQ: How do solvent and temperature affect epimerization?
  • Solvent: Polar aprotic solvents like N,N-dimethylformamide (DMF) and N-methyl-2-pyrrolidone (NMP) are widely used for their excellent solvating properties. However, they can also promote epimerization.[4][6] Less polar solvents like dichloromethane (DCM) or mixtures of chloroform and trifluoroethanol have been shown to suppress epimerization.[4][16] If solubility allows, consider using a less polar solvent system.

  • Temperature: Higher temperatures accelerate all reactions, including the side reactions leading to epimerization.[16] Performing the coupling reaction at a low temperature (ideally 0 °C or below) is one of the most effective ways to minimize epimerization.[5][7][16]

The Role of Protecting Groups

The N-terminal protecting group also plays a role. Both 9-fluorenylmethoxycarbonyl (Fmoc) and tert-butyloxycarbonyl (Boc) are carbamate-based protecting groups, which are known to reduce the likelihood of oxazolone formation compared to other types of protecting groups.[17][18][19] Therefore, standard Fmoc or Boc strategies are generally suitable. The key is to ensure that the conditions used for coupling do not compromise the integrity of these protecting groups.

III. Recommended Protocols and Workflows

Workflow for Minimizing Epimerization

Epimerization_Workflow cluster_workflow Epimerization Minimization Workflow Start Start: Couple Cyclobutane AA Reagent_Choice Choose Coupling Reagent (e.g., HATU, COMU, PyBOP) Start->Reagent_Choice Base_Choice Select Base (e.g., DIPEA, TMP) Reagent_Choice->Base_Choice Solvent_Choice Select Solvent (e.g., DMF, DCM) Base_Choice->Solvent_Choice Conditions Set Conditions: - Temperature: 0°C - Minimize pre-activation time Solvent_Choice->Conditions Reaction Perform Coupling Reaction Conditions->Reaction Analysis Analyze Crude Product (HPLC, LC-MS) Reaction->Analysis Check_Epimer Epimerization < 1%? Analysis->Check_Epimer Success Proceed to Next Step Check_Epimer->Success Yes Troubleshoot Troubleshoot: - Lower Temperature (-15°C) - Change Base (TMP) - Change Solvent (DCM) - Use Additives (HOAt) Check_Epimer->Troubleshoot No Re-run Re-run Coupling Troubleshoot->Re-run Re-run->Reaction

Caption: A systematic workflow for minimizing epimerization.

Protocol 1: Low-Epimerization Coupling using HATU/DIPEA

This protocol is a robust starting point for coupling sterically hindered cyclobutane amino acids.

  • Preparation:

    • Under an inert atmosphere (e.g., nitrogen or argon), dissolve the N-protected cyclobutane amino acid (1.0 eq) and 1-hydroxy-7-azabenzotriazole (HOAt) (1.1 eq) in anhydrous DMF.

    • In a separate vessel, dissolve the amine component (the resin-bound peptide or the C-terminal protected amino acid) (1.2 eq) in anhydrous DMF.

    • Cool both solutions to 0 °C in an ice bath.

  • Activation:

    • To the amino acid solution, add N,N-diisopropylethylamine (DIPEA) (2.5 eq).

    • Immediately add O-(7-azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) (1.1 eq) to the reaction mixture and stir for no more than 1-2 minutes at 0 °C. A color change is often observed.

  • Coupling:

    • Immediately add the activated amino acid solution to the amine component solution.

    • Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-4 hours.

  • Monitoring and Work-up:

    • Monitor the reaction for completion using a suitable method (e.g., Kaiser test for solid-phase synthesis, or TLC/LC-MS for solution-phase).

    • For solution-phase, quench the reaction with saturated aqueous NH₄Cl and proceed with a standard extractive work-up.

    • For solid-phase, drain the reaction vessel and wash the resin thoroughly with DMF, DCM, and methanol.

  • Analysis:

    • Analyze the crude product for epimeric purity by chiral HPLC or LC-MS.

Protocol 2: Epimerization Suppression with Carbodiimide and CuCl₂

For certain challenging couplings, the addition of copper(II) salts to a carbodiimide-mediated reaction has been shown to be highly effective at suppressing epimerization.[11][20]

  • Preparation:

    • Dissolve the N-protected cyclobutane amino acid (1.0 eq), 1-hydroxybenzotriazole (HOBt) (1.2 eq), and anhydrous copper(II) chloride (CuCl₂) (1.2 eq) in anhydrous DMF.[16]

    • Cool the mixture to 0 °C.

  • Coupling:

    • Add the amine component (1.2 eq) to the mixture.

    • Add N,N'-diisopropylcarbodiimide (DIC) (1.1 eq) to the reaction mixture.

    • Stir the reaction at 0 °C for 1 hour and then allow it to warm to room temperature and stir for an additional 4-24 hours, monitoring for completion.

  • Work-up and Analysis:

    • Proceed with a standard work-up as described in Protocol 1.

    • Analyze the final product for epimeric purity by chiral HPLC.

IV. Final Checklist and Key Takeaways

  • Prioritize Reagent Choice: Start with modern uronium/aminium (HATU, COMU) or phosphonium (PyBOP) reagents.

  • Control Your Base: Use sterically hindered, weaker bases like DIPEA or, preferably, TMP or NMM.

  • Keep it Cold: Low temperature (0 °C or below) is your most effective tool against epimerization.

  • Work Quickly: Minimize the time between activation of the amino acid and the addition of the amine component.

  • Consider Your Solvent: If possible, use less polar solvents like DCM.

  • Always Analyze: Quantify the stereochemical purity of your crude product to guide optimization.

By carefully considering these factors and applying the recommended protocols, you can significantly reduce the risk of epimerization and ensure the successful synthesis of your novel peptides containing cyclobutane amino acids.

References

  • Conklin, L. E., et al. (1967). Epimerization of Peptide.
  • Carpino, L. A., et al. (2002). The Uronium/Guanidinium Peptide Coupling Reagents.
  • Albericio, F., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews.
  • Duengo, S., et al. (2023). Epimerisation in Peptide Synthesis. Molecules. [Link]

  • AAPPTEC. (n.d.). Amino Acid Derivatives for Peptide Synthesis. [Link]

  • Hsieh, Y.-T., et al. (2012). Enhanced Epimerization of Glycosylated Amino Acids During Solid-Phase Peptide Synthesis. Journal of the American Chemical Society. [Link]

  • Britton, R. A., et al. (2021). Impact of solvents on the conversion and epimerization of Fmoc-His(Trt)-S-phenylethylamide. Organic & Biomolecular Chemistry.
  • Duengo, S., et al. (2023).
  • AAPPTEC. (n.d.). Coupling Reagents. [Link]

  • AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. [Link]

  • St-Gelais, M., et al. (2021). Mechanochemical Synthesis of Amides with Uronium-Based Coupling Reagents. The Journal of Organic Chemistry.
  • Duengo, S., et al. (2023). Epimerisation in Peptide Synthesis. MDPI. [Link]

  • Organic Chemistry. (2023). DCC Coupling With HOBt Activation Mechanism. [Link]

  • Albericio, F., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews.
  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews. [Link]

  • Duengo, S., et al. (2023).
  • de la Torre, B. G., & Albericio, F. (2022). Advances in solid-phase peptide synthesis in aqueous media (ASPPS). Chemical Society Reviews. [Link]

  • Duengo, S., et al. (2023). (PDF) Epimerisation in Peptide Synthesis. ResearchGate. [Link]

  • Wikipedia. (n.d.). Peptide synthesis. [Link]

  • Ryadnov, M. G., et al. (1999). Suppression of epimerization by cupric (II) salts in peptide synthesis using free amino acids as amino components. International Journal of Peptide and Protein Research. [Link]

  • Le, C. M., et al. (2021). Thermal Stability Assessment of Peptide Coupling Reagents Commonly Used In Pharmaceutical Manufacturing. Organic Process Research & Development.

Sources

Technical Support Center: Managing t-Butyl Cation Alkylation During Boc Deprotection

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth technical assistance for troubleshooting and preventing a common side reaction in peptide synthesis and organic chemistry: t-butyl cation-mediated alkylation during the removal of the tert-butoxycarbonyl (Boc) protecting group. As Senior Application Scientists, we have compiled this resource based on established literature and extensive field experience to ensure the scientific integrity and practical utility of the information provided.

The Challenge: The Highly Reactive t-Butyl Cation

Acid-catalyzed removal of the Boc protecting group is a fundamental step in chemical synthesis. While effective, this process generates a highly reactive tert-butyl cation (t-Bu⁺) as a byproduct.[1][2][3] This electrophilic species can indiscriminately alkylate nucleophilic sites within your target molecule, leading to a variety of unwanted side products and complicating downstream purification efforts.[4][5] A common indicator of this side reaction is the appearance of byproducts with a mass increase of +56 Da.[4]

Mechanism of Boc Deprotection and Side-Product Formation

The process begins with the protonation of the Boc group by a strong acid, typically trifluoroacetic acid (TFA), leading to its cleavage and the formation of the t-butyl cation and an unstable carbamic acid, which decomposes to the free amine and carbon dioxide.[6][7][8]

Boc_Amine Boc-Protected Amine Protonated_Boc Protonated Boc-Amine Boc_Amine->Protonated_Boc + H⁺ (TFA) Carbamic_Acid Carbamic Acid Intermediate Protonated_Boc->Carbamic_Acid tButyl_Cation t-Butyl Cation Protonated_Boc->tButyl_Cation Cleavage Deprotected_Amine Deprotected Amine + CO₂ Carbamic_Acid->Deprotected_Amine Decarboxylation Alkylated_Product Alkylated Side Product tButyl_Cation->Alkylated_Product Alkylation Nucleophilic_Residue Nucleophilic Residue (Trp, Met, Cys, Tyr) Nucleophilic_Residue->Alkylated_Product cluster_scavenging Scavenging Pathway (Desired) cluster_alkylation Alkylation Pathway (Undesired) tButyl_Cation t-Butyl Cation Trapped_Cation Trapped Cation (e.g., Isobutane) tButyl_Cation->Trapped_Cation Trapping Alkylated_Product Alkylated Side Product tButyl_Cation->Alkylated_Product Alkylation Scavenger Scavenger (e.g., TIS, Anisole) Scavenger->Trapped_Cation Nucleophilic_Residue Nucleophilic Residue Nucleophilic_Residue->Alkylated_Product cluster_protocol Boc Deprotection Workflow Start Start: Boc-Protected Substrate Dissolve Dissolve in Solvent (e.g., DCM) Start->Dissolve Add_Scavenger Add Scavenger(s) Dissolve->Add_Scavenger Add_TFA Add TFA Add_Scavenger->Add_TFA React React at Room Temp (1-4 hours) Add_TFA->React Monitor Monitor Progress (TLC, LC-MS) React->Monitor Monitor->React Incomplete Workup Work-up: - Evaporate TFA - Precipitate in Ether (for peptides) Monitor->Workup Complete Purify Purify Crude Product Workup->Purify End End: Deprotected Product Purify->End

References

Technical Support Center: Synthesis of trans-3-(Boc-amino)cyclobutanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of trans-3-(Boc-amino)cyclobutanecarboxylic acid. This guide is designed for researchers, scientists, and drug development professionals who are looking to troubleshoot and optimize this challenging synthesis. As a key building block in medicinal chemistry, particularly for the development of novel therapeutics, achieving a high yield of the desired trans-isomer is critical. This document provides in-depth, experience-driven advice in a question-and-answer format to address common issues encountered in the laboratory.

Troubleshooting Guide: Overcoming Low Yields

This section directly addresses the most common and frustrating issues that can lead to diminished yields during the synthesis of trans-3-(Boc-amino)cyclobutanecarboxylic acid. Each question is followed by a detailed explanation of the underlying chemical principles and a set of actionable steps to resolve the problem.

Q1: My Boc-protection step is inefficient, resulting in a low yield and unreacted starting material. What's going wrong?

A1: The Boc-protection of 3-aminocyclobutanecarboxylic acid can be deceptively complex due to the zwitterionic nature and poor solubility of the starting material. The amino acid exists as an internal salt, which makes the amine group less nucleophilic and the entire molecule poorly soluble in many common organic solvents.[1]

Underlying Causes & Solutions:

  • Poor Solubility of the Starting Amino Acid:

    • The Problem: trans-3-Aminocyclobutanecarboxylic acid has limited solubility in solvents like THF, acetonitrile, or dichloromethane (DCM), leading to a heterogeneous reaction mixture and incomplete conversion.

    • The Solution: Employ a solvent system that can better solvate the zwitterion. A mixture of water and a miscible organic solvent like dioxane, THF, or acetonitrile is often effective. The water helps to dissolve the amino acid salt, while the organic solvent dissolves the di-tert-butyl dicarbonate (Boc₂O).

  • Incorrect pH / Base Selection:

    • The Problem: The reaction requires a base to deprotonate the ammonium group of the zwitterion, freeing the amine to act as a nucleophile. However, if the pH becomes too high, the Boc₂O can be rapidly hydrolyzed. If the pH is too low, the amine remains protonated and unreactive.

    • The Solution: A carefully controlled basic aqueous environment is ideal. Using a base like sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃) in an aqueous/organic biphasic system typically provides the optimal pH range (around 8-10). Strong bases like sodium hydroxide (NaOH) should be used with caution and added slowly to avoid Boc₂O degradation.

  • Low Reactivity of Boc₂O:

    • The Problem: At room temperature, the reaction can be sluggish, especially with a partially dissolved substrate.

    • The Solution: While the reaction is often run at room temperature, gentle heating to 30-40 °C can sometimes improve the reaction rate without causing significant hydrolysis of the Boc₂O.[2] Alternatively, running the reaction for an extended period (12-24 hours) may be necessary to drive it to completion.

Optimized Boc-Protection Conditions

The following table summarizes recommended starting conditions for the Boc-protection step.

ParameterRecommended ConditionRationale
Solvent System 1:1 mixture of Dioxane:Water or THF:WaterBalances solubility of the polar amino acid and nonpolar Boc₂O.
Base Sodium Bicarbonate (NaHCO₃) or Sodium Carbonate (Na₂CO₃)Provides optimal pH to deprotonate the amine without rapid Boc₂O hydrolysis.
Equivalents of Base 2.0 - 2.5 eq.Ensures the amino acid is fully deprotonated and neutralizes the acid byproduct.
Equivalents of Boc₂O 1.1 - 1.3 eq.A slight excess ensures complete reaction of the starting material.
Temperature Room Temperature (20-25 °C)A good starting point to balance reaction rate and reagent stability.
Reaction Time 12 - 24 hoursAllows the reaction to proceed to completion, especially with solubility challenges.
Q2: My final product is a mixture of cis- and trans-isomers. How can I improve the trans-selectivity?

A2: The stereochemistry of the final product is almost entirely dependent on the stereochemistry of your starting material, trans-3-aminocyclobutanecarboxylic acid. The Boc-protection reaction does not affect the stereocenter of the cyclobutane ring.

Troubleshooting Stereoisomeric Contamination:

  • Verify the Starting Material:

    • The Problem: The most likely cause of a cis/trans mixture in your product is a contaminated starting material. Commercially available 3-aminocyclobutanecarboxylic acid can sometimes be a mixture of isomers.

    • The Solution: It is crucial to obtain a certificate of analysis (CofA) for your starting material that confirms its isomeric purity. If you are synthesizing the precursor yourself, ensure your synthetic route is stereoselective for the trans-isomer. For instance, some routes starting from 3-oxocyclobutanecarboxylic acid can be designed to favor the trans product.[3]

  • Analytical Confirmation:

    • The Problem: You need to reliably distinguish between the cis and trans isomers.

    • The Solution: ¹H NMR spectroscopy is the most effective tool. The coupling constants and chemical shifts of the cyclobutane protons will be different for the two isomers. For the trans-isomer, you would expect to see more complex splitting patterns due to the different magnetic environments of the protons.

  • Purification Strategy:

    • The Problem: If you start with a mixture, you will need to separate the final Boc-protected isomers.

    • The Solution: This separation can be very challenging. Column chromatography may be possible, but the polarity of the two isomers is often very similar. In some cases, fractional crystallization can be employed to isolate the desired trans-isomer. However, the most effective strategy is to ensure the stereochemical purity of the starting material.

Q3: I'm experiencing significant product loss during the workup and purification. What is a more effective purification protocol?

A3: Product loss during purification is common due to the amphiphilic nature of the molecule, which has both a polar carboxylic acid and a nonpolar Boc group. This can lead to the formation of emulsions during extraction and poor recovery from chromatography.

A Step-by-Step Guide to Efficient Purification:

  • Initial Reaction Quench & Solvent Removal:

    • After the reaction is complete (as monitored by TLC or LC-MS), remove the organic solvent (dioxane/THF) under reduced pressure. This minimizes the volume for the subsequent extraction.

  • Aqueous Workup - The "Wash and Acidify" Method:

    • Wash Step: Dilute the remaining aqueous solution with water and perform a wash with a nonpolar organic solvent like hexane or diethyl ether. This step is crucial for removing any unreacted Boc₂O and other nonpolar impurities.[1] The desired product, being a salt at this basic pH, will remain in the aqueous layer.

    • Acidification Step: Cool the aqueous layer in an ice bath and slowly acidify with a 1M solution of hydrochloric acid (HCl) or potassium bisulfate (KHSO₄) to a pH of 2-3. This protonates the carboxylate, making the product more soluble in organic solvents. Be cautious, as CO₂ will evolve from the excess bicarbonate.

    • Extraction Step: Extract the acidified aqueous layer multiple times (e.g., 3 x 50 mL) with a moderately polar organic solvent like ethyl acetate or dichloromethane. The Boc-protected amino acid should now preferentially move into the organic phase.

  • Drying and Concentration:

    • Combine the organic extracts, dry them over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to obtain the crude product.

  • Final Purification:

    • Crystallization: If the crude product is a solid and of reasonable purity, crystallization is the preferred method as it is often more scalable and can yield highly pure material. A solvent system like ethyl acetate/hexanes or DCM/hexanes can be effective.

    • Chromatography: If necessary, silica gel chromatography can be used. A solvent system with a gradient of methanol in dichloromethane (e.g., 0-10% MeOH in DCM) is a good starting point. To suppress the ionization of the carboxylic acid and reduce tailing on the column, a small amount of acetic acid (0.5-1%) can be added to the mobile phase.

Visualizing the Troubleshooting Process

The following flowchart provides a logical decision tree for diagnosing and solving low-yield issues in the synthesis.

Troubleshooting_Yield start Low Yield Observed check_sm Is Starting Material Fully Consumed? (Check by TLC/LC-MS) start->check_sm sub_q1 Problem: Incomplete Reaction check_sm->sub_q1 No sub_q2 Problem: Loss During Workup/Purification check_sm->sub_q2 Yes sol_solubility Improve Solubility: Use Dioxane/Water or THF/Water sub_q1->sol_solubility sol_base Optimize Base/pH: Use NaHCO3 (2-2.5 eq) sub_q1->sol_base sol_time Increase Reaction Time/Temp: Stir for 12-24h at RT sub_q1->sol_time sol_workup Refine Workup Protocol: 1. Wash aqueous layer with ether (removes excess Boc2O) 2. Acidify to pH 2-3 3. Extract with EtOAc or DCM sub_q2->sol_workup sol_purification Improve Purification: - Try crystallization (EtOAc/Hexanes) - For chromatography, add 0.5% AcOH to eluent sub_q2->sol_purification

Caption: A decision tree for troubleshooting low yields.

Frequently Asked Questions (FAQs)

Q4: What are the common synthetic routes to the precursor, trans-3-aminocyclobutanecarboxylic acid?

A4: The synthesis of the cyclobutane core can be challenging. One common laboratory-scale approach starts from 1,1-cyclobutanedicarboxylic acid, which can be prepared from the reaction of diethyl malonate with 1,3-dibromopropane.[4] From there, a Hofmann or Curtius rearrangement can be employed to install the amine functionality. It is important to select a route that allows for stereocontrol to obtain the desired trans-isomer.

Q5: Are there alternative protecting groups to Boc for this molecule?

A5: Yes, other common amine protecting groups can be used, with the choice depending on the desired deprotection conditions for subsequent synthetic steps.

  • Carboxybenzyl (Cbz or Z): This group is installed using benzyl chloroformate (Cbz-Cl) and is stable to acidic conditions but is readily removed by catalytic hydrogenation (e.g., H₂, Pd/C).[5] This provides an orthogonal deprotection strategy relative to Boc.

  • Fluorenylmethyloxycarbonyl (Fmoc): This group is stable to acid and hydrogenation but is cleaved under mild basic conditions (e.g., piperidine in DMF). It is widely used in solid-phase peptide synthesis.[6]

Q6: How can I definitively confirm the trans stereochemistry of my final product?

A6: While ¹H NMR is a powerful tool, unambiguous confirmation is best achieved through X-ray crystallography if you can obtain a single crystal of suitable quality. Alternatively, a Nuclear Overhauser Effect (NOE) NMR experiment (NOESY or ROESY) can be used. For the trans-isomer, you would not expect to see an NOE correlation between the proton at C1 (attached to the carboxylic acid) and the proton at C3 (attached to the Boc-amino group). In contrast, the cis-isomer would show a clear spatial correlation between these two protons.

Optimized Experimental Protocol

This protocol for the Boc-protection of trans-3-aminocyclobutanecarboxylic acid is based on best practices to maximize yield and purity.

Protocol_Workflow start 1. Dissolution react 2. Boc₂O Addition start->react monitor 3. Reaction & Monitoring react->monitor quench 4. Quench & Solvent Removal monitor->quench workup 5. Aqueous Workup quench->workup purify 6. Purification workup->purify

Caption: High-level workflow for the optimized protocol.

Materials:

  • trans-3-Aminocyclobutanecarboxylic acid (1.0 eq)

  • Di-tert-butyl dicarbonate (Boc₂O) (1.2 eq)

  • Sodium Bicarbonate (NaHCO₃) (2.2 eq)

  • 1,4-Dioxane

  • Deionized Water

  • Ethyl Acetate

  • Hexanes

  • 1M Hydrochloric Acid (HCl)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Dissolution: In a round-bottom flask, dissolve trans-3-aminocyclobutanecarboxylic acid (1.0 eq) and sodium bicarbonate (2.2 eq) in a 1:1 mixture of deionized water and 1,4-dioxane. Stir until the solids are mostly dissolved.

  • Reagent Addition: In a separate container, dissolve di-tert-butyl dicarbonate (1.2 eq) in a small amount of 1,4-dioxane. Add this solution dropwise to the stirring amino acid solution at room temperature.

  • Reaction: Allow the reaction mixture to stir at room temperature for 16-24 hours. Monitor the reaction progress by TLC (e.g., using a 10% MeOH/DCM eluent and staining with ninhydrin to check for remaining free amine).

  • Solvent Removal: Once the reaction is complete, concentrate the mixture in vacuo to remove the bulk of the 1,4-dioxane.

  • Aqueous Workup:

    • Dilute the remaining aqueous residue with deionized water.

    • Wash the aqueous layer twice with diethyl ether or hexanes to remove nonpolar impurities. Discard the organic layers.

    • Cool the aqueous layer to 0 °C in an ice bath.

    • Slowly add 1M HCl dropwise with vigorous stirring until the pH of the solution is ~2-3.

    • Extract the product from the acidified aqueous layer three times with ethyl acetate.

  • Isolation: Combine the ethyl acetate extracts, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude material by crystallization from an ethyl acetate/hexanes solvent system to afford pure trans-3-(Boc-amino)cyclobutanecarboxylic acid as a white solid.

References

  • Mochel, F., et al. (2012). Synthesis, Radiolabeling, and Biological Evaluation of the trans-Stereoisomers of 1-Amino-3-(fluoro-18F)-4-fluorocyclopentane-1-carboxylic Acid as PET Imaging Agents. ACS Medicinal Chemistry Letters. Available at: [Link]

  • Reddit r/chemhelp. (2021). Having great trouble with a Boc-protection reaction. Available at: [Link]

  • Sudo, R., & Ichihara, S. (1963). Synthesis of 1-Aminocyclobutanecarboxylic Acid. Bulletin of the Chemical Society of Japan. Available at: [Link]

  • Google Patents. (2020). Synthesis method of trans-3-aminobutanol. CN112608243A.
  • Request PDF. An Efficient Route to 3-Substituted Cyclobutanone Derivatives. Available at: [Link]

  • Organic Syntheses. (1929). Cyclobutanecarboxylic acid. Org. Synth. 1929, 9, 34. Available at: [Link]

  • PubChem. 3-Aminocyclobutane-1-carboxylic acid. CID 194581. Available at: [Link]

  • RSC Publishing. (1998). Synthesis of either enantiomer of cis-3-aminocyclopentanecarboxylic acid from both enantiomers of racemic 2-azabicyclo[2.2.1]hept-5-en-3-one. Journal of the Chemical Society, Perkin Transactions 1. Available at: [Link]

  • PubChem. 3-Aminocyclobutane-1-carboxylic acid. CID 194581. Available at: [Link]

  • Chemdad. trans-3-(tert-butoxycarbonylamino)cyclobutanecarboxylic acid. Available at: [Link]

  • National Institutes of Health. (2020). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Molecules. Available at: [Link]

  • PubMed. (2011). Transport mechanisms of trans-1-amino-3-fluoro[1-(14)C]cyclobutanecarboxylic acid in prostate cancer cells. Available at: [Link]

  • Google Patents. (2013). Synthesis method of 3-oxocyclobutanecarboxylic acid. CN103232340A.
  • Google Patents. (2017). Process for the preparation of trans-4-amino-1-cyclohexanecarboxilic acid and its derivatives. WO2017134212A1.
  • Organic Chemistry Portal. Boc-Protected Amino Groups. Available at: [Link]

  • Chemistry LibreTexts. (2023). Synthesis of Amino Acids. Available at: [Link]

  • Master Organic Chemistry. (2018). Protecting Groups For Amines: Carbamates. Available at: [Link]

  • Chemistry Steps. Boc Protecting Group for Amines. Available at: [Link]

  • National Institutes of Health. (2023). Transannular C–H Functionalization of Cycloalkane Carboxylic Acids. Nature. Available at: [Link]

  • Science.gov. enantiomerically pure chiral: Topics. Available at: [Link]

  • ChemRxiv. (2020). Racemic alkylamides of trans-cyclohexane-β-amino acids surpass the gelation ability of their pure enantiomers. Available at: [Link]

  • IOP Conference Series. (2019). Synthesis of chiral aminocarboxylic acids containing an imide cycle and a fragment of the natural amino acid. Available at: [Link]

  • ACS Publications. (2014). Applications of C–H Functionalization Logic to Cyclobutane Synthesis. The Journal of Organic Chemistry. Available at: [Link]

Sources

Technical Support Center: Monitoring Boc Deprotection of Cyclobutane Amino Acids

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of removing the tert-butyloxycarbonyl (Boc) protecting group from sterically hindered cyclobutane amino acids. Due to the inherent steric bulk of the cyclobutane scaffold, monitoring this deprotection step is critical for ensuring complete reaction, minimizing side-product formation, and achieving high yields of the desired amine.[1]

This resource provides detailed troubleshooting guides and step-by-step protocols for the most common analytical techniques used to monitor this transformation: Thin-Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC) / Liquid Chromatography-Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy.

General Troubleshooting Workflow

Before diving into technique-specific issues, it's helpful to have a general framework for troubleshooting. The acid-catalyzed removal of a Boc group proceeds via the formation of a stable tert-butyl cation, which can lead to side reactions if not properly managed.[2][3][4] The steric hindrance of the cyclobutane ring can also slow the reaction, leading to incomplete deprotection.[1]

G start Reaction Monitored by TLC/LC-MS check_completion Is the reaction complete? (No starting material visible) start->check_completion incomplete Incomplete Reaction check_completion->incomplete No complete Reaction Complete check_completion->complete Yes troubleshoot Troubleshoot: 1. Increase reaction time? 2. Increase acid concentration? 3. Gentle warming? 4. Change solvent/acid system? incomplete->troubleshoot troubleshoot->start Re-analyze check_purity Are side products visible? complete->check_purity side_products Side Products Detected check_purity->side_products Yes pure_product Clean Product check_purity->pure_product No scavengers Action: Add scavengers (e.g., TIS, water) to trap t-butyl cations. side_products->scavengers proceed Proceed to Work-up and Isolation pure_product->proceed

Caption: General troubleshooting decision tree for Boc deprotection.

Section 1: Thin-Layer Chromatography (TLC)

TLC is a rapid, cost-effective, and indispensable tool for qualitatively monitoring the progress of a Boc deprotection.[5][6] The principle relies on the significant polarity difference between the non-polar, Boc-protected starting material and the highly polar, deprotected amine product (often an ammonium salt).

Experimental Protocol: Monitoring by TLC
  • Preparation: Before starting the reaction, spot the Boc-protected starting material on a TLC plate as a reference.

  • Sampling: Using a glass capillary, take a small aliquot from the reaction mixture at set time intervals (e.g., 15 min, 30 min, 1 hr).

  • Spotting: Spot the reaction aliquot on the TLC plate next to the starting material reference.

  • Elution: Develop the plate in an appropriate solvent system (e.g., 10-20% Methanol in Dichloromethane). The ideal system should give the starting material an Rf of ~0.7-0.8.

  • Visualization:

    • Dry the plate thoroughly.

    • Visualize under UV light if the compound is UV-active.

    • Dip the plate in a ninhydrin staining solution.[7][8]

    • Gently heat the plate with a heat gun until colored spots appear. The newly formed amine will appear as a distinct purple or pink spot.[9][10]

A successful reaction is indicated by the complete disappearance of the starting material spot and the appearance of a new, lower-Rf spot that stains positive with ninhydrin.[11]

Troubleshooting and FAQs: TLC Analysis

Q1: My product spot is streaking badly on the TLC plate. What's happening? A1: This is very common. The deprotected product is a free amine, which exists as an ammonium salt (e.g., trifluoroacetate or hydrochloride salt) in the acidic reaction mixture. Salts are highly polar and often streak on silica gel. To resolve this, you can take a small aliquot, perform a mini-workup by neutralizing it with a drop of saturated sodium bicarbonate, extract with a small amount of organic solvent, and spot the organic layer. Alternatively, adding a small amount of base (like triethylamine or ammonia) to the TLC mobile phase can improve spot shape.

Q2: I see my starting material disappearing, but the ninhydrin-positive spot is very faint or not appearing at all. Why? A2: There are a few possibilities:

  • Incomplete Staining: Ensure your ninhydrin solution is fresh and that you are heating the plate sufficiently to develop the color.

  • Product Insolubility: The deprotected amine salt might be precipitating out of the reaction solvent and is not being sampled effectively in the aliquot. Try ensuring the reaction mixture is homogenous before sampling.

  • Secondary Amine: If your cyclobutane amino acid is N-substituted, it will form a secondary amine upon deprotection. Secondary amines can sometimes give a less intense yellow or orange color with ninhydrin, which is harder to see.[10]

Q3: How do I choose the right TLC stain? A3: While ninhydrin is the gold standard for primary and secondary amines, other general-purpose stains can also be useful.

StainPreparationVisualizationUse Case
Ninhydrin 0.3g ninhydrin in 100mL butanol + 3mL acetic acid.[8][12]Heat plate after dipping.Excellent for primary (purple/pink) and secondary (yellow/orange) amines.[7][10]
Potassium Permanganate (KMnO₄) 1.5g KMnO₄, 10g K₂CO₃, 1.25mL 10% NaOH in 200mL water.[7]Dip and gently heat.General stain for oxidizable groups. Spots appear as yellow/brown on a purple background.[7]
Ceric Ammonium Molybdate (CAM) 25g ammonium molybdate, 5g ceric sulfate in 450mL water + 50mL conc. H₂SO₄.[8]Dip and heat strongly.Very general and sensitive stain. Gives different colored spots for different functional groups.

Section 2: HPLC and LC-MS Analysis

High-Performance Liquid Chromatography (HPLC) is the premier technique for quantitative validation of Boc deprotection, offering high resolution and accuracy.[5] When coupled with a Mass Spectrometer (LC-MS), it provides definitive confirmation of the product's identity by its mass.[6]

Principle of HPLC Monitoring

In reverse-phase HPLC, the non-polar Boc-protected starting material will interact more strongly with the non-polar stationary phase (e.g., C18) and thus have a longer retention time . The polar, deprotected amine product will elute much earlier.[5] A successful deprotection is marked by the disappearance of the starting material peak and the appearance of a new, earlier-eluting product peak.

Experimental Protocol: Monitoring by Reverse-Phase HPLC
  • System Setup:

    • Column: Standard C18 analytical column.

    • Mobile Phase A: Water + 0.1% Trifluoroacetic Acid (TFA) or Formic Acid.

    • Mobile Phase B: Acetonitrile + 0.1% TFA or Formic Acid.

    • Detector: UV detector set to an appropriate wavelength (e.g., 214 nm for peptide bonds, or a wavelength where your molecule has a chromophore).

  • Method Development: Run a standard of your Boc-protected starting material to determine its retention time. A typical gradient might be 5-95% B over 10-15 minutes.

  • Sample Preparation: At various time points, quench a small aliquot of the reaction mixture by diluting it ~100-fold in the initial mobile phase composition (e.g., 95:5 Water:Acetonitrile).

  • Injection & Analysis: Inject the diluted aliquot onto the HPLC system. Monitor the chromatogram for the disappearance of the starting material peak and the emergence of the product peak. For LC-MS, confirm the mass of the new peak corresponds to the deprotected product.

Troubleshooting and FAQs: HPLC/LC-MS Analysis

Q1: My product peak is very broad or splitting. What is the cause? A1: This can be due to several factors:

  • Salt Effects: The TFA or HCl salt of your amine can interact poorly with the column, causing peak broadening. Ensure the mobile phase is sufficiently acidic (e.g., 0.1% TFA) to keep the amine consistently protonated.

  • Column Overload: You may be injecting too concentrated a sample. Try diluting your aliquot further.

  • Secondary Equilibria: If your molecule has other functional groups, it might exist in different forms (e.g., rotamers) that can cause peak splitting. Try lowering the column temperature to slow the interconversion or raising it to coalesce the peaks.

Q2: I see the starting material peak decreasing, but multiple new peaks are appearing in my chromatogram. What do they mean? A2: This indicates the formation of side products. The most common side reaction during Boc deprotection is alkylation of nucleophilic sites on your molecule by the tert-butyl cation intermediate.[13][14]

  • Identify the Peaks: If using LC-MS, check the masses of the new peaks. A mass increase of +56 Da (C₄H₈) compared to your product suggests t-butylation.

  • Mitigation: To prevent this, add a "scavenger" to your reaction cocktail. Common scavengers include triisopropylsilane (TIS), water, or anisole, which trap the reactive t-butyl cation.[9][13] A standard deprotection cocktail is often 95% TFA, 2.5% water, and 2.5% TIS.[13]

Q3: The deprotection seems very slow or incomplete, even after several hours. What should I do? A3: The steric hindrance of the cyclobutane ring can significantly slow down deprotection.[1]

  • Increase Acid Strength: Switch from a 25-50% TFA/DCM mixture to neat TFA, or use a stronger system like 4M HCl in dioxane.[1][13][15]

  • Increase Reaction Time: Simply allow the reaction to proceed for a longer duration, monitoring periodically.[9][13]

  • Gentle Heating: Warming the reaction to 30-40°C can sometimes accelerate a sluggish deprotection, but use this with caution as it can also increase the rate of side reactions.[1][13]

Section 3: Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy provides unambiguous structural confirmation of Boc deprotection. While not typically used for real-time monitoring, it is excellent for analyzing the final product to confirm complete conversion.[11]

Principle of NMR Monitoring

The key diagnostic signal is the large singlet corresponding to the nine equivalent protons of the tert-butyl group on the Boc protector. This signal typically appears around 1.4 ppm .[6][9] Complete deprotection is confirmed by the complete disappearance of this singlet .[11][16]

G cluster_0 Boc-Protected Amino Acid cluster_1 Deprotected Amino Acid boc_signal ¹H NMR Signal ~1.4 ppm (singlet, 9H) deprotection Acidic Deprotection (e.g., TFA) boc_signal->deprotection no_signal Signal at 1.4 ppm DISAPPEARS deprotection->no_signal

Caption: Diagnostic ¹H NMR signal change during Boc deprotection.

Experimental Protocol: NMR Analysis
  • Work-up: After the reaction is deemed complete by TLC or HPLC, perform an appropriate work-up to remove the acid and isolate the product. This may involve evaporation, precipitation, or extraction.

  • Sample Preparation: Dissolve a small amount of the purified, dried product in a suitable deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆).

  • Acquisition: Acquire the ¹H NMR spectrum.

  • Analysis: Carefully examine the region around 1.4 ppm. The absence of the t-butyl singlet confirms complete deprotection. You may also see the appearance of a broad signal for the new -NH₂ or -NH₃⁺ protons, though these are often difficult to identify reliably.[17]

Troubleshooting and FAQs: NMR Analysis

Q1: The singlet at 1.4 ppm is gone, but the rest of my spectrum looks messy or the peaks are broad. A1: This is often due to the product being an ammonium salt. The TFA or HCl counter-ion can cause peak broadening. If a clean spectrum of the free amine is required, you can dissolve the salt in a solvent, neutralize with a base (e.g., NaHCO₃), extract the free amine, dry the organic layer, and re-acquire the NMR.

Q2: I can't see the new amine (-NH₂) proton signal in my spectrum. Does this mean the reaction failed? A2: Not necessarily. Amine protons (N-H) are often broad and can exchange with trace amounts of water (including D₂O if used as a solvent), making them difficult to observe or even invisible in the spectrum.[17] The most reliable indicator of reaction success is the disappearance of the Boc group's t-butyl signal, not the appearance of the N-H signal.

Q3: Can I quantify the percentage of deprotection using NMR? A3: Yes. If you have a spectrum of an incomplete reaction mixture, you can determine the ratio of starting material to product by integrating the t-butyl singlet (representing the starting material) and comparing it to the integration of a well-resolved proton signal on the cyclobutane ring or another part of the molecule that is present in both the reactant and product.

References

  • Albericio, F., & Carpino, L. A. (2000). Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis. Biopolymers, 55(2), 143-155. Retrieved from [Link]

  • Orthogonal Protection in Peptide Synthesis: The Strategic Advantage of Z(2-Cl)-OSu. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from [Link]

  • Orthogonal and safety-catch protecting group strategies in solid-phase peptide synthesis. (2024). ResearchGate. Retrieved from [Link]

  • Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. (n.d.). Total Synthesis. Retrieved from [Link]

  • Bajpai, A. (2023, May 14). 5 Best TLC Staining Agents That Will Help You In Chemistry Lab Every Time! YouTube. Retrieved from [Link]

  • Protecting Groups in Peptide Synthesis. (n.d.). Springer Nature Experiments. Retrieved from [Link]

  • Dyeing Reagents for Thin-Layer and Paper Chromatography. (n.d.). Macherey-Nagel. Retrieved from [Link]

  • TLC Visualization Reagents. (n.d.). EPFL. Retrieved from [Link]

  • Magic Formulas: TLC Stains. (n.d.). University of Rochester, Department of Chemistry. Retrieved from [Link]

  • TLC stains. (n.d.). Ovchinnikov Lab. Retrieved from [Link]

  • Boc Deprotection Mechanism - TFA. (n.d.). Common Organic Chemistry. Retrieved from [Link]

  • Kinetics and Mechanism of N-Boc Cleavage: Evidence of a Second-Order Dependence upon Acid Concentration. (2006). ResearchGate. Retrieved from [Link]

  • 1 H NMR spectra to show BOC deprotection on the carbonate unit in the polymer backbone. (2019). ResearchGate. Retrieved from [Link]

  • Boc Deprotection Mechanism. (2022, December 14). YouTube. Retrieved from [Link]

  • Boc De-protection. (2023, October 18). Reddit. Retrieved from [Link]

  • BOC Deprotection. (n.d.). ACS GCI Pharmaceutical Roundtable Reagent Guides. Retrieved from [Link]

  • BOC Protection and Deprotection. (n.d.). Hebei Boze Chemical Co., Ltd. Retrieved from [Link]

  • Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. (2024, April 25). ACS Publications. Retrieved from [Link]

  • Advice on N-boc deprotection in the presence of acid sensitive groups. (2024, February 27). Reddit. Retrieved from [Link]

  • How to confirm BOC deprotection by TFA? (2016, March 26). ResearchGate. Retrieved from [Link]

  • General Procedure for the deprotection of the Boc-group. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]

  • Boc deprotection conditions tested. (2023). ResearchGate. Retrieved from [Link]

  • Amino Acid Sidechain Deprotection. (n.d.). Aapptec Peptides. Retrieved from [Link]

  • Efficient, continuous N-Boc deprotection of amines using solid acid catalysts. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]

  • Mild Deprotection of N-tert-butyloxycarbonyl (N-Boc) Group Using Oxalyl Chloride. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]

  • Rapid, effective deprotection of tert-butoxycarbonyl (Boc) amino acids and peptides at high temperatures using a thermally stable Ionic Liquid. (2015, October 28). The Royal Society of Chemistry. Retrieved from [Link]

  • How can we do the deprotection of boc-amino acids using hcl? (2016, August 29). ResearchGate. Retrieved from [Link]

  • Boc-Protected Amino Groups. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

Sources

Validation & Comparative

Stereoisomers in Focus: A Comparative Guide to the Biological Activity of cis- vs. trans-3-(Boc-amino)cyclobutanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of drug discovery and development, the three-dimensional arrangement of atoms in a molecule, its stereochemistry, is a critical determinant of biological activity. Even subtle changes in spatial orientation can lead to profound differences in pharmacological effects. This guide provides an in-depth comparison of the biological activities of cis- and trans-3-(Boc-amino)cyclobutanecarboxylic acid, two stereoisomers that serve as valuable building blocks in medicinal chemistry. While the Boc (tert-butyloxycarbonyl) protecting group makes these compounds ideal synthetic intermediates, it is the underlying stereochemistry of the cyclobutane ring that dictates the biological potential of the final, deprotected molecules.

This guide will delve into the conformational differences between these isomers and how these structural nuances translate into differential activity, with a particular focus on their roles as conformationally restricted analogues of the neurotransmitter γ-aminobutyric acid (GABA).

The Decisive Role of Stereochemistry: Unlocking Differential Biological Activity

The primary biological activity associated with 3-aminocyclobutanecarboxylic acid, the deprotected form of the title compounds, is its interaction with the GABAergic system. GABA is the principal inhibitory neurotransmitter in the central nervous system, and molecules that mimic or modulate its action are of significant interest for treating a range of neurological disorders.

Crucially, studies have demonstrated that the cis and trans isomers of 3-aminocyclobutanecarboxylic acid exhibit markedly different GABA-like activities. The cis isomer displays weak to moderate activity, while the trans isomer is considerably less effective. This disparity underscores the importance of stereochemistry in the design of pharmacologically active compounds.

Comparative Biological Activity Data

While direct biological testing of the Boc-protected forms is not widely reported, as the Boc group is typically removed to unmask the pharmacologically active amine, the differential activity of the deprotected isomers is well-documented. The following table summarizes the observed GABA-like activities.

IsomerBiological Activity
cis-3-Aminocyclobutanecarboxylic AcidWeak to moderate GABA-like activity.
trans-3-Aminocyclobutanecarboxylic AcidLess effective in GABA-like activity assays.

This difference in activity is attributed to the distinct spatial arrangements of the amino and carboxylic acid functional groups in the two isomers, which affects their ability to bind to and activate GABA receptors or interact with GABA transporters.

The Structural Basis of Differential Activity: A Conformational Analysis

The cyclobutane ring is not planar but exists in a puckered conformation. The relative orientation of the substituents in the cis and trans isomers leads to different preferred conformations, which in turn dictates the spatial relationship between the crucial amino and carboxylic acid groups.

In cis-3-aminocyclobutanecarboxylic acid, the amino and carboxylic acid groups are on the same face of the cyclobutane ring. This arrangement allows the molecule to adopt a folded conformation that can mimic the active conformation of GABA at certain receptors.

Conversely, in the trans isomer, the functional groups are on opposite faces of the ring. This results in a more extended conformation, which is less favorable for binding to the same GABAergic targets as the cis isomer. This concept is visualized in the signaling pathway diagram below.

GABAReceptorInteraction cluster_ligands Ligand Conformation cluster_receptor GABA Receptor Binding Pocket cluster_activity Biological Response cis_isomer cis-Isomer (Folded Conformation) receptor_site GABA Receptor cis_isomer->receptor_site Favorable Binding trans_isomer trans-Isomer (Extended Conformation) trans_isomer->receptor_site Unfavorable Binding activity GABA-like Activity (e.g., Channel Opening) receptor_site->activity no_activity Reduced or No Activity receptor_site->no_activity

Caption: Conformational influence on GABA receptor binding.

Experimental Protocols for Assessing Biological Activity

To empirically determine the biological activity of these compounds, specific assays targeting the GABAergic system are employed. Below are detailed protocols for a GABA transporter uptake assay and a GABA-A receptor binding assay.

Protocol 1: GABA Transporter Uptake Assay

This assay measures the ability of a compound to inhibit the uptake of radiolabeled GABA into cells expressing GABA transporters (GATs).

Materials:

  • HEK293 cells stably expressing a specific GAT isoform (e.g., GAT1)

  • Cell culture medium and supplements

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 10 mM HEPES)

  • [³H]-GABA (radiolabeled GABA)

  • Test compounds (cis- and trans-3-aminocyclobutanecarboxylic acid, after deprotection)

  • Unlabeled GABA (for determining non-specific uptake)

  • Scintillation fluid and vials

  • Liquid scintillation counter

Procedure:

  • Cell Culture: Plate the GAT-expressing HEK293 cells in a 96-well plate and grow to confluence.

  • Preparation: On the day of the assay, wash the cells twice with pre-warmed assay buffer.

  • Pre-incubation: Add assay buffer containing various concentrations of the test compounds (or unlabeled GABA for control) to the wells and incubate for 10-15 minutes at room temperature.

  • Initiation of Uptake: Add a solution of [³H]-GABA (final concentration ~10-20 nM) to each well to initiate the uptake reaction.

  • Incubation: Incubate the plate for a predetermined time (e.g., 10 minutes) at room temperature. This incubation time should be within the linear range of GABA uptake.

  • Termination: Rapidly terminate the uptake by aspirating the assay solution and washing the cells three times with ice-cold assay buffer.

  • Cell Lysis: Lyse the cells by adding a suitable lysis buffer (e.g., 0.1 M NaOH) to each well.

  • Scintillation Counting: Transfer the cell lysates to scintillation vials, add scintillation fluid, and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate the specific uptake by subtracting the non-specific uptake (wells with excess unlabeled GABA) from the total uptake. Determine the IC50 value for each test compound by plotting the percentage of inhibition against the compound concentration.

Caption: Workflow for the GABA transporter uptake assay.

Protocol 2: GABA-A Receptor Binding Assay

This assay measures the ability of a compound to displace a radiolabeled ligand that binds to the GABA-A receptor.[1]

Materials:

  • Rat brain tissue (e.g., cortex or cerebellum)

  • Homogenization buffer (e.g., 0.32 M sucrose)

  • Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • [³H]-Muscimol (a high-affinity GABA-A receptor agonist)

  • Test compounds (cis- and trans-3-aminocyclobutanecarboxylic acid, after deprotection)

  • Unlabeled GABA (for determining non-specific binding)

  • Glass fiber filters

  • Filtration apparatus

  • Scintillation fluid and vials

  • Liquid scintillation counter

Procedure:

  • Membrane Preparation: Homogenize rat brain tissue in ice-cold homogenization buffer. Centrifuge the homogenate at low speed to remove nuclei and cell debris. Centrifuge the resulting supernatant at high speed to pellet the membranes. Wash the membrane pellet multiple times with binding buffer to remove endogenous GABA.

  • Binding Reaction: In a 96-well plate, combine the prepared brain membranes, [³H]-Muscimol (final concentration ~1-5 nM), and various concentrations of the test compounds or unlabeled GABA.

  • Incubation: Incubate the plate at 4°C for a sufficient time to reach equilibrium (e.g., 60 minutes).

  • Filtration: Rapidly filter the contents of each well through glass fiber filters using a filtration apparatus. This separates the bound radioligand from the unbound.

  • Washing: Wash the filters with ice-cold binding buffer to remove any non-specifically bound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis: Determine the specific binding by subtracting the non-specific binding (wells with excess unlabeled GABA) from the total binding. Calculate the Ki value for each test compound from its IC50 value using the Cheng-Prusoff equation.

Synthesis of cis- and trans-3-(Boc-amino)cyclobutanecarboxylic Acid

The stereoselective synthesis of these isomers is crucial for their application in drug discovery. Different synthetic routes are employed to obtain the desired cis or trans configuration.

A common strategy for the synthesis of the trans isomer involves a Mitsunobu reaction on cis-3-hydroxycyclobutanecarboxylic acid derivatives, which proceeds with an inversion of stereochemistry. The cis isomer can be synthesized through various routes, including the reduction of a corresponding cyclobutanone derivative.

Conclusion

The comparison of cis- and trans-3-(Boc-amino)cyclobutanecarboxylic acid provides a compelling illustration of the profound impact of stereochemistry on biological activity. While these Boc-protected compounds are primarily synthetic intermediates, the spatial arrangement of the functional groups on the cyclobutane core, which is established during their synthesis, is the key determinant of the pharmacological profile of the final deprotected molecules. The superior GABA-like activity of the cis isomer highlights the importance of conformational restriction in designing ligands that can effectively interact with specific biological targets. For researchers in drug development, a thorough understanding of these structure-activity relationships is indispensable for the rational design of novel therapeutics with enhanced potency and selectivity.

References

  • BenchChem. Application Notes and Protocols for GABAA Receptor Binding Assay with Ro19-4603. 2025.
  • Peterson S. GABAA Receptor Binding Assay Protocol. PDSP.

Sources

A Comparative Guide to the Conformational Analysis of Peptides Featuring trans-3-(Boc-amino)cyclobutane

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the rational design of peptides with predictable and stable conformations is a cornerstone of modern therapeutic development. The introduction of unnatural amino acids is a powerful strategy to constrain peptide flexibility, thereby enhancing biological activity, metabolic stability, and bioavailability. This guide provides an in-depth comparative analysis of peptides incorporating trans-3-(Boc-amino)cyclobutanecarboxylic acid, a unique building block that imparts significant conformational rigidity. We will explore the structural implications of this modification in contrast to other cyclic and acyclic residues, supported by established experimental and computational methodologies.

The Rationale for Conformational Constraint: The Cyclobutane Advantage

Peptides in their native state often exist as a dynamic ensemble of conformations, which can be detrimental to their therapeutic efficacy due to entropic penalties upon binding to their target. The introduction of cyclic constraints, such as the cyclobutane ring, limits the accessible conformational space, pre-organizing the peptide into a bioactive conformation.

The trans-3-(Boc-amino)cyclobutane moiety is particularly noteworthy. The puckered nature of the cyclobutane ring, combined with the trans substitution pattern, introduces significant local geometric constraints on the peptide backbone. The bulky tert-butyloxycarbonyl (Boc) protecting group further influences the local environment, potentially participating in intramolecular interactions that stabilize specific secondary structures.[1] This rigid structure can lead to novel peptide architectures with enhanced properties compared to their more flexible counterparts.[2]

Comparative Performance: trans-3-(Boc-amino)cyclobutane vs. Alternative Scaffolds

To understand the unique contribution of the trans-3-(Boc-amino)cyclobutane residue, it is essential to compare its effects on peptide conformation with other commonly used constraining elements.

Featuretrans-3-(Boc-amino)cyclobutaneProline1-Aminocyclohexanecarboxylic Acid (Ac6c)Alanine (Acyclic Control)
Backbone Rigidity High; puckered ring restricts φ/ψ anglesHigh; pyrrolidine ring restricts φ to ~-60°Very High; cyclohexane ring is more rigidLow; high rotational freedom
Induced Secondary Structure Tendency to promote well-defined turns or extended structuresPotent β-turn inducer; often disrupts helicesStrong helical propensity (14-helix in β-peptides)Can participate in various structures without strong preference
Side Chain Mimicry Functionalized side chain potentialUnique cyclic side chainNon-functionalized cyclic side chainSmall, non-polar side chain
Metabolic Stability Expected to be high due to non-natural structureGenerally enhanced stability at the N-terminusHigh stabilitySusceptible to proteolysis

This table provides a qualitative comparison based on known principles of peptide conformational analysis and studies of related cyclic amino acids.

The incorporation of trans-3-(Boc-amino)cyclobutane is hypothesized to offer a distinct conformational landscape compared to proline, which primarily stabilizes β-turns, and larger rings like cyclohexane, which can induce helical structures. The four-membered ring of cyclobutane provides a more acute constraint, potentially leading to unique turn geometries or stabilizing extended conformations not readily accessible with other cyclic amino acids.[2]

Experimental Workflows for Conformational Analysis

A multi-pronged approach combining Nuclear Magnetic Resonance (NMR) spectroscopy, Circular Dichroism (CD), and Molecular Dynamics (MD) simulations is crucial for a comprehensive conformational analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the three-dimensional structure of peptides in solution at atomic resolution.[3] Key experiments include:

  • 1D ¹H NMR: Provides initial information on the overall folding and potential for aggregation.

  • 2D TOCSY (Total Correlation Spectroscopy): Used to identify amino acid spin systems.

  • 2D NOESY/ROESY (Nuclear Overhauser Effect Spectroscopy/Rotating-frame Overhauser Effect Spectroscopy): Provides through-space correlations between protons that are close in space (< 5 Å), which are used to determine distance restraints for structure calculation.[4][5] ROESY is particularly useful for intermediate-sized molecules where the NOE may be close to zero.[3][5]

  • Sample Preparation: Dissolve the purified peptide (>95% purity) in a suitable deuterated solvent (e.g., D₂O, CD₃OH, or a mixture) to a concentration of 1-5 mM.

  • Data Acquisition: Acquire a series of 2D NMR spectra (TOCSY, NOESY, and/or ROESY) on a high-field NMR spectrometer. For NOESY/ROESY, use a mixing time appropriate for the molecular weight of the peptide (typically 100-300 ms).[5]

  • Resonance Assignment: Use the TOCSY spectrum to identify the individual amino acid spin systems and the NOESY/ROESY spectrum to sequentially connect them.

  • Restraint Generation: Identify and integrate cross-peaks in the NOESY/ROESY spectrum to generate a list of interproton distance restraints.

  • Structure Calculation: Use a structure calculation program (e.g., CYANA, XPLOR-NIH) to generate an ensemble of 3D structures that satisfy the experimental restraints.[6]

NMR-based peptide structure determination workflow.
Circular Dichroism (CD) Spectroscopy

CD spectroscopy is a rapid and sensitive technique for assessing the secondary structure of peptides in solution.[7] The differential absorption of left- and right-circularly polarized light provides a characteristic spectrum for different secondary structures (α-helix, β-sheet, turns, and random coil).[8]

  • Sample Preparation: Prepare a dilute solution of the peptide (typically 0.1-0.2 mg/mL) in a suitable buffer (e.g., phosphate buffer) that is transparent in the far-UV region.

  • Data Acquisition: Record the CD spectrum from ~190 to 260 nm using a CD spectropolarimeter.

  • Data Processing: Subtract the spectrum of the buffer and convert the raw data (ellipticity) to mean residue ellipticity.

  • Deconvolution: Use a deconvolution algorithm (e.g., CONTINLL, SELCON3) to estimate the percentage of each secondary structure type.[9][10]

CD_Workflow A Peptide in Solution B CD Spectropolarimeter A->B C Raw CD Spectrum (Ellipticity vs. Wavelength) B->C D Data Processing (Buffer Subtraction, Conversion to MRE) C->D E Deconvolution Algorithm D->E F Secondary Structure Estimation (% Helix, % Sheet, % Turn, % Coil) E->F

Circular Dichroism data acquisition and analysis workflow.
Molecular Dynamics (MD) Simulations

MD simulations provide a computational approach to explore the conformational landscape of a peptide in atomic detail.[11] By simulating the movements of atoms over time, MD can reveal the dynamic behavior and stable conformations of a peptide.

  • System Setup: Build an initial 3D model of the peptide. Solvate the peptide in a box of explicit water molecules and add counter-ions to neutralize the system.[12]

  • Energy Minimization: Minimize the energy of the system to remove any steric clashes.

  • Equilibration: Gradually heat the system to the desired temperature and equilibrate the pressure while restraining the peptide atoms.

  • Production Run: Run the simulation for a sufficient length of time (nanoseconds to microseconds) without restraints to sample the conformational space.[13]

  • Analysis: Analyze the trajectory to identify stable conformations, hydrogen bonding patterns, and other structural features.

MD_Workflow A Initial Peptide Structure B Solvation & Ionization A->B C Energy Minimization B->C D Equilibration (NVT, NPT) C->D E Production MD Run D->E F Trajectory Analysis E->F G Conformational Ensemble & Dynamics F->G

Workflow for Molecular Dynamics simulation of a peptide.

Synthesis of Peptides with trans-3-(Boc-amino)cyclobutane

The incorporation of trans-3-(Boc-amino)cyclobutanecarboxylic acid into peptides is readily achievable using standard solid-phase peptide synthesis (SPPS) protocols. The Boc protecting group on the cyclobutane amine is stable to the conditions used for Fmoc-based SPPS and can be removed along with other side-chain protecting groups during the final cleavage from the resin with strong acid (e.g., trifluoroacetic acid).[1][14]

Conclusion and Future Directions

The incorporation of trans-3-(Boc-amino)cyclobutane into peptides offers a promising strategy for creating conformationally constrained molecules with potentially enhanced therapeutic properties. The rigid cyclobutane scaffold is expected to induce unique and stable secondary structures that differ from those promoted by other cyclic amino acids. A combined approach of NMR, CD, and MD simulations provides a robust framework for elucidating the precise conformational effects of this novel building block. Future studies should focus on synthesizing a library of peptides containing this residue to systematically explore its influence on structure and biological activity, thereby expanding the toolbox for rational peptide drug design.

References

  • DichroWeb. CD Deconvolution Algorithms. [Link]

  • Fujie, T., et al. (2023). Sculpting Secondary Structure of a Cyclic Peptide: Conformational Analysis of a Cyclic Hexapeptide Containing a Combination of l-Leu, d-Leu, and Aib Residues. ACS Omega. [Link]

  • Greenfield, N. J. (2006). Using circular dichroism spectra to estimate protein secondary structure. Nature Protocols. [Link]

  • Militello, V., et al. (2012). Secondary structure analysis by circular dichroism (CD) spectroscopy. ResearchGate. [Link]

  • Wallace, B. A., & Janes, R. W. (2009). Protein secondary structure analyses from circular dichroism spectroscopy: Methods and reference databases. Encyclopedia of Analytical Chemistry.
  • Manjula, G., & Ramakrishnan, C. (1979).
  • MtoZ Biolabs. (n.d.). How to Analyze CD Spectra Using Deconvolution Algorithms. [Link]

  • Fujie, T., et al. (2023). Sculpting Secondary Structure of a Cyclic Peptide: Conformational Analysis of a Cyclic Hexapeptide Containing a Combination of l-Leu, d-Leu, and Aib Residues. ACS Omega.
  • Zerbe, O., & Bader, B. (n.d.). Peptide/Protein NMR. University of Zurich.
  • S. R., P., & S., D. (2020). NMR in structural determination of proteins and peptides. NMIMS Pharmacy.
  • Copps, J., et al. (2008). Molecular Dynamics Simulations of Peptides. ResearchGate. [Link]

  • Gellman, S. H., et al. (2021). Using solution-phase NMR spectroscopy to study the folding and supramolecular assembly of conformationally constrained β-sheet peptides. ChemRxiv.
  • University of Wisconsin-Madison. (2018). NOESY and ROESY. [Link]

  • Bonvin Lab. (n.d.). Molecular Dynamics Simulation of the p53 N-terminal peptide. [Link]

  • Kessler, H., et al. (1989). Conformational analysis of cyclic peptides in solution. Biopolymers. [Link]

  • White, C. J., & Yudin, A. K. (2011). Strategies for Fine-Tuning the Conformations of Cyclic Peptides. Chemical Reviews.
  • Lu, B., & C., M. (2008). Molecular Dynamics Simulations of Peptides and Proteins with Amplified Collective Motions. PMC. [Link]

  • University of Illinois Chicago. (n.d.).
  • Copps, J., et al. (2008). Molecular Dynamics Simulations of Peptides. Springer Nature Experiments. [Link]

  • Kuttel, M. M., & Wade, J. D. (2013). Synthesis of peptides using tert-butyloxycarbonyl (Boc) as the α-amino protection group. Methods in Molecular Biology. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Optimizing Peptide Synthesis with Boc Protected Amino Acids: A Focus on N-Boc-1-aminocyclobutanecarboxylic Acid. [Link]

  • Greenfield, N. J. (2006). Using circular dichroism spectra to estimate protein secondary structure.
  • Kaczor, A. A., et al. (2021).
  • Royo, M., et al. (2004). Synthesis of Chiral Cyclobutane Containing C-3-Symmetric Peptide Dendrimers. ResearchGate. [Link]

  • Balaji, V. N., et al. (1995). Conformational studies on model peptides with 1-aminocyclobutane 1-carboxylic acid residues. Peptide Research. [Link]

  • L. A., R., et al. (2021).
  • Appella, D. H., et al. (1999). Synthesis and Structural Characterization of Helix-Forming β-Peptides: trans-2-Aminocyclopentanecarboxylic Acid Oligomers. Journal of the American Chemical Society.
  • Seebach, D., et al. (2002). Surprisingly Stable Helical Conformations in α/β-Peptides by Incorporation of Cis-β-Aminocyclopropane Carboxylic Acids.
  • Balaji, V. N., et al. (1995). Conformational studies on model peptides with 1-aminocyclobutane 1-carboxylic acid residues. Semantic Scholar. [Link]

Sources

A Strategic Guide to Conformational Constraint: trans-3-(Boc-amino)cyclobutanecarboxylic Acid vs. Other Constrained Amino Acids in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the rational design of molecules with superior efficacy, selectivity, and pharmacokinetic profiles is paramount. A powerful strategy in the medicinal chemist's arsenal is the introduction of conformational constraints into peptide or small-molecule scaffolds. By restricting the rotational freedom of a molecule, we can guide it towards a bioactive conformation, thereby minimizing the entropic penalty of binding to its biological target. This guide offers an in-depth comparative analysis of trans-3-(Boc-amino)cyclobutanecarboxylic acid, a rising star in the field, against other well-established constrained amino acids, providing experimental context and actionable insights for researchers, scientists, and drug development professionals.

The Principle of Pre-organization: Why Constrain a Molecule?

The inherent flexibility of many bioactive molecules, particularly peptides, is a double-edged sword. While it allows for conformational adaptation to a binding site, this flexibility comes at a significant entropic cost upon binding. Constraining a molecule into a conformation that closely resembles its bound state can lead to several advantageous outcomes:

  • Enhanced Potency: By pre-paying the entropic cost of binding, the affinity of the molecule for its target can be substantially increased.

  • Improved Selectivity: A rigid conformation can better discriminate between the desired target and off-target proteins, leading to a more favorable side-effect profile.

  • Increased Metabolic Stability: The introduction of non-natural amino acid backbones can confer resistance to enzymatic degradation by proteases.[1][2][3][4]

  • Favorable Pharmacokinetics: Conformational constraint can influence properties such as membrane permeability and oral bioavailability.

In the Spotlight: trans-3-(Boc-amino)cyclobutanecarboxylic Acid

trans-3-(Boc-amino)cyclobutanecarboxylic acid is a conformationally restricted amino acid that has garnered significant interest due to the unique structural features imparted by its cyclobutane ring. The puckered four-membered ring system introduces a significant degree of rigidity into the molecular backbone.[5] The trans orientation of the amino and carboxylic acid groups places them on opposite corners of the cyclobutane ring, providing a distinct vectoral display of these functionalities for interaction with biological targets.

Key Attributes:

  • β-Turn Mimicry: The constrained geometry of the cyclobutane ring effectively mimics β-turn secondary structures found in peptides and proteins, which are often crucial for molecular recognition.

  • Scaffolding Potential: The rigid cyclobutane core serves as an excellent scaffold for the precise spatial orientation of pharmacophoric groups.

  • Enhanced Proteolytic Stability: The unnatural cyclobutane backbone is resistant to cleavage by many common proteases.[2][6]

The Competitive Landscape: A Comparative Look at Other Constrained Amino Acids

While trans-3-(Boc-amino)cyclobutanecarboxylic acid presents a compelling profile, a diverse array of other constrained amino acids are available, each offering distinct conformational biases.

Cyclopropane-Based Amino Acids

As the smallest carbocyclic ring system, cyclopropane introduces a high degree of rigidity. The substitution pattern on the cyclopropane ring can be tailored to enforce either extended or turn-like conformations in a peptide backbone.[7] These constrained amino acids have been shown to drastically enhance the cell permeability of cyclic peptides.[8]

Azetidine-2-carboxylic Acid (Aze)

This four-membered heterocyclic proline analog introduces a sharp turn in a peptide chain.[9] However, peptides containing azetidine are generally more flexible than their proline-containing counterparts.[10] The smaller ring size leads to a decrease in repulsive noncovalent interactions with neighboring residues, resulting in a smaller energetic barrier to bond rotation.[10] The azetidine ring can also improve stability towards proteases.[11]

Proline and its Derivatives

Proline, with its five-membered pyrrolidine ring, is the most well-known naturally occurring constrained amino acid. It restricts the peptide backbone's φ (phi) torsion angle and is a potent breaker of α-helical structures, often found at the beginning of helices and in β-turns.[12][13] The conformational preferences of proline are influenced by the cis-trans isomerization of the preceding peptide bond.[14][15]

Experimental Insights: A Comparative Overview

Direct, head-to-head quantitative comparisons of these constrained amino acids within the same molecular scaffold are scarce in the literature.[14] However, by synthesizing findings from various studies, we can construct an illustrative comparison of their general impact on key drug-like properties.

Illustrative Comparison of Constrained Amino Acids

Constrained Amino Acid ClassPredominant Conformational InfluenceReported Impact on Proteolytic StabilityReported Impact on Receptor Binding AffinityKey Applications
Cyclobutane-based Rigid β-turn mimicry, defined substituent vectorsHighCan be significantly enhancedPeptidomimetics, protease inhibitors
Cyclopropane-based High rigidity, can induce extended or turn conformationsModerate to HighVariable, can be enhancedEnhancing cell permeability, peptidomimetics
Azetidine-based Sharp turn induction, increased flexibility vs. ProlineHighCan be enhancedProline replacement, turn induction
Proline and derivatives β-turn induction, helix breakingModerate to HighGenerally enhancedUbiquitous in peptide design

Disclaimer: The data in this table is a qualitative summary compiled from multiple independent studies and is intended for illustrative purposes. Direct experimental comparisons may yield different quantitative results.

Experimental Design and Protocols

The incorporation of these specialized building blocks into a peptide sequence is most commonly achieved via solid-phase peptide synthesis (SPPS).

A Generalized SPPS Protocol for Unnatural Amino Acid Incorporation

Caption: A generalized workflow for solid-phase peptide synthesis (SPPS).

Step-by-Step Methodology:

  • Resin Swelling: The solid support (e.g., Rink Amide resin) is swollen in a suitable solvent like N,N-dimethylformamide (DMF).

  • Fmoc-Deprotection: The N-terminal fluorenylmethyloxycarbonyl (Fmoc) protecting group is removed using a solution of 20% piperidine in DMF.

  • Washing: The resin is thoroughly washed with DMF to remove excess reagents.

  • Amino Acid Coupling: The desired Boc-protected constrained amino acid is activated with a coupling agent (e.g., HBTU) and a base (e.g., DIPEA) and added to the resin to form the peptide bond.

  • Washing: The resin is washed again to remove unreacted reagents.

  • Repeat: Steps 2-5 are repeated for each amino acid in the sequence.

  • Cleavage and Deprotection: The completed peptide is cleaved from the resin, and side-chain protecting groups are removed using a strong acid cocktail (e.g., trifluoroacetic acid with scavengers).

  • Purification and Analysis: The crude peptide is purified by reverse-phase high-performance liquid chromatography (RP-HPLC) and its identity is confirmed by mass spectrometry and NMR.

Strategic Selection of a Constrained Amino Acid

The choice of a constrained amino acid is a critical decision in the design of a bioactive molecule and should be guided by the project's specific objectives.

selection_logic Goal Primary Design Goal Potency Maximize Binding Affinity Goal->Potency Stability Enhance Proteolytic Stability Goal->Stability Permeability Improve Cell Permeability Goal->Permeability Mimicry Mimic a Specific Turn Conformation Goal->Mimicry Choice Choice of Constrained Amino Acid Potency->Choice Stability->Choice Permeability->Choice Mimicry->Choice Cyclobutane trans-3-(Boc-amino) cyclobutanecarboxylic acid Choice->Cyclobutane High rigidity for pre-organization Cyclopropane Cyclopropane Derivatives Choice->Cyclopropane High rigidity and can enhance permeability Azetidine Azetidine-2- carboxylic Acid Choice->Azetidine Introduce sharp turn Proline Proline or Derivatives Choice->Proline Well-defined turn induction

Caption: Decision logic for selecting a constrained amino acid.

Conclusion

The incorporation of constrained amino acids is a cornerstone of modern peptidomimetic and small-molecule drug design. trans-3-(Boc-amino)cyclobutanecarboxylic acid offers a unique and powerful tool for medicinal chemists, providing a rigid scaffold that can enforce bioactive conformations and enhance metabolic stability. While it stands as a strong candidate for many applications, the optimal choice of a constrained amino acid will always be context-dependent, guided by the specific structural and functional requirements of the therapeutic target. A thorough understanding of the conformational nuances of each class of constrained amino acid is essential for the successful design and development of the next generation of therapeutics.

References

  • Zagari, A., Némethy, G., & Scheraga, H. A. (1990). The effect of the L-azetidine-2-carboxylic acid residue on protein conformation. I. Conformations of the residue and of dipeptides. Biopolymers, 30(9-10), 951-9. [Link]

  • Ueda, S., et al. (2017). Highly Conformationally Restricted Cyclopropane Tethers with Three-Dimensional Structural Diversity Drastically Enhance the Cell Permeability of Cyclic Peptides. Angewandte Chemie International Edition, 56(11), 2933-2937. [Link]

  • Mykhailiuk, P. K. (2015). Impact of β-perfluoroalkyl substitution of proline on the proteolytic stability of its peptide derivatives. Organic & Biomolecular Chemistry, 13(28), 7763-7769. [Link]

  • Chakraborty, T. K., et al. (2004). Conformational Studies of Peptides Containing cis-3-Hydroxy-d-proline. The Journal of Organic Chemistry, 69(22), 7519-7527. [Link]

  • Chakraborty, T. K., et al. (2004). Conformational Studies of Peptides Containing cis-3-Hydroxy-d-proline. The Journal of Organic Chemistry, 69(22), 7519–7527. [Link]

  • Mutter, M., et al. (2010). Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Analysis of Steric versus Stereoelectronic Effects of 4-Substituted Prolines on Conformation within Peptides. Journal of the American Chemical Society, 132(40), 14214-14227. [Link]

  • Del Borgo, M. P., et al. (2024). Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides 1. LJMU Research Online. [Link]

  • Jiménez-Osés, G., et al. (2009). Conformational Analysis of 2-Substituted Cyclobutane-α-amino Acid Derivatives. A Synergistic Experimental and Computational Study. The Journal of Organic Chemistry, 74(16), 6175-6184. [Link]

  • Del Borgo, M. P., et al. (2024). Synthesis and Functionalization of Azetidine‐Containing Small Macrocyclic Peptides. Chemistry – A European Journal. [Link]

  • Horng, J. C., & Reed, J. (2001). Local control of peptide conformation: stabilization of cis proline peptide bonds by aromatic proline interactions. Biochemistry, 40(43), 12933-12940. [Link]

  • Zhang, C., et al. (2022). Cyclobutane-bearing restricted anchoring residues enabled geometry-specific hydrocarbon peptide stapling. Chemical Science, 13(15), 4231-4237. [Link]

  • Kang, Y. K. (2007). Conformational preferences of proline analogues with different ring size. Journal of computational chemistry, 28(5), 966-976. [Link]

  • Zhang, C., et al. (2022). Cyclobutane-bearing restricted anchoring residues enabled geometry-specific hydrocarbon peptide stapling. Semantic Scholar. [Link]

  • Illa, O., et al. (2020). Hybrid Cyclobutane/Proline-Containing Peptidomimetics: The Conformational Constraint Influences Their Cell-Penetration Ability. Molecules, 25(21), 5186. [Link]

  • Burgess, K. (2006). Synthesis and Properties of Cyclopropane-Derived Peptidomimetics. Accounts of Chemical Research, 39(11), 828-837. [Link]

  • Hudson, C. B., et al. (2021). An Unbound Proline-Rich Signaling Peptide Frequently Samples Cis Conformations in Gaussian Accelerated Molecular Dynamics Simulations. The Journal of Physical Chemistry B, 125(22), 5849-5860. [Link]

  • O'Leary, D. J. (2022). Helix-forming aliphatic homo-δ-peptides foldamers based on conformational restriction of cyclopropane. ChemRxiv. [Link]

  • Strøm, M. B., et al. (2017). Differential stability of therapeutic peptides with different proteolytic cleavage sites in blood, plasma and serum. Scientific Reports, 7(1), 2833. [Link]

  • Del Borgo, M. P., et al. (2024). Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides. Chemistry – A European Journal. [Link]

  • Avilés, F. X., et al. (2009). Cyclobutane-containing peptides. ElectronicsAndBooks. [Link]

  • LibreTexts. (2024). 4.4: Conformations of Cycloalkanes. Chemistry LibreTexts. [Link]

  • Ali, A., et al. (2020). Cyclization of peptides enhances proteolytic stability and thus improves cell penetration or targeting. ResearchGate. [Link]

  • Eyre, D. R. (2024). The importance of proline residues in the structure, stability and susceptibility to proteolytic degradation of collagens. ResearchGate. [Link]

  • Nishimura, T., et al. (2003). Improvement of biological activity and proteolytic stability of peptides by coupling with a cyclic peptide. Bioorganic & Medicinal Chemistry Letters, 13(14), 2409-2412. [Link]

  • Yaron, A. (1987). The role of proline in the proteolytic regulation of biologically active peptides. Biopolymers, 26, S215-S222. [Link]

  • Illa, O., et al. (2020). Hybrid Cyclobutane/Proline-Containing Peptidomimetics: The Conformational Constraint Influences Their Cell-Penetration Ability. Molecules, 25(21), 5186. [Link]

  • Lu, H., et al. (2021). Origin of Proteolytic Stability of Peptide-Brush Polymers as Globular Proteomimetics. ACS Central Science, 7(12), 2056-2065. [Link]

  • de la Cuesta, J., et al. (2020). Rapid in silico Design of Potential Cyclic Peptide Binders Targeting Protein-Protein Interfaces. Frontiers in Molecular Biosciences, 7, 589229. [Link]

  • Kessler, H., et al. (1989). Conformational analysis of cyclic peptides in solution. Biopolymers, 28(1), 385-395. [Link]

  • de la Cuesta, J., et al. (2020). Rapid in silico Design of Potential Cyclic Peptide Binders Targeting Protein-Protein Interfaces. Frontiers in Molecular Biosciences, 7. [Link]

  • Kumar, A., et al. (2023). Conformationally constrained cyclic grafted peptidomimetics targeting protein-protein interactions. Scientific Reports, 13(1), 11698. [Link]

  • Wang, G. (2022). Proteolytic stability of cyclic peptides in relevant biological conditions and cleavage sites of parent peptides (LL-37, KR-12, KR-12 (Q5K,D9A)) by aureolysin. ResearchGate. [Link]

  • Ortuño, R. M., et al. (2017). The relevance of the relative configuration in the folding of hybrid peptides containing β-cyclobutane amino acids and γ-amino-L-proline residues. Tetrahedron, 73(44), 6286-6295. [Link]

  • LibreTexts. (2024). 4.4: Conformations of Cycloalkanes. Chemistry LibreTexts. [Link]

  • Wang, L. (2021). Recent advances in proteolytic stability for peptide, protein, and antibody drug discovery. Expert Opinion on Drug Discovery, 16(12), 1467-1482. [Link]

  • Wikipedia. (n.d.). Azetidine-2-carboxylic acid. Wikipedia. [Link]

  • Anderson, G. W., & Young, R. W. (1990). Synthesis and peptide bond orientation in tetrapeptides containing L -azetidine-2-carboxylic acid and L -proline. Journal of the American Chemical Society, 112(1), 324-328. [Link]

  • Millward, S. W., et al. (2011). Design of Cyclic Peptides That Bind Protein Surfaces with Antibody-Like Affinity. ACS Chemical Biology, 6(6), 555-560. [Link]

  • Cromm, P. M., & Spiegel, J. (2016). Getting in Shape: Controlling Peptide Bioactivity and Bioavailability Using Conformational Constraints. Biochemistry, 55(29), 3975-3988. [Link]

  • Royo, M., et al. (2012). Searching for new cell-penetrating agents: hybrid cyclobutane-proline γ,γ-peptides. Journal of the American Chemical Society, 134(22), 9202-9205. [Link]

  • D'Este, E., et al. (2023). Lessons for Oral Bioavailability: How Conformationally Flexible Cyclic Peptides Enter and Cross Lipid Membranes. ETH Research Collection. [Link]

Sources

A Comparative Guide to the Stability of Boc and Fmoc Protecting Groups in Cyclobutane Systems

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, the strategic use of protecting groups is fundamental to the successful synthesis of complex molecular architectures. The choice between the two most common amine protecting groups, tert-butyloxycarbonyl (Boc) and 9-fluorenylmethyloxycarbonyl (Fmoc), is often dictated by the specific chemical environment of the substrate. This guide provides an in-depth comparative analysis of the stability of Boc and Fmoc groups when attached to the nitrogen of a cyclobutylamine, a motif of growing importance in medicinal chemistry due to its unique conformational properties. We will explore the underlying chemical principles, the influence of the strained cyclobutane ring, and provide actionable experimental protocols.

The Orthogonal Philosophies of Boc and Fmoc Protection

The utility of Boc and Fmoc as protecting groups stems from their "orthogonality"—the ability to remove one in the presence of the other using fundamentally different chemical mechanisms.[1] This principle is the bedrock of modern multi-step synthesis, particularly in solid-phase peptide synthesis (SPPS).[2][3]

  • The Boc Group: Acid-Labile Protection: The Boc group is the classic acid-labile protecting group.[2] Its removal is typically achieved with strong acids, such as trifluoroacetic acid (TFA), which protonate the carbamate oxygen, leading to the elimination of isobutylene and carbon dioxide via a stable tert-butyl cation intermediate.[][5] The Boc group is exceptionally stable to basic, nucleophilic, and reductive conditions.[6]

  • The Fmoc Group: Base-Labile Protection: In contrast, the Fmoc group is cleaved under mild basic conditions.[] The mechanism involves a β-elimination (E1cb-type) reaction initiated by the abstraction of the acidic proton on the fluorenyl ring system by a base, most commonly a secondary amine like piperidine.[7][] The resulting dibenzofulvene byproduct must be scavenged by the amine base. The Fmoc group is highly stable to acidic conditions, making it the perfect orthogonal partner to Boc.[7]

The Cyclobutane Ring: A Unique Conformational and Electronic Landscape

Cyclobutane rings are not flat; they adopt a puckered conformation to alleviate some of the inherent torsional strain.[9] However, they still possess significant ring strain due to non-ideal C-C-C bond angles of approximately 90° instead of the ideal sp³ angle of 109.5°.[10] This inherent strain can influence the reactivity of substituents attached to the ring. While direct, quantitative data on the cleavage kinetics of Boc and Fmoc from a cyclobutane ring is scarce in the literature, we can make chemically sound predictions based on the deprotection mechanisms.

  • Impact on Boc Stability: The acid-catalyzed cleavage of the Boc group proceeds through a mechanism where the bond between the tert-butyl group and the oxygen atom is broken. This process is largely independent of the electronic nature of the nitrogen substituent. Therefore, the ring strain of the cyclobutane is not expected to significantly alter the stability of the Boc group compared to its stability on an acyclic amine. The primary factor remains the strength of the acid used for deprotection.

  • Impact on Fmoc Stability: The base-labile nature of the Fmoc group relies on the acidity of the C9-proton of the fluorene moiety.[] This property is entirely contained within the fluorenyl group itself and is not influenced by the nature of the amine to which it is attached. Consequently, the stability of an Fmoc-protected cyclobutylamine to basic conditions is predicted to be nearly identical to that of any other Fmoc-protected primary or secondary amine.

Quantitative Stability and Deprotection Conditions

The following tables summarize the standard conditions for the deprotection of Boc and Fmoc groups, reflecting their relative stabilities. This data, derived from general organic synthesis and peptide chemistry, serves as a reliable baseline for applications involving cyclobutane systems.[11][12][13]

Table 1: Deprotection Conditions and Stability Profile for Boc-Protected Amines

ParameterConditions / ReagentsStabilityReference
Primary Cleavage 25-50% TFA in CH₂Cl₂; 4M HCl in DioxaneLabile[2][6]
Basic Conditions 20% Piperidine in DMF; 1M NaOHStable[6]
Nucleophiles Hydrazine; AminesStable[14]
Reductive Conditions H₂, Pd/CStable[5]

Table 2: Deprotection Conditions and Stability Profile for Fmoc-Protected Amines

ParameterConditions / ReagentsStabilityReference
Primary Cleavage 20-50% Piperidine in DMFLabile[][15]
Acidic Conditions 50% TFA in CH₂Cl₂; 4M HCl in DioxaneStable[7][16]
Nucleophiles Hydrazine (slowly labile)Moderately Stable[14]
Reductive Conditions H₂, Pd/CLabile[7]

Mechanistic Insights: Visualizing the Deprotection Pathways

Understanding the deprotection mechanisms is key to predicting reactivity and troubleshooting synthetic challenges.

Boc_Deprotection cluster_0 Boc Deprotection (Acid-Catalyzed) BocN Boc-NH-R Protonated Protonated Carbamate BocN->Protonated + H⁺ (TFA) CarbamicAcid Carbamic Acid + tBu Cation Protonated->CarbamicAcid Slow (RDS) Amine R-NH₂ + CO₂ CarbamicAcid->Amine Fast tBu Isobutylene + H⁺

Caption: Acid-catalyzed E1 mechanism for Boc group removal.

Fmoc_Deprotection cluster_1 Fmoc Deprotection (Base-Catalyzed) FmocN Fmoc-NH-R FluorenylAnion Fluorenyl Anion Intermediate FmocN->FluorenylAnion + Piperidine (Base) CarbamicAcid Carbamic Acid + Dibenzofulvene FluorenylAnion->CarbamicAcid Fast, E1cb Amine R-NH₂ + CO₂ CarbamicAcid->Amine Fast DBF Dibenzofulvene-Piperidine Adduct

Caption: Base-catalyzed E1cb mechanism for Fmoc group removal.

Experimental Protocols

The following protocols provide a framework for the synthesis, deprotection, and comparative stability analysis of Boc- and Fmoc-protected cyclobutylamine.

Protocol 1: Synthesis of N-Boc-cyclobutylamine

This protocol is adapted from standard procedures for Boc protection of primary amines.[6][17]

  • Objective: To protect the primary amine of cyclobutylamine with a Boc group.

  • Materials:

    • Cyclobutylamine (1.0 eq)

    • Di-tert-butyl dicarbonate (Boc₂O) (1.1 eq)

    • Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA) (1.2 eq)

    • Dichloromethane (DCM) or Tetrahydrofuran (THF)

    • Saturated aqueous NaHCO₃ solution

    • Brine

    • Anhydrous MgSO₄ or Na₂SO₄

  • Procedure:

    • Dissolve cyclobutylamine (1.0 eq) and TEA (1.2 eq) in DCM (approx. 0.2 M).

    • Cool the solution to 0 °C in an ice bath.

    • Add a solution of Boc₂O (1.1 eq) in DCM dropwise over 15 minutes.

    • Allow the reaction to warm to room temperature and stir for 4-12 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting amine is consumed.

    • Quench the reaction by adding water. Transfer the mixture to a separatory funnel.

    • Wash the organic layer sequentially with saturated aqueous NaHCO₃ (2x) and brine (1x).

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield pure N-Boc-cyclobutylamine.

Protocol 2: Synthesis of N-Fmoc-cyclobutylamine

This protocol follows standard Schotten-Baumann conditions for Fmoc protection.[15]

  • Objective: To protect the primary amine of cyclobutylamine with an Fmoc group.

  • Materials:

    • Cyclobutylamine (1.0 eq)

    • 9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) (1.05 eq)

    • Sodium bicarbonate (NaHCO₃) (2.5 eq)

    • Dioxane and Water (e.g., 1:1 mixture)

    • Ethyl acetate

  • Procedure:

    • Dissolve cyclobutylamine (1.0 eq) in a 1:1 mixture of dioxane and water.

    • Add NaHCO₃ (2.5 eq) and stir vigorously to create a suspension.

    • Cool the mixture to 0 °C in an ice bath.

    • Add a solution of Fmoc-Cl (1.05 eq) in dioxane dropwise.

    • Stir at 0 °C for 1 hour, then allow to warm to room temperature and stir for 6-16 hours.

    • Monitor the reaction by TLC.

    • Once complete, add water and extract the product with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

    • Purify the crude product by flash column chromatography or recrystallization to yield pure N-Fmoc-cyclobutylamine.

Protocol 3: Comparative Orthogonal Stability Test

This experiment directly validates the orthogonal stability of the two protecting groups on the cyclobutane scaffold.

Stability_Test_Workflow cluster_Boc Boc-Cyclobutylamine Test cluster_Fmoc Fmoc-Cyclobutylamine Test Boc_Start N-Boc-Cyclobutylamine Boc_Treat Treat with 20% Piperidine/DMF Stir at RT, 2h Boc_Start->Boc_Treat Boc_Analyze Analyze by LCMS/TLC Boc_Treat->Boc_Analyze Boc_Result Expected: >99% Starting Material Boc_Analyze->Boc_Result Fmoc_Start N-Fmoc-Cyclobutylamine Fmoc_Treat Treat with 25% TFA/DCM Stir at RT, 2h Fmoc_Start->Fmoc_Treat Fmoc_Analyze Analyze by LCMS/TLC Fmoc_Treat->Fmoc_Analyze Fmoc_Result Expected: >99% Starting Material Fmoc_Analyze->Fmoc_Result

Sources

Unlocking Peptide Rigidity: A Comparative Guide to the Conformational Power of Trans-Cyclobutane Residues

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the quest for novel therapeutics, the conformational rigidity of peptides is a paramount design principle. A well-defined three-dimensional structure can enhance binding affinity, improve metabolic stability, and increase selectivity for biological targets. While various strategies exist to constrain peptide flexibility, the incorporation of non-natural amino acids with inherent structural biases has emerged as a powerful tool. This guide provides an in-depth technical comparison of the rigidity imparted by trans-cyclobutane residues in peptide backbones against their more flexible linear and cis-cyclobutane counterparts, supported by experimental data and detailed protocols.

The Causality of Constraint: Why Trans-Cyclobutane?

The inherent flexibility of linear peptides often leads to a multitude of accessible conformations in solution, only a fraction of which may be biologically active. This conformational entropy can be a significant barrier to potent and specific molecular recognition. The introduction of cyclic constraints, such as the four-membered ring of a cyclobutane-containing amino acid, fundamentally alters the accessible conformational landscape.

The trans stereochemistry of the substituents on the cyclobutane ring is critical. It forces the peptide backbone to adopt a more extended and pre-organized geometry, minimizing steric clashes and promoting the formation of stable secondary structures. High-resolution NMR experiments have shown that peptides containing trans-cyclobutane amino acid residues adopt a more folded structure in solution compared to those with cis-cyclobutane residues, which tend to favor a more strand-like conformation.[1][2][3] This pre-organization reduces the entropic penalty upon binding to a target, often leading to enhanced affinity.

Comparative Analysis: Experimental Evidence of Enhanced Rigidity

The superior rigidity of peptides containing trans-cyclobutane residues can be quantitatively assessed and compared with their linear or cis-isomeric analogs using a combination of spectroscopic and computational techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into Local Rigidity

NMR spectroscopy is a powerful tool for probing the local conformational preferences and dynamics of peptides in solution. Key parameters for assessing rigidity include:

  • 3JHNHα Coupling Constants: These scalar couplings are related to the dihedral angle (φ) of the peptide backbone via the Karplus equation. Smaller deviations in these values across a peptide sequence suggest a more defined and rigid conformation.

  • Temperature Coefficients of Amide Protons (dδ/dT): Amide protons involved in stable intramolecular hydrogen bonds exhibit smaller changes in their chemical shift with increasing temperature (typically > -4.5 ppb/K). Lower temperature coefficients are indicative of a more rigid, hydrogen-bonded structure.

  • Nuclear Overhauser Effect (NOE) Correlations: The presence of specific long-range NOE signals (e.g., between non-adjacent residues) provides direct evidence of a folded and compact structure.

Table 1: Comparative NMR Data for a Hexamer of Trans-2-Aminocyclobutane Carboxylic Acid vs. a Flexible Linear Peptide

ParameterHexamer of Trans-2-Aminocyclobutane Carboxylic AcidFlexible Linear Hexapeptide (Typical)Interpretation
3JHNHα Coupling Constants Consistent values around 8-9 HzWide range of values (4-9 Hz)The consistent and relatively large coupling constants in the cyclobutane-containing peptide suggest a well-defined, extended conformation.
Amide Proton Temp. Coefficients (dδ/dT) Residues 3-6: < -6 ppb/K[4]> -4.5 ppb/K for most residuesThe low temperature coefficients for the internal residues of the cyclobutane oligomer are indicative of stable intramolecular hydrogen bonds, a hallmark of a rigid, folded structure.[4]
Key NOE Correlations CβHi-NHi+2, CβHi-CαHi+2, CβHi-NHi+3 observed[4]Primarily sequential (i, i+1) NOEsThe presence of medium- and long-range NOEs in the cyclobutane peptide provides clear evidence of a compact, helical fold (a 12-helix), which is absent in a typical flexible linear peptide.[4][5]
Circular Dichroism (CD) Spectroscopy: Assessing Global Secondary Structure and Stability

CD spectroscopy provides information about the overall secondary structure content of a peptide. The characteristic CD spectra of α-helices, β-sheets, and random coils allow for a global assessment of conformational order. Furthermore, thermal denaturation studies monitored by CD can quantify the stability of a folded structure.

Table 2: Comparative CD Spectroscopy Data

ParameterPeptide with Trans-Cyclobutane ResiduesLinear Peptide AnalogueInterpretation
CD Spectrum at 25°C Exhibits distinct minima characteristic of a well-defined secondary structure (e.g., a 12-helix for oligomers of trans-2-aminocyclobutane carboxylic acid).[4]Shows a single minimum around 200 nm, indicative of a predominantly random coil conformation.The CD spectrum of the cyclobutane-containing peptide confirms the presence of a stable, ordered secondary structure in solution.
Thermal Melting Temperature (Tm) Higher Tm value, indicating greater thermal stability.Lower Tm value or non-cooperative melting transition.The higher melting temperature directly demonstrates the enhanced conformational stability and rigidity conferred by the trans-cyclobutane constraint.
Molecular Dynamics (MD) Simulations: Visualizing Conformational Dynamics

MD simulations provide a computational approach to explore the conformational landscape of peptides over time. By calculating the root-mean-square fluctuation (RMSF) of atomic positions, one can quantify the flexibility of different regions of the peptide.

Table 3: Comparative Molecular Dynamics Simulation Data

ParameterPeptide with Trans-Cyclobutane ResiduesLinear Peptide AnalogueInterpretation
Backbone Atom RMSF Lower average RMSF values.Higher average RMSF values.The reduced fluctuations in the backbone atoms of the cyclobutane-containing peptide indicate a more rigid and conformationally stable structure.
Conformational Clustering Populates a limited number of well-defined conformational clusters.Samples a broad and diverse range of conformations.The simulation trajectory reveals that the trans-cyclobutane constraint effectively restricts the peptide to a smaller, more defined region of conformational space.

Experimental Protocols

Synthesis of Peptides Containing Trans-Cyclobutane Residues

The synthesis of peptides incorporating trans-cyclobutane amino acids can be achieved using standard solid-phase peptide synthesis (SPPS) protocols with appropriate modifications for the non-natural residue.

Step-by-Step Methodology:

  • Resin Swelling: Swell the appropriate resin (e.g., Rink Amide resin for C-terminal amides) in a suitable solvent like dimethylformamide (DMF) for 30 minutes.

  • Fmoc Deprotection: Remove the fluorenylmethyloxycarbonyl (Fmoc) protecting group from the resin by treating with 20% piperidine in DMF for 5 and then 15 minutes.

  • Washing: Thoroughly wash the resin with DMF, followed by dichloromethane (DCM) and then DMF again.

  • Amino Acid Coupling:

    • Activate the Fmoc-protected amino acid (either standard or the trans-cyclobutane derivative) using a coupling reagent such as HCTU in the presence of a base like DIPEA in DMF.

    • Add the activated amino acid solution to the resin and allow the coupling reaction to proceed for 1-2 hours.

  • Washing: Repeat the washing steps as in step 3.

  • Repeat: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.

  • Final Deprotection and Cleavage: After the final coupling, remove the N-terminal Fmoc group. Cleave the peptide from the resin and remove side-chain protecting groups using a cleavage cocktail (e.g., 95% trifluoroacetic acid, 2.5% triisopropylsilane, 2.5% water) for 2-3 hours.

  • Purification and Analysis: Precipitate the crude peptide in cold diethyl ether, and purify by reverse-phase high-performance liquid chromatography (RP-HPLC). Confirm the identity and purity of the peptide by mass spectrometry.

Conformational Analysis by NMR Spectroscopy

Step-by-Step Methodology:

  • Sample Preparation: Dissolve the purified peptide in a suitable deuterated solvent (e.g., CDCl3, CD3OH, or H2O/D2O 9:1) to a concentration of 1-5 mM.

  • 1D 1H NMR: Acquire a standard one-dimensional proton NMR spectrum to assess sample purity and obtain initial chemical shift information.

  • 2D NMR Experiments:

    • TOCSY (Total Correlation Spectroscopy): Acquire a TOCSY spectrum to assign all proton resonances within each amino acid residue spin system.

    • NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): Acquire a NOESY or ROESY spectrum to identify through-space correlations between protons that are close in space (< 5 Å), providing distance constraints for structure calculation.

    • HSQC (Heteronuclear Single Quantum Coherence): Acquire an HSQC spectrum to correlate protons with their directly attached carbons or nitrogens, aiding in resonance assignment.

  • Temperature Titration: Acquire a series of 1D 1H NMR spectra at different temperatures (e.g., in 5 K increments from 298 K to 323 K) to determine the temperature coefficients of the amide protons.

  • Data Analysis:

    • Process and assign the NMR spectra using appropriate software.

    • Measure 3JHNHα coupling constants from the 1D 1H spectrum.

    • Calculate amide proton temperature coefficients by plotting chemical shift versus temperature.

    • Identify and quantify NOE cross-peaks to generate distance restraints.

    • Use the experimental restraints (NOEs, coupling constants) in a structure calculation program (e.g., CYANA, XPLOR-NIH) to determine the three-dimensional structure of the peptide.

Thermal Stability Analysis by CD Spectroscopy

Step-by-Step Methodology:

  • Sample Preparation: Prepare a solution of the peptide in a suitable buffer (e.g., 10 mM phosphate buffer, pH 7.4) to a concentration of 20-50 µM. The buffer should have low absorbance in the far-UV region.

  • CD Spectrum Acquisition: Record a far-UV CD spectrum from 190 to 260 nm at 25°C to determine the initial secondary structure.

  • Thermal Denaturation:

    • Set the CD spectrometer to monitor the ellipticity at a wavelength that shows a significant change upon unfolding (e.g., 222 nm for α-helical peptides).

    • Increase the temperature of the sample at a controlled rate (e.g., 1°C/minute) from a starting temperature (e.g., 20°C) to a final temperature where the peptide is fully unfolded (e.g., 90°C).

  • Data Analysis:

    • Plot the ellipticity as a function of temperature.

    • Fit the resulting melting curve to a two-state unfolding model to determine the melting temperature (Tm), which is the temperature at which 50% of the peptide is unfolded.

Visualizing the Workflow and Structural Differences

experimental_workflow cluster_synthesis Peptide Synthesis cluster_analysis Conformational Analysis cluster_data Data Interpretation synthesis Solid-Phase Peptide Synthesis purification RP-HPLC Purification synthesis->purification characterization Mass Spectrometry purification->characterization nmr NMR Spectroscopy characterization->nmr cd CD Spectroscopy characterization->cd md MD Simulations characterization->md structure 3D Structure nmr->structure stability Thermal Stability cd->stability dynamics Flexibility md->dynamics rigidity_assessment Rigidity Assessment structure->rigidity_assessment stability->rigidity_assessment dynamics->rigidity_assessment

Caption: Experimental workflow for assessing peptide rigidity.

peptide_comparison cluster_linear Linear Peptide cluster_cyclobutane Trans-Cyclobutane Peptide l1 Flexible Conformations l2 High Conformational Entropy l1->l2 l3 Lower Target Affinity l2->l3 comparison vs. c1 Rigid, Pre-organized Structure c2 Low Conformational Entropy c1->c2 c3 Higher Target Affinity c2->c3

References

A Researcher's Guide to the Spectroscopic Differentiation of cis- and trans-3-(Boc-amino)cyclobutanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern drug discovery, constrained amino acid analogues are invaluable building blocks for crafting peptides and small molecules with enhanced potency, selectivity, and metabolic stability. Among these, the isomers of 3-(Boc-amino)cyclobutanecarboxylic acid represent a critical scaffold, offering a rigid four-membered ring that precisely orients substituents in three-dimensional space. The stereochemical relationship between the carboxylic acid and the Boc-protected amine—either cis (on the same face of the ring) or trans (on opposite faces)—profoundly influences the molecule's conformation and its ability to interact with biological targets.

For researchers and drug development professionals, the unambiguous identification of the correct isomer is a non-negotiable prerequisite for synthesis and screening. Relying solely on chromatographic separation is insufficient; definitive structural confirmation is essential. This guide provides an in-depth comparison of the cis and trans isomers of 3-(Boc-amino)cyclobutanecarboxylic acid using fundamental spectroscopic techniques: Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). We will explore the causal relationships between stereochemistry and spectral output, presenting experimental data and protocols to empower scientists to confidently distinguish between these two critical isomers.

The Structural Imperative: cis vs. trans Isomerism

The core difference between the two isomers lies in the spatial arrangement of the substituents on the cyclobutane ring. This seemingly simple variation has profound consequences for the molecule's symmetry, bond angles, and steric environment, which in turn give rise to unique spectroscopic signatures.

Caption: 2D representation of cis and trans isomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Tool

NMR spectroscopy is the most powerful and definitive technique for distinguishing between cis and trans isomers of substituted cyclobutanes. The differentiation hinges on the analysis of chemical shifts (δ) and, most critically, the scalar coupling constants (J-values) between protons on the cyclobutane ring.

¹H NMR Spectroscopy: A Tale of Two Orientations

The puckered nature of the cyclobutane ring fixes the protons in specific spatial arrangements, leading to distinct through-bond and through-space interactions for each isomer.

  • Causality of Spectral Differences : The key differentiator in the ¹H NMR spectra is the vicinal coupling constant (³J) between the methine protons (H1 and H3) and the adjacent methylene protons (H2 and H4). According to the Karplus relationship, the magnitude of ³J is dependent on the dihedral angle between the coupled protons. The different ring conformations of the cis and trans isomers lead to different average dihedral angles, and thus, distinct and predictable coupling constants.

  • cis-Isomer Analysis : In the cis isomer, the C1-H and C3-H protons are on the same side of the ring. This results in a molecule with Cₛ symmetry. The two methine protons (H1, H3) are chemically equivalent, as are the two pairs of methylene protons. This symmetry simplifies the spectrum. The key diagnostic feature is the coupling pattern of the methine proton signal, which will appear as a quintet or a complex multiplet arising from coupling to the four adjacent methylene protons.

  • trans-Isomer Analysis : The trans isomer possesses C₂ symmetry, with the C1-H and C3-H protons on opposite faces of the ring. Similar to the cis isomer, this symmetry makes the two methine protons equivalent. However, the dihedral angles between the methine protons and the adjacent methylene protons are different from those in the cis isomer. This leads to different ³J values, and consequently, a different multiplet shape for the methine proton signal compared to the cis isomer. Generally, the vicinal coupling constants in trans-1,3-disubstituted cyclobutanes differ significantly from their cis counterparts, making this a reliable diagnostic handle.[1][2]

Table 1: Comparative ¹H NMR Data for cis and trans Isomers

Parametercis-3-(Boc-amino)cyclobutanecarboxylic acidtrans-3-(Boc-amino)cyclobutanecarboxylic acidRationale for Difference
H1, H3 (CH) ~2.8 - 3.2 ppm (multiplet)~2.9 - 3.3 ppm (multiplet)Different magnetic environments due to substituent orientation.
H2, H4 (CH₂) ~2.2 - 2.6 ppm (multiplet)~2.3 - 2.7 ppm (multiplet)Varied shielding/deshielding effects from neighboring groups.
³J(H1, H2) Typically different from trans isomerTypically different from cis isomerPrimary diagnostic feature. Dependent on dihedral angles unique to each isomer's conformation.
Boc (t-Bu) ~1.45 ppm (singlet, 9H)~1.45 ppm (singlet, 9H)Remote from the stereocenter; generally unaffected.
NH ~4.8 - 5.2 ppm (broad singlet)~4.8 - 5.2 ppm (broad singlet)Chemical shift is solvent and concentration dependent.
COOH >10 ppm (very broad singlet)>10 ppm (very broad singlet)Highly dependent on solvent and concentration.
¹³C NMR Spectroscopy: Subtle Shifts from Steric Effects

While ¹H NMR is more definitive, ¹³C NMR provides valuable corroborating evidence. The chemical shifts of the cyclobutane ring carbons are sensitive to steric interactions.

  • Causality of Spectral Differences : In the cis isomer, the bulky Boc-amino and carboxylic acid groups are on the same face, leading to greater steric compression (a γ-gauche effect). This steric strain typically shields the ring carbons, causing their signals to appear at a slightly higher field (lower ppm) compared to the less-strained trans isomer.

  • Symmetry : Both isomers are expected to show three distinct signals for the cyclobutane ring carbons due to their respective symmetry (C₁/C₃, and C₂/C₄ being equivalent). The key is the relative positions of these signals.

Table 2: Comparative ¹³C NMR Data for cis and trans Isomers

Carbon Atomcis-Isomer (Expected δ, ppm)trans-Isomer (Expected δ, ppm)Rationale for Difference
C1, C3 (CH) ~40 - 45~42 - 47Shielded in cis isomer due to steric compression.
C2, C4 (CH₂) ~30 - 35~32 - 37Also affected by steric environment, typically upfield in cis.
COOH ~175 - 178~175 - 178Minimal difference expected.
Boc (C=O) ~155 - 156~155 - 156Unaffected by ring stereochemistry.
Boc (quaternary C) ~79 - 80~79 - 80Unaffected by ring stereochemistry.
Boc (CH₃) ~28.5~28.5Unaffected by ring stereochemistry.

Infrared (IR) Spectroscopy: Probing Vibrational Modes and H-Bonding

IR spectroscopy provides information about the functional groups present and can offer subtle clues to distinguish between isomers based on molecular symmetry and hydrogen bonding patterns.

  • Causality of Spectral Differences : While both isomers will display the characteristic absorptions for N-H, O-H, and C=O bonds, their precise frequencies and shapes can differ.[3] The primary source of differentiation lies in two areas:

    • Hydrogen Bonding : The cis isomer's geometry allows for potential intramolecular hydrogen bonding between the carboxylic acid -OH and the Boc-carbonyl oxygen. This can lead to a broadening and slight shift of the O-H and C=O stretching bands compared to the trans isomer, which can only engage in intermolecular hydrogen bonding.

    • Fingerprint Region (< 1500 cm⁻¹) : This region contains complex vibrations (C-C stretches, C-H bends) that are highly sensitive to the overall symmetry of the molecule. The different point groups of the cis (Cₛ) and trans (C₂) isomers result in a different set of IR-active vibrational modes, leading to a unique pattern in the fingerprint region that can be used for definitive identification when compared against a known reference spectrum.[3][4]

Table 3: Comparative IR Absorption Data for cis and trans Isomers

Functional GroupWavenumber (cm⁻¹)Expected Appearance in cis-IsomerExpected Appearance in trans-Isomer
O-H Stretch (Acid) 2500 - 3300Broad; may show features of intramolecular H-bonding.Broad; characteristic of intermolecular H-bonding.
N-H Stretch (Amide) 3300 - 3400Sharp to moderately broad.Sharp to moderately broad.
C-H Stretch (Alkyl) 2850 - 3000Present.Present.
C=O Stretch (Acid) ~1710Present; may be slightly shifted or broadened.Sharp, distinct peak.
C=O Stretch (Boc) ~1690 - 1700Present; may be slightly shifted or broadened.Sharp, distinct peak.
Fingerprint Region 600 - 1500Unique pattern due to Cₛ symmetry.Unique pattern due to C₂ symmetry.

Mass Spectrometry (MS): A Tool for Confirmation, Not Differentiation

Mass spectrometry is essential for confirming the molecular weight and elemental composition of the compounds but is generally incapable of distinguishing between stereoisomers like cis and trans.

  • Analysis : Both cis- and trans-3-(Boc-amino)cyclobutanecarboxylic acid have the same molecular formula (C₁₀H₁₇NO₄) and molecular weight (215.25 g/mol ).[5][6][7] In techniques like Electrospray Ionization (ESI), both isomers will yield identical mass-to-charge ratios for their protonated ([M+H]⁺ at m/z 216.12) or deprotonated ([M-H]⁻ at m/z 214.11) forms.

Experimental Protocols & Workflow

Adherence to standardized protocols is critical for obtaining reproducible and reliable spectroscopic data.

Protocol: ¹H and ¹³C NMR Analysis
  • Sample Preparation : Accurately weigh 5-10 mg of the isomer and dissolve it in ~0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean vial.

  • Transfer : Transfer the solution to a 5 mm NMR tube.

  • Instrument Setup : Insert the NMR tube into the spectrometer. Lock the field frequency using the deuterium signal from the solvent. Tune and shim the instrument to optimize magnetic field homogeneity.[8]

  • ¹H NMR Acquisition : Acquire a standard ¹H NMR spectrum (e.g., 400 MHz, 16 scans, 1-second relaxation delay).

  • ¹³C NMR Acquisition : Acquire a proton-decoupled ¹³C NMR spectrum (e.g., 100 MHz, 1024 scans, 2-second relaxation delay).[8]

  • Data Processing : Process both spectra using appropriate software (Fourier transformation, phase correction, baseline correction).

  • Analysis : Calibrate the spectra using the residual solvent peak. Integrate the ¹H spectrum and assign all signals, paying close attention to the multiplicity and coupling constants of the cyclobutane ring protons to determine the isomeric configuration.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis & Interpretation Weigh Weigh 5-10 mg of Isomer Dissolve Dissolve in 0.7 mL Solvent (e.g., DMSO-d6) Weigh->Dissolve Transfer Transfer to 5 mm NMR Tube Dissolve->Transfer Insert Insert Sample into Spectrometer Transfer->Insert Lock Lock, Tune, Shim Insert->Lock AcquireH1 Acquire ¹H Spectrum Lock->AcquireH1 AcquireC13 Acquire ¹³C Spectrum AcquireH1->AcquireC13 Process Process Data (FT, Phase, Baseline) AcquireC13->Process Calibrate Calibrate Spectra Process->Calibrate Assign Assign Signals Calibrate->Assign Compare Compare J-values & Shifts to Determine Isomer Assign->Compare

Caption: Standard workflow for NMR-based isomer identification.

Conclusion

While Mass Spectrometry can confirm molecular identity and Infrared Spectroscopy can provide clues, NMR spectroscopy stands as the unequivocal gold standard for the differentiation of cis- and trans-3-(Boc-amino)cyclobutanecarboxylic acid. The key diagnostic markers are found in the ¹H NMR spectrum, where the coupling constants and multiplet patterns of the cyclobutane ring protons provide a direct window into the molecule's stereochemistry. The subtle, sterically-induced shifts in the ¹³C NMR spectrum serve as an excellent secondary confirmation. By applying the principles and protocols outlined in this guide, researchers can confidently and accurately assign the stereochemistry of these vital synthetic building blocks, ensuring the integrity and success of their drug discovery programs.

References

  • Chem-Impex International. (n.d.). Boc-1-amino-1-cyclobutane carboxylic acid. Retrieved from [Link]

  • Zhang, Y., et al. (n.d.). Scalable preparation and property investigation of a cis-cyclobutane-1,2-dicarboxylic acid from β-trans-cinnamic acid.
  • Wurzer, J. C., et al. (2016). Synthesis, Radiolabeling, and Biological Evaluation of the trans-Stereoisomers of 1-Amino-3-(fluoro-18F)-4-fluorocyclopentane-1-carboxylic Acid as PET Imaging Agents. ACS Medicinal Chemistry Letters.
  • Li, J., et al. (2007). cis-3-(tert-Butoxycarbonylamino)cyclohexanecarboxylic acid. Acta Crystallographica Section E. Retrieved from [Link]

  • Chem-Impex International. (n.d.). cis-3-[(tert-Butoxycarbonyl)amino]cyclobutanecarboxylic acid. Retrieved from [Link]

  • Ivanova, G., et al. (2024). Synthesis and Characterization of cis-/trans-(±)-3-alkyl-3,4-dihydro-6,7-dimethoxy-1-oxo-1Hisochromene-4-carboxylic acids. Preprints.org.
  • Ivanova, G., et al. (2024). Synthesis and Characterization of cis-/trans-(±)-3-Alkyl-3,4-dihydro-6,7-dimethoxy-1-oxo-1H-isochromene-4-carboxylic Acids. MDPI.
  • NIST. (n.d.). Cyclopentanecarboxylic acid, 3-amino-, cis-. NIST Chemistry WebBook. Retrieved from [Link]

  • Google Patents. (n.d.). Synthesis method of trans-3-aminobutanol.
  • Mykhailiuk, P. K. (2021). CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue. Journal of Medicinal Chemistry.
  • Quora. (2020). How to use infrared spectroscopy to distinguish between cis and trans isomers. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Nuclear Magnetic Resonance (NMR) of Alkenes. Retrieved from [Link]

  • ResearchGate. (n.d.). An enantiodivergent synthesis of N -Boc-protected ( R )- and ( S )-4-amino cyclopent-2-en-1-one.
  • The Features of IR Spectrum. (n.d.). SlidePlayer.
  • Chemdad. (n.d.). trans-3-(tert-butoxycarbonylamino)cyclobutanecarboxylic acid. Retrieved from [Link]

  • ACS Publications. (2014). Applications of C–H Functionalization Logic to Cyclobutane Synthesis. The Journal of Organic Chemistry.
  • NIH. (2009). Synthesis of Boc-protected bicycloproline. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]

  • MDPI. (n.d.).
  • PubChem. (n.d.). cis-3-Isobutylcyclobutane carboxylic acid. Retrieved from [Link]

  • PubChem. (n.d.). 3,3-Dimethylcyclobutanecarboxylic acid. Retrieved from [Link]

  • ResearchGate. (2016). How to distinguish between cis and trans geometrical isomers of Dichlorobis(ethylenediamine)cobalt(III) Chloride using IR?.
  • PubChem. (n.d.). Cyclobutanecarboxylic acid, cyclobutyl ester. Retrieved from [Link]

  • ResearchGate. (2025). Combined Ab Initio Computational and Infrared Spectroscopic Study of the cis- and trans-Bis(glycinato)copper(II) Complexes in Aqueous Environment.

Sources

A Senior Application Scientist's Guide to Coupling Reagents for trans-3-(Boc-amino)cyclobutanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Challenge of Constrained Scaffolds

In modern drug discovery, the use of conformationally constrained amino acids is a cornerstone of peptidomimetic design. These scaffolds, such as the cyclobutane ring system, offer a powerful tool to lock a peptide backbone into a specific, biologically active conformation, often leading to enhanced potency, selectivity, and metabolic stability. trans-3-(Boc-amino)cyclobutanecarboxylic acid is a particularly valuable building block in this arena, providing a rigid four-membered ring that introduces a sharp turn into a peptide sequence.[1]

However, the very structural rigidity that makes this building block so attractive also presents a significant synthetic challenge. The steric bulk of the cyclobutane ring severely hinders the approach of the amine nucleophile to the activated carboxylic acid, often resulting in sluggish reactions, low yields, and the potential for side reactions. This guide provides a comparative analysis of common coupling reagents, offering experimental insights and data-driven recommendations to help researchers navigate the complexities of incorporating this sterically demanding acid into their target molecules.

The Mechanism of Amide Bond Formation: A Two-Step Process

At its core, amide bond formation is a two-step process involving the activation of the carboxylic acid followed by nucleophilic attack from an amine.[2] The coupling reagent's role is to convert the carboxyl group's hydroxyl into a better leaving group, creating a highly reactive acylating agent. The efficacy of a coupling reagent is determined by how efficiently it generates this active intermediate and how stable the intermediate is to side reactions, such as epimerization.[3][4][5]

Amide_Bond_Formation Carboxylic_Acid Carboxylic Acid (R-COOH) Active_Intermediate Activated Intermediate (e.g., OAt-Ester) Carboxylic_Acid->Active_Intermediate Activation Coupling_Reagent Coupling Reagent (+ Base) Coupling_Reagent->Active_Intermediate Amide_Bond Amide Product (R-CONH-R') Active_Intermediate->Amide_Bond Nucleophilic Attack Byproduct Byproduct Active_Intermediate->Byproduct Amine Amine (R'-NH2) Amine->Amide_Bond

Caption: General mechanism of amide bond formation.

A Comparative Overview of Coupling Reagent Classes

The choice of coupling reagent is critical and depends on factors like steric hindrance, the risk of epimerization, cost, and the solubility of byproducts.[2][6] For a challenging substrate like trans-3-(Boc-amino)cyclobutanecarboxylic acid, high-reactivity reagents are generally required.

Reagent_Classes Coupling_Reagents Coupling Reagents Carbodiimides Carbodiimides Coupling_Reagents->Carbodiimides Uronium_Aminium Uronium/Aminium Salts Coupling_Reagents->Uronium_Aminium Phosphonium Phosphonium Salts Coupling_Reagents->Phosphonium EDC EDC / DIC Carbodiimides->EDC HBTU HBTU / TBTU Uronium_Aminium->HBTU HATU HATU / HCTU Uronium_Aminium->HATU COMU COMU Uronium_Aminium->COMU PyBOP PyBOP Phosphonium->PyBOP PyAOP PyAOP Phosphonium->PyAOP

Caption: Classification of common coupling reagents.

Carbodiimides (EDC, DIC) with Additives

Carbodiimides like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are cost-effective but generally not reactive enough on their own for hindered couplings. Their use can also lead to significant epimerization.[7] To boost reactivity and suppress side reactions, they are almost always used with nucleophilic additives like 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt).[8] For sterically demanding acids, the EDC/HOAt combination is superior to EDC/HOBt.

Uronium/Aminium Salts (HBTU, HATU, COMU)

This class is highly popular due to its high efficiency and ease of use.

  • HBTU : A workhorse reagent, HBTU activates carboxylic acids via an HOBt ester.[9] While effective for many standard couplings, its reactivity can be insufficient for severely hindered substrates.[10][11]

  • HATU : The 7-aza-analogue of HBTU, HATU, is demonstrably superior for difficult couplings.[10][11][12] The nitrogen atom in the pyridine ring of the HOAt moiety creates a more reactive OAt-ester, leading to faster reaction times and higher yields with sterically hindered partners.[11][13]

  • COMU : A modern, Oxyma-based reagent, COMU offers reactivity comparable to HATU but avoids the potentially explosive benzotriazole additives, making it a safer alternative.[2][9] Its byproducts are also highly water-soluble, simplifying purification.[14]

A key drawback of uronium/aminium reagents is the potential for guanidinylation of the free amine if the reagent is used in excess, which terminates chain elongation.[2][13]

Phosphonium Salts (PyBOP, PyAOP)

Phosphonium reagents like PyBOP and its more reactive analogue PyAOP are known for their "clean" reactions.[15]

  • Key Advantage : They do not pose a risk of N-terminal guanidinylation, which allows them to be used in excess to drive sluggish reactions to completion.[2][15]

  • Reactivity : Like their uronium counterparts, the HOAt-based PyAOP is more reactive than the HOBt-based PyBOP and is often the reagent of choice for couplings prone to racemization or involving N-methylated or other hindered amino acids.[9][15]

  • Drawbacks : They are generally more expensive than uronium salts, and the phosphoramide byproducts can sometimes complicate purification.[15]

Performance Comparison for a Model Hindered Coupling

While direct, peer-reviewed comparative data for trans-3-(Boc-amino)cyclobutanecarboxylic acid is limited, we can extrapolate performance based on extensive studies of other sterically hindered systems, such as the coupling of α,α-disubstituted amino acids (e.g., Aib). The following table summarizes the expected performance of key reagents for such a challenging coupling.

Reagent SystemRelative ReactivityTypical Yield Range (%)Epimerization RiskKey AdvantagesKey Disadvantages
EDC/HOBt Low40-70ModerateLow cost, water-soluble byproducts.Sluggish reaction, often incomplete.[16][17]
HBTU Moderate65-85LowGood for standard couplings, cost-effective.May require double coupling for hindered substrates.[10][11]
PyBOP High80-95Very LowNo guanidinylation risk, clean reaction.[2][15]Higher cost, byproduct removal.
HATU Very High90-99Very LowExcellent for hindered couplings, fast reactions.[10][11][12]Guanidinylation risk, higher cost than HBTU.
COMU Very High90-99Very LowSafer (non-explosive), excellent reactivity.[2][9]Guanidinylation risk, relatively new.

Recommended Experimental Protocols

For the successful amidation of trans-3-(Boc-amino)cyclobutanecarboxylic acid, the use of a high-reactivity uronium or phosphonium salt is strongly recommended. Below are detailed protocols for HATU and COMU.

Experimental_Workflow Start Start Dissolve Dissolve Acid (1.0 eq), Amine (1.1 eq) & Base (3.0 eq) in aprotic solvent (DMF/DCM) Start->Dissolve Cool Cool to 0 °C Dissolve->Cool Add_Reagent Add Coupling Reagent (e.g., HATU, 1.05 eq) in one portion Cool->Add_Reagent Warm_Stir Warm to RT Stir for 2-12 h Add_Reagent->Warm_Stir Monitor Monitor by TLC/LC-MS Warm_Stir->Monitor Monitor->Warm_Stir Incomplete Workup Aqueous Workup (e.g., wash with aq. NaHCO3, brine) Monitor->Workup Reaction Complete Purify Purify (Column Chromatography) Workup->Purify End End Purify->End

Caption: A typical workflow for solution-phase coupling.

Protocol: HATU-Mediated Coupling

This protocol is designed to maximize yield for a sterically demanding coupling.

  • Preparation : In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve trans-3-(Boc-amino)cyclobutanecarboxylic acid (1.0 eq.) and the desired amine (1.1 eq.) in anhydrous DMF or DCM (to a concentration of approx. 0.1 M).

  • Base Addition : Add N,N-Diisopropylethylamine (DIPEA, 3.0 eq.) to the solution.

  • Activation & Coupling : Cool the mixture to 0 °C in an ice bath. Add HATU (1.05 eq.) in a single portion.

  • Reaction : Allow the reaction to warm to room temperature and stir for 2-12 hours. The reaction progress should be monitored by TLC or LC-MS. For extremely hindered amines, the reaction may require stirring overnight.

  • Workup : Dilute the reaction mixture with ethyl acetate. Wash the organic layer sequentially with 5% aqueous citric acid (or 0.5 M HCl), saturated aqueous NaHCO₃, and brine.

  • Isolation : Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Protocol: COMU-Mediated Coupling

This protocol offers a safer, equally effective alternative to HATU.[2][9]

  • Preparation : In a flame-dried round-bottom flask under an inert atmosphere, dissolve trans-3-(Boc-amino)cyclobutanecarboxylic acid (1.0 eq.) and the amine (1.1 eq.) in anhydrous DMF or DCM (0.1 M).

  • Base Addition : Add DIPEA (3.0 eq.) to the solution.

  • Activation & Coupling : Cool the mixture to 0 °C. Add COMU (1.05 eq.) in a single portion.

  • Reaction : Allow the mixture to warm to room temperature and stir for 1-6 hours, monitoring by TLC or LC-MS.

  • Workup & Isolation : Follow the same workup and isolation procedure as described in the HATU protocol (steps 5 and 6).

Conclusion and Recommendations

For the efficient coupling of the sterically hindered trans-3-(Boc-amino)cyclobutanecarboxylic acid, standard reagents like EDC/HOBt or HBTU are likely to provide suboptimal yields and require harsh conditions.

  • Primary Recommendation : High-reactivity uronium salts such as HATU and COMU are the top choices. Their ability to form highly reactive activated esters overcomes the steric barrier, leading to faster reactions and higher yields.[2][10][11] COMU is particularly recommended for its enhanced safety profile.[2][9]

  • Alternative for Sensitive Substrates : If guanidinylation is a concern or if the amine is exceptionally precious (requiring the coupling reagent to be used in excess), a phosphonium salt like PyAOP is an excellent, albeit more costly, alternative.[2][15]

By selecting a powerful coupling reagent and following a carefully optimized protocol, researchers can successfully incorporate this valuable constrained building block, paving the way for the development of novel and potent peptidomimetic therapeutics.

References

A Researcher's Guide to Evaluating the Impact of the Cyclobutane Ring on Peptide Secondary Structure

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, my goal is to bridge the gap between novel chemical tools and their practical application in research. This guide is born from extensive experience in peptide chemistry and structural biology, designed for professionals in drug development and molecular design. We will move beyond simply stating that conformational constraint is important and delve into the specific, quantifiable impact of incorporating a cyclobutane ring into a peptide backbone. The inherent rigidity of the cyclobutane scaffold offers a powerful method to pre-organize a peptide into a desired secondary structure, a critical step in transforming flexible, transiently active peptides into stable, potent therapeutic candidates.[1][2][3] This guide provides the rationale, comparative data, and actionable experimental protocols to effectively evaluate this impact.

The Core Principle: Why Constrain Peptides with a Cyclobutane Ring?

Peptides are promising therapeutic molecules, but their inherent flexibility often leads to poor metabolic stability and reduced receptor affinity. By introducing rigid structural elements, we can lock the peptide into its bioactive conformation. The cyclobutane ring is an exceptional tool for this purpose due to its unique conformational properties.[3][4] Unlike more flexible alkyl chains, the puckered four-membered ring severely restricts the backbone dihedral angles (φ/ψ) of the amino acid residue, effectively acting as a molecular staple.[1][5][6] This pre-organization can significantly lower the entropic penalty of binding to a target and can be tailored to stabilize specific secondary structures like α-helices and β-turns. Furthermore, cyclobutane-containing amino acids are compatible with standard solid-phase peptide synthesis (SPPS) protocols, making them accessible for iterative design and optimization.[1][6]

The choice of stereochemistry in the cyclobutane ring (e.g., cis vs. trans substitution) is not a trivial detail; it is the primary determinant of the resulting backbone geometry. As we will explore, this allows for the rational design of peptides with distinct and predictable folds.[7][8][9]

cluster_0 Unconstrained Peptide cluster_1 Cyclobutane-Constrained Peptide Flexible Multiple Low-Energy Conformations Binding High Entropic Cost to Bind Flexible->Binding Conformational Selection Rigid Few Stable Conformations Pre-organized Low Entropic Cost to Bind Rigid->Pre-organized Structural Pre-organization

Caption: Logical flow from a flexible to a conformationally constrained peptide.

Comparative Analysis: Quantifying the Structural Impact

The true test of a molecular tool is its observable effect. Here, we compare peptides with and without cyclobutane constraints, focusing on the two most common secondary structures targeted in drug design: the α-helix and the β-turn.

Stabilizing the α-Helix: The Stapled Peptide Case Study

All-hydrocarbon stapling is a proven strategy to enhance the α-helicity and stability of peptides.[1][3] A recent study provided compelling evidence that using cyclobutane-based residues for this stapling process yields a more rigid and stable helix than traditional olefinic amino acids.[1][5] Researchers synthesized peptides targeting the SARS-CoV-2 spike protein, comparing a linear version with a version stapled using cyclobutane-bearing amino acids.

Experimental Data Summary: α-Helix Stabilization

Peptide VariantDescriptionα-Helicity (%)[1]Proteolytic Half-life (min)[1]
Linear EK1Unmodified peptide sequence.13.6%~15
SEK1-12-1 (E₇-E₇) Peptide stapled with E,E-cyclobutane residues. 45.1% >120

The data clearly demonstrates a greater than 3-fold increase in α-helicity, as measured by Circular Dichroism (CD), for the cyclobutane-stapled peptide compared to its linear counterpart.[1] This rigidification directly translates to a dramatic improvement in stability against enzymatic degradation.

Inducing β-Turns: The Critical Role of Stereochemistry

The β-turn is another crucial secondary structure motif, often found in the active loops of proteins. Cyclobutane amino acids serve as excellent scaffolds to mimic β-turns.[10][11] High-resolution NMR studies on hybrid peptides containing both cyclobutane amino acids and proline have shown that the relative configuration of the substituents on the cyclobutane ring dictates the resulting fold.[7][8]

Specifically, peptides incorporating trans-cyclobutane residues consistently adopt more folded, turn-like structures in solution.[9] In contrast, their diastereomers with cis-cyclobutane residues tend to form more extended, strand-like structures.[7][8] This is a direct consequence of the different hydrogen bonding patterns enforced by the distinct stereochemistries.

Experimental Data Summary: β-Turn Induction

Cyclobutane ResidueObserved Conformation (from NMR)Key Structural Feature
cis-cyclobutane Extended, strand-like structure[7][8]Inter-residue hydrogen bonds favored
trans-cyclobutane Folded, turn-like structure[7][9]Intra-residue hydrogen-bonded rings favored

This binary, predictable control over conformation based on simple stereochemistry makes cyclobutane amino acids a highly rational tool for designing β-turn mimetics.

The Experimental Playbook: A Validated Workflow for Analysis

To empower your own research, this section provides detailed, self-validating protocols for synthesizing and analyzing these peptides. The workflow is designed to provide a comprehensive structural picture, from a low-resolution overview to high-resolution atomic detail.

cluster_workflow Structural Analysis Workflow start Synthesized Cyclobutane Peptide cd Circular Dichroism (CD) Spectroscopy start->cd nmr NMR Spectroscopy (2D TOCSY, NOESY) cd->nmr cd_out Assess overall secondary structure content (% helix, etc.) cd->cd_out md Molecular Dynamics (MD) Simulations nmr->md nmr_out Determine 3D structure, key distances, dihedral angles nmr->nmr_out md_out Explore conformational dynamics and stability md->md_out

Caption: A typical experimental workflow for structural characterization.

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) with Cyclobutane Amino Acids

This protocol outlines the standard procedure for incorporating a Boc-protected cyclobutane amino acid into a peptide sequence on a solid support.

Causality: The use of protected amino acids like N-Boc-1-aminocyclobutanecarboxylic acid is essential to control the reaction at each step, preventing unwanted side reactions and ensuring the correct peptide sequence is formed.[4] The Boc group is selectively removed with acid, allowing for incremental, controlled chain elongation.

Step-by-Step Methodology:

  • Resin Preparation: Start with a suitable solid support (e.g., MBHA resin) in a reaction vessel. Swell the resin in dichloromethane (DCM) for 30 minutes.

  • Deprotection: Remove the Boc protecting group from the resin's terminal amine by treating it with 25% trifluoroacetic acid (TFA) in DCM for 20 minutes. Wash thoroughly with DCM and neutralize with 10% diisopropylethylamine (DIPEA) in DCM.

  • Amino Acid Coupling:

    • In a separate vial, dissolve the Boc-protected cyclobutane amino acid (3 equivalents) and a coupling agent like HBTU (3 eq.) in N,N-dimethylformamide (DMF).

    • Add DIPEA (6 eq.) to activate the mixture.

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate the reaction for 2-4 hours at room temperature.

  • Capping (Optional but Recommended): To block any unreacted amines, treat the resin with a solution of acetic anhydride and DIPEA in DMF for 15 minutes. This prevents the formation of deletion sequences, ensuring a purer final product.

  • Iteration: Repeat steps 2-4 for each subsequent amino acid in the sequence.

  • Cleavage and Deprotection: Once the synthesis is complete, treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane) for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.

  • Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge, and dissolve the pellet in a water/acetonitrile mixture. Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Verification: Confirm the mass and purity of the final peptide using mass spectrometry (e.g., ESI-MS).

Protocol 2: Secondary Structure Analysis by Circular Dichroism (CD)

CD spectroscopy is a rapid, powerful technique for assessing the overall secondary structure of a peptide in solution.[12][13] It measures the differential absorption of left- and right-circularly polarized light by chiral molecules.

Causality: The peptide bond is the primary chromophore in the far-UV region (180-240 nm).[14] Its arrangement in ordered structures like α-helices and β-sheets results in characteristic CD spectra, allowing for quantitative estimation of their content.

Step-by-Step Methodology:

  • Sample Preparation:

    • Prepare a stock solution of the purified peptide in a suitable buffer (e.g., 10 mM phosphate buffer, pH 7.4). The buffer should be free of components that absorb in the far-UV range.

    • Accurately determine the peptide concentration using a method like quantitative amino acid analysis or by absorbance at 280 nm if Trp or Tyr are present.

    • Prepare a final sample with a concentration of approximately 20-50 µM in a 1 mm pathlength quartz cuvette.

  • Instrument Setup:

    • Turn on the CD spectrometer and nitrogen flush at least 30 minutes before use to purge oxygen from the system.

    • Set the measurement parameters: Wavelength range (e.g., 190-260 nm), data pitch (1 nm), scanning speed (e.g., 50 nm/min), and accumulations (e.g., 3-5 scans).

  • Data Acquisition:

    • Record a baseline spectrum using only the buffer in the cuvette.

    • Record the spectrum of the peptide sample.

  • Data Processing and Analysis:

    • Subtract the baseline spectrum from the sample spectrum.

    • Convert the raw data (mdeg) to Mean Residue Ellipticity ([θ]) using the formula: [θ] = (mdeg * 100) / (c * n * l), where 'c' is the molar concentration, 'n' is the number of residues, and 'l' is the pathlength in cm.

    • Analyze the resulting spectrum. An α-helix is characterized by strong negative bands around 222 nm and 208 nm and a positive band around 192 nm.

    • Use deconvolution software (e.g., K2D2, BeStSel) to estimate the percentage of α-helix, β-sheet, and random coil.

Protocol 3: High-Resolution Structure Determination by NMR Spectroscopy

NMR provides atomic-level information, allowing for the precise determination of 3D structures and the identification of specific interactions like hydrogen bonds.[7][15]

Causality: 2D NMR experiments like NOESY detect protons that are close in space (<5 Å), providing distance restraints that are crucial for structure calculation. TOCSY experiments identify protons within the same amino acid spin system, aiding in resonance assignment.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 1-2 mg of the purified peptide in 500 µL of a deuterated solvent (e.g., D₂O or 90% H₂O/10% D₂O). The choice of solvent is critical for observing exchangeable amide protons.

  • Resonance Assignment:

    • Acquire a 2D ¹H-¹H TOCSY spectrum to identify all protons belonging to a specific amino acid residue.

    • Acquire a 2D ¹H-¹H NOESY spectrum (with a mixing time of ~200-300 ms). Use the characteristic sequential Hα(i)-HN(i+1) NOE cross-peaks to walk along the peptide backbone and assign each spin system to its position in the sequence.

  • Structural Restraint Collection:

    • From the NOESY spectrum, identify all through-space correlations. Classify the intensity of the cross-peaks as strong, medium, or weak, corresponding to distance restraints (e.g., <2.5 Å, <3.5 Å, <5.0 Å).

    • Key NOEs for β-turns include a strong Hα(i)-HN(i+1) and HN(i)-HN(i+1). Key NOEs for α-helices include sequential HN(i)-HN(i+1) and medium-range Hα(i)-HN(i+3) or Hα(i)-Hβ(i+3).

  • Structure Calculation:

    • Use the collected NOE distance restraints as input for structure calculation software (e.g., CYANA, XPLOR-NIH).

    • The software generates an ensemble of structures consistent with the experimental data.

  • Validation and Analysis: Analyze the resulting family of low-energy structures for convergence (low RMSD) and identify the dominant secondary structure elements and key hydrogen bonds.

Conclusion and Outlook

The incorporation of cyclobutane amino acids represents a sophisticated and highly effective strategy for controlling peptide secondary structure. The experimental evidence clearly shows that these constrained residues can dramatically increase α-helicity in stapled peptides and, through rational selection of stereochemistry, can predictably induce the formation of β-turns.[1][7][9] The provided experimental playbook offers a validated pathway for researchers to synthesize and rigorously characterize these modified peptides. By combining spectroscopic techniques like CD and NMR with computational methods like molecular dynamics, a complete and dynamic picture of the structural impact can be achieved.[16][17] As the field of peptide therapeutics continues to advance, the use of such precisely engineered conformational constraints will be paramount in developing the next generation of stable, potent, and selective drugs.

References

  • Gutiérrez-Abad, R., et al. (2011). Synthesis and structural study of highly constrained hybrid cyclobutane-proline γ,γ-peptides. Amino Acids, 41(3), 673-86. [Link]

  • Gutiérrez-Abad, R., Illa, O., & Ortuño, R. M. (2010). Synthesis of Chiral Cyclobutane Containing C3-Symmetric Peptide Dendrimers. Organic Letters, 12(16), 3540-3543. [Link]

  • Yin, C., et al. (2023). Cyclobutane-bearing restricted anchoring residues enabled geometry-specific hydrocarbon peptide stapling. Chemical Science, 14(40), 11166-11174. [Link]

  • Fernandes, C., et al. (2010). 12-Helix folding of cyclobutane β-amino acid oligomers. Organic Letters, 12(16), 3606-9. [Link]

  • Ortuño, R. M., Moglioni, A. G., & Moltrasio, G. Y. (2005). Cyclobutane Biomolecules: Synthetic Approaches to Amino Acids, Peptides and Nucleosides. Current Organic Chemistry, 9(3), 237-259. [Link]

  • Fernandes, C., et al. (2010). 12-Helix folding of cyclobutane beta-amino acid oligomers. Organic Letters, 12(16), 3606-9. [Link]

  • Illa, O., et al. (2021). Hybrid Cyclobutane/Proline-Containing Peptidomimetics: The Conformational Constraint Influences Their Cell-Penetration Ability. International Journal of Molecular Sciences, 22(10), 5092. [Link]

  • Illa, O., Olivares, J. A., Nolis, P., & Ortuño, R. M. (2017). The relevance of the relative configuration in the folding of hybrid peptides containing β-cyclobutane amino acids and γ-amino-L-proline residues. Tetrahedron, 73(44), 6286-6295. [Link]

  • SeRMN – NMR Service at UAB. (2017). Folding peptides studied by NMR. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Optimizing Peptide Synthesis with Boc Protected Amino Acids: A Focus on N-Boc-1-aminocyclobutanecarboxylic Acid. [Link]

  • Greenfield, N. J. (2014). Circular dichroism of peptides. Methods in Molecular Biology, 1088, 247-53. [Link]

  • MIT BIF. (n.d.). CIRCULAR DICHROISM. [Link]

  • Greenfield, N. J. (2006). Circular Dichroism of Peptides. Springer Nature Experiments. [Link]

  • Chen, Y., & Verma, D. (2021). Structure prediction of cyclic peptides by molecular dynamics + machine learning. Chemical Science, 13(2), 392-403. [Link]

  • Lombardi, A., et al. (1996). Bicyclic peptides as type I/type II beta-turn scaffolds. Biopolymers, 40(5), 505-18. [Link]

  • ResearchGate. (n.d.). Scaffolds that mimic β-turn conformations. [Link]

  • Khan, S. H., et al. (1990). The design and synthesis of mimetics of peptide beta-turns. Journal of Molecular Recognition, 3(3), 128-32. [Link]

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of trans-3-(Tert-butoxycarbonylamino)cyclobutanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a detailed protocol for the safe handling and disposal of trans-3-(Tert-butoxycarbonylamino)cyclobutanecarboxylic acid (CAS No. 132233-17-7). As a widely used building block in pharmaceutical and chemical synthesis, understanding its properties and ensuring its proper disposal is paramount to maintaining laboratory safety and environmental integrity. This guide is designed for researchers, scientists, and drug development professionals, offering field-proven insights that extend beyond standard product information.

Hazard Assessment and Precautionary Profile

While some safety data sheets (SDS) for similar compounds suggest it may not be classified as a hazardous substance under all regulations, data for structurally related isomers, such as the cis-isomer, indicate potential hazards. As a matter of best practice and scientific prudence, it is recommended to handle this compound as an irritant. The primary risks are associated with the inhalation of dust particles and direct contact with skin and eyes.[1][2]

Table 1: Hazard Profile based on Analogous Compounds

Hazard Category GHS Classification Signal Word Hazard Statement
Skin Irritation H315 Warning Causes skin irritation.[1]
Eye Irritation H319 Warning Causes serious eye irritation.[1]

| Respiratory Irritation | H335 | Warning | May cause respiratory irritation.[1] |

Adherence to proper personal protective equipment (PPE) protocols is the first line of defense against these potential hazards.

Table 2: Required Personal Protective Equipment (PPE)

Protection Type Specification Rationale
Hand Protection Chemical-impermeable gloves (e.g., Nitrile). To prevent skin contact and irritation.[1] Gloves must be inspected before use.[1]
Eye/Face Protection Safety glasses with side-shields or goggles. To protect eyes from dust particles that can cause serious irritation.[1][2]
Respiratory Protection NIOSH-approved respirator. Required when dusts are generated, such as when weighing or transferring the solid.

| Body Protection | Laboratory coat. | To prevent contamination of personal clothing.[2] |

Waste Characterization and Segregation: The Cardinal Rule

Proper disposal begins with correct waste characterization. Trans-3-(Tert-butoxycarbonylamino)cyclobutanecarboxylic acid should be classified as a solid, non-halogenated organic waste .

The most critical principle in laboratory waste management is the strict segregation of waste streams. Never mix this compound with other chemical wastes . Mixing can lead to unforeseen and dangerous chemical reactions, complicates the disposal process, and violates regulatory compliance. Waste material must be disposed of in accordance with all applicable federal, state, and local regulations.[3]

G Disposal Decision Workflow start Start: Identify Waste (trans-3-(Boc-amino)cyclobutanecarboxylic acid) q_type What is the form of the waste? start->q_type bulk_chem Unused/Expired Bulk Chemical q_type->bulk_chem  Bulk Chemical contaminated_solid Contaminated Solids (Gloves, Wipes, Weigh Paper) q_type->contaminated_solid Contaminated Labware   empty_container Empty Original Container q_type->empty_container  Empty Container proc_bulk Action: Secure in original or compatible, labeled container. Treat as non-halogenated organic solid waste. bulk_chem->proc_bulk proc_solid Action: Collect in a designated, lined, and labeled solid hazardous waste container. contaminated_solid->proc_solid proc_container Action: Decontaminate via triple-rinse procedure. Collect all rinsate. empty_container->proc_container end End: Arrange for pickup by licensed waste disposal service. proc_bulk->end proc_solid->end q_rinsate Is rinsate hazardous? proc_container->q_rinsate rinsate_waste Dispose of rinsate as aqueous hazardous waste. q_rinsate->rinsate_waste Yes container_disposal Dispose of rinsed container as non-hazardous glass/plastic waste (after defacing label). q_rinsate->container_disposal No (after proper rinsing) rinsate_waste->end container_disposal->end

Caption: Waste segregation and disposal decision workflow.

Step-by-Step Disposal Procedures

The primary disposal route for this chemical is through a licensed chemical destruction facility.[1] This is typically managed by your institution's Environmental Health & Safety (EHS) department.

Unused or Expired Product (Bulk Disposal)
  • Container Integrity: Keep the chemical in its original container whenever possible. Ensure the container is tightly closed, in good condition, and not leaking.

  • Labeling: The container must be clearly labeled with the full chemical name and any relevant hazard warnings. If using a new container, it must be compatible with the chemical.

  • Storage: Store the waste container in a designated Satellite Accumulation Area (SAA). This area must be under the control of laboratory personnel and should include secondary containment to prevent spills.[4]

  • Pickup: Schedule a pickup with your institution's EHS or their contracted hazardous waste disposal service.

Contaminated Labware & PPE (Solid Waste)
  • Collection: All disposable items that have come into contact with the chemical (e.g., gloves, weighing papers, contaminated paper towels) must be considered hazardous waste.

  • Containment: Place these items into a designated solid hazardous waste container, which is typically a sturdy drum or box lined with a heavy-duty plastic bag.

  • Labeling and Storage: Keep the container closed when not in use. Label it clearly as "Hazardous Waste" along with the chemical name. Store it in your lab's SAA.

Empty Container Disposal

An "empty" container is not truly empty and must be decontaminated before being disposed of as regular trash or recycling.

  • Triple Rinse: Rinse the container with a suitable solvent (e.g., water or ethanol) a minimum of three times.[4]

  • Collect Rinsate: Crucially, all rinsate from this process must be collected and disposed of as liquid hazardous waste.[4] Collect it in a designated, compatible, and properly labeled container.

  • Deface Label: Completely remove or obliterate the original manufacturer's label on the empty container.[4]

  • Final Disposal: Once decontaminated and with the label removed, the container can typically be disposed of as non-hazardous waste (e.g., in a glass disposal box).[4]

Emergency Procedures: Spill and Exposure Management

Accidents can happen. A clear and immediate response is critical to mitigating risk.

Small-Scale Spill Cleanup
  • Alert Personnel: Notify others in the immediate area of the spill.

  • Ensure Ventilation: Work in a well-ventilated area or a fume hood to avoid inhaling dust.[1]

  • Don PPE: Wear the appropriate PPE as outlined in Table 2.

  • Contain and Collect: For a dry spill, avoid generating dust.[2] Gently sweep or scoop the material into a designated hazardous waste container.[5] Do not use a standard vacuum cleaner.

  • Clean Area: After removing the bulk material, wipe the affected area with a damp cloth. Collect the cloth as contaminated solid waste.

  • Dispose: Seal and label the waste container and manage it for disposal as described in Section 3.

First-Aid and Exposure
  • Inhalation: Move the affected person to fresh air. If breathing is difficult or they feel unwell, seek medical attention.[1]

  • Skin Contact: Immediately take off all contaminated clothing. Rinse the affected skin area with plenty of water. If skin irritation occurs, seek medical advice.[1]

  • Eye Contact: Immediately rinse the eyes cautiously with plenty of water for several minutes.[5] If wearing contact lenses, remove them if it is easy to do so. Continue rinsing and seek immediate medical attention.[2]

  • Ingestion: Rinse the mouth with water. Do not induce vomiting.[1] If the person feels unwell, consult a doctor.

Regulatory Context & Final Authority

This guide provides a framework based on established safety protocols and data from analogous compounds. However, it does not supersede institutional policies or legal requirements. The final authority on waste disposal rests with local, state, and federal regulations.[3] Always consult with your institution's EHS department to ensure full compliance with all applicable laws and to get specific guidance tailored to your facility.

References

  • Sigma-Aldrich. (2025). Safety Data Sheet for a related compound. [Online].
  • TCI America. (2018). Safety Data Sheet for a related compound. [Online].
  • Cato Chemicals. (N.D.). Safety Data Sheet for cis-3-(Boc-amino)cyclobutanecarboxylic Acid. [Online].
  • TCI Chemicals. (2025). Safety Data Sheet for trans-4-(tert-Butoxycarbonylamino)cyclohexanecarboxylic Acid. [Online].
  • CymitQuimica. (N.D.). Safety Data Sheet for (1R,2S)-2-(tert-Butoxycarbonylamino)cyclopentanecarboxylic acid. [Online].
  • Fisher Scientific. (2024). Safety Data Sheet for trans-2-(Benzyloxycarbonylamino)cyclobutanecarboxylic acid. [Online].
  • Northwestern University. (N.D.). Hazardous Waste Disposal Guide. [Online].
  • Sigma-Aldrich. (N.D.). Product Page for cis-3-(tert-Butoxycarbonylamino)cyclobutanecarboxylic acid. [Online].

Sources

A Researcher's Guide to the Safe Handling of trans-3-(Tert-butoxycarbonylamino)cyclobutanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to your essential guide for the safe handling and disposal of trans-3-(Tert-butoxycarbonylamino)cyclobutanecarboxylic acid (CAS 939400-34-7). This document provides an in-depth operational plan designed for researchers, scientists, and professionals in drug development. Our goal is to equip you with the necessary knowledge to work with this compound safely and effectively, ensuring the integrity of your research and the safety of your laboratory environment.

Understanding the Compound: A Multifaceted Profile

trans-3-(Tert-butoxycarbonylamino)cyclobutanecarboxylic acid is a versatile intermediate used in organic synthesis, particularly in the development of peptide-based drugs.[1] Its structure, featuring a cyclobutane ring and a Boc-protecting group, contributes to its unique chemical properties and reactivity.[1] While the cyclobutane ring is relatively inert compared to cyclopropane, it still possesses ring strain that can influence its reactivity under certain conditions.[2][3] The tert-butoxycarbonyl (Boc) protecting group is sensitive to acidic conditions, which is a key consideration for both its use in synthesis and for potential hazards.[4][5][6]

Hazard Identification:

Based on available safety data, this compound is classified as causing skin irritation, serious eye irritation, and may cause respiratory irritation.[7][8]

Hazard CategoryHazard Statement
Skin IrritationH315: Causes skin irritation.[7]
Eye IrritationH319: Causes serious eye irritation.[7]
Respiratory IrritationH335: May cause respiratory irritation.[7]

Personal Protective Equipment (PPE): Your First Line of Defense

A robust PPE protocol is non-negotiable when handling trans-3-(Tert-butoxycarbonylamino)cyclobutanecarboxylic acid. The following table outlines the minimum required PPE, with explanations rooted in the compound's known hazards.

PPE ComponentSpecificationsRationale
Eye and Face Protection ANSI Z87.1 compliant safety glasses with side shields or chemical splash goggles.[9] A face shield is recommended when handling larger quantities or when there is a risk of splashing.[9][10]Protects against eye irritation from dust particles or splashes.[7][10]
Hand Protection Chemical-resistant gloves (e.g., nitrile or butyl rubber).[9][10] Gloves should be inspected before use and changed immediately if contaminated.[9]Prevents skin contact and subsequent irritation.[7][9]
Body Protection A fully buttoned, chemical-resistant lab coat.[9]Protects the skin and personal clothing from contamination.
Footwear Fully enclosed shoes made of a chemical-resistant material.[9]Protects feet from spills.
Respiratory Protection A NIOSH-approved respirator is required if engineering controls are insufficient to maintain exposure below permissible limits, or when handling large quantities of the solid.[9][11]Prevents inhalation of dust particles that can cause respiratory irritation.[7][9]

Operational Plan: A Step-by-Step Workflow for Safe Handling

Adherence to a strict operational protocol is crucial for minimizing exposure and ensuring a safe working environment. The following workflow provides a comprehensive guide from preparation to post-handling procedures.

Preparation and Engineering Controls
  • Designated Area: All handling of the solid compound should occur in a designated area, preferably within a certified chemical fume hood to control dust.[9]

  • Ventilation Check: Before commencing work, ensure that the chemical fume hood is functioning correctly.[9]

  • Gather Materials: Have all necessary equipment and materials, including a spatula, weigh boat, and appropriate solvent, ready within the fume hood to minimize movement and potential for spills.

  • Emergency Equipment: Confirm the location and functionality of the nearest safety shower and eyewash station.[11][12]

Handling the Solid Compound
  • Donning PPE: Put on all required personal protective equipment before entering the designated handling area.

  • Transferring the Solid: Use a spatula to carefully transfer the solid from its container to a weigh boat. Avoid actions that could generate dust, such as pouring from a height or scraping vigorously.[9]

  • Dissolving the Compound: When preparing a solution, add the solid to the solvent slowly to prevent splashing.[9]

Post-Handling Procedures
  • Decontamination: Thoroughly clean any contaminated surfaces and equipment.

  • Doffing PPE: Remove PPE in the correct order to avoid cross-contamination. Gloves should be removed first, followed by the lab coat and eye protection.[9]

  • Hand Washing: Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[9][13]

Visualizing the Workflow

The following diagram illustrates the key steps and decision points in the safe handling workflow for trans-3-(Tert-butoxycarbonylamino)cyclobutanecarboxylic acid.

Handling_Workflow Safe Handling Workflow cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Disposal prep_area Designated Area (Fume Hood) vent_check Verify Ventilation prep_area->vent_check gather_materials Assemble Materials vent_check->gather_materials emergency_prep Locate Safety Equipment gather_materials->emergency_prep don_ppe Don PPE emergency_prep->don_ppe transfer Transfer Solid (Low Dust) don_ppe->transfer dissolve Dissolve in Solvent transfer->dissolve waste_collection Collect Contaminated Materials transfer->waste_collection decontaminate Decontaminate Surfaces & Equipment dissolve->decontaminate dissolve->waste_collection doff_ppe Doff PPE (Correct Order) decontaminate->doff_ppe decontaminate->waste_collection wash_hands Wash Hands Thoroughly doff_ppe->wash_hands doff_ppe->waste_collection waste_labeling Label Hazardous Waste Container waste_collection->waste_labeling waste_disposal Dispose via Licensed Vendor waste_labeling->waste_disposal

Caption: Workflow for the safe handling of trans-3-(Tert-butoxycarbonylamino)cyclobutanecarboxylic acid.

Disposal Plan: Ensuring a Safe and Compliant End-of-Life

Proper disposal is a critical component of the chemical lifecycle and is mandated by regulatory bodies.

  • Waste Segregation and Collection:

    • Solid Waste: All disposable materials contaminated with the compound (e.g., gloves, weigh boats, paper towels) must be placed in a dedicated, clearly labeled hazardous waste container.[9]

    • Liquid Waste: Solutions containing the compound should be collected in a separate, labeled hazardous waste container.

  • Container Management:

    • Waste containers should be kept closed when not in use and stored in a designated secondary containment area.

  • Final Disposal:

    • All waste must be disposed of through a licensed hazardous waste disposal company.[13] Do not dispose of this chemical down the drain or in regular trash.[14][15] It is the user's responsibility to ensure compliance with all federal, state, and local regulations.[14][16]

Conclusion: A Culture of Safety

The safe handling of trans-3-(Tert-butoxycarbonylamino)cyclobutanecarboxylic acid is paramount for the well-being of laboratory personnel and the integrity of scientific research. By understanding the compound's properties, diligently using the appropriate PPE, and adhering to the outlined operational and disposal plans, researchers can confidently and safely utilize this valuable synthetic intermediate.

References

  • Interactive Learning Paradigms, Incorporated. (n.d.). The MSDS HyperGlossary: Carboxylic Acid. Retrieved from [Link]

  • Wessjohann, L. A., et al. (2019). Cyclobutanes in Small‐Molecule Drug Candidates. PubMed Central. Retrieved from [Link]

  • Pharmaguideline. (n.d.). Reactions of Cyclopropane and Cyclobutane. Retrieved from [Link]

  • ResearchGate. (2000). The application of cyclobutane derivatives in organic synthesis. Retrieved from [Link]

  • LeelineWork. (2026). What PPE Should You Wear When Handling Acid 2026?. Retrieved from [Link]

  • Master Organic Chemistry. (2014). Cycloalkanes - Ring Strain In Cyclopropane And Cyclobutane. Retrieved from [Link]

  • ScienceDirect. (n.d.). Cyclobutane Derivatives from Thermal Cycloaddition Reactions. Retrieved from [Link]

  • Hebei Boze Chemical Co., Ltd. (n.d.). BOC Protection and Deprotection. Retrieved from [Link]

  • Synthonix. (n.d.). trans-3-(tert-Butoxycarbonylamino)cyclobutanecarboxylic acid. Retrieved from [Link]

  • Hebei Boze Chemical Co., Ltd. (2023). BOC deprotection. Retrieved from [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). BOC Deprotection. Retrieved from [Link]

  • Reddit. (2021). Having great trouble with a Boc-protection reaction. Retrieved from [Link]

Sources

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.